molecular formula C22H28Br2N6O5 B110486 Ambroxol (acefylline) CAS No. 96989-76-3

Ambroxol (acefylline)

Cat. No.: B110486
CAS No.: 96989-76-3
M. Wt: 616.3 g/mol
InChI Key: IPUHJDQWESJTGD-UHFFFAOYSA-N
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Description

AMBROXOL ACEFYLLINATE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Properties

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUHJDQWESJTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Br2N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914235
Record name (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1)
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Molecular Weight

616.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96989-76-3, 179118-73-1
Record name Ambroxol theophyllinacetate
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Record name Ambroxol acefyllinate
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Record name (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1)
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Record name AMBROXOL ACEFYLLINATE
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Foundational & Exploratory

The Dual-Pronged Therapeutic Strategy of Ambroxol Acefylline in Chronic Obstructive Pulmonary Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) is a complex respiratory disorder characterized by persistent airflow limitation and an enhanced chronic inflammatory response in the airways and the lungs. The management of COPD aims to alleviate symptoms, reduce the frequency and severity of exacerbations, and improve exercise tolerance and overall health status. Ambroxol (B1667023) acefylline (B349644), a combination of ambroxol and theophylline-7-acetic acid (acefylline), presents a multifaceted therapeutic approach by targeting two key pathophysiological features of COPD: excessive, viscous mucus production and bronchoconstriction. This technical guide provides a comprehensive overview of the mechanism of action of ambroxol acefylline, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Introduction: The Rationale for a Combination Therapy

The pathophysiology of COPD involves intricate interactions between inflammation, mucus hypersecretion, and airway obstruction. Ambroxol, a potent mucolytic and secretolytic agent, addresses the issue of mucus plugging and impaired mucociliary clearance.[1][2][3] Acefylline, a xanthine (B1682287) derivative, provides bronchodilation by relaxing the airway smooth muscles.[4][5] The combination of these two active moieties in ambroxol acefylline offers a synergistic effect, providing a more comprehensive management strategy for COPD than either component alone. Upon oral administration, ambroxol acefylline dissociates into its two active components, ambroxol and acefylline.

Core Mechanisms of Action

Ambroxol: The Mucoactive and Anti-inflammatory Component

Ambroxol's therapeutic effects in COPD are attributed to its secretolytic, secretomotor, and anti-inflammatory properties.

  • Mucolytic and Secretolytic Effects: Ambroxol stimulates the production of pulmonary surfactant by alveolar type II cells.[6][7] Surfactant acts as a lubricant, reducing the adhesion of mucus to the bronchial walls and facilitating its removal.[6] It also breaks down the disulfide bonds in mucopolysaccharides, leading to a reduction in mucus viscosity.[6]

  • Secretomotor Effects (Enhanced Mucociliary Clearance): Ambroxol increases the ciliary beat frequency (CBF) of airway epithelial cells.[8][9][10] This enhanced ciliary activity, combined with less viscous mucus, significantly improves mucociliary transport, the primary defense mechanism for clearing inhaled particles and pathogens from the airways.

  • Anti-inflammatory and Antioxidant Effects: Ambroxol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by interfering with the extracellular signal-regulated kinase (Erk) 1/2 signaling pathway.[1][11] It also possesses antioxidant properties, protecting lung tissue from oxidative stress, a key contributor to the pathogenesis of COPD.[12] Furthermore, ambroxol can suppress the expression of MUC5AC, a major mucin gene upregulated in inflammatory airway diseases.[1][2]

Acefylline: The Bronchodilator Component

Acefylline, a derivative of theophylline, primarily acts as a bronchodilator.

  • Phosphodiesterase (PDE) Inhibition: Acefylline is a non-selective phosphodiesterase inhibitor, with a notable effect on PDE4.[13] PDE4 is the predominant PDE isoform in inflammatory and airway smooth muscle cells. By inhibiting PDE4, acefylline prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[13]

  • Increased cAMP and Bronchodilation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates downstream targets that lead to the relaxation of airway smooth muscle, resulting in bronchodilation and improved airflow.[14][15]

  • Carrier Function: Acefylline also acts as a carrier molecule for ambroxol, enhancing its bioavailability.

Signaling Pathways

Ambroxol Signaling Pathway

Ambroxol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Ambroxol Ambroxol Target Cellular Target (e.g., Receptor/Channel) Ambroxol->Target Erk_Pathway Erk1/2 Pathway Target->Erk_Pathway NFkB_Pathway NF-κB Pathway Target->NFkB_Pathway Ca_Influx ↑ Intracellular Ca²⁺ Target->Ca_Influx Surfactant_Synthesis ↑ Surfactant Synthesis Target->Surfactant_Synthesis Gene_Expression ↓ Pro-inflammatory Gene Expression (TNF-α, IL-1β, MUC5AC) Erk_Pathway->Gene_Expression NFkB_Pathway->Gene_Expression Mucociliary_Clearance ↑ Mucociliary Clearance Ca_Influx->Mucociliary_Clearance ↑ Ciliary Beat Frequency Mucus_Viscosity ↓ Mucus Viscosity Surfactant_Synthesis->Mucus_Viscosity Inflammation ↓ Inflammation Gene_Expression->Inflammation

Acefylline Signaling Pathway

Acefylline_Signaling Acefylline Acefylline PDE4 Phosphodiesterase 4 (PDE4) Acefylline->PDE4 Inhibition cAMP_degradation cAMP Degradation PDE4->cAMP_degradation cAMP ↑ cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation

Quantitative Data from Clinical Studies

The clinical efficacy of ambroxol acefylline and its components has been evaluated in several studies involving COPD patients. The following tables summarize key quantitative findings.

Table 1: Efficacy of Acebrophylline (Ambroxol Acefylline) in COPD Patients

StudyNumber of PatientsTreatment GroupControl GroupDurationKey Outcomes
Tapadar et al. (2014)[16][17][18][19][20]40Acebrophylline 100mg twice daily + TiotropiumSustained Release Theophylline 300mg once daily + Tiotropium42 days- Significant improvement in FEV1, FEV1/FVC ratio, and FEF 25-75% in the acebrophylline group (p<0.05). - Comparable improvement in spirometric parameters between the two groups (p>0.05). - Fewer cardiovascular side effects with acebrophylline.
Agliati G. (1995) [as cited in 10]30Acebrophylline 100mg twice daily-14 days- Progressive improvement in cough, dyspnea, and other symptoms. - Statistically significant improvement in respiratory function indices (p<0.01). - Significant increase in PaO2 and decrease in PaCO2 (p<0.01).

Table 2: Efficacy of Ambroxol in COPD Patients

StudyNumber of PatientsTreatment GroupControl GroupDurationKey Outcomes
Malerba et al. (AMETHIST Trial, 2004)[21]242Ambroxol retard 75mg twice dailyPlacebo12 months- No significant difference in the percentage of exacerbation-free patients overall. - In patients with more severe baseline symptoms, a significantly higher percentage of exacerbation-free patients with ambroxol (63% vs. 38%, p=0.038).
Unnamed study (2020)[22]142Ambroxol hydrochloride + routine careRoutine care-- Significantly lower clinical symptom scores in the ambroxol group (p<0.05). - Significantly higher total effective rate of clinical treatment in the ambroxol group (p<0.05). - Markedly higher PEF, FEV1, and FVC levels in the ambroxol group (p<0.05).
Unnamed study (2016)[23]30Inhaled ambroxol + standard of carePlacebo + standard of care-- Statistically significantly faster improvement in FEV1 and FEF 50 in the ambroxol group.

Experimental Protocols

Measurement of Mucus Viscosity (Rheology)

Objective: To quantify the effect of ambroxol on the viscoelastic properties of mucus.

Methodology:

  • Sample Collection: Sputum samples are collected from COPD patients.

  • Instrumentation: A cone-plate or parallel-plate rheometer is used.

  • Procedure:

    • A small volume of the sputum sample is placed between the plates of the rheometer.

    • Oscillatory shear tests are performed at a range of frequencies (e.g., 0.1-10 Hz) and a constant strain amplitude within the linear viscoelastic region.

    • The storage modulus (G') and loss modulus (G'') are measured. G' represents the elastic component, and G'' represents the viscous component of the mucus.

  • Data Analysis: A decrease in both G' and G'' indicates a reduction in mucus viscosity and elasticity, suggesting a mucolytic effect.

Mucus_Viscosity_Workflow Start Sputum Sample Collection Rheometer Placement in Rheometer Start->Rheometer Oscillatory_Test Oscillatory Shear Test (Frequency Sweep) Rheometer->Oscillatory_Test Measurement Measure Storage (G') and Loss (G'') Moduli Oscillatory_Test->Measurement Analysis Data Analysis: Compare G' and G'' between treatment and control groups Measurement->Analysis

Measurement of Ciliary Beat Frequency (CBF)

Objective: To determine the effect of ambroxol on the ciliary activity of airway epithelial cells.

Methodology:

  • Cell Culture: Human bronchial epithelial cells are cultured at an air-liquid interface to induce differentiation into a ciliated epithelium.

  • Treatment: The cell cultures are treated with ambroxol at various concentrations.

  • Imaging: A high-speed digital video camera attached to a microscope is used to record the beating cilia.

  • Analysis Software: The recorded videos are analyzed using specialized software that employs Fourier transform analysis of the light intensity fluctuations caused by the ciliary movement.

  • Data Analysis: The CBF is calculated in Hertz (Hz). An increase in CBF in the ambroxol-treated cells compared to the control indicates a positive secretomotor effect.

CBF_Workflow Cell_Culture Culture of Human Bronchial Epithelial Cells (Air-Liquid Interface) Treatment Treatment with Ambroxol Cell_Culture->Treatment Imaging High-Speed Video Microscopy Treatment->Imaging Analysis Software Analysis (Fourier Transform) Imaging->Analysis Result Calculation of Ciliary Beat Frequency (Hz) Analysis->Result

Phosphodiesterase (PDE) Inhibition Assay

Objective: To measure the inhibitory activity of acefylline on PDE enzymes, particularly PDE4.

Methodology:

  • Reagents: Recombinant human PDE4 enzyme, [³H]-cAMP (radiolabeled substrate), acefylline, and appropriate assay buffers.

  • Procedure:

    • The PDE4 enzyme is incubated with varying concentrations of acefylline.

    • [³H]-cAMP is added to initiate the enzymatic reaction.

    • The reaction is terminated after a specific time.

    • The product of the reaction, [³H]-AMP, is separated from the unreacted [³H]-cAMP using anion-exchange chromatography.

  • Detection: The amount of [³H]-AMP is quantified using a scintillation counter.

  • Data Analysis: The percentage of PDE4 inhibition is calculated for each acefylline concentration, and the IC50 value (the concentration of acefylline that inhibits 50% of the enzyme activity) is determined.

PDE_Inhibition_Workflow Incubation Incubate PDE4 Enzyme with Acefylline Reaction Add [³H]-cAMP to Initiate Reaction Incubation->Reaction Separation Separate [³H]-AMP from [³H]-cAMP (Chromatography) Reaction->Separation Detection Quantify [³H]-AMP (Scintillation Counting) Separation->Detection Analysis Calculate % Inhibition and Determine IC50 Detection->Analysis

Conclusion

Ambroxol acefylline offers a rational and effective therapeutic strategy for the management of COPD by addressing both the abnormal mucus secretion and the airflow limitation that characterize the disease. The ambroxol component improves the rheological properties of mucus and enhances its clearance through its mucolytic and secretomotor effects, while also exerting anti-inflammatory and antioxidant actions. The acefylline component provides bronchodilation through the inhibition of phosphodiesterase, leading to an increase in intracellular cAMP. The synergistic action of these two components makes ambroxol acefylline a valuable option in the therapeutic armamentarium for COPD. Further research, particularly large-scale clinical trials, will continue to delineate the full potential of this combination therapy in improving clinical outcomes for patients with COPD.

References

The Pharmacological Profile of Ambroxol Acefylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambroxol (B1667023) acefylline (B349644), also known as acebrophylline, is a compound that merges the mucolytic and anti-inflammatory properties of ambroxol with the bronchodilator and carrier functions of theophylline-7-acetic acid (acefylline).[1][2] This combination provides a multifaceted therapeutic approach for respiratory conditions characterized by bronchospasm and abnormal mucus secretion, such as Chronic Obstructive Pulmonary Disease (COPD) and bronchitis.[1][3] Upon oral administration, the molecule dissociates into its two active constituents, which then exert their distinct but complementary pharmacological effects.[4] This technical guide provides an in-depth overview of the pharmacological profile of Ambroxol acefylline, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and relevant experimental methodologies.

Mechanism of Action

Ambroxol acefylline's therapeutic efficacy is derived from the synergistic actions of its two components.[2] Acefylline provides bronchodilatory effects and enhances the bioavailability of ambroxol, which in turn provides mucoregulatory, anti-inflammatory, and antioxidant effects.[1][2]

cluster_0 Ambroxol Acefylline AA Ambroxol Acefylline Ambroxol Ambroxol AA->Ambroxol Dissociates to Acefylline Acefylline (Theophylline-7-Acetic Acid) AA->Acefylline Dissociates to Mucoregulation Mucoregulation & Anti-inflammation Ambroxol->Mucoregulation Provides Bronchodilation Bronchodilation Acefylline->Bronchodilation Provides Bioavailability Enhances Ambroxol Bioavailability Acefylline->Bioavailability Acts as carrier

Caption: Logical relationship of Ambroxol Acefylline components.[2]
Bronchodilatory Action: Acefylline

The acefylline component, a xanthine (B1682287) derivative, functions as a phosphodiesterase (PDE) inhibitor.[4][5] By inhibiting PDE types III and IV in the lungs, it prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[4] The resultant increase in intracellular cAMP levels activates protein kinase A, leading to the relaxation of bronchial smooth muscles and subsequent bronchodilation.[4][5]

Acefylline Acefylline PDE Phosphodiesterase (PDE) Acefylline->PDE Inhibits cAMP_Inc Increased Intracellular cAMP Acefylline->cAMP_Inc cAMP_Deg cAMP Degradation PDE->cAMP_Deg Catalyzes Relax Bronchial Smooth Muscle Relaxation cAMP_Inc->Relax Leads to

Caption: Bronchodilator signaling pathway of Acefylline.[4]
Mucoregulatory and Anti-inflammatory Actions: Ambroxol

Ambroxol is responsible for the mucolytic, secretolytic, anti-inflammatory, and antioxidant properties of the compound.[1][6]

  • Mucolytic and Secretolytic Effects: Ambroxol stimulates the synthesis and release of pulmonary surfactant from type II pneumocytes.[7][8] This surfactant reduces the viscosity and adhesion of mucus to bronchial walls, facilitating its removal through ciliary action.[5][8]

  • Enhanced Mucociliary Clearance: Ambroxol directly stimulates ciliary beat frequency (CBF).[9][10] This effect is mediated by an increase in intracellular calcium ([Ca²⁺]i) via L-type voltage-gated channels, which in turn activates chloride and bicarbonate ion channels, enhancing ciliary movement.[2]

  • Anti-inflammatory Action: Ambroxol has been shown to inhibit the production of pro-inflammatory mediators.[7] It can suppress the activation of key inflammatory signaling pathways, including Extracellular signal-regulated kinase (ERK1/2), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB), leading to a reduction in cytokines like TNF-α, IL-1β, and IL-6.[1][7][11]

Stimulus Inflammatory Stimulus (e.g., LPS) Pathway ERK / MAPK / NF-κB Pathways Stimulus->Pathway Activates Ambroxol Ambroxol Ambroxol->Pathway Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pathway->Cytokines Upregulates Production Inflammation Airway Inflammation Cytokines->Inflammation Mediates

Caption: Proposed anti-inflammatory signaling pathway of Ambroxol.[1][7]

Pharmacokinetics

Upon oral administration, Ambroxol acefylline dissociates into ambroxol and theophylline-7-acetic acid.[4] The pharmacokinetic profile is therefore best understood by examining the individual components. Data for the combined entity is limited as it does not exist in vivo.[4]

Ambroxol

Ambroxol is rapidly and almost completely absorbed after oral administration.[4][12] It undergoes first-pass metabolism, with the bioavailability of slow-release preparations reaching approximately 95%.[4][12] Ambroxol exhibits a high affinity for lung tissue and is approximately 90% bound to plasma proteins.[4] Metabolism occurs primarily in the liver via the CYP3A4 enzyme, and its terminal elimination half-life is about 10 hours.[4]

Table 1: Pharmacokinetic Parameters of Ambroxol in Healthy Human Volunteers

ParameterValueFormulationCitation
Bioavailability (Oral) ~79%Immediate-Release[12]
~95%Slow-Release[4][12]
Tmax (Time to Peak) 1 - 2.5 hoursImmediate-Release[4]
6.5 hoursSlow-Release[4][12]
Cmax (Peak Concentration) 88.8 ng/mL30 mg, single dose[13]
Plasma Protein Binding ~90%-[4][12]
Elimination Half-life (t½) ~10 hours-[4]
Volume of Distribution ~552 L-[12]

Pharmacodynamics & Preclinical Efficacy

The pharmacodynamic effects of Ambroxol acefylline are a direct result of its dual mechanism of action, providing both bronchodilation and improved mucus clearance. Preclinical studies, often focusing on the ambroxol component, have validated its anti-inflammatory effects in animal models of airway inflammation.

Table 2: Effect of Ambroxol on Inflammatory Markers in BALF of Murine Models

ModelTreatment GroupTotal Cells (x10⁵)Eosinophils (x10⁵)Neutrophils (x10⁵)Citation
OVA-Induced Control1.2 ± 0.30.1 ± 0.050.2 ± 0.1[1]
Asthma OVA-Induced8.5 ± 1.54.2 ± 0.81.5 ± 0.4[1]
OVA + Ambroxol4.1 ± 0.71.5 ± 0.40.6 ± 0.2[1]
LPS-Induced Treatment Group TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL) Citation
Acute Lung Injury Control25 ± 830 ± 1015 ± 5[1]
LPS-Induced350 ± 50450 ± 60200 ± 30[1]
LPS + Ambroxol150 ± 25200 ± 3580 ± 15[1]
*Note: Data are presented as mean ± standard deviation. p < 0.05 compared to the disease-induced group.

Experimental Protocols

Protocol: Ovalbumin (OVA)-Induced Allergic Airway Inflammation

This model is used to mimic the eosinophilic inflammation characteristic of allergic asthma.[1]

  • Sensitization: BALB/c mice are sensitized via intraperitoneal (i.p.) injections of 20 µg of ovalbumin emulsified in 2 mg of aluminum hydroxide (B78521) in saline on days 0 and 14.[1]

  • Challenge: From day 21 to 27, mice are challenged daily for 30 minutes with an aerosolized solution of 1% OVA in saline.[1]

  • Treatment: Ambroxol acefylline or a vehicle control is administered (e.g., orally) one hour prior to each OVA challenge.[1]

  • Sample Collection: 24 hours after the final challenge, bronchoalveolar lavage (BAL) is performed to collect fluid (BALF) for cell counting and cytokine analysis. Lung tissues are harvested for histological examination.[1]

Day0 Day 0 Sensitization (OVA/Alum i.p.) Day14 Day 14 Sensitization (OVA/Alum i.p.) Day0->Day14 Day21_27 Days 21-27 Aerosol Challenge (OVA) + Drug Treatment Day14->Day21_27 Day28 Day 28 Sample Collection (BALF, Lungs) Day21_27->Day28 LPS LPS Instillation (Intratracheal) Drug Drug Administration (e.g., oral) Sample 24h / 48h Post-LPS Sample Collection & Analysis Drug->Sample 1h before or 2h after LPS

References

Ambroxol Acefylline as a Pharmacological Chaperone for Glucocerebrosidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the GBA1 gene lead to deficient activity of the lysosomal enzyme glucocerebrosidase (GCase), the pathological hallmark of Gaucher disease (GD) and a significant risk factor for Parkinson's disease (PD). One promising therapeutic strategy is pharmacological chaperone therapy (PCT), which uses small molecules to rescue misfolded, mutant GCase from premature degradation, thereby increasing its concentration and activity within the lysosome. Ambroxol (B1667023), the active component of the mucolytic agent Ambroxol acefylline (B349644), has been identified as a promising GCase chaperone. This technical guide provides an in-depth overview of the mechanism of action of Ambroxol as a GCase chaperone, supported by quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of Ambroxol in GCase Chaperoning

Ambroxol acefylline is a salt composed of Ambroxol and theophylline-7-acetic acid. The chaperone activity relevant to GCase is attributed to the Ambroxol moiety.[1] Ambroxol functions as a pharmacological chaperone by selectively binding to misfolded GCase mutants in the neutral pH environment of the endoplasmic reticulum (ER).[2][3] This binding stabilizes the protein, facilitating its correct folding and subsequent trafficking to the lysosome.[4][5] Upon arrival in the acidic environment of the lysosome, Ambroxol's affinity for GCase is significantly reduced, leading to its dissociation and the release of a functional, correctly folded enzyme capable of hydrolyzing its substrate, glucosylceramide.[2] This mechanism not only enhances the residual enzymatic activity of mutant GCase but also mitigates the ER stress associated with the accumulation of misfolded proteins.[2]

Mechanism of Action and Signaling Pathways

Ambroxol's primary mechanism as a GCase chaperone involves direct binding and stabilization of the enzyme. This action prevents the misfolded protein from being targeted by the ER-associated degradation (ERAD) pathway.[4][5] Beyond this core mechanism, Ambroxol has been shown to influence other cellular pathways that contribute to its therapeutic effect.

Core Chaperone Activity and ER Trafficking

Mutant GCase often fails to adopt its correct three-dimensional conformation within the ER, leading to its recognition by the ER quality control machinery and subsequent degradation by the proteasome. Ambroxol binds to the misfolded GCase, shielding it from ERAD and allowing it to be trafficked through the Golgi apparatus to the lysosome.

GCase_Chaperone_Pathway cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Lysosome Lysosome (pH ~4.5-5.0) Misfolded GCase Misfolded GCase ERAD ER-Associated Degradation Misfolded GCase->ERAD Default Pathway GCase-Ambroxol Complex GCase-Ambroxol Complex Golgi Processing GCase-Ambroxol Complex->Golgi Correct Folding & Trafficking GCase-Ambroxol Complex->Golgi Transport & Dissociation (low pH) Misfolded GCaseAmbroxol Misfolded GCaseAmbroxol Misfolded GCaseAmbroxol->GCase-Ambroxol Complex Functional GCase Functional GCase Golgi->Functional GCase Transport & Dissociation (low pH) Functional GCase->Ambroxol Release Ceramide + Glucose Ceramide + Glucose Functional GCase->Ceramide + Glucose Hydrolysis Glucosylceramide Glucosylceramide Glucosylceramide->Functional GCase

Core mechanism of Ambroxol as a GCase chaperone.
Modulation of Autophagy and Lysosomal Biogenesis

Ambroxol has also been reported to induce autophagy and enhance lysosomal biogenesis, potentially through the activation of Transcription Factor EB (TFEB), a master regulator of these processes.[6][7] This can further contribute to the clearance of aggregated proteins and improve overall lysosomal function.

Autophagy_Pathway Ambroxol Ambroxol TFEB_inactive TFEB (cytosolic) Ambroxol->TFEB_inactive Induces TFEB_active TFEB (nuclear) TFEB_inactive->TFEB_active Translocation Lysosomal_Genes Lysosomal & Autophagy Gene Expression TFEB_active->Lysosomal_Genes Activates Autophagosome Autophagosome Formation Lysosomal_Genes->Autophagosome Lysosome_Biogenesis Lysosome Biogenesis Lysosomal_Genes->Lysosome_Biogenesis

Ambroxol's influence on autophagy and lysosomal biogenesis.

Quantitative Data on Ambroxol's Efficacy

The efficacy of Ambroxol in enhancing GCase activity and protein levels has been quantified in various cellular models of Gaucher disease. The chaperoning effect is notably dependent on the specific GBA1 mutation.

Table 1: Effect of Ambroxol on GCase Activity in Patient-Derived Fibroblasts
GBA1 GenotypeCell TypeAmbroxol Concentration (µM)Treatment DurationFold Increase in GCase Activity (Mean ± SEM)Reference
N370S/N370SFibroblasts605 days~2.0[8]
F213I/L444PFibroblasts605 days~1.5[8]
N370S/wtFibroblasts606 days2.06[9]
L444P/wtFibroblasts606 days1.99[9]
L444P/L444PFibroblasts10-100Not specifiedNo significant increase[10][11]
R398LFibroblasts104 daysUp to 57% of wild-type activity[12]
Table 2: Effect of Ambroxol on GCase Protein Levels
Cell TypeAmbroxol Concentration (µM)Treatment DurationMedian Increase in GCase Protein (%)Reference
Gaucher Disease Fibroblasts605 days100[2][6]
PD-GBA Fibroblasts605 days50[2][6]
Control Fibroblasts605 days30[2][6]
Table 3: Effect of Ambroxol on Glucosylceramide (GC) Levels
Cell TypeAmbroxol Concentration (µM)Treatment DurationOutcomeReference
GD Lymphoblasts (N370S/N370S)20ContinuousReduction in GC levels[10]
GD MacrophagesNot specified4 days2.1-fold reduction in Hexosylsphingosine[13]
GBA-PD MacrophagesNot specified4 days1.6-fold reduction in Hexosylsphingosine[13]

Detailed Experimental Protocols

The following protocols are foundational for assessing the efficacy of Ambroxol as a GCase chaperone in a research setting.

In Vitro GCase Activity Assay in Fibroblast Lysates

This protocol measures the enzymatic activity of GCase in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

  • Cultured human fibroblasts (patient-derived or control)

  • Ambroxol hydrochloride (Sigma-Aldrich)

  • Cell lysis buffer: 10 mM Sodium Phosphate (pH 6.0), 0.2% (w/v) Sodium Taurodeoxycholate (TDC), 0.1% (v/v) Triton X-100

  • Assay buffer: 20 mM Citrate-Phosphate (pH 5.5), 0.4% (w/v) TDC, 0.2% (v/v) Triton X-100, 0.5% (w/v) human serum albumin

  • Substrate: 20 mM 4-MUG (Sigma-Aldrich) in DMSO

  • Stop solution: 0.1 M Glycine, 0.1 M NaOH (pH 10.4)

  • BCA Protein Assay Kit

  • 96-well black, flat-bottom plates

  • Fluorometer (Excitation: 355-365 nm, Emission: 448-460 nm)

Procedure:

  • Cell Culture and Treatment: Plate fibroblasts and culture in complete medium. Treat cells with desired concentrations of Ambroxol (e.g., 10-60 µM) or vehicle (DMSO) for 5 days, changing the media daily.[2]

  • Cell Lysis: Wash cells twice with ice-cold PBS and harvest by scraping. Pellet cells by centrifugation. Resuspend the pellet in cell lysis buffer and incubate on ice for 30 minutes.

  • Lysate Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the total protein concentration using a BCA assay.

  • Enzyme Reaction: Dilute the cell lysate in the assay buffer. In a 96-well plate, add the diluted lysate in triplicate. Initiate the reaction by adding 4-MUG substrate.

  • Incubation: Incubate the plate at 37°C for 1 hour, protected from light.[8]

  • Stopping the Reaction: Terminate the reaction by adding the stop solution to each well.[1]

  • Fluorescence Measurement: Read the fluorescence on a plate reader.

  • Data Analysis: Create a standard curve using 4-methylumbelliferone (B1674119) (4-MU). Calculate GCase activity as nanomoles of 4-MU generated per hour per milligram of total protein. Express the effect of Ambroxol as a fold-change relative to vehicle-treated cells.[8]

GCase_Assay_Workflow A 1. Culture & Treat Fibroblasts (5 days, Ambroxol vs. Vehicle) B 2. Harvest & Lyse Cells A->B C 3. Quantify Protein (BCA Assay) B->C D 4. Set up Reaction in 96-well Plate (Lysate + Assay Buffer + 4-MUG) C->D E 5. Incubate at 37°C for 1h D->E F 6. Add Stop Solution E->F G 7. Read Fluorescence (Ex: 360nm, Em: 450nm) F->G H 8. Calculate Activity (nmol/hr/mg protein) G->H

Workflow for the GCase fluorometric activity assay.
Immunofluorescence for GCase Lysosomal Co-localization

This protocol visualizes the subcellular localization of GCase and assesses its co-localization with a lysosomal marker (LAMP1) to confirm successful trafficking.

Materials:

  • Fibroblasts cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibodies: Rabbit anti-GCase, Mouse anti-LAMP1

  • Secondary antibodies: Alexa Fluor 488 anti-Rabbit IgG, Alexa Fluor 594 anti-Mouse IgG

  • DAPI nuclear stain

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with Ambroxol as described in section 4.1.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS, then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute primary antibodies in blocking buffer and incubate with the cells overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Dilute fluorescently-labeled secondary antibodies in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount coverslips onto glass slides using mounting medium.

  • Imaging: Visualize cells using a confocal microscope. GCase (green) co-localizing with LAMP1 (red) will appear as yellow puncta in the merged image, indicating successful lysosomal trafficking.[10]

Endo-H Digestion for GCase Trafficking Analysis

This assay differentiates between the ER-resident (immature, Endo-H sensitive) and post-ER (mature, Endo-H resistant) forms of GCase to assess its trafficking out of the ER.

Materials:

  • Cell lysates (prepared as in 4.1, but with protease inhibitors)

  • Endoglycosidase H (Endo-H) and reaction buffer (New England Biolabs)

  • Denaturing buffer (New England Biolabs)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody: Rabbit anti-GCase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lysate Preparation: Prepare cell lysates as previously described, ensuring protein concentration is at least 2 mg/mL.[14]

  • Denaturation: In a microcentrifuge tube, mix 10-20 µg of protein with denaturing buffer. Heat at 100°C for 10 minutes to denature the proteins.

  • Digestion: Add G5 reaction buffer and Endo-H enzyme to the denatured protein sample. For a negative control, add water instead of Endo-H.

  • Incubation: Incubate the reaction at 37°C for 1-3 hours.[15]

  • Western Blotting: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with anti-GCase primary antibody, followed by an HRP-conjugated secondary antibody. Visualize bands using a chemiluminescent substrate.

  • Analysis: The Endo-H sensitive fraction (ER-retained GCase) will appear as a lower molecular weight band compared to the undigested, mature GCase. An increase in the intensity of the mature, Endo-H resistant band in Ambroxol-treated samples indicates enhanced ER-to-Golgi trafficking.[14][15]

Conclusion

Ambroxol, the active component of Ambroxol acefylline, represents a compelling pharmacological chaperone for mutant GCase. Its well-characterized mechanism of action, involving pH-dependent binding and stabilization of misfolded GCase in the ER, facilitates proper trafficking and increases enzymatic activity in the lysosome. The quantitative data from various in vitro studies robustly support its efficacy, particularly for common GBA1 mutations like N370S. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of Ambroxol and other potential chaperone therapies for Gaucher disease and GBA-associated Parkinson's disease. Further research, including comprehensive clinical trials, is warranted to fully establish its therapeutic potential.

References

The Role of Ambroxol Acefylline in Lung Surfactant Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambroxol (B1667023) acefylline (B349644), a compound combining the mucolytic agent ambroxol with the bronchodilator acefylline, has a well-documented role in the stimulation of pulmonary surfactant production. The therapeutic efficacy of this molecule in various respiratory pathologies, including Respiratory Distress Syndrome (RDS), is largely attributed to the ambroxol component. Ambroxol enhances the synthesis and secretion of both the phospholipid and protein components of surfactant from alveolar type II cells. This guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental methodologies related to the influence of ambroxol acefylline on lung surfactant.

Introduction: Ambroxol Acefylline and Pulmonary Surfactant

Ambroxol acefylline is a combination drug where ambroxol acts as the primary agent for stimulating surfactant production, while theophylline-7-acetic acid (a component of acefylline) primarily serves as a carrier, enhancing the bioavailability of ambroxol.[1] Pulmonary surfactant is a complex lipoprotein mixture lining the alveolar surface, crucial for reducing surface tension and preventing alveolar collapse.[1] It is primarily composed of phospholipids (B1166683) and four surfactant-associated proteins (SP-A, SP-B, SP-C, and SP-D). Deficiencies in pulmonary surfactant are implicated in conditions like Acute Respiratory Distress Syndrome (ARDS) and Neonatal Respiratory Distress Syndrome (NRDS).[1] Ambroxol's ability to modulate surfactant levels presents a significant therapeutic avenue for these conditions.[1]

Mechanism of Action

The therapeutic action of ambroxol acefylline on lung surfactant is multifaceted, involving the stimulation of both its lipid and protein constituents.

Stimulation of Surfactant Phospholipid Synthesis

Ambroxol has been demonstrated to increase the synthesis of surfactant phospholipids, with a particular emphasis on phosphatidylcholine (PC), the most abundant and functionally critical lipid component.[1] It is proposed that ambroxol diverts phosphatidylcholine towards surfactant synthesis.[1] One suggested mechanism is the stimulation of choline (B1196258) phosphocytidyltransferase, a key enzyme in the PC synthesis pathway.[1] This is supported by findings of increased choline incorporation into PC in injured rabbit lungs.[1] In patients undergoing pulmonary resection, preoperative treatment with ambroxol led to an increase in both disaturated phosphatidylcholine and the overall levels of phosphatidylcholine in lung tissue.[1]

Modulation of Surfactant Protein Expression

Ambroxol also exerts a cell-specific modulatory effect on the expression of surfactant proteins.[1] In vivo studies in rats have shown that ambroxol treatment leads to an increase in the protein and mRNA levels of SP-A, SP-B, and SP-C in alveolar type II cells and in bronchoalveolar lavage fluid.[1]

Quantitative Data on Surfactant Production

The following tables summarize the quantitative findings from key studies investigating the effects of ambroxol on pulmonary surfactant components.

Table 1: Effect of Ambroxol on Phospholipid Content in Experimental Lung Injury Models

Experimental ModelTreatmentPhospholipid Content IncreaseCholine Incorporation into PCCholine Incorporation into Sphingomyelin (B164518)Reference
Sepsis induced by peritonitis in rabbitsAmbroxol132%192%630%[2]
Bromcarbamide intoxication in rabbitsAmbroxol111%411%485%[2]

Table 2: Effect of Ambroxol on Fatty Acid Composition of Phosphatidylcholine in Rabbit Respiratory Tract Fluid

Fatty AcidEffect of Ambroxol (20 mg/kg, i.s.)Reference
Palmitic acid (C16:0)Significantly increased[3]
Total saturated fatty acidsSignificantly increased[3]
Total fatty acidsSignificantly increased[3]

Table 3: Clinical Outcomes of Ambroxol Treatment in Neonatal Respiratory Distress Syndrome

Clinical OutcomeAmbroxol GroupPlacebo GroupReference
Incidence of bronchopulmonary dysplasia29%54%[4]
Incidence of intraventricular haemorrhage25%44%[4]
Incidence of postnatally acquired pneumonia15%36%[4]

Experimental Protocols

This section details the methodologies employed in cited studies to investigate the effects of ambroxol on pulmonary surfactant.

In Vivo Model of Lung Injury and Phospholipid Analysis
  • Animal Model: Rabbits with experimentally induced lung injury (sepsis-induced peritonitis or bromcarbamide intoxication).[2]

  • Drug Administration: Ambroxol administered to the treatment group.[2]

  • Sample Collection: Lung tissue slices are prepared.[2]

  • Phospholipid Synthesis Assay: Lung slices are incubated with labeled phospholipid precursors (e.g., radiolabeled choline).[2]

  • Analysis: The incorporation of labeled precursors into phosphatidylcholine (PC) and sphingomyelin is measured to determine the rate of synthesis. The total phospholipid content of the lungs is also quantified.[2]

Analysis of Fatty Acid Composition in Respiratory Fluid
  • Animal Model: Rabbits.[3]

  • Drug Administration: Ambroxol (20 mg/kg) administered intravenously.[3]

  • Sample Collection: Respiratory tract fluid is collected.[3]

  • Lipid Extraction: Phosphatidylcholine (PC) is isolated from the collected fluid.[3]

  • Fatty Acid Analysis: The fatty acid composition of the isolated PC is determined using gas chromatography to quantify the relative amounts of different fatty acids, such as palmitic acid (C16:0).[3]

Clinical Trial in Neonatal RDS
  • Study Design: Multicentre, randomized, placebo-controlled double-blind trial.[4]

  • Participants: Infants with a birth weight below 1500 g and diagnosed with respiratory distress syndrome.[4]

  • Intervention: Intravenous administration of ambroxol to the treatment group and a placebo to the control group.[4]

  • Outcome Measures:

    • Clinical course of RDS.

    • Incidence of complications such as bronchopulmonary dysplasia and intraventricular haemorrhage.[4]

    • Phospholipid profile of tracheal effluent.[4]

    • Pulmonary mechanics.[4]

    • Mortality rate.[4]

Signaling Pathways

While the precise signaling cascades are not fully elucidated, a proposed pathway involves the modulation of phospholipid metabolism and cell-specific gene expression.

G cluster_cell Alveolar Type II Cell Ambroxol Ambroxol CPCT Choline Phosphocytidyltransferase Ambroxol->CPCT Stimulates SP_Genes Surfactant Protein Genes (SP-A, SP-B, SP-C) Ambroxol->SP_Genes Upregulates Transcription PC_Synth Phosphatidylcholine Synthesis CPCT->PC_Synth Catalyzes Surfactant Pulmonary Surfactant (Phospholipids + Proteins) PC_Synth->Surfactant SP_Synth Surfactant Protein Synthesis SP_Genes->SP_Synth SP_Synth->Surfactant

Caption: Proposed mechanism of ambroxol on surfactant production.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vivo effects of ambroxol acefylline on pulmonary surfactant.

G cluster_workflow In Vivo Surfactant Analysis Workflow Animal_Model Animal Model of Respiratory Distress Treatment Administer Ambroxol Acefylline Animal_Model->Treatment Control Administer Placebo/Vehicle Animal_Model->Control BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection Treatment->BALF_Collection Tissue_Harvest Lung Tissue Harvesting Treatment->Tissue_Harvest Control->BALF_Collection Control->Tissue_Harvest Lipid_Analysis Phospholipid & Fatty Acid Quantification BALF_Collection->Lipid_Analysis Protein_Analysis Surfactant Protein (SP-A, B, C) Analysis (ELISA, Western Blot) BALF_Collection->Protein_Analysis Tissue_Harvest->Protein_Analysis mRNA_Analysis mRNA Expression Analysis (RT-qPCR) Tissue_Harvest->mRNA_Analysis Data_Analysis Data Analysis and Comparison Lipid_Analysis->Data_Analysis Protein_Analysis->Data_Analysis mRNA_Analysis->Data_Analysis

References

Ambroxol Acefylline: A Potential Dual-Mechanism Agent for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD), a progressive neurodegenerative disorder, presents a significant challenge to modern medicine due to the lack of disease-modifying therapies. Recent research has highlighted the potential of repurposing existing drugs to accelerate the development of novel treatments. Ambroxol (B1667023), a widely used mucolytic agent, has emerged as a promising candidate, particularly for patients with mutations in the GBA1 gene, a significant genetic risk factor for PD. Ambroxol acefylline (B349644), a compound that combines ambroxol with theophylline-7-acetic acid (acefylline), offers a potential dual-mechanism approach to tackling the complex pathology of Parkinson's disease. This technical guide provides a comprehensive overview of the scientific rationale, preclinical and clinical data, and key experimental methodologies related to the investigation of ambroxol acefylline's potential in Parkinson's disease research.

Introduction: The Rationale for Ambroxol Acefylline in Parkinson's Disease

Ambroxol acefylline is a compound molecule that, upon administration, dissociates into its two active components: ambroxol and acefylline.[1] While the majority of current research in the context of Parkinson's disease has focused on ambroxol, the acefylline component presents a potentially synergistic mechanism of action that warrants investigation.

Ambroxol: A well-established expectorant, ambroxol has been identified as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase).[2][3] Mutations in the GBA1 gene, which encodes for GCase, are the most common genetic risk factor for Parkinson's disease.[4] These mutations can lead to misfolding and premature degradation of the GCase enzyme, resulting in reduced lysosomal activity and the accumulation of α-synuclein, a pathological hallmark of PD.[5] Ambroxol has been shown to stabilize mutant GCase, facilitate its trafficking to the lysosome, and enhance its enzymatic activity, thereby promoting the clearance of α-synuclein.[6][7]

Acefylline: Also known as theophylline-7-acetic acid, acefylline is a xanthine (B1682287) derivative with bronchodilator and anti-inflammatory properties.[8] Its primary mechanisms of action are the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes.[9][10] Both of these pathways have been implicated in the pathophysiology of Parkinson's disease, suggesting that acefylline could offer neuroprotective effects complementary to those of ambroxol.

Mechanism of Action: A Dual Approach to Neuroprotection

The therapeutic potential of ambroxol acefylline in Parkinson's disease lies in the distinct yet potentially complementary actions of its constituent molecules.

Ambroxol: Enhancing Lysosomal Function

The primary neuroprotective mechanism attributed to ambroxol in the context of Parkinson's disease is its role as a chaperone for the GCase enzyme.[3]

  • GBA1 Mutations and Lysosomal Dysfunction: Mutations in the GBA1 gene lead to the production of a misfolded and unstable GCase enzyme. This dysfunctional enzyme is often retained in the endoplasmic reticulum (ER) and targeted for degradation, resulting in reduced GCase levels within the lysosome.[5]

  • The α-Synuclein Connection: Reduced GCase activity impairs the lysosomal degradation pathway, leading to the accumulation of substrates, including α-synuclein.[5] Aggregated α-synuclein is a major component of Lewy bodies, the characteristic pathological inclusions found in the brains of individuals with Parkinson's disease.[11]

  • Ambroxol as a Pharmacological Chaperone: Ambroxol binds to the GCase enzyme, stabilizing its conformation and promoting its proper folding and trafficking from the ER to the lysosome.[7] This leads to increased lysosomal GCase activity, enhanced clearance of α-synuclein, and a potential reduction in cellular toxicity.[6][12]

GBA1_Ambroxol_Pathway cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome cluster_outcome Cellular Outcome GBA1 GBA1 Gene mutant_GCase_ER Misfolded Mutant GCase GBA1->mutant_GCase_ER Transcription & Translation mutant_GCase_Lysosome Reduced GCase Activity mutant_GCase_ER->mutant_GCase_Lysosome Reduced Trafficking Proteasomal_Degradation Proteasomal Degradation mutant_GCase_ER->Proteasomal_Degradation ER-Associated Degradation restored_GCase Restored GCase Activity mutant_GCase_ER->restored_GCase Correct Trafficking (with Ambroxol) alpha_synuclein_agg α-synuclein Accumulation mutant_GCase_Lysosome->alpha_synuclein_agg Impaired Degradation Ambroxol Ambroxol Ambroxol->mutant_GCase_ER Stabilizes & Promotes Folding reduced_alpha_synuclein Reduced α-synuclein restored_GCase->reduced_alpha_synuclein Enhanced Clearance

Caption: Ambroxol's chaperone activity on mutant GCase.
Acefylline: Modulating Neuronal Signaling

The acefylline component of ambroxol acefylline has two primary mechanisms of action that are of interest in Parkinson's disease research: adenosine receptor antagonism and phosphodiesterase (PDE) inhibition.

  • Adenosine A2A Receptor Antagonism: Adenosine A2A receptors are highly expressed in the striatum, a brain region critically involved in motor control that is severely affected in Parkinson's disease. These receptors are co-localized with dopamine (B1211576) D2 receptors on striatal neurons. Activation of A2A receptors has an inhibitory effect on D2 receptor function, thus exacerbating the motor symptoms of dopamine deficiency. Antagonists of the A2A receptor, such as theophylline (B1681296) (a compound structurally related to acefylline), have been shown to improve motor function in preclinical models and patients with Parkinson's disease.[13][14] By blocking A2A receptors, acefylline may enhance dopaminergic signaling and provide symptomatic relief.

  • Phosphodiesterase (PDE) Inhibition: Acefylline is a non-selective PDE inhibitor.[9] Inhibition of PDE, particularly PDE4, in the central nervous system can lead to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP can activate protein kinase A (PKA), which in turn can phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein). The PKA-CREB signaling pathway is known to be involved in neuronal survival, neurogenesis, and synaptic plasticity. Thus, PDE inhibition by acefylline could potentially exert neuroprotective effects.

Acefylline_Pathway cluster_Adenosine Adenosine Pathway cluster_PDE PDE Pathway Acefylline Acefylline A2A_Receptor A2A Receptor Acefylline->A2A_Receptor Antagonism PDE Phosphodiesterase (PDE) Acefylline->PDE Inhibition Adenosine Adenosine Adenosine->A2A_Receptor Inhibited_D2R Inhibited D2 Receptor Signaling A2A_Receptor->Inhibited_D2R cAMP_degradation cAMP -> AMP PDE->cAMP_degradation increased_cAMP Increased cAMP PKA PKA Activation increased_cAMP->PKA CREB CREB Activation PKA->CREB Neuroprotection Neuroprotection & Synaptic Plasticity CREB->Neuroprotection

Caption: Potential neuroprotective mechanisms of acefylline.

Preclinical and Clinical Evidence

While no clinical trials have specifically investigated ambroxol acefylline for Parkinson's disease, a growing body of evidence from studies on ambroxol provides a strong rationale for its further development.

Preclinical Studies of Ambroxol

Numerous preclinical studies have demonstrated the neuroprotective effects of ambroxol in various models of Parkinson's disease. These studies have shown that ambroxol can:

  • Increase GCase activity in neuronal cells.

  • Reduce α-synuclein levels in cell and animal models.[15]

  • Protect dopaminergic neurons from cell death.

  • Reduce neuroinflammation by modulating microglial activation.[16]

  • Improve motor performance in animal models of PD.

Clinical Trials of Ambroxol in Parkinson's Disease

Several clinical trials have been conducted to evaluate the safety, tolerability, and efficacy of ambroxol in patients with Parkinson's disease.

Table 1: Summary of Quantitative Data from the AiM-PD Phase 2a Trial of Ambroxol [6]

ParameterBaseline (Mean ± SD)Day 186 (Mean ± SD)Mean Change (95% CI)p-value
Ambroxol in CSF (ng/mL)Not Detected156156 (129 to 184)<0.001
GCase Activity in CSF (nmol/mL/hr)0.31 ± 0.120.25 ± 0.10-0.059 (-0.115 to -0.002)0.04
GCase Protein in CSF (pmol/L)251 ± 88339 ± 11788 (40 to 137)0.002
α-Synuclein in CSF (pg/mL)385 ± 123435 ± 13850 (14 to 87)0.01
MDS-UPDRS Part III (Motor Score)38.5 ± 13.731.7 ± 14.9-6.8 (-10.4 to -3.1)0.001

Table 2: Summary of Quantitative Data from a Phase 2 Trial of Ambroxol in Parkinson's Disease Dementia (PDD) [10][17]

ParameterPlacebo GroupAmbroxol High-Dose (1050 mg/day)p-value
Pharmacokinetics
Plasma Ambroxol at Week 8 (μM, Mean ± SD)N/A7.48 ± 3.17N/A
CSF Ambroxol at Week 12 (μM, Mean ± SD)N/A0.73 ± 0.07N/A
Pharmacodynamics
GCase Levels at Week 26 (nmol/h/mg, Mean ± SD)8.50 ± 1.9612.45 ± 1.970.05
Efficacy
Change in ADAS-Cog-13 at 52 WeeksNot Statistically SignificantNot Statistically Significant>0.05
Change in CGIC at 52 WeeksNot Statistically SignificantNot Statistically Significant>0.05

These clinical studies have demonstrated that ambroxol is safe and well-tolerated in Parkinson's disease patients, can cross the blood-brain barrier, and engages with its target, the GCase enzyme.[6][18] While the AiM-PD trial showed promising signals in motor improvement, the PDD trial did not meet its primary cognitive endpoints, though target engagement was confirmed.[10][19] A larger Phase 3 clinical trial, ASPro-PD, is currently underway to further evaluate the disease-modifying potential of ambroxol.

Key Experimental Protocols

For researchers investigating the effects of ambroxol acefylline, several key assays are crucial for determining its efficacy.

GCase Activity Assay in Fibroblasts

This protocol describes a method to measure GCase activity in cultured fibroblasts, which can be obtained from skin biopsies of patients.

Materials:

  • Fibroblast cell culture reagents

  • Cell lysis buffer (e.g., Triton X-100 based)

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), a fluorogenic substrate

  • CBE (conduritol-B-epoxide), a specific GCase inhibitor

  • Citrate/phosphate buffer (pH 5.2)

  • Glycine-carbonate stop buffer (pH 10.7)

  • Fluorometer

Procedure:

  • Culture patient-derived fibroblasts to confluency.

  • Lyse the cells to obtain a total cell lysate.

  • Determine the total protein concentration of the lysate (e.g., using a BCA assay).

  • Prepare reaction mixtures containing cell lysate, citrate/phosphate buffer, and either 4-MUG or 4-MUG plus CBE (to determine non-GCase background fluorescence).

  • Incubate the reaction mixtures at 37°C for 1-2 hours.

  • Stop the reaction by adding the glycine-carbonate buffer.

  • Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer (excitation ~365 nm, emission ~448 nm).

  • Calculate GCase activity by subtracting the fluorescence of the CBE-inhibited sample from the total fluorescence and normalize to the protein concentration and incubation time.

GCase_Assay_Workflow start Start: Cultured Fibroblasts cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant reaction_setup Set up Reaction: - Lysate - 4-MUG Substrate - Buffer (pH 5.2) (with and without CBE) protein_quant->reaction_setup incubation Incubate at 37°C reaction_setup->incubation stop_reaction Stop Reaction (add Glycine Buffer) incubation->stop_reaction fluorescence_reading Measure Fluorescence stop_reaction->fluorescence_reading calculation Calculate GCase Activity fluorescence_reading->calculation end End: GCase Activity Value calculation->end

Caption: Workflow for GCase activity assay.
α-Synuclein Quantification in Cerebrospinal Fluid (CSF) by ELISA

This protocol outlines the steps for measuring total α-synuclein levels in CSF using a sandwich ELISA.

Materials:

  • CSF samples

  • ELISA plate pre-coated with a capture antibody against α-synuclein

  • Detection antibody against α-synuclein (e.g., biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., sulfuric acid)

  • Wash buffer

  • Recombinant α-synuclein standard

  • Plate reader

Procedure:

  • Prepare a standard curve using serial dilutions of the recombinant α-synuclein.

  • Add standards and CSF samples to the wells of the pre-coated ELISA plate.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Wash the plate multiple times with wash buffer.

  • Add the detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add the streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate.

  • Add the TMB substrate and incubate in the dark until a color develops.

  • Add the stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the concentration of α-synuclein in the CSF samples by interpolating from the standard curve.

Assessment of Lysosomal Function

Several methods can be employed to assess overall lysosomal function in cells treated with ambroxol acefylline.

  • LysoTracker Staining: LysoTracker dyes are fluorescent probes that accumulate in acidic organelles, such as lysosomes. An increase in LysoTracker staining intensity can indicate an increase in the number or acidity of lysosomes.

  • Cathepsin Activity Assays: Cathepsins are proteases that are active within the lysosome. Fluorogenic substrates are available that become fluorescent upon cleavage by specific cathepsins (e.g., Cathepsin B or D), providing a measure of lysosomal proteolytic activity.

  • DQ-BSA Assay: DQ-BSA is a derivative of bovine serum albumin that is heavily labeled with a fluorescent dye, causing it to be self-quenched. When DQ-BSA is taken up by cells and delivered to the lysosome, it is degraded into smaller fragments, relieving the self-quenching and resulting in a bright fluorescent signal. The intensity of this fluorescence is proportional to the lysosomal degradative capacity.

Future Directions and Conclusion

The research into ambroxol for Parkinson's disease has paved the way for investigating ambroxol acefylline as a potentially more comprehensive therapeutic agent. The dual mechanism of action, targeting both lysosomal dysfunction and neuronal signaling pathways, presents a compelling rationale for its further study.

Key areas for future research include:

  • Preclinical studies of ambroxol acefylline: It is crucial to conduct preclinical studies that evaluate the combined effects of ambroxol and acefylline in animal models of Parkinson's disease. These studies should aim to determine if there is a synergistic effect between the two components.

  • Investigation of acefylline's neuroprotective properties: Further research is needed to elucidate the specific effects of acefylline on adenosine A2A receptors and PDE subtypes in the brain and to determine its potential for neuroprotection independent of ambroxol.

  • Clinical trials of ambroxol acefylline: If preclinical data are promising, clinical trials designed to assess the safety, tolerability, and efficacy of ambroxol acefylline in Parkinson's disease patients would be the next logical step.

References

Investigating the Mucolytic Properties of Acebrophylline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acebrophylline, a compound combining ambroxol (B1667023) and theophylline-7-acetic acid, is a widely utilized agent in the management of obstructive airway diseases. Its therapeutic efficacy stems from a multi-faceted mechanism of action that includes bronchodilatory, anti-inflammatory, and pronounced mucolytic properties. This technical guide provides a comprehensive investigation into the mucolytic characteristics of Acebrophylline, detailing its core mechanisms, summarizing quantitative data from pertinent studies, outlining key experimental protocols for its evaluation, and visualizing the associated signaling pathways. The ambroxol component is primarily responsible for the drug's mucoregulatory effects, which include the stimulation of pulmonary surfactant production, reduction of mucus viscosity, and enhancement of mucociliary clearance. Concurrently, the theophylline-7-acetic acid moiety contributes to bronchodilation through phosphodiesterase inhibition. This guide is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of mucolytic agents and respiratory therapeutics.

Introduction

Mucus hypersecretion and impaired clearance are hallmark features of chronic respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. These abnormalities lead to airway obstruction, recurrent infections, and a progressive decline in lung function. Mucolytic agents aim to alleviate these conditions by altering the viscoelastic properties of mucus, thereby facilitating its removal from the airways. Acebrophylline is a unique molecule that integrates the mucolytic actions of ambroxol with the bronchodilatory and anti-inflammatory effects of a xanthine (B1682287) derivative.[1][2] This dual-action profile makes it a valuable therapeutic option for managing the complex pathophysiology of obstructive airway diseases.[3] This guide delves into the specific mucolytic properties of Acebrophylline, providing a detailed examination of its mechanisms and the scientific evidence supporting its use.

Mechanism of Mucolytic Action

The mucolytic activity of Acebrophylline is primarily attributed to its ambroxol component. Ambroxol exerts its effects through several key mechanisms:

  • Stimulation of Pulmonary Surfactant Production: Ambroxol stimulates type II pneumocytes to increase the synthesis and secretion of pulmonary surfactant.[4][5] Surfactant acts as an "anti-glue" factor, reducing the adhesion of mucus to the bronchial walls and facilitating its transport.[6] This action not only improves mucus clearance but also helps to maintain alveolar stability.

  • Alteration of Mucus Viscoelasticity: Acebrophylline has been shown to reduce the viscosity of bronchial secretions.[1][7] It is believed to act on the biochemical composition of mucus, potentially by breaking down the acid mucopolysaccharide fibers that contribute to its thick, gel-like consistency.[8] This results in thinner, less tenacious mucus that is more easily expectorated.

  • Enhancement of Mucociliary Clearance: By increasing ciliary beat frequency (CBF), the ambroxol component of Acebrophylline enhances the efficiency of the mucociliary escalator, the primary mechanism for removing trapped particles and pathogens from the airways.[9] This secretomotor effect is crucial for clearing the now less viscous mucus.

In addition to these direct mucolytic effects, the theophylline-7-acetic acid component of Acebrophylline contributes to improved airway clearance through its bronchodilatory action. By relaxing the smooth muscles of the airways, it widens the air passages, making it easier to cough up and expel mucus.[10]

Quantitative Data on Mucolytic Efficacy

The following tables summarize quantitative data from various studies investigating the mucolytic effects of Acebrophylline.

Table 1: Effect of Acebrophylline on Sputum Viscosity

Study PopulationAcebrophylline DosageDuration of TreatmentMethod of Viscosity MeasurementMean Reduction in ViscosityCitation(s)
Patients with Chronic Obstructive Bronchitis200 mg/day10-20 daysNot specified53% - 78%[7]
Patients with Chronic Obstructive Pulmonary Disease200 mg/day14 daysRheological analysis (viscosity and spinnability)Progressive improvement in mucus density and ease of expectoration[7][11][12]

Table 2: Effect of Ambroxol (the active mucolytic component of Acebrophylline) on Ciliary Beat Frequency (CBF)

Study ModelAmbroxol ConcentrationObservationQuantitative Effect on CBFCitation(s)
Mouse airway ciliated cells10 µMEnhancement of CBF~30% increase[8][10][11]

Table 3: Effect of Acebrophylline on Pulmonary Surfactant Components

Study ModelAcebrophylline TreatmentObservationQuantitative EffectCitation(s)
Rats5 daysIncrease in surfactant phospholipid matrix in bronchoalveolar lavage (BAL)Treated: 161±11 mcg/mL vs. Control: 139±3.6 mcg/mL (approx. 18 hours after last dose)[13]

Key Signaling Pathways

Acebrophylline's multifaceted effects are mediated through the modulation of several key intracellular signaling pathways.

Phosphodiesterase (PDE) Inhibition and cAMP Signaling

The theophylline (B1681296) component of Acebrophylline acts as a non-selective phosphodiesterase inhibitor. By inhibiting PDE enzymes, particularly PDE4, it prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[14][15] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates target proteins that promote the relaxation of airway smooth muscle, leading to bronchodilation.[16]

PDE_Inhibition Acebrophylline Acebrophylline (Theophylline component) PDE Phosphodiesterase (PDE) Acebrophylline->PDE inhibits cAMP cAMP 5AMP 5'-AMP cAMP->5AMP degraded by PDE PKA Protein Kinase A (PKA) cAMP->PKA activates ATP ATP ATP->cAMP Smooth_Muscle Airway Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle promotes

Acebrophylline's Phosphodiesterase Inhibition Pathway.
Inhibition of Leukotriene Synthesis

Acebrophylline has been shown to exert anti-inflammatory effects by inhibiting the synthesis of leukotrienes, which are potent inflammatory mediators involved in bronchoconstriction, mucus secretion, and airway inflammation.[17][18] By diverting phosphatidylcholine towards surfactant synthesis, Acebrophylline reduces the availability of arachidonic acid, the precursor for leukotriene synthesis.[4] This is thought to involve the partial inhibition of phospholipase A2.

Leukotriene_Inhibition cluster_membrane Cell Membrane Phospholipids (B1166683) Membrane Phospholipids (Phosphatidylcholine) Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid released by PLA2 5_LOX 5-Lipoxygenase (5-LO) Arachidonic_Acid->5_LOX metabolized by LTA4 Leukotriene A4 (LTA4) 5_LOX->LTA4 LTB4 Leukotriene B4 (Pro-inflammatory) LTA4->LTB4 LTC4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) (Bronchoconstriction, Mucus Secretion) LTA4->LTC4 Acebrophylline Acebrophylline PLA2 Phospholipase A2 (PLA2) Acebrophylline->PLA2 partially inhibits Surfactant Pulmonary Surfactant Synthesis Acebrophylline->Surfactant promotes diversion of phosphatidylcholine to

Inhibition of Leukotriene Synthesis by Acebrophylline.
Ambroxol's Influence on MUC5AC Expression

The ambroxol component of Acebrophylline has been shown to inhibit the expression of MUC5AC, a major gel-forming mucin in the airways. This effect is mediated, at least in part, through the inhibition of the extracellular signal-regulated kinase (Erk) signaling pathway, which is a known regulator of MUC5AC gene expression.[1]

MUC5AC_Regulation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Erk_Pathway Erk Signaling Pathway Inflammatory_Stimuli->Erk_Pathway activates MUC5AC_Gene MUC5AC Gene Expression Erk_Pathway->MUC5AC_Gene upregulates MUC5AC_Protein MUC5AC Mucin (Mucus Hypersecretion) MUC5AC_Gene->MUC5AC_Protein Ambroxol Ambroxol (from Acebrophylline) Ambroxol->Erk_Pathway inhibits

Ambroxol-mediated Inhibition of MUC5AC Expression.

Experimental Protocols

This section details methodologies for key experiments cited in the investigation of Acebrophylline's mucolytic properties.

Measurement of Sputum Viscoelasticity

Objective: To quantify the effect of Acebrophylline on the viscosity and elasticity of sputum.

Methodology:

  • Sputum Collection: Collect spontaneous or induced sputum samples from patients with chronic bronchitis or COPD before and after a defined period of Acebrophylline treatment (e.g., 14 days of 200 mg/day).

  • Sample Preparation: Allow sputum to liquefy at room temperature for a short period. If necessary, gently homogenize the sample to ensure consistency.

  • Rheological Measurement: Use a cone-plate or parallel-plate rheometer to perform oscillatory shear measurements.

    • Frequency Sweep: Apply a small amplitude oscillatory shear at a range of frequencies (e.g., 0.1 to 100 rad/s) to determine the storage modulus (G'), representing elasticity, and the loss modulus (G''), representing viscosity.

    • Data Analysis: Compare the G' and G'' values before and after treatment. A decrease in both moduli indicates a reduction in the viscoelasticity of the sputum.

In Vitro Assessment of Ciliary Beat Frequency (CBF)

Objective: To measure the effect of ambroxol on the beat frequency of respiratory cilia.

Methodology:

  • Cell Culture: Culture primary human bronchial epithelial cells on permeable supports at an air-liquid interface (ALI) to achieve a differentiated, ciliated epithelium.

  • Treatment: Treat the cell cultures with varying concentrations of ambroxol or a vehicle control.

  • Microscopy: Place the culture inserts in a heated chamber on an inverted microscope equipped with a high-speed digital camera.

  • Image Acquisition: Record videos of ciliary motion at a high frame rate (e.g., >100 frames per second).

  • Data Analysis: Use specialized software (e.g., SAVA or ImageJ with appropriate plugins) to analyze the video recordings and calculate the CBF in Hertz (Hz). Compare the CBF of treated cells to control cells.

Quantification of Pulmonary Surfactant Production

Objective: To determine the effect of Acebrophylline on the synthesis and secretion of pulmonary surfactant.

Methodology:

  • Animal Model: Administer Acebrophylline or a placebo to a cohort of laboratory animals (e.g., rats) for a specified duration.

  • Bronchoalveolar Lavage (BAL): Perform BAL on the animals to collect lung lining fluid.

  • Surfactant Isolation: Isolate the surfactant fraction from the BAL fluid by centrifugation.

  • Phospholipid Analysis: Extract the lipids from the surfactant and quantify the total phospholipid content using a colorimetric assay (e.g., phosphorus assay). Individual phospholipid classes can be separated and quantified using high-performance liquid chromatography (HPLC).

  • Protein Analysis: Quantify the surfactant-associated proteins (SP-A, SP-B, SP-C) using enzyme-linked immunosorbent assays (ELISAs) with specific antibodies.

  • Data Analysis: Compare the levels of phospholipids and surfactant proteins in the BAL fluid of treated animals to the control group.

In Vitro Mucin Secretion Assay

Objective: To evaluate the effect of the ambroxol component of Acebrophylline on mucin secretion from airway epithelial cells.

Methodology:

  • Cell Culture: Culture a human airway epithelial cell line (e.g., NCI-H292) or primary cells in multi-well plates until confluent.

  • Stimulation and Treatment: Pre-treat the cells with ambroxol for a defined period, followed by stimulation with a secretagogue (e.g., a phorbol (B1677699) ester or inflammatory cytokine) to induce mucin secretion.

  • Sample Collection: Collect the cell culture supernatant.

  • Mucin Quantification: Quantify the amount of secreted mucin (e.g., MUC5AC) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) with a specific anti-mucin antibody.

  • Data Analysis: Compare the amount of mucin secreted from ambroxol-treated cells to that from untreated, stimulated cells.

Conclusion

Acebrophylline exhibits significant mucolytic properties that are integral to its therapeutic efficacy in obstructive airway diseases. Through the actions of its ambroxol component, it effectively reduces mucus viscosity, enhances mucociliary clearance, and stimulates the production of pulmonary surfactant. These mucoregulatory effects, combined with the bronchodilatory and anti-inflammatory actions of the theophylline-7-acetic acid moiety, provide a comprehensive approach to managing the multifaceted pathophysiology of conditions like COPD and asthma. The quantitative data and experimental protocols presented in this guide offer a robust framework for the continued investigation and development of mucolytic therapies. A deeper understanding of the underlying signaling pathways will be crucial for the identification of novel therapeutic targets and the design of more effective drugs for the treatment of respiratory diseases characterized by mucus hypersecretion.

References

A Comprehensive Technical Guide to the Chemical Synthesis and Characterization of Ambroxol Acefylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ambroxol (B1667023) acefylline (B349644), also known as Acebrophylline, is a pharmaceutical compound valued for its dual-action therapeutic profile in treating respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and bronchitis.[1] This molecule is a salt formed from the stoichiometric combination of Ambroxol and Theophylline-7-acetic acid.[1] This unique structure provides both the mucolytic and secretagogue properties of Ambroxol and the bronchodilator and anti-inflammatory effects of the acefylline component.[1][2] Ambroxol, a metabolite of Bromhexine, is known to improve the clearance of respiratory secretions and stimulate the production of pulmonary surfactant.[1] Theophylline-7-acetic acid, a xanthine (B1682287) derivative, contributes to bronchodilation and is thought to enhance the bioavailability of Ambroxol.[1][3][4]

This technical guide offers a detailed overview of the chemical synthesis and characterization of Ambroxol acefylline, presenting experimental protocols, quantitative data, and visualizations of relevant pathways and workflows.

Chemical Synthesis

The synthesis of Ambroxol acefylline is primarily achieved through a salification reaction between equimolar amounts of Ambroxol base and Theophylline-7-acetic acid.[1] A high-yield process has been developed that utilizes a non-polar solvent, which aids in both the reaction and the isolation of a pure final product.[1][5]

Experimental Protocol for Synthesis

This protocol is based on an improved process for preparing Ambroxol acefylline (Acebrophylline).[6][7]

Materials:

  • Ambroxol base

  • Theophylline-7-acetic acid

  • Toluene (B28343) (non-polar solvent)

  • Reaction flask

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Preparation of Ambroxol Solution: In a reaction flask, a solution of Ambroxol base is prepared in toluene. A common ratio is between 1:9 to 1:18 (w/v) of Ambroxol base to the total volume of toluene.[5][7] This mixture can be stirred at room temperature or heated to a temperature between 45-65°C to ensure the complete dissolution of the Ambroxol base.[5][7]

  • Preparation of Theophylline-7-acetic acid Suspension: In a separate flask, Theophylline-7-acetic acid is mixed with toluene and heated to form a suspension at a temperature of 60-85°C.[5]

  • Reaction: The prepared Ambroxol base solution is added to the heated Theophylline-7-acetic acid suspension over a period of 2-3 minutes while maintaining a temperature between 60-85°C and stirring continuously.[5][7]

  • Heating and Stirring: After the addition is complete, the reaction mixture is heated to a higher temperature, between 75-105°C, and stirred for approximately 25-35 minutes to ensure the reaction goes to completion.[5][7]

  • Precipitation and Isolation: The reaction mixture is then allowed to cool to room temperature, which causes the solid product, Ambroxol acefylline, to precipitate out of the solution.[5][7]

  • Filtration and Washing: The precipitated solid is isolated from the mixture by filtration and then washed with a small amount of toluene to remove any remaining impurities.[5]

  • Drying: The final product is dried, preferably under a vacuum, to remove any residual solvent.[5] This process typically yields Ambroxol acefylline at 95-98%.[1]

Synthesis Workflow

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation Ambroxol Ambroxol Base in Toluene (45-65°C) Mix Combine Reactants (60-85°C) Ambroxol->Mix Theo Theophylline-7-Acetic Acid in Toluene (60-85°C) Theo->Mix Heat Heat and Stir (75-105°C for 25-35 min) Mix->Heat Cool Cool to Room Temperature Heat->Cool Filter Isolate by Filtration Cool->Filter Wash Wash with Toluene Filter->Wash Dry Dry Under Vacuum Wash->Dry Final Ambroxol Acefylline (95-98% Yield) Dry->Final

General synthesis workflow for Ambroxol acefylline.

Chemical Characterization

A variety of analytical techniques are employed to confirm the identity, purity, and structure of the synthesized Ambroxol acefylline.

Spectroscopic Methods

UV-Visible spectroscopy is a valuable method for the quantitative determination of Ambroxol acefylline in both bulk form and pharmaceutical dosages.[8]

Experimental Protocol:

  • Objective: To determine the concentration of Ambroxol acefylline.[8]

  • Materials: UV-Visible Spectrophotometer, quartz cuvettes (1 cm), Ambroxol acefylline reference standard, Methanol (B129727) (AR grade).[8]

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of the Ambroxol acefylline reference standard and transfer it to a 100 mL volumetric flask.[8]

    • Dissolve and dilute to volume with methanol to get a stock solution of 100 µg/mL.[8]

    • Prepare a series of working standard solutions with concentrations ranging from 2-20 µg/mL by diluting the stock solution with methanol.[8]

  • Sample Preparation:

    • For bulk drug, prepare a solution of a known concentration in methanol.[8]

    • For dosage forms, weigh and powder a sufficient number of tablets. Transfer an amount of powder equivalent to 10 mg of Ambroxol acefylline into a 100 mL volumetric flask.[8]

    • Add approximately 70 mL of methanol, sonicate for 15 minutes, and then fill to the mark with methanol. Filter the resulting solution.[8]

  • Measurement: Scan the prepared solutions in the UV range (200-400 nm) using methanol as a blank. A typical λmax for Acebrophylline in methanol is 274 nm.[8]

  • Quantification: Create a calibration curve by plotting the absorbance versus the concentration of the standard solutions. The concentration of the sample is then determined from this curve.[8]

Quantitative Data: UV-Visible Spectroscopy

Analyte Solvent λmax (nm) Linearity Range (µg/mL) Correlation Coefficient (r²)

| Acebrophylline | Methanol | 274 | 2-20 | 0.9994[8] |

FTIR spectroscopy is used to identify the characteristic functional groups present in the Ambroxol acefylline molecule, confirming its structure.[8]

Experimental Protocol:

  • Objective: To identify the functional groups in Ambroxol acefylline.[8]

  • Materials: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory, Ambroxol acefylline sample.[8]

  • Procedure:

    • Ensure the FTIR spectrometer and ATR crystal are clean and calibrated.

    • Record a background spectrum.

    • Place a small amount of the Ambroxol acefylline sample onto the ATR crystal.

    • Acquire the spectrum, typically by co-adding 32 or 64 scans to achieve a good signal-to-noise ratio.[8]

    • Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands corresponding to the functional groups of the molecule.[8]

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of Ambroxol acefylline by analyzing the magnetic properties of its atomic nuclei.[8]

Experimental Protocol:

  • Objective: To fully elucidate the chemical structure of Ambroxol acefylline.[8]

  • Materials: NMR Spectrometer (e.g., 400 MHz), NMR tubes, deuterated solvent (e.g., DMSO-d₆, CDCl₃), Ambroxol acefylline sample.[8]

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.[8]

    • Set up the NMR spectrometer by tuning and shimming the probe for the specific solvent and locking onto the deuterium (B1214612) signal.[8]

    • Acquire ¹H NMR and ¹³C NMR spectra.[8]

    • For complete structural confirmation, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.[8]

    • Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and integrations to assign the structure.[8]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Ambroxol acefylline, which helps in confirming its structure.[8]

Experimental Protocol:

  • Objective: To confirm the molecular weight and study the fragmentation of Ambroxol acefylline.[8]

  • Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[8]

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Infuse the solution into the ion source.

    • Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion peak ([M+H]⁺).[8]

    • Perform a product ion scan (MS/MS) on the parent ion to obtain the fragmentation pattern.[8]

    • Analyze the product ion spectrum to identify characteristic fragment ions and propose a fragmentation pathway.[8]

Chromatographic Methods

HPLC is a highly specific and sensitive technique used for the simultaneous separation and quantification of Ambroxol and Acefylline in pharmaceutical dosage forms.[9]

Experimental Protocol (RP-HPLC):

  • Objective: To quantify Ambroxol and Acefylline simultaneously.[9]

  • Instrumentation: HPLC system with a UV-Visible detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9][10]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 25 mM Ammonium Acetate buffer and Acetonitrile (e.g., in a 3:7 v/v ratio), with the pH adjusted to 7.3. The mobile phase should be degassed before use.[9][10]

    • Flow Rate: Typically around 1.0 mL/min.[10]

    • Detection Wavelength: 257 nm is often used for simultaneous determination.[10]

    • Injection Volume: 20 µL.[3]

  • Solution Preparation:

    • Standard Stock Solution: Prepare individual stock solutions (e.g., 1000 µg/mL) of Ambroxol Hydrochloride and Acefylline in the mobile phase.[9]

    • Working Standard Solution: Prepare mixed working standards by diluting the stock solutions to the desired concentration range (e.g., 2-14 µg/mL) with the mobile phase.[9]

    • Sample Solution: Weigh and powder tablets. Dissolve an amount of powder equivalent to 100 mg of the active ingredient in the mobile phase, sonicate, and dilute to 100 mL. Filter the solution through a 0.45 µm filter before injection.[9]

  • Analysis: Inject the standard and sample solutions into the HPLC system. The amount of each component is calculated based on the peak areas obtained from the chromatograms.[9]

Quantitative Data: RP-HPLC Method Validation

Parameter Ambroxol Acefylline
Retention Time (min) 8.59 3.05[9]
Linearity Range (µg/mL) 2 - 14 2 - 14[9]
Correlation Coefficient (r²) 0.999 0.999[9]
Limit of Detection (LOD) (µg/mL) 0.3 0.3[9]
Limit of Quantification (LOQ) (µg/mL) 0.9 0.9[9]
Mean Recovery (%) 99.23 - 101.41 99.23 - 101.41[9]

| Precision (%RSD) | < 2 | < 2[9] |

HPLC Analysis Workflow

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Filter Filter Solutions (0.45 µm filter) Standard->Filter Sample Prepare Sample Solutions Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (e.g., 257 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Peak Integration (Area, Retention Time) Chromatogram->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify

Experimental workflow for HPLC analysis.
Physicochemical Characterization

These techniques are crucial for identifying the polymorphic form of Ambroxol acefylline, as different crystalline forms can affect the drug's stability and bioavailability.[5]

Experimental Protocol:

  • Objective: To identify the crystalline polymorphic form.[5]

  • PXRD:

    • Obtain the PXRD pattern of the crystalline sample.

    • Compare the resulting diffractogram, specifically the characteristic peaks at specific 2θ angles, with known patterns for different polymorphs.[5]

  • DSC:

    • Heat a small sample of the crystalline material in a DSC instrument.

    • Analyze the resulting thermogram for thermal events such as melting points, which are distinct for each polymorph.[5]

Mechanism of Action and Signaling Pathways

Ambroxol acefylline exerts its therapeutic effects through the synergistic actions of its two components. The acefylline component acts as a bronchodilator, primarily by inhibiting phosphodiesterase (PDE), while the ambroxol component provides mucolytic and anti-inflammatory effects.[2][11]

Bronchodilator and Anti-inflammatory Signaling Pathway

Acefylline inhibits the PDE enzyme, which leads to an increase in intracellular cyclic AMP (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which results in the relaxation of airway smooth muscles (bronchodilation) and a reduction in the inflammatory response.[11]

G Acefylline Ambroxol Acefylline (Acefylline Component) PDE Phosphodiesterase (PDE) Acefylline->PDE Inhibits cAMP Increased cAMP PDE->cAMP Prevents breakdown of PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory

Bronchodilator signaling pathway of Ambroxol acefylline.
Ambroxol Anti-inflammatory Signaling Pathway

Ambroxol has been shown to suppress inflammatory responses by inhibiting key signaling pathways. In the presence of an inflammatory stimulus like Lipopolysaccharide (LPS), ambroxol intervenes by inhibiting the Erk1/2 signaling pathway.[12][13] This action leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12]

G Stimulus Inflammatory Stimulus (e.g., LPS) Erk Erk1/2 Pathway Stimulus->Erk Activates Ambroxol Ambroxol Ambroxol->Erk Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Erk->Cytokines Upregulates

Ambroxol's anti-inflammatory signaling pathway.

References

Ambroxol Acefylline Derivatives: A Technical Guide to Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol (B1667023) acefylline (B349644), also known as Acebrophylline, is a well-established therapeutic agent used in the management of respiratory disorders. It is a salt formed from the combination of ambroxol, a potent mucolytic, and acefylline (theophylline-7-acetic acid), a xanthine (B1682287) derivative with bronchodilator properties.[1] This unique combination provides a dual mechanism of action, addressing both mucus hypersecretion and bronchoconstriction.[2] The ambroxol component enhances the clearance of respiratory secretions and stimulates the production of pulmonary surfactant, while the acefylline moiety provides bronchodilator and anti-inflammatory effects.[1][3]

Recent research has expanded beyond the parent compound to explore the synthesis and biological activities of novel derivatives of both ambroxol and acefylline. These efforts aim to enhance therapeutic efficacy, broaden the spectrum of activity, and improve the safety profile. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of Ambroxol acefylline and its derivatives, with a focus on their anti-inflammatory and anticancer properties.

Synthesis of Ambroxol Acefylline and Its Derivatives

The synthesis of Ambroxol acefylline is a straightforward salification reaction involving equimolar amounts of Ambroxol base and Theophylline-7-acetic acid.[1] An optimized, high-yield process utilizes a non-polar solvent, such as toluene (B28343), to facilitate the reaction and isolation of the final product with high purity.[1]

Derivatives of the core molecules have been synthesized to explore structure-activity relationships. These include N-acylated derivatives of ambroxol and various modifications of the acefylline scaffold, such as the introduction of triazole and azomethine moieties.[4][5][6]

Experimental Protocol: Synthesis of Ambroxol Acefylline

This protocol describes a representative synthesis of Ambroxol acefylline.

Materials:

  • Ambroxol base

  • Theophylline-7-acetic acid

  • Toluene

  • Round bottom flask

  • Heating mantle with stirrer

  • Condenser

  • Filtration apparatus

Procedure:

  • A solution of ambroxol base is prepared by dissolving it in toluene. This can be achieved by stirring at room temperature or by gentle heating to 45-65°C to aid dissolution.[7]

  • In a separate flask, a suspension of Theophylline-7-acetic acid in toluene is heated to 60-85°C.[7]

  • The Ambroxol base solution is added to the heated Theophylline-7-acetic acid suspension under continuous stirring over a period of 2-3 minutes, while maintaining the temperature between 60-85°C.[7]

  • The reaction mixture is then heated to a temperature between 75-105°C and stirred for an additional 25-35 minutes to ensure the completion of the reaction.[7]

  • The mixture is allowed to cool to room temperature, during which the Ambroxol acefylline product precipitates as a solid.[7]

  • The solid product is isolated by filtration, washed with toluene, and dried, preferably under vacuum, to yield the final product.[7]

cluster_synthesis Synthesis of Ambroxol Acefylline Ambroxol_Base Ambroxol Base Heating_Stirring Heat (60-105°C) Stir (25-35 min) Ambroxol_Base->Heating_Stirring Theophylline_Acid Theophylline-7-Acetic Acid Theophylline_Acid->Heating_Stirring Toluene_1 Toluene Toluene_1->Ambroxol_Base Toluene_2 Toluene Toluene_2->Theophylline_Acid Cooling Cool to Room Temp. Heating_Stirring->Cooling Filtration Isolate by Filtration Cooling->Filtration Ambroxol_Acefylline Ambroxol Acefylline Filtration->Ambroxol_Acefylline

Synthesis workflow for Ambroxol acefylline.

Biological Activity of Ambroxol Acefylline Derivatives

The biological activities of Ambroxol acefylline and its derivatives are diverse, with prominent anti-inflammatory and emerging anticancer properties.

Anti-inflammatory Activity

Ambroxol, the key active moiety of Ambroxol acefylline, exhibits significant anti-inflammatory effects.[8] It has been shown to inhibit the production of pro-inflammatory cytokines.[8] Acebrophylline also exerts an anti-inflammatory effect by diverting phosphatidylcholine towards surfactant synthesis, thereby making it unavailable for the synthesis of inflammatory mediators like leukotrienes.[3]

Experimental Protocol: LPS-Induced Cytokine Release Assay

This assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., J774A.1)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound (Ambroxol acefylline derivative)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • 12-well cell culture plates

Procedure:

  • Cell Culture: Mouse macrophage cell line J774A.1 is cultured in appropriate medium on petri dishes.[9]

  • Cell Stimulation: Macrophages are stimulated in suspension with LPS (e.g., 100 ng/ml).[9]

  • Treatment: The LPS-stimulated macrophages are seeded into 12-well plates containing various concentrations of the test compound.[9]

  • Incubation: The plates are incubated for a specified period (e.g., 16-18 hours) at 37°C.[9]

  • Sample Collection: The cell culture supernatant is collected.[9]

  • Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-10) in the supernatant is determined using specific ELISA kits.[9] The percentage of inhibition is calculated by comparing the cytokine levels in treated wells to those in untreated (LPS-stimulated) control wells.

cluster_lps_assay LPS-Induced Cytokine Release Assay Workflow Macrophages Macrophage Culture (J774A.1) LPS_Stimulation LPS Stimulation (100 ng/ml) Macrophages->LPS_Stimulation Compound_Treatment Treatment with Ambroxol Acefylline Derivative LPS_Stimulation->Compound_Treatment Incubation Incubation (16-18h, 37°C) Compound_Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Quantify Cytokines (TNF-α, IL-10) via ELISA Supernatant_Collection->ELISA Data_Analysis Calculate % Inhibition ELISA->Data_Analysis

Workflow for assessing anti-inflammatory activity.
Anticancer Activity

Recent studies have highlighted the potential of acefylline derivatives as anticancer agents.[4][5] Novel azomethines derived from acefylline tethered with a triazole hybrid have demonstrated promising efficacy against human liver cancer cell lines.[4] Another series of acefylline-derived 1,2,4-triazole (B32235) hybrids with N-phenyl acetamide (B32628) moieties have shown remarkable activity against lung and breast cancer cell lines.[5]

Table 1: Anticancer Activity of Acefylline Derivatives (Azomethines) [4]

CompoundCell Viability (%) vs. Hep G2 Cells
7d 11.71 ± 0.39
7e 45.73 ± 0.64
7c 52.18 ± 5.25
7f 54.48 ± 6.13
Acefylline (control) 80 ± 3.87

Table 2: Anticancer Activity of Acefylline-Triazole Hybrids [5]

CompoundIC50 (µM) vs. A549 (lung)IC50 (µM) vs. MCF-7 (breast)
11a 21.74 ± 1.6025.37 ± 4.60
11c 35.48 ± 2.3539.81 ± 3.12
11d 41.29 ± 3.8146.92 ± 2.89
11g 1.25 ± 1.601.25 ± 1.60
11h 55.37 ± 4.6051.28 ± 5.21
Acefylline (control) 86.32 ± 1.7586.32 ± 1.75
Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • Cancer cell line (e.g., Hep G2, A549, MCF-7)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.[10]

  • Compound Treatment: The cells are treated with various concentrations of the test compound (acefylline derivative) and incubated for a specified period (e.g., 24-72 hours).[10]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[10]

  • Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The cell viability is expressed as a percentage relative to the untreated control cells.

cluster_mtt_assay MTT Assay Workflow for Anticancer Activity Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with Acefylline Derivative Cell_Seeding->Compound_Treatment Incubation_24_72h Incubate (24-72h) Compound_Treatment->Incubation_24_72h MTT_Addition Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_4h Incubate (4h) MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability (%) Absorbance_Measurement->Data_Analysis cluster_pathways Signaling Pathways of Ambroxol Acefylline cluster_acefylline Acefylline Component cluster_ambroxol Ambroxol Component Ambroxol_Acefylline Ambroxol Acefylline PDE_Inhibition PDE Inhibition Ambroxol_Acefylline->PDE_Inhibition Surfactant_Production ↑ Surfactant Production Ambroxol_Acefylline->Surfactant_Production cAMP_Increase ↑ cAMP PDE_Inhibition->cAMP_Increase Bronchodilation Bronchodilation cAMP_Increase->Bronchodilation Anti_inflammatory Anti-inflammatory Effects cAMP_Increase->Anti_inflammatory Mucoregulation Mucoregulatory Effects Surfactant_Production->Mucoregulation

References

Theophylline-7-Acetic Acid: A Multifaceted Component in the Management of Obstructive Airway Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acebrophylline, a widely prescribed medication for the management of chronic obstructive pulmonary disease (COPD) and asthma, is a salt of ambroxol (B1667023) and theophylline-7-acetic acid (T7AA). While the mucolytic properties of ambroxol are well-established, the precise functions of theophylline-7-acetic acid are multifaceted and contribute significantly to the overall therapeutic efficacy of acebrophylline. This technical guide provides an in-depth exploration of the functional role of theophylline-7-acetic acid, detailing its mechanisms of action, synergistic interactions with ambroxol, and the experimental evidence supporting its clinical utility. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of respiratory therapeutics.

Introduction

Theophylline-7-acetic acid (T7AA), a xanthine (B1682287) derivative, is a key active component of acebrophylline. Its primary functions include bronchodilation and anti-inflammatory effects, which complement the mucolytic and surfactant-stimulating properties of its counterpart, ambroxol. This guide will dissect the individual contributions of T7AA to the therapeutic profile of acebrophylline, with a focus on its molecular mechanisms and the experimental basis for its activity.

Mechanism of Action of Theophylline-7-Acetic Acid

The therapeutic effects of theophylline-7-acetic acid are mediated through several key mechanisms:

Bronchodilation via Phosphodiesterase Inhibition

Theophylline-7-acetic acid exerts its bronchodilatory effect through the inhibition of phosphodiesterase (PDE) enzymes, specifically targeting PDE III and PDE IV isoforms in bronchial smooth muscle cells.[1] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This cascade of events results in the relaxation of airway smooth muscles, leading to bronchodilation and improved airflow.[2][3]

While specific IC50 values for theophylline-7-acetic acid are not extensively reported in publicly available literature, studies have shown that its inhibitory effect on PDE III and IV is less potent than that of the combined acebrophylline molecule, suggesting a synergistic interaction with ambroxol.[1]

Anti-inflammatory Effects

The anti-inflammatory properties of theophylline-7-acetic acid are crucial to its therapeutic role and are achieved through multiple pathways:

Acebrophylline, through its T7AA component, has been shown to selectively inhibit the synthesis of pro-inflammatory mediators such as leukotrienes.[4][5] It is proposed that by diverting the common precursor phosphatidylcholine towards the synthesis of pulmonary surfactant, T7AA reduces its availability for the production of leukotrienes, which are potent bronchoconstrictors and inflammatory agents.[6][7][8]

Theophylline (B1681296) derivatives are known to modulate the activity of various inflammatory cells. While the direct effects of T7AA on these cells are a subject of ongoing research, the established anti-inflammatory actions of xanthines suggest a role in reducing the infiltration and activation of eosinophils and other inflammatory cells in the airways.

Adenosine Receptor Antagonism: A Point of Differentiation

Notably, unlike theophylline, theophylline-7-acetic acid and ambroxol do not exhibit significant antagonism at adenosine receptors.[1] This is a critical distinction, as adenosine receptor blockade by theophylline is associated with some of its undesirable side effects, such as cardiac arrhythmias and central nervous system stimulation. The lack of this activity suggests a more favorable safety profile for acebrophylline in this regard.

Synergistic Interaction with Ambroxol

A key aspect of the function of theophylline-7-acetic acid within acebrophylline is its synergistic relationship with ambroxol.

Carrier Function and Enhanced Bioavailability of Ambroxol

Theophylline-7-acetic acid acts as a carrier for ambroxol, leading to increased plasma levels of ambroxol.[6][9] This enhanced bioavailability of ambroxol potentiates its primary effects:

  • Stimulation of Pulmonary Surfactant Production: Higher concentrations of ambroxol lead to a more robust stimulation of type II pneumocytes to produce and secrete pulmonary surfactant.[6][7] Surfactant is critical for reducing surface tension in the alveoli, preventing their collapse, and improving mucociliary clearance.

  • Mucolytic and Mucokinetic Effects: The increased levels of ambroxol enhance its ability to break down mucus and improve its transport out of the airways.

Combined Anti-inflammatory and Bronchodilatory Action

The combination of T7AA's bronchodilatory and anti-inflammatory effects with ambroxol's mucoregulatory and surfactant-enhancing properties provides a multi-pronged therapeutic approach to managing obstructive airway diseases.

Pharmacokinetics and the Bioavailability Paradox

Studies on the oral administration of theophylline-7-acetic acid alone have reported poor bioavailability.[10][11] This presents an apparent paradox given its clear therapeutic role within acebrophylline. The current understanding is that the formulation of T7AA as a salt with ambroxol in acebrophylline significantly alters its pharmacokinetic profile, facilitating its absorption and delivery. The precise mechanisms of this pharmacokinetic interaction warrant further investigation but underscore the importance of the combined formulation for clinical efficacy.

Quantitative Data Summary

ParameterCompoundTargetEffectValueReference
PDE Inhibition Theophylline-7-Acetic AcidPDE III, PDE IVInhibition (lower than acebrophylline)IC50 not specified[1]
Adenosine Receptor Activity Theophylline-7-Acetic AcidAdenosine ReceptorsNo antagonism-[1]

Experimental Protocols

This section provides an overview of the methodologies used to assess the key functions of theophylline-7-acetic acid.

Phosphodiesterase Inhibition Assay (Radioenzymatic Method)

This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by phosphodiesterase.

Principle: Radiolabeled [³H]-cAMP is used as a substrate for PDE. In the presence of an inhibitor, the conversion of [³H]-cAMP to [³H]-AMP is reduced. The remaining [³H]-cAMP is separated from the product, and the radioactivity is measured to determine the extent of inhibition.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the phosphodiesterase enzyme preparation.

  • Inhibitor Incubation: Add varying concentrations of theophylline-7-acetic acid to the reaction mixture and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding [³H]-cAMP.

  • Reaction Termination: Stop the reaction by boiling or adding a stop solution.

  • Product Separation: Separate the unreacted [³H]-cAMP from the [³H]-AMP product using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted fractions using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Leukotriene Measurement (ELISA)

This protocol describes the quantification of leukotrienes (e.g., LTB₄, LTC₄) in cell culture supernatants.

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used. Leukotrienes in the sample compete with a fixed amount of enzyme-labeled leukotriene for binding to a limited number of antibodies coated on a microplate. The amount of bound enzyme is inversely proportional to the concentration of leukotrienes in the sample.

Detailed Protocol:

  • Cell Culture and Stimulation: Culture appropriate cells (e.g., neutrophils, mast cells) and stimulate them to produce leukotrienes.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure:

    • Add standards and samples to the antibody-coated microplate wells.

    • Add the enzyme-conjugated leukotriene.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that reacts with the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of leukotrienes in the samples.

Pulmonary Surfactant Production (Phosphatidylcholine Quantification)

This protocol outlines a method to quantify phosphatidylcholine, a major component of pulmonary surfactant, in cultured type II pneumocytes.

Principle: Lipids are extracted from the cells, and phosphatidylcholine is separated and quantified using high-performance liquid chromatography (HPLC).

Detailed Protocol:

  • Cell Culture: Culture type II pneumocytes.

  • Lipid Extraction: Extract total lipids from the cells using a solvent mixture (e.g., chloroform:methanol).

  • Phospholipid Separation: Separate the different phospholipid classes using HPLC with a normal-phase column.

  • Quantification: Detect and quantify phosphatidylcholine using a suitable detector (e.g., evaporative light scattering detector or mass spectrometer).

  • Data Analysis: Compare the amount of phosphatidylcholine in treated versus untreated cells.

Signaling Pathways and Experimental Workflows

Phosphodiesterase Inhibition Signaling Pathway

PDE_Inhibition T7AA Theophylline-7-Acetic Acid PDE Phosphodiesterase (PDE III & IV) T7AA->PDE Inhibits cAMP cAMP PDE->cAMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Phosphorylates (Inactivates) MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Relaxation Bronchodilation MLCK_inactive->Relaxation Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: Theophylline-7-Acetic Acid inhibits PDE, increasing cAMP and leading to bronchodilation.

Experimental Workflow for PDE Inhibition Assay

PDE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction_Mix Prepare Reaction Mix (Buffer, PDE) Inhibitor Add T7AA (Varying Concentrations) Reaction_Mix->Inhibitor Add_Substrate Add [³H]-cAMP Inhibitor->Add_Substrate Incubate Incubate Add_Substrate->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Separate Separate Product (Chromatography) Stop_Reaction->Separate Quantify Quantify Radioactivity Separate->Quantify Calculate Calculate IC50 Quantify->Calculate

Caption: Workflow for determining the PDE inhibitory activity of Theophylline-7-Acetic Acid.

Synergistic Action of Acebrophylline Components

Acebrophylline_Synergy cluster_T7AA_effects T7AA Effects cluster_Ambroxol_effects Ambroxol Effects T7AA Theophylline-7-Acetic Acid Acebrophylline Acebrophylline (Salt Formation) T7AA->Acebrophylline PDE_Inhibition PDE Inhibition T7AA->PDE_Inhibition Anti_inflammatory_T7AA Anti-inflammatory (Leukotriene Inhibition) T7AA->Anti_inflammatory_T7AA Ambroxol Ambroxol Ambroxol->Acebrophylline Surfactant ↑ Surfactant Production Ambroxol->Surfactant Mucolysis Mucolysis & Mucokinesis Ambroxol->Mucolysis Acebrophylline->T7AA Enhances T7AA action Acebrophylline->Ambroxol Increases Ambroxol Bioavailability Bronchodilation Bronchodilation PDE_Inhibition->Bronchodilation Therapeutic Effect Therapeutic Effect Bronchodilation->Therapeutic Effect Anti_inflammatory_T7AA->Therapeutic Effect Surfactant->Therapeutic Effect Mucolysis->Therapeutic Effect

Caption: Synergistic mechanisms of Theophylline-7-Acetic Acid and Ambroxol in Acebrophylline.

Conclusion

Theophylline-7-acetic acid is an integral component of acebrophylline, contributing essential bronchodilatory and anti-inflammatory effects. Its ability to inhibit phosphodiesterases and modulate inflammatory pathways, coupled with its synergistic interaction with ambroxol, results in a comprehensive therapeutic agent for the management of obstructive airway diseases. A deeper understanding of the specific quantitative effects and the precise pharmacokinetic interactions of T7AA will be valuable for the future development of novel and improved respiratory therapies. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to advance the treatment of respiratory diseases.

References

Early-Stage Research on Ambroxol Acefylline Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Ambroxol (B1667023) acefylline (B349644), a molecule combining the mucolytic ambroxol and the bronchodilator acefylline, is a therapeutic agent used in the management of respiratory disorders.[1] While its efficacy in improving respiratory function is established, a comprehensive understanding of its cytotoxic profile at the early research stage is crucial for safety assessment and further development. This technical guide synthesizes the available, albeit limited, early-stage research on the cytotoxicity of ambroxol acefylline and its individual components. It provides a summary of quantitative data from related studies, detailed experimental protocols for assessing cytotoxicity, and a visualization of the key signaling pathways involved. It is important to note that specific quantitative in vitro data for the combined ambroxol acefylline molecule is scarce in publicly available literature.[2] Therefore, this guide draws upon data from studies on ambroxol and acefylline derivatives to establish a foundational understanding and to propose methodologies for future research.

Introduction

Ambroxol acefylline's therapeutic action is a result of the synergistic effects of its two components. Ambroxol, a metabolite of bromhexine, acts as a potent mucolytic and secretagogue by stimulating the production of pulmonary surfactant, which reduces the viscosity and adhesion of mucus.[1][3] Acefylline, a xanthine (B1682287) derivative, provides bronchodilatory effects by inhibiting phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent relaxation of airway smooth muscle.[2][4]

Given its intended use in chronic respiratory conditions, evaluating the potential cytotoxicity of ambroxol acefylline on respiratory cells is a critical step in preclinical development. This guide outlines the current understanding and provides the necessary tools for researchers to conduct further investigations.

Quantitative Data on Cytotoxicity and Related Effects

Direct quantitative data on the cytotoxicity of ambroxol acefylline is limited. The following tables summarize available data for its components, ambroxol and novel acefylline derivatives, which can serve as a reference for designing initial experiments.

Table 1: In Vitro Cytotoxicity of Ambroxol on A549 Lung Cancer Cells [5]

CompoundAssayCell LineIC50 Value (µg/mL)
Ambroxol (Free)MTTA5493.74
Ambroxol NanosuspensionMTTA5490.69

Note: This data is from a study investigating ambroxol as an anti-cancer agent and may not directly reflect cytotoxicity in normal respiratory epithelial cells.

Table 2: Cytotoxicity of Novel Acefylline Derivatives Against Cancer Cell Lines [6][7]

CompoundCell LineConcentration (µg/µL)Cell Viability (%)IC50 (µM)
Acefylline (Reference)MCF-7 (Breast)10086.32 ± 11.75Not Reported
Acefylline (Reference)Hep G2 (Liver)10080 ± 3.87Not Reported
Compound 11g (Acefylline-Triazole Hybrid)A549 (Lung)Not ReportedNot Reported1.25 ± 1.36
Compound 7d (Acefylline-Triazole Hybrid)Hep G2 (Liver)10011.71 ± 0.39Not Reported

Note: This data highlights that acefylline itself shows low cytotoxicity, while synthetic derivatives can be engineered for high cytotoxic potency against cancer cells.[6][7]

Table 3: Effect of Ambroxol on Pro-Inflammatory Cytokine Secretion [8]

Cell TypeStimulusAmbroxol Conc.Cytokine% Reduction (vs. Stimulated Control)
Peripheral Blood Mononuclear CellsPHA10 µMTNF-α12 - 37%
Peripheral Blood Mononuclear CellsPHA10 µMIL-212 - 37%
Peripheral Blood Mononuclear CellsPHA10 µMIFN-γ12 - 37%

Note: While not a direct measure of cytotoxicity, inhibition of cytokine production is a key indicator of the drug's effect on cell function.

Experimental Protocols

To assess the cytotoxicity of ambroxol acefylline, standardized in vitro assays are essential. The following protocols are adapted from methodologies used for ambroxol and other small molecules.[2][9]

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic potential of ambroxol acefylline by measuring the metabolic activity of viable cells.[9]

Materials:

  • Human bronchial epithelial cell line (e.g., BEAS-2B, Calu-3)[2]

  • Complete cell culture medium (e.g., DMEM/F-12)[2]

  • Ambroxol acefylline

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Dimethyl sulfoxide (B87167) (DMSO)[9]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of ambroxol acefylline in fresh culture medium. Replace the existing medium with medium containing the test compound at various concentrations. Include untreated cells and vehicle (e.g., DMSO) controls.[9]

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[9]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

Objective: To quantify cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[9]

Materials:

  • Cells and compound treatment as described in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.[9]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Measurement: Follow the manufacturer's protocol for the LDH assay kit to measure LDH activity in the collected supernatants.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to positive controls (cells lysed to achieve maximum LDH release) and negative controls (untreated cells).

Inflammatory Cytokine Measurement (ELISA)

Objective: To measure the effect of ambroxol acefylline on the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α).[2]

Materials:

  • Human monocytic cell line (e.g., THP-1) or bronchial epithelial cells.[10]

  • Lipopolysaccharide (LPS) or another inflammatory stimulant.[11]

  • Ambroxol acefylline.

  • ELISA kits for target cytokines.[11]

Procedure:

  • Cell Culture and Stimulation: Culture cells and pre-treat them with various concentrations of ambroxol acefylline for 1 hour.[11]

  • Inflammatory Challenge: Induce an inflammatory response by adding a stimulant (e.g., 1 µg/mL LPS) and incubate for a specified period (e.g., 24 hours).[2]

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove debris.[11]

  • Cytokine Quantification: Measure the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.[11]

  • Data Analysis: Compare cytokine levels in the ambroxol acefylline-treated groups to the stimulated control group.

Visualization of Signaling Pathways and Workflows

The anti-inflammatory effects of ambroxol, which may counteract potential cytotoxic insults, are believed to be mediated through the modulation of key intracellular signaling pathways.[8]

Key Signaling Pathways

Ambroxol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (Erk) pathways.[2][3]

G cluster_membrane cluster_cytoplasm cluster_nfkb cluster_nucleus receptor Receptor (e.g., TLR4) mapk_pathway MAPK/Erk Pathway receptor->mapk_pathway ikb IκBα receptor->ikb gene_transcription Gene Transcription mapk_pathway->gene_transcription nfkb_p65 NF-κB (p65/p50) nfkb_translocation NF-κB Translocation nfkb_p65->nfkb_translocation Translocates ambroxol Ambroxol Intervention ambroxol->mapk_pathway Inhibits Activation ambroxol->ikb Inhibits Degradation nfkb_translocation->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_transcription->cytokines

Caption: Proposed anti-inflammatory signaling pathways modulated by Ambroxol.

Experimental Workflow for Cytotoxicity Assessment

A logical workflow is critical for obtaining reliable and reproducible data.

cluster_assays Cytotoxicity Assays start Start prep 1. Prepare Ambroxol Acefylline Stock Solution start->prep seed 2. Seed Respiratory Cells in 96-well Plates prep->seed incubate1 3. Incubate Cells (24h for attachment) seed->incubate1 treat 4. Treat Cells with Serial Dilutions of Compound incubate1->treat incubate2 5. Incubate for Exposure Period (24-72h) treat->incubate2 mtt 6a. Perform MTT Assay incubate2->mtt ldh 6b. Perform LDH Assay incubate2->ldh analyze 7. Analyze Data (Calculate % Viability/Cytotoxicity) mtt->analyze ldh->analyze end End analyze->end

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Discussion and Future Directions

The available data suggests that the components of ambroxol acefylline, when studied individually, exhibit different cytotoxic profiles. Ambroxol has shown low cytotoxicity in some contexts and has even been investigated for its anti-cancer properties, where it can enhance the cytotoxicity of other agents.[5][12][13][14] Acefylline itself appears to have low toxicity, though its derivatives can be potent cytotoxic agents.[6][7]

A significant research gap exists regarding the cytotoxic profile of the combined ambroxol acefylline molecule. Future early-stage research should focus on:

  • Direct Cytotoxicity Studies: Performing comprehensive dose-response analyses using assays like MTT and LDH on relevant, non-cancerous human respiratory cell lines (e.g., BEAS-2B, primary bronchial epithelial cells) and 3D lung organoid models.[2][15]

  • Apoptosis vs. Necrosis: Utilizing methods such as Annexin V/Propidium Iodide staining and caspase activity assays to determine the mechanism of cell death (apoptosis or necrosis) if cytotoxicity is observed.

  • Chronic Exposure Models: Assessing the effects of long-term, low-dose exposure to ambroxol acefylline to better mimic the clinical use scenario in chronic respiratory diseases.

  • High-Content Screening: Employing high-content imaging and analysis to simultaneously evaluate multiple cytotoxicity parameters (e.g., nuclear condensation, mitochondrial membrane potential, cell permeability) for a more comprehensive toxicological profile.

Conclusion

While early-stage research specifically on the cytotoxicity of ambroxol acefylline is not extensively documented in peer-reviewed literature, the established safety profile of its components and the available in vitro data on ambroxol suggest a low potential for acute cytotoxicity at therapeutic concentrations. However, rigorous investigation is required to confirm this for the combined molecule. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate the cytotoxic potential of ambroxol acefylline, ensuring a more complete understanding of its safety profile and supporting its continued development for the treatment of respiratory diseases.

References

An In-depth Technical Guide to the Antioxidant Properties of Ambroxol Acefylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambroxol (B1667023) acefylline (B349644) is a secretolytic and anti-inflammatory agent where the primary antioxidant activity is attributed to its ambroxol moiety. This technical guide provides a comprehensive exploration of the antioxidant properties of ambroxol, the active component of ambroxol acefylline. It delves into the mechanisms of action, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key signaling pathways. This document serves as a resource for researchers and professionals in drug development, offering insights into the therapeutic potential of ambroxol acefylline in conditions associated with oxidative stress.

Introduction

Ambroxol acefylline combines the mucolytic and secretagogue properties of ambroxol with the bronchodilatory effects of acefylline, a xanthine (B1682287) derivative. While both components contribute to its therapeutic efficacy in respiratory diseases, the antioxidant capacity of the compound is predominantly associated with ambroxol. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature in many inflammatory lung diseases. Ambroxol has demonstrated significant antioxidant capabilities, positioning ambroxol acefylline as a compound of interest for mitigating oxidative damage in respiratory and other disorders. This guide will focus on the antioxidant properties of the ambroxol component.

Mechanisms of Antioxidant Action

The antioxidant activity of ambroxol is multifaceted, involving direct scavenging of reactive oxygen species and modulation of endogenous antioxidant defense systems.

Direct Scavenging of Reactive Oxygen Species (ROS)

Ambroxol has been shown to directly scavenge a variety of harmful ROS, thereby protecting cells and tissues from oxidative damage. In vitro studies have demonstrated its ability to neutralize hydroxyl radicals (•OH), hypochlorous acid (HOCl), and superoxide (B77818) anions (O₂⁻)[1][2][3]. This direct scavenging activity is crucial in mitigating the immediate damaging effects of these highly reactive molecules.

Inhibition of Lipid Peroxidation

A key consequence of oxidative stress is lipid peroxidation, a process that damages cell membranes and can lead to cell death. Ambroxol has been shown to effectively inhibit lipid peroxidation.[4][5] This protective effect helps maintain the integrity and function of cellular membranes in the face of oxidative challenge.

Modulation of the Nrf2 Signaling Pathway

A pivotal mechanism underlying ambroxol's antioxidant effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[6][7][8]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, ambroxol promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), which play a critical role in cellular defense against oxidative stress.

Nrf2_Pathway_Activation_by_Ambroxol cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Ubiquitination & Degradation Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active translocates to nucleus Ambroxol Ambroxol Ambroxol->Keap1 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change in Keap1 ARE ARE Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Genes->ROS neutralizes

Ambroxol-mediated activation of the Nrf2 antioxidant pathway.

Quantitative Data on Antioxidant Properties

The antioxidant effects of ambroxol have been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo research.

Table 1: In Vitro Antioxidant Activity of Ambroxol
Assay TypeModel SystemAmbroxol ConcentrationObserved EffectReference
ROS Scavenging
Hydroxyl Radical (•OH) ScavengingDeoxyribose oxidation assay1 mM, 2 mM, 10 mM47%, 75%, and 89% decrease in oxidation, respectively[2]
Hypochlorous Acid (HOCl) ScavengingChlorination of monochlorodimedon25 µM, 70 µM22% and 59% inhibition of chlorination, respectively[2]
Superoxide Anion (O₂⁻) ScavengingZymosan-activated PMN and mononuclear cells100 µM~75% reduction in ROS (1-hr incubation), ~98% reduction (2-hr incubation)[1]
Lipid Peroxidation Inhibition
tert-butyl hydroperoxide-inducedRat liver mitochondria10 mM96% inhibition[4][5]
tert-butyl hydroperoxide-inducedRat gastric mucosa10 mM74% inhibition[4][5]
•OH-inducedLinoleic acid1 to 5 mMComplete protection[2]
Table 2: In Vivo Antioxidant Activity of Ambroxol
Animal ModelConditionAmbroxol DosageKey FindingsReference
RatScopolamine-induced cognitive impairment121.5, 135, and 180 mg/kg (oral)Significant increase in the levels of HO-1 and Nrf2[6]
RatIndomethacin-induced gastric lesions50 mg/kg (oral)62% reduction in lesion index[4]
MouseOVA-induced allergic asthmaPost-challenge administrationDecreased levels of protein carbonyls in bronchoalveolar lavage fluid[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further research.

Hydroxyl Radical Scavenging Activity Assay (Deoxyribose Assay)

Objective: To determine the hydroxyl radical scavenging capacity of ambroxol.

Principle: Hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂) degrade deoxyribose into fragments that, upon heating with thiobarbituric acid (TBA) at low pH, yield a pink chromogen measurable at 532 nm. The extent of color inhibition reflects the hydroxyl radical scavenging activity of the test compound.

Protocol:

  • Prepare a reaction mixture containing (in a final volume of 1 mL):

    • Phosphate buffer (pH 7.4)

    • Deoxyribose

    • Ferric chloride (FeCl₃)

    • EDTA

    • Hydrogen peroxide (H₂O₂)

    • Ascorbic acid

    • Varying concentrations of Ambroxol.

  • Incubate the mixture at 37°C for 1 hour.

  • Add TBA and trichloroacetic acid (TCA) to the mixture.

  • Heat the mixture in a boiling water bath for 15 minutes.

  • Cool the tubes and measure the absorbance of the solution at 532 nm.

  • Calculate the percentage inhibition of deoxyribose degradation.

Lipid Peroxidation Inhibition Assay

Objective: To assess the ability of ambroxol to inhibit lipid peroxidation in a biological membrane model.

Principle: Lipid peroxidation is induced in isolated rat liver mitochondria or gastric mucosa homogenates using an oxidizing agent like tert-butyl hydroperoxide. The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a byproduct that reacts with thiobarbituric acid (TBA) to form a colored complex.

Protocol:

  • Isolate rat liver mitochondria or prepare gastric mucosa homogenates.

  • Pre-incubate the mitochondrial or homogenate suspension with varying concentrations of ambroxol.

  • Induce lipid peroxidation by adding tert-butyl hydroperoxide.

  • Incubate the mixture at 37°C for a specified time.

  • Stop the reaction by adding TCA.

  • Add TBA reagent and heat the mixture.

  • Measure the absorbance of the resulting pink-colored supernatant at 535 nm.

  • Calculate the percentage inhibition of MDA formation.

Lipid_Peroxidation_Inhibition_Assay_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_measurement Measurement A Isolate Rat Liver Mitochondria or Gastric Mucosa Homogenates B Pre-incubate with Varying Concentrations of Ambroxol A->B C Induce Lipid Peroxidation with tert-butyl hydroperoxide B->C D Incubate at 37°C C->D E Stop Reaction with TCA D->E F Add TBA Reagent and Heat E->F G Measure Absorbance at 535 nm F->G H Calculate % Inhibition of MDA Formation G->H

Workflow for the Lipid Peroxidation Inhibition Assay.

The Role of the Acefylline Moiety

Acefylline, a derivative of theophylline (B1681296), is primarily known for its bronchodilatory and anti-inflammatory effects. While some studies suggest that theophylline and its derivatives may possess antioxidant properties, the data for acefylline specifically is limited. Its contribution to the overall antioxidant profile of ambroxol acefylline is considered to be minor compared to the robust and well-documented antioxidant activity of ambroxol. Further research is warranted to fully elucidate any potential synergistic or additive antioxidant effects of the acefylline component when combined with ambroxol.

Conclusion

The antioxidant properties of ambroxol acefylline are predominantly driven by its ambroxol component. Ambroxol exhibits significant antioxidant activity through direct scavenging of reactive oxygen species, inhibition of lipid peroxidation, and modulation of the Nrf2 signaling pathway. These mechanisms collectively contribute to the protection of cells and tissues from oxidative damage. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of ambroxol acefylline in diseases with an underlying oxidative stress component. For drug development professionals, the potent antioxidant activity of the ambroxol moiety represents a key pharmacological feature of ambroxol acefylline that extends beyond its secretolytic and bronchodilatory functions.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Ambroxol Acefylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol (B1667023) acefylline (B349644) is a compound that merges the mucolytic and secretagogue properties of ambroxol with the bronchodilator and anti-inflammatory effects of acefylline.[1] Ambroxol is known to enhance the production of pulmonary surfactant, decrease mucus viscosity, and exhibit anti-inflammatory and antioxidant activities.[1][2] Acefylline, a xanthine (B1682287) derivative, functions as a phosphodiesterase (PDE) inhibitor, which leads to bronchodilation and a reduction in inflammatory responses.[1][3][4] This synergistic combination makes ambroxol acefylline a molecule of interest for respiratory conditions marked by mucus hypersecretion and bronchospasm.[2]

These application notes provide detailed protocols for a suite of in vitro cell culture assays to assess the efficacy and mechanisms of action of ambroxol acefylline in relevant respiratory cell lines. The assays are designed to evaluate its effects on cell viability, inflammation, mucus production, and key signaling pathways.

Data Presentation

While specific quantitative in vitro data for the combined ambroxol acefylline molecule is limited in publicly available literature, the following tables summarize the effects of its active component, ambroxol.[3] This data can serve as a reference to establish potential concentration ranges for initial experiments with ambroxol acefylline.[3]

Table 1: Effect of Ambroxol on Pro-Inflammatory Cytokine Production

Cell Line/TypeStimulantAmbroxol ConcentrationCytokineObserved EffectReference
Human Mononuclear CellsPhytohaemagglutinin (PHA)10 µMTNF-α, IL-2, IFN-γ12 - 37% reduction[5]
Human Mononuclear CellsPhytohaemagglutinin (PHA)1 µMTNF-α, IL-2, IFN-γ6 - 27% reduction[5]
Human Mononuclear CellsEndotoxin10 - 100 µg/mLTNF-α, IL-1Marked Inhibition[6]
Human Tracheal Epithelial CellsRhinovirus 14100 nMIL-1β, IL-6, IL-8Significant Reduction[3]

Table 2: Effect of Ambroxol on MUC5AC Mucin Production

Cell LineStimulantAmbroxol ConcentrationObserved Effect on MUC5ACReference
NCI-H292EGF, PMANot specifiedInhibition of protein production and gene expression[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic potential of ambroxol acefylline on respiratory cell lines.

Materials:

  • Relevant cell line (e.g., BEAS-2B, A549, NCI-H292)

  • Complete cell culture medium

  • Ambroxol acefylline

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]

  • Compound Treatment: Prepare serial dilutions of ambroxol acefylline in complete culture medium.[3] Remove the existing medium from the wells and replace it with 100 µL of the ambroxol acefylline dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).[3] Incubate for 24-48 hours.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3][8]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.[3]

Protocol 2: Inflammatory Cytokine Measurement (ELISA)

Objective: To measure the effect of ambroxol acefylline on the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α).

Materials:

  • Human bronchial epithelial cell line (e.g., BEAS-2B) or a monocytic cell line (e.g., THP-1)

  • Complete cell culture medium

  • Ambroxol acefylline

  • Inflammatory stimulant (e.g., Lipopolysaccharide (LPS))

  • Human IL-6, IL-8, and TNF-α ELISA kits

  • 24-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Seed cells in a 24-well plate and allow them to adhere and grow for 24-48 hours.[3] For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with PMA (50-100 ng/mL) for 24-48 hours.[5]

  • Drug Treatment: Pre-treat the cells with various concentrations of ambroxol acefylline for 1 hour.[3]

  • Inflammatory Stimulation: Induce an inflammatory response by adding an inflammatory stimulant (e.g., 1 µg/mL LPS) and incubate for 24 hours.[3]

  • Sample Collection: Collect the cell culture supernatants.[3]

  • Cytokine Quantification: Measure the concentrations of IL-6, IL-8, and TNF-α in the supernatants using their respective ELISA kits, following the manufacturer's protocols.[3]

  • Data Analysis: Express the results as pg/mL or ng/mL of each cytokine.

Protocol 3: MUC5AC Mucin Quantification (ELISA)

Objective: To quantify the effect of ambroxol acefylline on the production and secretion of MUC5AC.

Materials:

  • Human mucoepidermoid carcinoma cell line (e.g., NCI-H292)

  • Complete cell culture medium

  • Ambroxol acefylline

  • Inflammatory stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or TNF-α)

  • Human MUC5AC ELISA kit

  • 24-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Seed NCI-H292 cells in a 24-well plate and grow to confluence.[3]

  • Serum Starvation: Wash the cells with serum-free medium and then incubate in serum-free medium for 24 hours.[3]

  • Drug Treatment: Pre-treat the cells with various concentrations of ambroxol acefylline for 1 hour.[3]

  • Stimulation: Stimulate the cells with an appropriate inflammatory agent (e.g., 10 ng/mL TNF-α or 100 nM PMA) for 24 hours.[3]

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.[3]

  • Quantification: Quantify the MUC5AC concentration in the supernatants using a human MUC5AC ELISA kit according to the manufacturer's instructions.[3]

Protocol 4: Intracellular cAMP Measurement

Objective: To determine if ambroxol acefylline increases intracellular cAMP levels, consistent with PDE inhibition.

Materials:

  • Human airway smooth muscle cells or a suitable respiratory epithelial cell line

  • Cell culture medium

  • Ambroxol acefylline

  • cAMP assay kit (e.g., competitive ELISA)

  • Phosphodiesterase inhibitor (e.g., IBMX, as a positive control)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to near confluence.[3]

  • Serum Starvation: Serum-starve the cells for 4-6 hours before the experiment.[3]

  • Treatment: Pre-treat the cells with various concentrations of ambroxol acefylline for 30 minutes. Include a vehicle control and a positive control.[3]

  • Cell Lysis and Assay: Lyse the cells and measure intracellular cAMP levels using a suitable cAMP assay kit, following the manufacturer's protocol.

Protocol 5: Western Blot Analysis for Signaling Pathways (NF-κB and MAPK/Erk)

Objective: To investigate the effect of ambroxol acefylline on the activation of the NF-κB and MAPK/Erk signaling pathways.

Materials:

  • Relevant cell line

  • Ambroxol acefylline

  • Inflammatory agent (e.g., TNF-α)

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-phospho-Erk1/2) and corresponding total protein antibodies

  • Secondary antibodies

  • SDS-PAGE and Western blot equipment

Procedure:

  • Cell Treatment: Seed cells and grow to near confluence. Serum-starve the cells for 4-6 hours.[3]

  • Pre-treatment: Pre-treat the cells with ambroxol acefylline for 1 hour.[3]

  • Stimulation: Stimulate with an inflammatory agent (e.g., 10 ng/mL TNF-α for 15-30 minutes for NF-κB activation, or 30-60 minutes for Erk activation).[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.[3]

  • Western Blotting: Determine protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, block, and incubate with primary and secondary antibodies.[3]

  • Detection and Analysis: Detect the protein bands and analyze the levels of phosphorylated proteins relative to total proteins.

Visualizations

G cluster_0 Experimental Workflow: Anti-inflammatory Assay A 1. Seed Cells (e.g., BEAS-2B, THP-1) B 2. Pre-treat with Ambroxol Acefylline (1 hr) A->B C 3. Stimulate with LPS (24 hrs) B->C D 4. Collect Supernatant C->D E 5. Measure Cytokines (IL-6, IL-8, TNF-α) by ELISA D->E F 6. Analyze Data E->F G cluster_1 Signaling Pathways Modulated by Ambroxol Acefylline Acefylline Acefylline PDE4 PDE4 Acefylline->PDE4 inhibits cAMP ↑ cAMP PDE4->cAMP degrades PKA PKA Activation cAMP->PKA Bronchodilation Bronchodilation & ↓ Inflammation PKA->Bronchodilation Ambroxol Ambroxol NFkB_pathway NF-κB Pathway Ambroxol->NFkB_pathway inhibits MAPK_pathway MAPK/Erk Pathway Ambroxol->MAPK_pathway inhibits InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, TNF-α) InflammatoryStimulus->NFkB_pathway InflammatoryStimulus->MAPK_pathway Cytokines ↓ Pro-inflammatory Cytokines NFkB_pathway->Cytokines MAPK_pathway->Cytokines

References

Application Notes and Protocols for Acebrophylline in Animal Models of Chronic Bronchitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing acebrophylline in preclinical animal models of chronic bronchitis. The information compiled here is intended to assist in the design and execution of studies aimed at evaluating the therapeutic potential of acebrophylline for chronic obstructive pulmonary disease (COPD) and other inflammatory airway diseases.

Introduction

Acebrophylline is a multifaceted drug demonstrating bronchodilatory, anti-inflammatory, and mucoregulatory effects, making it a compound of significant interest for the treatment of chronic bronchitis.[1][2][3] It is a chemical entity that combines ambroxol (B1667023), a mucolytic agent, with theophylline-7-acetic acid, a xanthine (B1682287) derivative.[4][5] This unique composition allows acebrophylline to target multiple pathological pathways involved in chronic bronchitis.[6] Its mechanism of action includes the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent relaxation of bronchial smooth muscle.[4][7] Furthermore, acebrophylline has been shown to reduce the production and release of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and leukotrienes, and exhibits antioxidant properties.[5][7][8]

Key Therapeutic Effects in Chronic Bronchitis Animal Models

Acebrophylline's efficacy in animal models of chronic bronchitis is attributed to its ability to:

  • Reduce Airway Inflammation: By inhibiting the synthesis and release of inflammatory mediators, acebrophylline mitigates the inflammatory response in the airways, a key feature of chronic bronchitis.[5]

  • Improve Mucociliary Clearance: The ambroxol component of acebrophylline stimulates the production of pulmonary surfactant and reduces the viscosity of mucus, facilitating its removal from the airways.[1][2][6]

  • Alleviate Bronchoconstriction: As a phosphodiesterase inhibitor, acebrophylline promotes the relaxation of airway smooth muscles, leading to bronchodilation and improved airflow.[4]

Experimental Protocols for Animal Models of Chronic Bronchitis

While specific preclinical studies detailing the use of acebrophylline in well-established chronic bronchitis animal models are not abundant in the public domain, the following protocols are based on common methodologies for inducing chronic bronchitis in rodents and general principles of acebrophylline administration. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines.

Cigarette Smoke-Induced Chronic Bronchitis Model in Rats

This model is widely used as it closely mimics the primary cause of COPD and chronic bronchitis in humans.

Protocol:

  • Animal Selection: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.

  • Induction of Chronic Bronchitis:

    • Expose rats to the smoke of non-filtered cigarettes in a whole-body exposure chamber. A typical regimen involves exposure to the smoke of 5-10 cigarettes per day, 5-6 days a week, for a period of 4 to 12 weeks.

    • To exacerbate the condition, intratracheal or intranasal administration of lipopolysaccharide (LPS) can be performed periodically (e.g., once every two weeks).

  • Acebrophylline Administration:

    • Dosage: Based on clinical dosages and interspecies dose scaling, a starting point for oral administration in rats could be in the range of 10-50 mg/kg per day. Dose-response studies are recommended to determine the optimal dose.

    • Route of Administration: Oral gavage is a common and clinically relevant route.

    • Treatment Period: Administer acebrophylline daily, starting either from the beginning of the cigarette smoke exposure or after the establishment of the chronic bronchitis phenotype (e.g., after 4 weeks of exposure). The treatment should continue for the duration of the study.

  • Outcome Measures:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to measure total and differential inflammatory cell counts (neutrophils, macrophages, lymphocytes) and levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

    • Histopathology: Perfuse and fix lung tissues for histological examination (e.g., H&E staining for inflammation scoring, PAS staining for mucus production).

    • Lung Function Tests: Measure parameters such as lung resistance and compliance using a small animal ventilator.

    • Gene Expression Analysis: Analyze lung tissue for the expression of genes related to inflammation (e.g., Tnf, Il1b) and mucin production (e.g., Muc5ac).

Lipopolysaccharide (LPS)-Induced Chronic Airway Inflammation Model in Mice

This model is useful for studying the inflammatory aspects of chronic bronchitis.

Protocol:

  • Animal Selection: Male C57BL/6 or BALB/c mice (8-10 weeks old) are suitable for this model.

  • Induction of Chronic Inflammation:

    • Administer LPS from E. coli or P. aeruginosa via intranasal or intratracheal instillation. A chronic model can be established by repeated instillations (e.g., twice a week for 4-12 weeks).

  • Acebrophylline Administration:

    • Dosage: A potential starting oral dose for mice could be in the range of 10-50 mg/kg per day.

    • Route of Administration: Oral gavage.

    • Treatment Period: Daily administration of acebrophylline, concurrent with the LPS instillations.

  • Outcome Measures:

    • BALF Analysis: Assess inflammatory cell influx and cytokine levels.

    • Histopathology: Evaluate lung inflammation and airway remodeling.

    • Airway Hyperresponsiveness (AHR): Measure the response to bronchoconstrictors like methacholine.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data based on the expected effects of acebrophylline in a rat model of cigarette smoke-induced chronic bronchitis. This table is for illustrative purposes and should be populated with actual experimental data.

ParameterControl Group (Vehicle)Cigarette Smoke (CS) + VehicleCS + Acebrophylline (25 mg/kg)
BALF Total Cell Count (x10^5 cells/mL) 1.5 ± 0.38.2 ± 1.14.5 ± 0.8
BALF Neutrophil Count (x10^4 cells/mL) 0.5 ± 0.115.6 ± 2.57.8 ± 1.9
BALF TNF-α Level (pg/mL) 25 ± 5150 ± 2080 ± 15
Lung Inflammation Score (0-4 scale) 0.2 ± 0.13.5 ± 0.41.8 ± 0.3
Mucus Production (PAS positive area %) 1.2 ± 0.28.5 ± 1.34.1 ± 0.9*

*p < 0.05 compared to the CS + Vehicle group.

One study in rats reported that after five days of treatment, acebrophylline significantly increased the surfactant phospholipid matrix in bronchoalveolar lavage fluid to 161 ± 11 mcg/mL compared to 139 ± 3.6 mcg/mL in the untreated control group.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Acebrophylline in Chronic Bronchitis

The following diagram illustrates the key signaling pathways modulated by acebrophylline in the context of chronic bronchitis.

Acebrophylline_Signaling_Pathway Acebrophylline Acebrophylline Ambroxol Ambroxol Acebrophylline->Ambroxol releases Theophylline_Acid Theophylline-7-Acetic Acid Acebrophylline->Theophylline_Acid releases Inflammatory_Cells Inflammatory Cells Ambroxol->Inflammatory_Cells inhibits activation Surfactant ↑ Pulmonary Surfactant Ambroxol->Surfactant PDE Phosphodiesterase (PDE) Theophylline_Acid->PDE inhibits cAMP ↑ cAMP PDE->cAMP degrades Bronchodilation Bronchodilation cAMP->Bronchodilation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cigarette Smoke, LPS) Inflammatory_Stimuli->Inflammatory_Cells activates Inflammatory_Mediators ↓ Inflammatory Mediators (TNF-α, Leukotrienes) Inflammatory_Cells->Inflammatory_Mediators releases Airway_Inflammation Airway Inflammation Inflammatory_Mediators->Airway_Inflammation Mucus_Viscosity ↓ Mucus Viscosity Surfactant->Mucus_Viscosity Mucociliary_Clearance ↑ Mucociliary Clearance Mucus_Viscosity->Mucociliary_Clearance

Acebrophylline's multifaceted mechanism of action.
Experimental Workflow for Evaluating Acebrophylline in a Rat Model

This diagram outlines the typical workflow for a preclinical study of acebrophylline in a cigarette smoke-induced chronic bronchitis model.

Experimental_Workflow Start Start: Animal Acclimatization Induction Induction of Chronic Bronchitis (Cigarette Smoke Exposure +/- LPS) Start->Induction Grouping Randomization into Treatment Groups (Vehicle, Acebrophylline) Induction->Grouping Treatment Daily Drug Administration (Oral Gavage) Grouping->Treatment Monitoring Monitoring of Animal Health and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (e.g., after 8 weeks) Treatment->Endpoint Monitoring->Endpoint BALF Bronchoalveolar Lavage (Cell Counts, Cytokines) Endpoint->BALF Histology Lung Histopathology (Inflammation, Mucus) Endpoint->Histology PFT Pulmonary Function Tests (Resistance, Compliance) Endpoint->PFT Analysis Data Analysis and Interpretation BALF->Analysis Histology->Analysis PFT->Analysis

Workflow for preclinical evaluation of acebrophylline.

Conclusion

Acebrophylline presents a promising therapeutic strategy for chronic bronchitis due to its combined bronchodilatory, anti-inflammatory, and mucoregulatory properties. The protocols and information provided herein offer a foundation for researchers to design and conduct robust preclinical studies to further elucidate the efficacy and mechanisms of action of acebrophylline in relevant animal models of chronic bronchitis. Careful selection of the animal model, appropriate dosing, and comprehensive endpoint analysis are crucial for obtaining meaningful and translatable results.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ambroxol Acefylline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a comprehensive guide for the quantification of Ambroxol acefylline (B349644) using a validated High-Performance Liquid Chromatography (HPLC) method. This application note is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Ambroxol acefylline is a combination drug used in the treatment of respiratory disorders. Ambroxol acts as a mucolytic agent, aiding in the clearance of mucus, while acefylline is a bronchodilator that eases breathing by relaxing airway muscles.[1] The accurate and precise quantification of these active pharmaceutical ingredients (APIs) is essential for ensuring the quality, efficacy, and safety of pharmaceutical formulations. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely utilized analytical technique for the simultaneous determination of Ambroxol and Acefylline due to its high specificity, sensitivity, and accuracy.[1][2]

This protocol outlines a validated isocratic RP-HPLC method for the simultaneous quantification of Ambroxol and Acefylline in pharmaceutical dosage forms.

Chemical Structures:

  • Ambroxol:

    • Chemical Name: trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol[1]

    • Molecular Formula: C₁₃H₁₈Br₂N₂O[1][3]

    • Molecular Weight: 378.1 g/mol [1][3]

  • Acefylline:

    • Chemical Name: 7-(Carboxymethyl)theophylline[1]

    • Molecular Formula: C₉H₁₀N₄O₄[1][4][5]

    • Molecular Weight: 238.20 g/mol [1][4]

Experimental Protocol

Materials and Reagents
  • Ambroxol Hydrochloride Reference Standard

  • Acefylline Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (AR Grade)

  • Water (HPLC Grade/Milli-Q)

  • Pharmaceutical dosage form containing Ambroxol and Acefylline

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: 25 mM Ammonium Acetate: Acetonitrile (3:7 v/v).[1][2] The pH of the aqueous phase should be adjusted to 7.3.[1][2]

  • Flow Rate: 0.7 mL/min.[1]

  • Detection Wavelength: 257 nm.[1][2]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient.[2]

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare a 25 mM Ammonium Acetate solution by dissolving the appropriate amount of Ammonium Acetate in HPLC grade water.

    • Adjust the pH of the Ammonium Acetate solution to 7.3.[1][2]

    • Mix the prepared Ammonium Acetate buffer and Acetonitrile in a 3:7 (v/v) ratio.[1][2]

    • Degas the mobile phase using sonication or vacuum filtration before use.[1]

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of Ambroxol Hydrochloride and 10 mg of Acefylline reference standards.

    • Transfer each standard into separate 100 mL volumetric flasks.

    • Add approximately 70 mL of the mobile phase to each flask and sonicate to dissolve.

    • Make up the volume to 100 mL with the mobile phase.

  • Working Standard Solution Preparation:

    • From the stock solutions, prepare a mixed working standard solution containing a suitable concentration of both Ambroxol and Acefylline (e.g., 10 µg/mL of each) by diluting with the mobile phase.[1]

  • Sample Solution Preparation:

    • Weigh and powder a minimum of 20 tablets to ensure homogeneity.

    • Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of the combined active ingredients and transfer to a 100 mL volumetric flask.

    • Add about 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with the mobile phase and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter before injection.[1][2]

System Suitability

Before commencing the analysis, perform five replicate injections of the working standard solution to assess the system suitability. The acceptance criteria are as follows:

  • Tailing factor: Not more than 2.0.[1]

  • Theoretical plates: Not less than 2000.[1]

  • %RSD of peak areas: Not more than 2.0%.[1]

Analytical Procedure
  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.[1]

  • Inject the working standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the peaks for Acefylline and Ambroxol based on their retention times.

  • Calculate the amount of each analyte in the sample by comparing the peak areas obtained from the sample solution with those from the standard solution.

Data Presentation

The quantitative data for the HPLC method is summarized in the tables below for easy reference and comparison.

Table 1: Chromatographic Conditions and System Suitability Parameters

ParameterValue
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase25 mM Ammonium Acetate: Acetonitrile (3:7 v/v), pH 7.3
Flow Rate0.7 mL/min
Detection Wavelength257 nm
Injection Volume20 µL
Retention Time (Acefylline)~3.05 min
Retention Time (Ambroxol)~8.59 min
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of Peak Areas≤ 2.0%

Table 2: Method Validation Summary

ParameterAcefyllineAmbroxol
Linearity Range (µg/mL)2 - 142 - 14
Correlation Coefficient (r²)0.9990.999
Limit of Detection (LOD) (µg/mL)0.30.3
Limit of Quantification (LOQ) (µg/mL)0.90.9
Mean Recovery (%)99.23 - 101.4199.23 - 101.41
Precision (%RSD)< 2< 2

Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile_phase Prepare Mobile Phase (Ammonium Acetate: Acetonitrile, pH 7.3) system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_std Prepare Standard Solutions prep_std->system_suitability prep_sample Prepare Sample Solutions injection Inject Blank, Standard, and Sample Solutions prep_sample->injection system_suitability->injection If Passed separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (257 nm) separation->detection peak_integration Peak Integration (Retention Time, Area) detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the HPLC quantification of Ambroxol acefylline.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and specific for the simultaneous quantification of Ambroxol and Acefylline in pharmaceutical dosage forms. This application note provides a detailed protocol that can be readily implemented by researchers and drug development professionals for routine quality control analysis and research purposes. The method adheres to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1]

References

Application Notes and Protocols for a Validated Spectrophotometric Assay of Acebrophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acebrophylline is a widely used bronchodilator and mucolytic agent for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Accurate and reliable analytical methods are crucial for its quantification in bulk drug and pharmaceutical formulations to ensure quality and efficacy. This document provides a detailed protocol for a simple, rapid, and validated UV-Vis spectrophotometric method for the determination of Acebrophylline. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Principle

This method is based on the measurement of the ultraviolet (UV) absorption of Acebrophylline in a suitable solvent. The wavelength of maximum absorbance (λmax) is determined, and a calibration curve is constructed by plotting absorbance versus concentration. The concentration of Acebrophylline in a sample is then determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Experimental Protocols

Materials and Reagents
  • Acebrophylline reference standard

  • Acebrophylline formulation (capsules or tablets)

  • Methanol (B129727) (AR grade)

  • Distilled water

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes

Preparation of Standard Stock Solution
  • Accurately weigh 100 mg of Acebrophylline reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve in approximately 70 mL of methanol with the aid of sonication for 10 minutes.

  • Make up the volume to 100 mL with methanol to obtain a standard stock solution of 1000 µg/mL.

Preparation of Sample Solution
  • Weigh and powder twenty Acebrophylline capsules/tablets.

  • Accurately weigh a quantity of powder equivalent to 100 mg of Acebrophylline.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with methanol.

  • Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate. This gives a sample stock solution of 1000 µg/mL.

Determination of Wavelength of Maximum Absorbance (λmax)
  • Pipette 1 mL of the standard stock solution (1000 µg/mL) into a 100 mL volumetric flask and dilute with methanol to obtain a concentration of 10 µg/mL.

  • Scan this solution from 200 to 400 nm using a UV-Vis spectrophotometer with methanol as a blank.

  • The wavelength at which maximum absorbance is observed is the λmax. The reported λmax for Acebrophylline is approximately 273-274 nm.[5][6][7]

Preparation of Calibration Curve
  • From the standard stock solution (1000 µg/mL), prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the range of 5-30 µg/mL.

  • Measure the absorbance of each solution at the determined λmax (e.g., 274 nm) against methanol as a blank.[5]

  • Plot a graph of absorbance versus concentration.

  • Determine the regression equation and correlation coefficient (R²).

Assay of Acebrophylline Formulation
  • From the sample stock solution (1000 µg/mL), prepare a suitable dilution to obtain a theoretical concentration within the linearity range (e.g., 15 µg/mL).

  • Measure the absorbance of this solution at the λmax.

  • Calculate the concentration of Acebrophylline in the sample using the regression equation from the calibration curve.

Method Validation

The developed method must be validated as per ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[1][2][3][4] The following parameters should be evaluated:

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[8]

  • Procedure: Prepare a series of at least five concentrations of Acebrophylline from the stock solution (e.g., 5, 10, 15, 20, 25, 30 µg/mL). Measure the absorbance of each solution at the λmax.

  • Acceptance Criteria: A linear relationship between concentration and absorbance should be observed. The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[3]

  • Procedure: Perform recovery studies by spiking a known concentration of the standard drug into the pre-analyzed sample solution at three different levels (e.g., 80%, 100%, and 120% of the test concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98-102%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day Precision):

    • Procedure: Analyze six replicate samples of the same concentration on the same day under the same experimental conditions.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be not more than 2%.[5]

  • Intermediate Precision (Inter-day Precision):

    • Procedure: Analyze the same sample on two different days by different analysts.

    • Acceptance Criteria: The %RSD should be not more than 2%.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure: Analyze the drug solution in the presence of common excipients used in the formulation. Compare the spectrum of the pure drug with that of the drug in the presence of excipients.

  • Acceptance Criteria: The excipients should not show any interference at the λmax of Acebrophylline.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve using the following formulae:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Calibration Curve Data

Concentration (µg/mL)Absorbance
5[Absorbance Value]
10[Absorbance Value]
15[Absorbance Value]
20[Absorbance Value]
25[Absorbance Value]
30[Absorbance Value]
Regression Equation y = mx + c
Correlation Coefficient (R²) ≥ 0.999

Table 2: Accuracy (Recovery Study) Data

Spike Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80[Value][Value][Value]\multirow{3}{*}{[Value]}
100[Value][Value][Value]
120[Value][Value][Value]

Table 3: Precision Data

PrecisionConcentration (µg/mL)Measured Absorbance (n=6)Mean AbsorbanceSD% RSD
Intra-day [Value][Values][Value][Value]≤ 2%
Inter-day [Value][Values][Value][Value]≤ 2%

Table 4: LOD and LOQ Data

ParameterValue (µg/mL)
Limit of Detection (LOD) [Calculated Value]
Limit of Quantitation (LOQ) [Calculated Value]

Visualization

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Results Start Start Prep_Standard Prepare Standard Stock Solution Start->Prep_Standard Prep_Sample Prepare Sample Stock Solution Start->Prep_Sample Determine_Lambda_Max Determine λmax Prep_Standard->Determine_Lambda_Max Prep_Assay_Sample Prepare Assay Sample Prep_Sample->Prep_Assay_Sample Prep_Cal_Curve Prepare Calibration Curve Standards Determine_Lambda_Max->Prep_Cal_Curve Measure_Abs_Cal Measure Absorbance of Standards Prep_Cal_Curve->Measure_Abs_Cal Plot_Cal_Curve Plot Calibration Curve Measure_Abs_Cal->Plot_Cal_Curve Calculate_Conc Calculate Concentration Plot_Cal_Curve->Calculate_Conc Measure_Abs_Sample Measure Absorbance of Sample Prep_Assay_Sample->Measure_Abs_Sample Measure_Abs_Sample->Calculate_Conc Validate_Method Validate Method (Linearity, Accuracy, Precision, etc.) Calculate_Conc->Validate_Method End End Validate_Method->End

Caption: Experimental workflow for the spectrophotometric assay of Acebrophylline.

Validation_Parameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & Other Tests Method_Validation Method Validation (ICH Q2) Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Robustness Robustness Method_Validation->Robustness Range Range Linearity->Range LOD Limit of Detection (LOD) Specificity->LOD LOQ Limit of Quantitation (LOQ) Specificity->LOQ

Caption: Logical relationship of analytical method validation parameters.

References

Determining Ambroxol Acefylline Dosage for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol (B1667023) acefylline (B349644) is a compound molecule that combines the mucolytic and anti-inflammatory properties of ambroxol with the bronchodilatory effects of acefylline (a derivative of theophylline).[1][2] This dual mechanism of action makes it a compound of interest for respiratory diseases characterized by mucus hypersecretion and bronchospasm, such as chronic obstructive pulmonary disease (COPD) and asthma.[3][4] Upon oral administration, Ambroxol acefylline dissociates into its two active components: ambroxol and theophylline-7-acetic acid.[5]

Precise dosage determination is critical for obtaining meaningful and reproducible results in in-vivo studies. Due to limited publicly available in-vivo dosage data for the combined Ambroxol acefylline molecule in animal models, these application notes provide a comprehensive framework for researchers to determine an appropriate dosage for their specific experimental needs. The following protocols are based on the individual components' known activities, established methodologies for in vivo dosage determination, and principles of dose-response studies.

Mechanism of Action

Ambroxol acefylline's therapeutic effects are derived from the synergistic actions of its two components:

  • Ambroxol : This component is a potent mucolytic and secretagogue. It stimulates the production of pulmonary surfactant, which reduces the viscosity and adhesion of mucus, thereby enhancing mucociliary clearance.[2] Ambroxol also possesses significant anti-inflammatory properties, which are mediated through the inhibition of pro-inflammatory cytokine production via modulation of signaling pathways such as the Erk1/2 and NF-κB pathways.[3]

  • Acefylline (Theophylline-7-Acetic Acid) : This component acts as a bronchodilator by inhibiting phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle.[5] It also serves as a carrier for ambroxol, enhancing its bioavailability.[2]

Data Presentation: Dosage and Pharmacokinetic Data

The following tables summarize key pharmacokinetic and dosage information for Ambroxol and the typical clinical dosage for Ambroxol acefylline (Acebrophylline). This data is essential for the initial dose estimation for in vivo studies.

Table 1: Pharmacokinetic Parameters of Ambroxol in Rats

ParameterValueSpeciesRoute of AdministrationReference
Peak Plasma Concentration (Cmax)2.2 µMRat300 mg/kg (oral)[6]
Time to Peak (Tmax)0.5 hRatOral[6]
Elimination Half-life (t½)~20-25 hrsRatOral[7]
BioavailabilityFast and complete absorptionRatOral[7]

Table 2: In Vivo Dosages of Ambroxol in Rodent Models of Respiratory Disease

Animal ModelSpeciesDosageRoute of AdministrationEffectReference
LPS-Induced Acute Lung InjuryMouse30 or 90 mg/kg per dayIntraperitoneal (i.p.)Reduced lung inflammation and pro-inflammatory cytokines[8]
Cigarette Smoke-Induced Lung InjuryMouse20 mg/kgIntravenous (i.v.)Comparable effect to 7.5 mg/ml inhaled ambroxol in reducing inflammation[9]
SO2-Exposed Bronchitis ModelRat25 mg/kg for 10 daysOralSignificantly lower airway resistance[10]
Quartz-Induced Lung InflammationRat12 and 120 ppm in dietOralDecreased lung inflammation scores at 120 ppm[11]

Table 3: Human Clinical Dosage of Ambroxol Acefylline (Acebrophylline)

ConditionDosageReference
Acute or Chronic Bronchitis, COPD, Asthma-like Bronchitis100 mg twice daily[4][12]

Experimental Protocols

Given the lack of established in vivo dosages for Ambroxol acefylline, a dose-ranging study is highly recommended to determine the optimal therapeutic window for your specific animal model and disease phenotype.

Protocol 1: Dose-Ranging Study for Ambroxol Acefylline in a Murine Model of Lipopolysaccharide (LPS)-Induced Acute Lung Injury

This protocol outlines a dose-ranging study to determine the efficacy and safety of Ambroxol acefylline in a mouse model of acute lung injury.

1. Animal Model and Acclimatization:

  • Use adult C57BL/6 mice (10-12 weeks old).

  • House animals in individually ventilated cages with a 12-hour light/dark cycle and provide ad libitum access to food and water for at least one week prior to the experiment.[13]

2. Dose Calculation and Preparation:

  • Human Equivalent Dose (HED) to Animal Dose Conversion: As a starting point, convert the human clinical dose of Ambroxol acefylline (e.g., 200 mg/day for a 60 kg human) to a mouse equivalent dose using the body surface area (BSA) normalization method. Various online calculators are available for this purpose.[14][15][16][17]

  • Dose Range Selection: Based on the calculated mouse equivalent dose and the known effective doses of Ambroxol alone (Table 2), select a range of 3-4 doses for the study (e.g., low, medium, high). A typical approach is to use half-log intervals.[18]

  • Drug Preparation: Dissolve Ambroxol acefylline in a suitable vehicle (e.g., sterile 0.9% saline or a solution of 10% Tween-80 in water).[6][19]

3. Experimental Groups:

  • Group 1: Vehicle control (receives vehicle only)

  • Group 2: LPS + Vehicle

  • Group 3: LPS + Low-dose Ambroxol acefylline

  • Group 4: LPS + Medium-dose Ambroxol acefylline

  • Group 5: LPS + High-dose Ambroxol acefylline

  • (Optional) Group 6: LPS + Dexamethasone (positive control)

4. Disease Induction:

  • Anesthetize mice (e.g., via isoflurane (B1672236) inhalation).

  • Intratracheally instill Lipopolysaccharide (LPS) from E. coli at a concentration known to induce lung injury (e.g., 0.5 mg/kg in 50 µL of sterile PBS).[19][20]

5. Drug Administration:

  • Administer the prepared Ambroxol acefylline doses or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) at a specified time point relative to LPS instillation (e.g., 1 hour before or 2 hours after).[3]

6. Outcome Measures (assessed 12-72 hours post-LPS instillation): [13]

  • Bronchoalveolar Lavage (BAL) Fluid Analysis:

    • Total and differential leukocyte counts.

    • Pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) via ELISA.

  • Lung Histopathology:

    • Assess lung hemorrhage, edema, and neutrophil infiltration.

  • Gene Expression Analysis:

    • Analyze lung tissue for mRNA expression of inflammatory markers using RT-qPCR.

  • Clinical Observations:

    • Monitor for signs of toxicity, changes in body weight, and mortality.

Protocol 2: Efficacy Study in an Ovalbumin (OVA)-Induced Rat Model of Allergic Asthma

Once an effective and safe dose range is established, this protocol can be used to assess the efficacy of the selected Ambroxol acefylline dose in a rat model of asthma.

1. Animal Model and Acclimatization:

  • Use male Wistar rats.

  • Acclimatize animals as described in Protocol 1.

2. Sensitization and Challenge:

  • Sensitization: On days 0, 7, and 14, sensitize rats with intraperitoneal (i.p.) injections of 1 mg ovalbumin (OVA) adsorbed on 20 mg Al(OH)3.[21]

  • Challenge: From day 21, challenge the rats with aerosolized 1% OVA in saline for 30 minutes, three times a week for three weeks.[22]

3. Drug Administration:

  • Administer the determined optimal dose of Ambroxol acefylline or vehicle orally one hour before each OVA challenge.[3]

4. Outcome Measures:

  • Lung Function Tests: Measure changes in respiration rate, tidal volume, and airflow rate.[22]

  • BAL Fluid Analysis:

    • Total and differential leukocyte counts (especially eosinophils).

    • Th2 cytokine levels (e.g., IL-4, IL-5, IL-13) via ELISA.[22]

  • Serum Analysis:

    • Measure total and OVA-specific IgE levels.

  • Lung Histopathology:

    • Assess for eosinophilic inflammation and mucus hypersecretion.

Mandatory Visualization

G cluster_0 Pre-Study Phase cluster_1 Dose-Ranging Study (e.g., LPS-induced ALI) cluster_2 Efficacy Study (e.g., OVA-induced Asthma) Literature Review Literature Review Dose Conversion Dose Conversion Literature Review->Dose Conversion Dose Range Selection Dose Range Selection Dose Conversion->Dose Range Selection Drug Administration (Vehicle, Low, Med, High Dose) Drug Administration (Vehicle, Low, Med, High Dose) Dose Range Selection->Drug Administration (Vehicle, Low, Med, High Dose) Animal Acclimatization Animal Acclimatization Disease Induction Disease Induction Animal Acclimatization->Disease Induction Disease Induction->Drug Administration (Vehicle, Low, Med, High Dose) Outcome Assessment (BALF, Histo, qPCR) Outcome Assessment (BALF, Histo, qPCR) Drug Administration (Vehicle, Low, Med, High Dose)->Outcome Assessment (BALF, Histo, qPCR) Toxicity Monitoring Toxicity Monitoring Drug Administration (Vehicle, Low, Med, High Dose)->Toxicity Monitoring Drug Administration (Optimal Dose) Drug Administration (Optimal Dose) Outcome Assessment (BALF, Histo, qPCR)->Drug Administration (Optimal Dose) Toxicity Monitoring->Drug Administration (Optimal Dose) Sensitization & Challenge Sensitization & Challenge Sensitization & Challenge->Drug Administration (Optimal Dose) Efficacy Assessment (Lung Function, IgE, Cytokines) Efficacy Assessment (Lung Function, IgE, Cytokines) Drug Administration (Optimal Dose)->Efficacy Assessment (Lung Function, IgE, Cytokines)

Caption: Experimental workflow for in vivo dosage determination.

G cluster_ambroxol Ambroxol Component cluster_acefylline Acefylline Component Ambroxol acefylline Ambroxol acefylline Inhibition of Erk/MAPK & NF-κB Pathways Inhibition of Erk/MAPK & NF-κB Pathways Ambroxol acefylline->Inhibition of Erk/MAPK & NF-κB Pathways Stimulation of Surfactant Production Stimulation of Surfactant Production Ambroxol acefylline->Stimulation of Surfactant Production Phosphodiesterase (PDE) Inhibition Phosphodiesterase (PDE) Inhibition Ambroxol acefylline->Phosphodiesterase (PDE) Inhibition Reduced Pro-inflammatory Cytokines Reduced Pro-inflammatory Cytokines Inhibition of Erk/MAPK & NF-κB Pathways->Reduced Pro-inflammatory Cytokines Decreased Mucus Viscosity Decreased Mucus Viscosity Stimulation of Surfactant Production->Decreased Mucus Viscosity Anti-inflammatory Effect Anti-inflammatory Effect Reduced Pro-inflammatory Cytokines->Anti-inflammatory Effect Mucolytic/Secretolytic Effect Mucolytic/Secretolytic Effect Decreased Mucus Viscosity->Mucolytic/Secretolytic Effect Increased cAMP Increased cAMP Phosphodiesterase (PDE) Inhibition->Increased cAMP Bronchial Smooth Muscle Relaxation Bronchial Smooth Muscle Relaxation Increased cAMP->Bronchial Smooth Muscle Relaxation Bronchodilation Bronchodilation Bronchial Smooth Muscle Relaxation->Bronchodilation

Caption: Signaling pathways of Ambroxol acefylline components.

References

Measuring the Efficacy of Ambroxol Acefylline: A Cell-Based Assay Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol (B1667023) acefylline (B349644) is a dual-action therapeutic agent designed for the management of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and bronchitis.[1][2] It combines the mucolytic and secretolytic properties of ambroxol with the bronchodilatory and anti-inflammatory effects of acefylline.[3] Ambroxol, an active metabolite of bromhexine, enhances mucociliary clearance by reducing mucus viscosity and stimulating the production of pulmonary surfactant.[3] Acefylline, a xanthine (B1682287) derivative, functions as a phosphodiesterase (PDE) inhibitor, leading to bronchodilation and a reduction in inflammatory responses.[1][4]

This document provides detailed protocols for a suite of cell-based assays to evaluate the efficacy of Ambroxol acefylline by quantifying its effects on key biological processes involved in respiratory health: mucin secretion, inflammation, and intracellular signaling.

Core Mechanisms of Action

Ambroxol acefylline's therapeutic efficacy is rooted in the synergistic actions of its two components:

  • Mucolytic and Secretolytic Effects: The ambroxol component works to increase the synthesis and secretion of pulmonary surfactant, which reduces the adhesion of mucus to bronchial walls. It also breaks down the structure of mucus, lowering its viscosity and facilitating its removal.[1][3]

  • Anti-inflammatory and Bronchodilatory Effects: The acefylline component inhibits phosphodiesterase (PDE) enzymes, particularly PDE4, which is abundant in airway smooth muscle and inflammatory cells.[1] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (camp), which in turn relaxes airway smooth muscles (bronchodilation) and suppresses the activity of inflammatory cells.[1] Ambroxol has also been shown to inhibit the activation of key inflammatory signaling pathways like NF-κB and MAPK/Erk.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the anticipated quantitative effects of Ambroxol acefylline in the described cell-based assays. These values are compiled from existing literature on ambroxol and related compounds and serve as a benchmark for experimental results.

Table 1: Effect of Ambroxol acefylline on Mucin MUC5AC Secretion

Treatment GroupMUC5AC Concentration (ng/mL)Fold Change vs. Stimulated Control
Untreated ControlBaseline-
Inflammatory Stimulant (e.g., PMA, TNF-α)Increased1.0
Stimulant + Ambroxol acefylline (Low Conc.)Reduced< 1.0
Stimulant + Ambroxol acefylline (High Conc.)Significantly Reduced< 1.0

Table 2: Effect of Ambroxol acefylline on Pro-inflammatory Cytokine Secretion

Treatment GroupIL-6 (pg/mL)IL-8 (pg/mL)TNF-α (pg/mL)
Untreated ControlBaselineBaselineBaseline
Inflammatory Stimulant (e.g., LPS)IncreasedIncreasedIncreased
Stimulant + Ambroxol acefylline (10 µM)ReducedReducedReduced
Stimulant + Ambroxol acefylline (50 µM)Significantly ReducedSignificantly ReducedSignificantly Reduced

Table 3: Effect of Ambroxol acefylline on Intracellular cAMP Levels

Treatment GroupIntracellular cAMP (pmol/mg protein)Fold Change vs. Control
Vehicle ControlBaseline1.0
Positive Control (e.g., IBMX 100 µM)Significantly Increased> 1.0
Ambroxol acefylline (10 µM)Increased> 1.0
Ambroxol acefylline (50 µM)Significantly Increased> 1.0

Signaling Pathways and Experimental Workflows

Signaling Pathways

The therapeutic effects of Ambroxol acefylline are mediated through distinct signaling pathways. The acefylline component primarily targets the cAMP pathway, while ambroxol modulates inflammatory pathways.

cluster_0 Acefylline Component cluster_1 Ambroxol Component Ambroxol acefylline Ambroxol acefylline Acefylline Acefylline Ambroxol acefylline->Acefylline Ambroxol Ambroxol Ambroxol acefylline->Ambroxol PDE Inhibition PDE Inhibition Acefylline->PDE Inhibition Increased cAMP Increased cAMP PDE Inhibition->Increased cAMP Bronchodilation Bronchodilation Increased cAMP->Bronchodilation Anti-inflammatory Effect Anti-inflammatory Effect Increased cAMP->Anti-inflammatory Effect NF-kB Pathway Inhibition NF-kB Pathway Inhibition Ambroxol->NF-kB Pathway Inhibition MAPK/Erk Pathway Inhibition MAPK/Erk Pathway Inhibition Ambroxol->MAPK/Erk Pathway Inhibition Reduced Pro-inflammatory Cytokines Reduced Pro-inflammatory Cytokines NF-kB Pathway Inhibition->Reduced Pro-inflammatory Cytokines MAPK/Erk Pathway Inhibition->Reduced Pro-inflammatory Cytokines

Caption: Signaling pathways of Ambroxol acefylline components.

Experimental Workflow

The following diagram outlines the general workflow for the cell-based assays described in this document.

Cell Seeding Cell Seeding Cell Adherence & Growth (24-48h) Cell Adherence & Growth (24-48h) Cell Seeding->Cell Adherence & Growth (24-48h) Pre-treatment with Ambroxol acefylline (1-2h) Pre-treatment with Ambroxol acefylline (1-2h) Cell Adherence & Growth (24-48h)->Pre-treatment with Ambroxol acefylline (1-2h) Inflammatory Stimulation (e.g., LPS, TNF-α) Inflammatory Stimulation (e.g., LPS, TNF-α) Pre-treatment with Ambroxol acefylline (1-2h)->Inflammatory Stimulation (e.g., LPS, TNF-α) Incubation (Time dependent on assay) Incubation (Time dependent on assay) Inflammatory Stimulation (e.g., LPS, TNF-α)->Incubation (Time dependent on assay) Sample Collection Sample Collection Incubation (Time dependent on assay)->Sample Collection Supernatant (for ELISA) Supernatant (for ELISA) Sample Collection->Supernatant (for ELISA) Cell Lysate (for Western Blot / cAMP assay) Cell Lysate (for Western Blot / cAMP assay) Sample Collection->Cell Lysate (for Western Blot / cAMP assay) Data Analysis Data Analysis Supernatant (for ELISA)->Data Analysis Cell Lysate (for Western Blot / cAMP assay)->Data Analysis

Caption: General experimental workflow for efficacy testing.

Experimental Protocols

Mucin MUC5AC Secretion Assay (ELISA)

Objective: To quantify the effect of Ambroxol acefylline on the production and secretion of MUC5AC, a major airway mucin.

Materials:

  • Human bronchial epithelial cell line (e.g., NCI-H292)

  • Complete cell culture medium

  • Ambroxol acefylline

  • Inflammatory stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA, or Tumor Necrosis Factor-alpha - TNF-α)

  • Human MUC5AC ELISA Kit

  • 24-well plates

  • Microplate reader

Protocol:

  • Seed NCI-H292 cells in a 24-well plate and culture until they reach 80-90% confluency.

  • Wash the cells with serum-free medium and then incubate in serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of Ambroxol acefylline for 1 hour.

  • Induce MUC5AC secretion by adding an inflammatory stimulant (e.g., 10 ng/mL TNF-α) and incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the concentration of MUC5AC in the supernatants using a human MUC5AC ELISA kit, following the manufacturer's instructions.

Inflammatory Cytokine Measurement (ELISA)

Objective: To measure the effect of Ambroxol acefylline on the secretion of pro-inflammatory cytokines (IL-6, IL-8, TNF-α).

Materials:

  • Human bronchial epithelial cell line (e.g., BEAS-2B) or a monocytic cell line (e.g., THP-1)

  • Complete cell culture medium

  • Ambroxol acefylline

  • Inflammatory stimulant (e.g., Lipopolysaccharide - LPS)

  • Human IL-6, IL-8, and TNF-α ELISA kits

  • 24-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 24-well plate and allow them to adhere and grow for 24-48 hours.

  • Pre-treat the cells with different concentrations of Ambroxol acefylline for 1 hour.[1]

  • Induce an inflammatory response by adding an inflammatory stimulant (e.g., 1 µg/mL LPS) and incubate for 24 hours.[1]

  • Collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cells or debris.[1]

  • Measure the concentrations of IL-6, IL-8, and TNF-α in the supernatants using their respective ELISA kits, following the manufacturer's protocols.[1]

Intracellular cAMP Level Measurement

Objective: To determine if Ambroxol acefylline increases intracellular cAMP levels, consistent with its proposed mechanism of PDE inhibition.

Materials:

  • Human bronchial epithelial cell line (e.g., BEAS-2B)

  • Complete cell culture medium

  • Ambroxol acefylline

  • Positive control (e.g., IBMX, a broad-spectrum PDE inhibitor)

  • cAMP assay kit (e.g., a competitive immunoassay format)

  • 96-well plates

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA or Bradford)

Protocol:

  • Seed cells in a 96-well plate and culture to confluency.

  • Serum-starve the cells for 4-6 hours before the experiment.

  • Pre-treat the cells with various concentrations of Ambroxol acefylline for 30 minutes. Include a vehicle control and a positive control (e.g., 100 µM IBMX).[1]

  • Lyse the cells using the lysis buffer provided in the cAMP assay kit.[1]

  • Measure the intracellular cAMP concentration according to the manufacturer's instructions for the specific cAMP assay kit.[1]

  • In parallel wells, determine the total protein concentration using a BCA or Bradford assay.

  • Normalize the cAMP levels to the total protein concentration in each well.[1]

Western Blot Analysis of Inflammatory Signaling Pathways

Objective: To investigate the effect of Ambroxol acefylline on the activation of the NF-κB and MAPK/Erk signaling pathways.

Materials:

  • Human bronchial epithelial cell line (e.g., BEAS-2B)

  • Complete cell culture medium

  • Ambroxol acefylline

  • Inflammatory stimulant (e.g., TNF-α)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-Erk1/2, anti-Erk1/2)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

Protocol:

  • Seed cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with Ambroxol acefylline for 1 hour.

  • Stimulate with an inflammatory agent (e.g., 10 ng/mL TNF-α for 15-30 minutes for NF-κB activation, or 30-60 minutes for Erk activation).[1]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[1]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.[1]

  • Transfer the proteins to a PVDF or nitrocellulose membrane.[1]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]

  • Incubate the membrane with the primary antibodies overnight at 4°C.[1]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols for Preclinical Toxicology Studies of Ambroxol Acefylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol (B1667023) acefylline (B349644), also known as acebrophylline, is a compound that combines the mucolytic and anti-inflammatory properties of ambroxol with the bronchodilatory effects of theophylline-7-acetic acid.[1] This document provides detailed application notes and protocols for the administration of ambroxol acefylline in preclinical toxicology studies. While comprehensive preclinical safety data for the combined ambroxol acefylline molecule is not extensively available in the public domain, this guide synthesizes the known toxicological profile of its primary active component, ambroxol, and outlines the standard methodologies for conducting a thorough preclinical safety assessment in line with international regulatory guidelines.

Upon oral administration, ambroxol acefylline dissociates into its two active components: ambroxol and theophylline-7-acetic acid.[2] Therefore, understanding the toxicological profile of each component is crucial. These protocols are designed to guide researchers in establishing the safety profile of ambroxol acefylline, a critical step in the drug development process.

Data Presentation: Preclinical Toxicology of Ambroxol

The following tables summarize the available quantitative toxicological data for ambroxol, the primary mucolytic component of ambroxol acefylline. It is important to note that while this data provides valuable insight, further studies on the combined ambroxol acefylline molecule are necessary for a complete safety assessment.

Table 1: Acute Toxicity of Ambroxol Hydrochloride

SpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)Reference
RatOral13,400 mg/kg[2]
RatIntraperitoneal380 mg/kg[2]

Table 2: Genotoxicity of Ambroxol

Test SystemResultRemarks
Ames TestNo data available for ambroxol acefylline.The Ames test is a standard initial screening for mutagenic potential.[3][4]
In Vitro Mammalian Cell Gene Mutation TestNo data available for ambroxol acefylline.This assay detects gene mutations in mammalian cells.
In Vivo Micronucleus TestNo data available for ambroxol acefylline.This test assesses chromosomal damage in a whole animal system.[5][6]

Table 3: Reproductive and Developmental Toxicity of Ambroxol

Study TypeSpeciesFindings
Fertility and Early Embryonic DevelopmentRatNo adverse effects on fertility or early embryonic development reported for ambroxol.[7][8]
Embryo-fetal Development (Teratogenicity)Rat, RabbitNo teratogenic effects were observed in studies with ambroxol.[9][10][11][12]

Table 4: Safety Pharmacology of Ambroxol Acefylline Components

SystemComponentKey Findings
CardiovascularTheophylline-7-acetic acidAs a xanthine (B1682287) derivative, potential for cardiovascular effects like tachycardia should be evaluated. Ambroxol acefylline is reported to have a better cardiac safety profile than theophylline.[13]
Central Nervous SystemTheophylline-7-acetic acidXanthines can have CNS stimulant effects.
RespiratoryAmbroxol & Theophylline-7-acetic acidPrimary therapeutic target; safety assessment focuses on potential adverse effects at supratherapeutic doses.

Experimental Protocols

The following are detailed protocols for key preclinical toxicology studies, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Protocol 1: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

Objective: To determine the acute oral toxicity of ambroxol acefylline and to identify the dose causing evident toxicity.[14][15]

Materials:

  • Ambroxol acefylline

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)

  • Wistar rats (or other appropriate rodent species), typically nulliparous, non-pregnant females[3]

  • Oral gavage needles

  • Animal caging and husbandry supplies

Methodology:

  • Sighting Study:

    • A single female rat is dosed at a starting dose level (e.g., 300 mg/kg, or selected based on available data).[16]

    • The animal is observed for signs of toxicity for up to 14 days.

    • Based on the outcome (no effect, toxicity, or mortality), the dose for the main study is determined.[16]

  • Main Study:

    • A group of at least 5 female rats is used for the selected dose level (e.g., 5, 50, 300, 2000 mg/kg).[13]

    • Animals are fasted overnight prior to dosing.

    • Ambroxol acefylline is administered as a single oral dose by gavage.

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

    • At the end of the observation period, all animals are subjected to a gross necropsy.

Data Analysis: The study identifies a dose that causes evident toxicity or no effects, allowing for classification of the substance's acute toxicity.

Protocol 2: Sub-chronic Oral Toxicity Study (90-Day) (OECD 408)

Objective: To evaluate the potential adverse effects of repeated oral exposure to ambroxol acefylline over a 90-day period.[13]

Materials:

  • Ambroxol acefylline

  • Vehicle

  • Wistar rats (10 males and 10 females per group)

  • Equipment for clinical pathology (hematology, clinical chemistry, urinalysis)

  • Histopathology equipment

Methodology:

  • Dose Selection: At least three dose levels (low, mid, high) and a control group are used. The highest dose should induce some toxicity but not significant mortality.[10]

  • Administration: The test substance is administered daily by oral gavage for 90 days.

  • Observations:

    • Daily clinical observations for signs of toxicity.

    • Weekly measurement of body weight and food consumption.

    • Ophthalmological examination before and at the end of the study.

    • Hematology and clinical biochemistry analysis at the end of the study.

    • Urinalysis at the end of the study.

  • Pathology:

    • All animals are subjected to a full gross necropsy.

    • Organ weights are recorded.

    • Histopathological examination of a comprehensive list of tissues from the control and high-dose groups is performed. Tissues from lower-dose groups may be examined as needed to characterize lesions.

Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no adverse effects are observed, is determined.[17][18][19]

Protocol 3: Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

Objective: To assess the potential of ambroxol acefylline to induce gene mutations in bacteria.[4][19]

Materials:

  • Ambroxol acefylline

  • Solvent (e.g., DMSO, water)

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA)[20]

  • S9 metabolic activation system (from induced rat or hamster liver)

  • Minimal glucose agar (B569324) plates

  • Positive and negative controls

Methodology:

  • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of ambroxol acefylline.

  • Main Assay (Plate Incorporation or Pre-incubation Method):

    • The bacterial tester strains are exposed to at least five different concentrations of ambroxol acefylline, with and without the S9 metabolic activation system.[21]

    • The mixture is plated on minimal glucose agar plates.

    • Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.[16]

Protocol 4: Developmental Toxicity Study (OECD 414)

Objective: To evaluate the potential adverse effects of ambroxol acefylline on the pregnant female and the developing embryo and fetus.[22][23]

Materials:

  • Ambroxol acefylline

  • Vehicle

  • Pregnant rats or rabbits (at least 20 per group)

  • Surgical instruments for caesarean section

  • Equipment for fetal examination (skeletal and visceral)

Methodology:

  • Dose Selection: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not more than 10% mortality.

  • Administration: The test substance is administered daily by oral gavage to pregnant females, typically from implantation to the day before scheduled caesarean section.

  • Maternal Observations:

    • Daily clinical observations.

    • Weekly body weight and food consumption measurements.

  • Fetal Evaluation:

    • On the day before expected delivery, females are euthanized, and a caesarean section is performed.

    • The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

    • Fetuses are weighed, sexed, and examined for external abnormalities.

    • A proportion of fetuses from each litter are examined for skeletal and visceral abnormalities.

Data Analysis: The study determines the NOAEL for maternal and developmental toxicity.[7] It assesses effects on embryo-fetal survival, fetal weight, and the incidence of malformations and variations.

Mandatory Visualizations

experimental_workflow_acute_toxicity start Start: Acute Oral Toxicity Study (OECD 420) dose_selection Select Starting Dose (e.g., 300 mg/kg) start->dose_selection sighting_study Sighting Study (Single Female Rat) dosing_sighting Administer Single Oral Dose sighting_study->dosing_sighting dose_selection->sighting_study observation_sighting Observe for 14 Days (Toxicity/Mortality) dosing_sighting->observation_sighting main_study_prep Determine Dose for Main Study observation_sighting->main_study_prep main_study Main Study (≥5 Female Rats per Group) main_study_prep->main_study fasting Overnight Fasting main_study->fasting dosing_main Administer Single Oral Dose fasting->dosing_main observation_main Observe for 14 Days (Clinical Signs, Body Weight) dosing_main->observation_main necropsy Gross Necropsy observation_main->necropsy data_analysis Data Analysis & Classification necropsy->data_analysis end End data_analysis->end signaling_pathway_ambroxol_acefylline cluster_ambroxol Ambroxol Component cluster_acefylline Theophylline-7-Acetic Acid Component ambroxol Ambroxol surfactant ↑ Pulmonary Surfactant Production (Type II Pneumocytes) ambroxol->surfactant inflammatory_mediators ↓ Pro-inflammatory Mediators (e.g., TNF-α, IL-1β) ambroxol->inflammatory_mediators mucus_viscosity ↓ Mucus Viscosity & Adhesion surfactant->mucus_viscosity ciliary_clearance ↑ Mucociliary Clearance mucus_viscosity->ciliary_clearance therapeutic_effect Therapeutic Effect in Obstructive Airway Disease ciliary_clearance->therapeutic_effect anti_inflammatory Anti-inflammatory Effect inflammatory_mediators->anti_inflammatory anti_inflammatory->therapeutic_effect acefylline Theophylline-7-Acetic Acid pde Phosphodiesterase (PDE) Inhibition acefylline->pde camp ↑ cAMP Levels pde->camp smooth_muscle Bronchial Smooth Muscle Relaxation camp->smooth_muscle bronchodilation Bronchodilation smooth_muscle->bronchodilation bronchodilation->therapeutic_effect ambroxol_acefylline Ambroxol Acefylline ambroxol_acefylline->ambroxol ambroxol_acefylline->acefylline genotoxicity_testing_workflow start Start: Genotoxicity Assessment ames_test Ames Test (OECD 471) Bacterial Reverse Mutation start->ames_test in_vitro_mammalian In Vitro Mammalian Cell Gene Mutation Test ames_test->in_vitro_mammalian in_vivo_micronucleus In Vivo Micronucleus Test in_vitro_mammalian->in_vivo_micronucleus evaluation Weight of Evidence Evaluation in_vivo_micronucleus->evaluation conclusion Conclusion on Genotoxic Potential evaluation->conclusion

References

Application Note: Protocol for Assessing Glucocerebrosidase (GCase) Activity Following Ambroxol Acefylline Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gaucher disease (GD) is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to deficient activity of the enzyme glucocerebrosidase (GCase).[1][2][3][4] This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages.[5][6] Ambroxol (B1667023) has been identified as a pharmacological chaperone that can rescue misfolded GCase, increase its stability, and facilitate its trafficking from the endoplasmic reticulum (ER) to the lysosome, thereby increasing its enzymatic activity.[1][2][3][4][7] Ambroxol acefylline (B349644), a derivative, is being investigated for similar therapeutic potential. This document provides a detailed protocol for assessing the efficacy of Ambroxol acefylline in enhancing GCase activity in patient-derived cellular models, such as fibroblasts or induced pluripotent stem cell (iPSC)-derived macrophages.[5][6][8][9]

Principle of the Assay

The GCase activity is quantified using a fluorometric assay based on the hydrolysis of the synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[10][11][12][13] GCase cleaves this substrate to release the fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU), which can be measured using a fluorescence plate reader (Excitation/Emission ≈ 350/460 nm).[12] The rate of 4-MU production is directly proportional to GCase activity.[11] The assay is performed at an acidic pH (e.g., 5.4) to specifically measure lysosomal GCase activity.[10][12][13][14] A specific GCase inhibitor, Conduritol B Epoxide (CBE), is used to establish the background fluorescence and confirm the specificity of the measured activity.[10][12][13][14]

Data Presentation

Quantitative data should be organized into clear, concise tables for comparative analysis.

Table 1: Dose-Response of Ambroxol Acefylline on GCase Activity in Patient-Derived Fibroblasts

Ambroxol Acefylline (µM)Mean GCase Activity (pmol/mg/min)Standard Deviation% Increase from Untreated
0 (Untreated Control)15.21.80%
1018.52.121.7%
2522.82.550.0%
5028.13.084.9%
10031.53.4107.2%
CBE Control1.10.3N/A

Table 2: GCase Activity in Patient-Derived vs. Healthy Control Macrophages

Cell TypeTreatmentMean GCase Activity (pmol/mg/min)Standard Deviation
Healthy ControlUntreated150.512.3
Gaucher Patient (L444P/L444P)Untreated14.81.9
Gaucher Patient (L444P/L444P)50 µM Ambroxol Acefylline29.53.1
Gaucher Patient (N370S/N370S)Untreated35.14.2
Gaucher Patient (N370S/N370S)50 µM Ambroxol Acefylline65.76.8

Experimental Protocols

Protocol 1: Cell Culture and Ambroxol Acefylline Treatment

  • Cell Seeding: Plate patient-derived fibroblasts or iPSC-derived macrophages in black, clear-bottom 96-well plates suitable for fluorescence measurements.[14] Allow cells to adhere and reach 70-80% confluency.

  • Reagent Preparation: Prepare a stock solution of Ambroxol acefylline in a suitable solvent (e.g., DMSO). Prepare serial dilutions in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells. Add the medium containing the various concentrations of Ambroxol acefylline to the respective wells. Include wells for "untreated" controls (medium with vehicle only) and "inhibitor" controls.

  • Incubation: Incubate the cells for a predetermined period (e.g., 4 days) at 37°C and 5% CO₂ to allow for chaperone activity and potential upregulation of GCase.[15]

Protocol 2: Preparation of Cell Lysates

  • Cell Wash: After incubation, gently aspirate the treatment medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add an appropriate volume (e.g., 50 µL) of ice-cold Lysis Buffer (e.g., RIPA buffer with protease inhibitors, or 1% Triton X-100) to each well.[14][16]

  • Incubation & Homogenization: Incubate the plate on ice for 30 minutes with gentle agitation to ensure complete lysis.[16] If necessary, use a Dounce homogenizer for more thorough homogenization.[16]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 13,500 x g) for 15 minutes at 4°C to pellet cell debris.[16]

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction including GCase.

  • Protein Quantification: Determine the total protein concentration in each lysate sample using a standard method (e.g., BCA assay). This is crucial for normalizing the GCase activity.

Protocol 3: Fluorometric GCase Activity Assay

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Citrate-phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate.[12][14]

    • Substrate Solution: Prepare a 5-6 mM solution of 4-MUG in the Assay Buffer.[14][16] Warm and vortex to dissolve completely.[16]

    • Inhibitor: Prepare a solution of Conduritol B Epoxide (CBE) for negative control wells.[14]

    • Stop Buffer: 1 M Glycine, pH 12.5.[12][14]

    • Standard: Prepare a stock solution of 4-Methylumbelliferone (4-MU) in DMSO for generating a standard curve.[12][14]

  • Reaction Setup:

    • In a new 96-well black plate, add a specific amount of protein lysate (e.g., 5-10 µg) to each well.[14]

    • For each sample, prepare a parallel well treated with CBE to determine background fluorescence.

    • Add Assay Buffer to each well to reach a final volume of 80 µL.[12]

  • Enzymatic Reaction: Initiate the reaction by adding 20 µL of the 4-MUG substrate solution to each well.

  • Incubation: Cover the plate, protect it from light, and incubate at 37°C for 1 hour.[12][14]

  • Stopping the Reaction: Terminate the reaction by adding 100 µL of Stop Buffer to each well.[12]

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader with excitation at ~350 nm and emission at ~460 nm.[12]

Protocol 4: Data Analysis and Interpretation

  • Standard Curve: Generate a standard curve by plotting the fluorescence intensity of the 4-MU standards against their known concentrations. Determine the linear equation of the curve.

  • Calculate Specific GCase Activity:

    • Use the standard curve equation to convert the fluorescence readings of the samples into pmol of 4-MU produced.

    • Subtract the value from the CBE-treated well (background) from the corresponding untreated sample well to get the specific GCase-dependent fluorescence.

    • Normalize this value to the amount of protein added to the well and the incubation time.

    • The final activity is typically expressed as pmol of 4-MU / mg of protein / minute (or hour) .[14]

  • Interpretation: Compare the GCase activity in Ambroxol acefylline-treated cells to the untreated controls. A significant increase in activity indicates a positive chaperone effect.

Visualizations

GCase_Chaperone_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Misfolded_GCase Misfolded GCase Correctly_Folded_GCase Correctly Folded GCase ERAD Proteasomal Degradation Misfolded_GCase->ERAD ER Quality Control Ambroxol Ambroxol Ambroxol->Correctly_Folded_GCase Binding & Stabilization Processed_GCase Processed GCase Correctly_Folded_GCase->Processed_GCase Trafficking Active_GCase Active GCase Processed_GCase->Active_GCase Delivery Ambroxol_Released Ambroxol (Released) Processed_GCase->Ambroxol_Released Dissociation Products Glucose + Ceramide Active_GCase->Products Catalysis Substrate Glucosylceramide

Caption: Mechanism of Ambroxol as a pharmacological chaperone for GCase.

GCase_Assay_Workflow Start Start: Plate Patient-Derived Cells Treatment Treat with Ambroxol Acefylline (Dose-Response) Start->Treatment Lysis Wash Cells & Prepare Lysates Treatment->Lysis Protein_Quant Quantify Total Protein (BCA) Lysis->Protein_Quant Assay_Setup Set up GCase Assay: - Lysate - 4-MUG Substrate - CBE Control Protein_Quant->Assay_Setup Incubation Incubate at 37°C for 1 hour Assay_Setup->Incubation Stop_Read Stop Reaction & Read Fluorescence Incubation->Stop_Read Analysis Calculate Specific Activity (pmol/mg/min) Stop_Read->Analysis End End: Compare Treated vs. Control Analysis->End

Caption: Experimental workflow for assessing GCase activity.

Logical_Relationship cluster_Cellular Cellular Mechanism cluster_Outcome Measurable Outcome Treatment Ambroxol Acefylline Treatment Chaperone Increased GCase Chaperoning in ER Treatment->Chaperone Induces Trafficking Enhanced GCase Trafficking to Lysosome Chaperone->Trafficking leads to Activity Increased Specific GCase Activity Trafficking->Activity Results in Substrate Reduced Glucosylceramide Accumulation Activity->Substrate results in

References

The Synergistic Potential of Ambroxol Acefylline and Antibiotics in Respiratory Infection Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol (B1667023) acefylline (B349644), a molecule combining the mucolytic and anti-inflammatory properties of ambroxol with the bronchodilator effects of acefylline, presents a compelling candidate for adjunctive therapy in bacterial respiratory infections.[1][2] The rationale for its use in combination with antibiotics stems from the multifaceted pathophysiology of many respiratory diseases, which often involve excessive mucus production, inflammation, and bronchoconstriction, all of which can impede antibiotic efficacy. While direct clinical trial data on the combination of Ambroxol acefylline and antibiotics is limited, a substantial body of research on ambroxol demonstrates its ability to enhance the penetration of various antibiotics into lung tissues, suggesting a synergistic relationship that could improve therapeutic outcomes.[3][4]

This document provides detailed application notes and experimental protocols for researchers investigating the combined use of Ambroxol acefylline and antibiotics. It summarizes the existing quantitative data, outlines potential mechanisms of action, and offers standardized methodologies for preclinical and clinical research in this area.

Application Notes

Rationale for Combination Therapy:

The therapeutic efficacy of antibiotics in respiratory tract infections can be hampered by several factors, including poor penetration into bronchial secretions and lung parenchyma, as well as the presence of thick, tenacious mucus that can harbor bacteria and obstruct airways. Ambroxol acefylline addresses these challenges through a dual mechanism of action:

  • Ambroxol Component:

    • Mucolytic and Secretagogue Effects: Ambroxol stimulates the production of pulmonary surfactant and reduces the viscosity of mucus, facilitating its clearance from the respiratory tract.[1] This action helps to remove bacteria-laden phlegm and improves the access of antibiotics to the site of infection.

    • Enhancement of Antibiotic Penetration: Preclinical and clinical studies have consistently shown that co-administration of ambroxol with various antibiotics leads to increased concentrations of these drugs in lung tissue, sputum, and bronchoalveolar lavage (BAL) fluid.[3] This is hypothesized to be due to alterations in the bronchopulmonary epithelial permeability.

    • Anti-inflammatory and Antioxidant Properties: Ambroxol has been shown to possess anti-inflammatory and antioxidant effects, which can help to mitigate the tissue damage associated with respiratory infections.[1]

  • Acefylline Component:

    • Bronchodilation: As a xanthine (B1682287) derivative, acefylline acts as a phosphodiesterase inhibitor, leading to relaxation of bronchial smooth muscle and subsequent bronchodilation.[1] This helps to alleviate airway obstruction and improve ventilation.

Potential Research Applications:

  • Investigating the synergistic effects of Ambroxol acefylline with novel or existing antibiotics against common respiratory pathogens.

  • Evaluating the impact of the combination therapy on bacterial clearance rates and clinical outcomes in animal models of pneumonia and bronchitis.

  • Exploring the pharmacokinetic and pharmacodynamic interactions between Ambroxol acefylline and different classes of antibiotics.

  • Assessing the potential of this combination to reduce the required dose and duration of antibiotic therapy, thereby minimizing the risk of adverse effects and antibiotic resistance.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of ambroxol (the primary active component of Ambroxol acefylline) on antibiotic concentrations in various respiratory compartments.

Table 1: Effect of Ambroxol on Antibiotic Concentrations in Bronchoalveolar Lavage (BAL) Fluid

AntibioticAmbroxol DosageChange in Antibiotic Concentration in BAL FluidReference
Amoxicillin60 mg p.o. t.i.d.▲ 68% increase[3]

Table 2: Effect of Ambroxol on Antibiotic Concentrations in Lung Tissue

AntibioticAmbroxol DosageChange in Antibiotic Concentration in Lung TissueReference
Amoxicillin60 mg p.o. t.i.d.▲ 64% increase in lung tissue/serum ratio[3]
AmpicillinNot specified▲ 234% increase in pulmonary average concentration[3]
ErythromycinNot specified▲ 27% increase in pulmonary average concentration[3]

Table 3: Clinical Outcomes of Ambroxol Hydrochloride in Combination with Antibiotics for Chronic Bronchitis

Clinical OutcomeAntibiotic Alone (Cefmetazole)Antibiotic + Ambroxol HydrochlorideImprovement with CombinationReference
Symptom Disappearance Time --▼ 3.3 days reduction[5]
Total Effective Rate --▲ 9% higher[5]
Post-treatment FEV1 1.59 ± 1.01 L1.95 ± 0.83 L▲ 22.64% higher[5]
Post-treatment FVC 2.56 ± 0.48 L3.37 ± 0.28 L▲ 31.64% higher[5]
Post-treatment FEV1/FVC 67.51 ± 5.02%74.12 ± 5.14%▲ 9.79% higher[5]

Experimental Protocols

Protocol 1: In Vivo Murine Model of Pneumonia to Assess Synergy

Objective: To evaluate the synergistic efficacy of Ambroxol acefylline and an antibiotic (e.g., amoxicillin) in a murine model of bacterial pneumonia.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6, 6-8 weeks old)

  • Bacterial strain (e.g., Streptococcus pneumoniae)

  • Ambroxol acefylline

  • Antibiotic (e.g., amoxicillin)

  • Anesthesia (e.g., isoflurane)

  • Phosphate-buffered saline (PBS)

  • Equipment for intratracheal instillation, bacterial culture, and tissue homogenization.

Methodology:

  • Induction of Pneumonia:

    • Anesthetize mice with isoflurane.

    • Intratracheally instill a sublethal dose of the bacterial suspension (e.g., 1 x 10^6 CFU in 50 µL PBS).

  • Treatment Groups (n=10-12 mice per group):

    • Group 1: Vehicle control (e.g., saline)

    • Group 2: Ambroxol acefylline alone

    • Group 3: Antibiotic alone

    • Group 4: Ambroxol acefylline + Antibiotic

  • Drug Administration:

    • Administer treatments (e.g., via oral gavage) starting 24 hours post-infection and continue for a specified duration (e.g., 3-5 days).

  • Outcome Measures (at 24 and 48 hours post-treatment):

    • Bacterial Load: Harvest lungs, homogenize, and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar (B569324) plates.

    • Histopathology: Fix lung tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in bronchoalveolar lavage fluid (BALF) using ELISA.

Protocol 2: Pharmacokinetic Study of Antibiotic Penetration into Lung Tissue

Objective: To determine the effect of Ambroxol acefylline on the pharmacokinetic profile of an antibiotic in the plasma and lung tissue of rats.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • Ambroxol acefylline

  • Antibiotic of interest

  • Equipment for oral gavage, blood collection, and tissue harvesting.

  • High-performance liquid chromatography (HPLC) system for antibiotic quantification.

Methodology:

  • Treatment Groups (n=6-8 rats per time point per group):

    • Group 1: Antibiotic alone

    • Group 2: Ambroxol acefylline + Antibiotic

  • Drug Administration:

    • Administer Ambroxol acefylline (or vehicle) orally 1 hour before the oral administration of the antibiotic.

  • Sample Collection:

    • Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-antibiotic administration.

    • At each time point, euthanize a subset of animals and harvest lung tissue.

  • Sample Processing and Analysis:

    • Separate plasma from blood samples.

    • Homogenize lung tissue.

    • Extract the antibiotic from plasma and lung homogenates.

    • Quantify the antibiotic concentration using a validated HPLC method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both plasma and lung tissue.

    • Compare the parameters between the two treatment groups to determine the influence of Ambroxol acefylline on antibiotic distribution.

Visualizations

Signaling_Pathway cluster_Ambroxol Ambroxol Acefylline cluster_Effects Cellular Effects cluster_Outcome Therapeutic Outcome Ambroxol Ambroxol Mucus Decreased Mucus Viscosity Ambroxol->Mucus Surfactant Increased Surfactant Production Ambroxol->Surfactant Inflammation Reduced Inflammation Ambroxol->Inflammation Acefylline Acefylline Bronchodilation Bronchodilation Acefylline->Bronchodilation Penetration Increased Antibiotic Penetration Mucus->Penetration Surfactant->Penetration Bronchodilation->Penetration Antibiotic Antibiotic Antibiotic->Penetration Clearance Improved Bacterial Clearance Penetration->Clearance

Caption: Proposed mechanism of synergistic action.

Experimental_Workflow cluster_Induction Infection Induction cluster_Treatment Treatment Groups cluster_Analysis Outcome Analysis Induction Induce Pneumonia in Mice (Intratracheal Instillation) G1 Vehicle Induction->G1 G2 Ambroxol Acefylline Induction->G2 G3 Antibiotic Induction->G3 G4 Combination Induction->G4 Bacterial_Load Bacterial Load (CFU in Lungs) G1->Bacterial_Load Histology Lung Histopathology (H&E Staining) G1->Histology Cytokines Cytokine Analysis (ELISA in BALF) G1->Cytokines G2->Bacterial_Load G2->Histology G2->Cytokines G3->Bacterial_Load G3->Histology G3->Cytokines G4->Bacterial_Load G4->Histology G4->Cytokines

Caption: In vivo pneumonia model workflow.

References

Experimental Design for Ambroxol Acefylline Clinical Trials in Respiratory Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting clinical trials of Ambroxol acefylline (B349644) in patients with respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. This document outlines the underlying pharmacology, detailed experimental protocols, data presentation strategies, and safety monitoring considerations essential for robust clinical investigation.

Introduction to Ambroxol Acefylline

Ambroxol acefylline is a combination drug that leverages a dual mechanism of action to address the complex pathophysiology of obstructive airway diseases.[1] It consists of two active components:

  • Ambroxol: A well-established mucoactive agent that alters the structure of bronchial secretions, rendering them less viscous and easier to expectorate.[2] It achieves this by stimulating the production of pulmonary surfactant and increasing mucociliary clearance.[3][4] Ambroxol also possesses anti-inflammatory and antioxidant properties.[3][4]

  • Acefylline (a derivative of Theophylline-7-acetic acid): A xanthine (B1682287) derivative that functions as a bronchodilator.[1] It inhibits the phosphodiesterase (PDE) enzyme, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][5] This rise in cAMP promotes the relaxation of bronchial smooth muscles, resulting in improved airflow.[1][5]

This dual action makes Ambroxol acefylline a promising candidate for managing symptoms and preventing exacerbations in respiratory conditions characterized by both mucus hypersecretion and bronchoconstriction.

Mechanism of Action Signaling Pathways

To visualize the molecular mechanisms of Ambroxol acefylline, the following diagrams illustrate the key signaling pathways involved in its therapeutic effects.

Bronchodilator and Anti-inflammatory Pathway of Acefylline

cluster_cell Bronchial Smooth Muscle Cell Acefylline Acefylline PDE Phosphodiesterase (PDE) Acefylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Inflammation Reduced Inflammation PKA->Inflammation

Caption: Acefylline's signaling pathway in bronchodilation.

Mucolytic and Anti-inflammatory Pathway of Ambroxol

cluster_airway Airway Epithelium Ambroxol Ambroxol TypeII_Pneumocytes Type II Pneumocytes Ambroxol->TypeII_Pneumocytes Stimulates Pro_inflammatory_Mediators Pro-inflammatory Mediators Ambroxol->Pro_inflammatory_Mediators Inhibits Surfactant Pulmonary Surfactant Production TypeII_Pneumocytes->Surfactant Mucus_Viscosity Decreased Mucus Viscosity Surfactant->Mucus_Viscosity Ciliary_Clearance Increased Mucociliary Clearance Mucus_Viscosity->Ciliary_Clearance Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Pro_inflammatory_Mediators cluster_workflow Clinical Trial Workflow Screening Screening Visit (Day -14 to -1) - Informed Consent - Inclusion/Exclusion Criteria - Medical History - Physical Exam - Baseline Spirometry - Symptom Scores (CAT) Randomization Randomization Visit (Day 0) - 1:1 Randomization - Dispense Study Medication (Ambroxol acefylline or Placebo) Screening->Randomization FollowUp Follow-up Visits (Weeks 4, 12, 24, 52) - Adverse Event Monitoring - Medication Adherence - Spirometry - Symptom Scores Randomization->FollowUp Exacerbation Exacerbation Monitoring (Ongoing) - Patient Reporting of Worsening Symptoms - Treatment with Corticosteroids/Antibiotics FollowUp->Exacerbation EndOfStudy End of Study (Week 52) - Final Assessments - Data Analysis FollowUp->EndOfStudy

References

Quantifying Ambroxol Acefylline Uptake in Lung Epithelial Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol (B1667023) acefylline (B349644) is a therapeutic agent utilized in the management of respiratory disorders, combining the mucolytic and secretagogue properties of ambroxol with the bronchodilator and anti-inflammatory effects of acefylline.[1][2] Understanding the cellular uptake of this compound in lung epithelial cells is crucial for optimizing its therapeutic efficacy and for the development of novel respiratory drugs. This document provides detailed application notes and protocols for quantifying the uptake of Ambroxol acefylline in lung epithelial cells, along with insights into its molecular mechanism of action.

The quantification of intracellular drug concentration is paramount for elucidating pharmacokinetic and pharmacodynamic relationships. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques for the sensitive and specific quantification of drug molecules in biological matrices, including cell lysates.[1][3][4][5]

Data Presentation

Quantitative Uptake of Ambroxol Acefylline in Lung Epithelial Cells

The following table summarizes representative data on the intracellular concentration of Ambroxol, the active component of Ambroxol acefylline, in lung epithelial cells following in vitro exposure. This data is illustrative and may vary depending on the specific cell line, experimental conditions, and analytical methods used.

Cell LineTreatment Concentration (µM)Incubation Time (hours)Intracellular Ambroxol Concentration (ng/10^6 cells)Analytical Method
Calu-31015.8LC-MS/MS
Calu-310418.2LC-MS/MS
Calu-350129.5LC-MS/MS
Calu-350495.1LC-MS/MS
A5491014.5LC-MS/MS
A54910415.1LC-MS/MS
A54950123.8LC-MS/MS
A54950482.3LC-MS/MS
HPLC and LC-MS/MS Method Parameters for Ambroxol Quantification

This table provides typical parameters for the chromatographic and mass spectrometric analysis of Ambroxol.

ParameterHPLCLC-MS/MS
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3]C18 (e.g., 150 x 4.6 mm, 5 µm)[6]
Mobile Phase 25 mM Ammonium Acetate: Acetonitrile (B52724) (3:7 v/v), pH 7.3[3]Methanol: 0.01% Formic Acid (70:30, v/v)[1] or 10 mM Ammonium Acetate and Methanol (10:90, v/v)[4]
Flow Rate 0.7 mL/min[3]0.2 - 0.6 mL/min[4][6]
Detection UV at 257 nm[3]Positive Ion Mode[5][6]
Precursor Ion (m/z) N/A379.2 [M+H]⁺[4]
Product Ion (m/z) N/A264.0[4]

Experimental Protocols

Protocol 1: In Vitro Uptake of Ambroxol Acefylline in Lung Epithelial Cells

This protocol describes a method to quantify the intracellular accumulation of Ambroxol acefylline in cultured lung epithelial cells such as Calu-3 or A549.

Materials:

  • Lung epithelial cells (e.g., Calu-3, A549, BEAS-2B)

  • Complete cell culture medium

  • Ambroxol acefylline

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

  • Refrigerated centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Seed lung epithelial cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Treatment:

    • Prepare stock solutions of Ambroxol acefylline in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed PBS.

    • Add fresh culture medium containing the desired concentrations of Ambroxol acefylline (e.g., 1, 10, 50 µM). Include a vehicle control (medium with the same concentration of the solvent).

    • Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.

  • Cell Harvesting and Lysis:

    • After the incubation period, aspirate the drug-containing medium.

    • Wash the cell monolayer three times with ice-cold PBS to remove any extracellular drug.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., 200 µL per well) to each well.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant (cell lysate) for analysis.

  • Sample Preparation for LC-MS/MS:

    • Perform a protein precipitation step by adding a three-fold volume of ice-cold acetonitrile to the cell lysate.

    • Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the LC-MS/MS mobile phase.

  • Quantification by LC-MS/MS:

    • Analyze the reconstituted samples using a validated LC-MS/MS method for Ambroxol.

    • Generate a standard curve using known concentrations of Ambroxol prepared in the same matrix as the samples (lysis buffer).

    • Determine the intracellular concentration of Ambroxol and normalize it to the cell number or total protein content of the lysate.

Protocol 2: Western Blot Analysis of NF-κB and Erk/MAPK Pathway Activation

This protocol outlines the procedure to investigate the effect of Ambroxol acefylline on the activation of key inflammatory signaling pathways.

Materials:

  • Lung epithelial cells

  • Ambroxol acefylline

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Cigarette Smoke Extract (CSE))

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-Erk1/2, anti-Erk1/2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed and culture lung epithelial cells as described in Protocol 1.

    • Pre-treat the cells with various concentrations of Ambroxol acefylline for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 1-5% CSE) for a specified time (e.g., 30-60 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_harvest Sample Collection cluster_analysis Quantification cell_culture 1. Seed Lung Epithelial Cells treatment 2. Treat with Ambroxol Acefylline cell_culture->treatment wash 3. Wash with Ice-Cold PBS treatment->wash lysis 4. Lyse Cells wash->lysis centrifuge 5. Centrifuge to Pellet Debris lysis->centrifuge protein_precip 6. Protein Precipitation centrifuge->protein_precip evaporation 7. Evaporate & Reconstitute protein_precip->evaporation lcms 8. LC-MS/MS Analysis evaporation->lcms data_analysis 9. Data Analysis lcms->data_analysis

Experimental workflow for quantifying Ambroxol acefylline uptake.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_drug Drug Intervention cluster_pathways Signaling Cascades cluster_response Cellular Response LPS LPS / Cigarette Smoke TLR4 TLR4 / EGFR LPS->TLR4 MAPK MAPK Cascade (Erk1/2) TLR4->MAPK IKK IKK Complex TLR4->IKK Ambroxol Ambroxol Acefylline Ambroxol->MAPK Inhibits Ambroxol->IKK Inhibits NFkB NF-κB Activation MAPK->NFkB IKK->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-8) NFkB->Cytokines

Ambroxol acefylline's inhibitory effect on inflammatory signaling.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Ambroxol, a key component of Ambroxol acefylline, has been shown to exert anti-inflammatory effects by modulating key signaling pathways within lung epithelial cells.[7][8] Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria or components of cigarette smoke, can activate cell surface receptors like Toll-like receptor 4 (TLR4) and Epidermal Growth Factor Receptor (EGFR).[9][10] This activation triggers downstream intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase (Erk), and the Nuclear Factor-kappa B (NF-κB) pathway.[7][11]

Activation of the Erk/MAPK and NF-κB pathways leads to the transcription and subsequent release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), which contribute to airway inflammation.[2][12] Studies have demonstrated that ambroxol can inhibit the activation of both the Erk and NF-κB pathways in lung epithelial cells, thereby reducing the production of these inflammatory mediators.[7][8] This inhibitory action on key signaling cascades underscores the anti-inflammatory therapeutic potential of Ambroxol acefylline in respiratory diseases.

References

Application Notes and Protocols: Gene Expression Analysis in Response to Ambroxol Acefylline Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol (B1667023) acefylline (B349644), also known as acebrophylline, is a therapeutic agent used in the management of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and bronchitis.[1][2] It is a compound that combines ambroxol and theophylline-7-acetic acid, offering a multi-faceted therapeutic approach.[1][2] The molecule's efficacy stems from the synergistic actions of its components: ambroxol provides potent mucolytic, secretagogue, and anti-inflammatory effects, while theophylline-7-acetic acid acts as a bronchodilator and a carrier for ambroxol.[1][2][3]

Understanding the molecular mechanisms underlying its therapeutic effects is crucial for drug development and optimizing clinical applications. Gene expression analysis provides a powerful tool to elucidate how Ambroxol acefylline modulates cellular pathways at the transcriptional level. These application notes offer a comprehensive guide to studying these effects, including summaries of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Mechanism of Action and Key Signaling Pathways

Ambroxol acefylline's anti-inflammatory and mucoregulatory effects are primarily attributed to the ambroxol component, which modulates key intracellular signaling pathways. In contrast, the acefylline component primarily acts as a phosphodiesterase (PDE) inhibitor, leading to bronchodilation.[4][5]

Anti-Inflammatory Pathways: Research indicates that ambroxol exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, particularly the Extracellular signal-regulated kinase (ERK) pathway.[1][6][7] Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate these pathways, leading to the transcription and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][6][8] By suppressing the activation of NF-κB and ERK1/2, ambroxol effectively downregulates the expression of these inflammatory mediators.[1][8]

Mucin Regulation: Mucus hypersecretion is a hallmark of many respiratory diseases. The major gel-forming mucin in the airways is MUC5AC. The expression of the MUC5AC gene is also regulated by the NF-κB and ERK pathways.[7][9] Studies have demonstrated that ambroxol can inhibit the induced expression of MUC5AC mRNA, thereby reducing mucus production at the genetic level.[7][8][10]

Ambroxol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates ERK ERK1/2 LPS->ERK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Transcription Gene Transcription NFkB->Transcription Translocates & Activates ERK->Transcription Activates Ambroxol Ambroxol Ambroxol->IKK Inhibits Ambroxol->ERK Inhibits TNFa TNF-α Transcription->TNFa Upregulation IL6 IL-6 Transcription->IL6 Upregulation IL1b IL-1β Transcription->IL1b Upregulation MUC5AC MUC5AC Transcription->MUC5AC Upregulation

Caption: Ambroxol's inhibition of NF-κB and ERK signaling pathways.

Data Presentation: Quantitative Effects on Gene Expression and Inflammation

The following tables summarize quantitative data from preclinical studies, demonstrating the effect of ambroxol on key inflammatory markers and gene expression.

Table 1: Effect of Ambroxol on Pro-inflammatory Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF) of LPS-Induced Acute Lung Injury in Mice.[1]

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control25 ± 830 ± 1015 ± 5
LPS-Induced350 ± 50450 ± 60200 ± 30
LPS + Ambroxol150 ± 25200 ± 3580 ± 15*
Data are presented as mean ± standard deviation. *p < 0.05 compared to LPS-Induced group.

Table 2: Effect of Ambroxol on Inflammatory Cell Infiltration in BALF of OVA-Induced Asthmatic Mice.[1]

Treatment GroupTotal Cells (x10⁵)Eosinophils (x10⁵)Neutrophils (x10⁵)
Control1.2 ± 0.30.1 ± 0.050.2 ± 0.1
OVA-Induced8.5 ± 1.54.2 ± 0.81.5 ± 0.4
OVA + Ambroxol4.1 ± 0.71.5 ± 0.40.6 ± 0.2*
Data are presented as mean ± standard deviation. *p < 0.05 compared to OVA-Induced group.

Table 3: Summary of Ambroxol's Effect on Target Gene Expression in Human Bronchial Epithelial Cells (NCI-H292).[8]

Target GeneStimulusEffect of Ambroxol TreatmentPathway Implicated
TNF-αLPSDose-dependent inhibition of mRNA expressionERK
IL-1βLPSDose-dependent inhibition of mRNA expressionERK
MUC5ACLPSDose-dependent inhibition of mRNA expressionERK

Experimental Protocols

Here we provide detailed protocols for the analysis of gene expression in response to Ambroxol acefylline treatment using an in vitro cell culture model.

Protocol 1: In Vitro Cell Treatment for Gene Expression Analysis

This protocol describes the treatment of a human airway epithelial cell line to assess the impact of Ambroxol acefylline on inflammatory gene expression.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_harvest Harvesting & Analysis seed_cells 1. Seed NCI-H292 or A549 cells in 6-well plates culture_cells 2. Culture to 70-80% confluency (37°C, 5% CO₂) seed_cells->culture_cells prep_drug 3. Prepare Ambroxol acefylline and LPS solutions culture_cells->prep_drug pretreat 4. Pre-treat cells with Ambroxol acefylline (1-2 hours) prep_drug->pretreat stimulate 5. Stimulate cells with LPS (e.g., 1 µg/mL for 24h) pretreat->stimulate harvest_cells 6. Harvest cells for RNA extraction stimulate->harvest_cells rna_analysis 7. Perform RNA isolation, QC, and gene expression analysis (RT-qPCR or RNA-Seq) harvest_cells->rna_analysis

Caption: Experimental workflow for in vitro cell treatment and analysis.

Materials:

  • Human bronchial epithelial cell line (e.g., NCI-H292, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Ambroxol acefylline

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle control (e.g., DMSO)

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate the chosen cell line in 6-well plates at a density that will achieve 70-80% confluency on the day of treatment.[11]

  • Cell Culture: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[11]

  • Drug Preparation: Prepare a stock solution of Ambroxol acefylline in a suitable solvent like DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations.[12]

  • Pre-treatment: Once cells are at the desired confluency, replace the medium with fresh medium containing the various concentrations of Ambroxol acefylline or a vehicle control. Incubate for 1-2 hours.[12][13]

  • Inflammatory Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Maintain a negative control group with no LPS stimulation.[12]

  • Incubation: Incubate the plates for a predetermined time period (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and then lyse the cells directly in the plate using the appropriate buffer for RNA extraction.

Protocol 2: Total RNA Extraction and Quality Control

This protocol outlines the steps for isolating high-quality total RNA from cultured cells.

Materials:

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • Chloroform (if using TRIzol)

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • (Optional) Bioanalyzer for integrity analysis

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol reagent or the lysis buffer from a column-based kit directly to each well of the 6-well plate. Pipette up and down to homogenize the lysate.

  • RNA Isolation: Follow the manufacturer's protocol for the chosen RNA extraction kit. This typically involves phase separation, precipitation, and washing steps.

  • RNA Resuspension: After the final wash, air-dry the RNA pellet for 5-10 minutes and resuspend it in 20-50 µL of nuclease-free water.[11]

  • Quantification and Purity Check: Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[11]

  • Integrity Check: Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using a Bioanalyzer. Intact total RNA will show sharp 28S and 18S ribosomal RNA (rRNA) bands.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol details how to quantify the expression of specific target genes using Reverse Transcription Quantitative PCR (RT-qPCR).

Materials:

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR Master Mix

  • Gene-specific forward and reverse primers

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture on ice. For a typical 20 µL reaction, combine:

    • 10 µL of 2x qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA template

    • 6 µL of Nuclease-free water

  • qPCR Cycling: Run the reaction on a qPCR instrument using a standard cycling protocol, for example:

    • Initial Denaturation: 95°C for 5-10 minutes.

    • 40 Cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.[11]

    • Melt Curve Analysis: To verify product specificity.[11]

  • Data Analysis:

    • Determine the Cycle threshold (Ct) for each gene.

    • Normalize the target gene Ct values to a stably expressed housekeeping gene (e.g., GAPDH, ACTB) to get the ΔCt.

    • Calculate the relative gene expression using the ΔΔCt method.

Protocol 4: Global Gene Expression Analysis by RNA-Sequencing (RNA-Seq)

For a comprehensive, unbiased view of the transcriptome, RNA-Seq is the preferred method. This protocol provides a high-level overview of the workflow.

RNA_Seq_Workflow cluster_wetlab Wet Lab cluster_drylab Bioinformatics Analysis rna_qc 1. RNA Isolation & QC lib_prep 2. Library Preparation (mRNA enrichment, fragmentation, cDNA synthesis, adapter ligation) rna_qc->lib_prep seq 3. High-Throughput Sequencing (NGS) lib_prep->seq raw_qc 4. Raw Read QC (FastQC) seq->raw_qc align 5. Alignment to Reference Genome raw_qc->align quant 6. Gene Expression Quantification align->quant de_analysis 7. Differential Expression Analysis quant->de_analysis

Caption: General workflow for RNA-Sequencing analysis.

Major Steps:

  • RNA Isolation and QC: Isolate high-quality total RNA as described in Protocol 2. RNA integrity is critical for RNA-Seq.

  • Library Preparation: This multi-step process converts RNA into a library of cDNA fragments suitable for sequencing. Key steps include:

    • mRNA enrichment (poly-A selection) or rRNA depletion.

    • RNA fragmentation.

    • First and second-strand cDNA synthesis.

    • Ligation of sequencing adapters.

    • PCR amplification.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform. A sequencing depth of 30-50 million reads per sample is recommended for human samples.[14]

  • Bioinformatics Analysis:

    • Quality Control (QC): Assess the quality of the raw sequencing reads using tools like FastQC.[14]

    • Alignment: Align the high-quality reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene to determine its expression level.

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated between the Ambroxol acefylline-treated and control groups.

Conclusion

The protocols and data presented provide a robust framework for investigating the effects of Ambroxol acefylline on gene expression. By employing these standardized methods, researchers can obtain reliable and reproducible data on the modulation of inflammatory and mucin-related genes. This information is critical for a deeper understanding of the molecule's mechanism of action and for the continued development of targeted therapies for inflammatory respiratory diseases.

References

Application Notes and Protocols for Establishing a Stable Cell Line for Long-Term Ambroxol Acefylline Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ambroxol (B1667023) acefylline (B349644) is a compound that combines the mucolytic and secretagogue properties of ambroxol with the bronchodilator and anti-inflammatory effects of acefylline.[1][2] It is used in the management of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and bronchitis.[1][2] The therapeutic action stems from a dual mechanism: ambroxol improves mucus clearance and stimulates surfactant production, while the acefylline component, a xanthine (B1682287) derivative, inhibits phosphodiesterase (PDE), leading to bronchodilation.[3][4] To thoroughly investigate the long-term cellular and molecular effects of Ambroxol acefylline, a stable cell line is an invaluable tool.[5]

Stable cell lines, which have foreign DNA integrated into their genome, allow for consistent, long-term gene expression, making them ideal for reproducible long-duration drug studies, analysis of gene function, and large-scale protein production.[5][6] This document provides detailed protocols for the generation, selection, and validation of a stable cell line suitable for long-term studies of Ambroxol acefylline.

Core Principles of Stable Cell Line Generation

The process involves introducing a gene of interest into a host cell line, typically via a plasmid vector.[7] This vector contains the gene of interest and a selectable marker, which confers resistance to a specific antibiotic.[6] After introduction of the vector (transfection), the cells are cultured in a medium containing the antibiotic. Only the cells that have successfully integrated the vector into their genome will survive and proliferate, forming a stable cell line.[8] This population can then be used as a polyclonal pool or further processed to isolate monoclonal cell lines.[7]

G cluster_prep Phase 1: Preparation cluster_generation Phase 2: Generation & Selection cluster_isolation Phase 3: Clonal Isolation cluster_validation Phase 4: Validation & Banking Vector Vector Design & Construction HostCell Host Cell Line Selection & Culture KillCurve Antibiotic Kill Curve Determination Transfection Transfection of Host Cells KillCurve->Transfection Selection Antibiotic Selection of Transfected Pool Transfection->Selection Cloning Single-Cell Cloning (Limiting Dilution) Selection->Cloning Expansion Clonal Expansion Cloning->Expansion Validation Clone Validation (qPCR, Western Blot) Expansion->Validation Banking Cryopreservation & Cell Bank Generation Validation->Banking

Caption: General workflow for stable cell line generation.

Experimental Protocols

Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)

Before transfection, it is crucial to determine the minimum antibiotic concentration required to kill all non-transfected host cells. This is achieved by generating a "kill curve."[9]

Materials:

  • Host cell line (e.g., A549, HEK293)

  • Complete culture medium

  • Selection antibiotic (e.g., Puromycin, G418)[10]

  • 24-well tissue culture plates

  • Trypan blue solution and hemocytometer or automated cell counter

Methodology:

  • Cell Plating: Seed the parental (non-transfected) host cells into a 24-well plate at a density that allows them to reach 50-80% confluency within 24 hours.[10]

  • Antibiotic Dilution Series: Prepare a series of antibiotic dilutions in complete culture medium. For Puromycin, a typical range is 0.5-10 µg/mL; for G418, a range of 100-2000 µg/mL is common.[10] Include a "no antibiotic" control well.

  • Incubation: After 24 hours, replace the medium in each well with the medium containing the corresponding antibiotic concentration.

  • Monitoring: Incubate the cells for 7-14 days, replacing the selective medium every 2-3 days.[9]

  • Viability Assessment: At regular intervals (e.g., day 3, 5, 7, 10), and at the end of the experiment, determine the percentage of viable cells in each well using a trypan blue exclusion assay.[6]

  • Data Analysis: Plot the percentage of viable cells against the antibiotic concentration. The optimal concentration for selection is the lowest concentration that results in 100% cell death after 7-10 days.[9]

Protocol 2: Transfection of Host Cells

This protocol describes the introduction of the expression vector into the host cells. The choice of transfection method (e.g., lipid-based, electroporation) depends on the cell line.[8][11]

Materials:

  • Host cells at 70-90% confluency

  • Expression vector containing the gene of interest and a selectable marker

  • Transfection reagent (e.g., Lipofectamine™)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete culture medium

Methodology:

  • Cell Seeding: The day before transfection, seed host cells in a 6-well plate so they reach 70-90% confluency on the day of transfection.

  • DNA-Lipid Complex Formation:

    • In one tube, dilute the plasmid DNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the two solutions, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Transfection: Add the DNA-lipid complexes dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

  • Recovery: After incubation, replace the transfection medium with fresh, pre-warmed complete culture medium. Allow the cells to recover and express the resistance gene for 24-48 hours before starting antibiotic selection.[10][11]

Protocol 3: Selection of Stably Transfected Cells

Materials:

  • Transfected cells (from Protocol 2)

  • Complete culture medium

  • Complete culture medium containing the predetermined optimal antibiotic concentration (from Protocol 1)

Methodology:

  • Initiate Selection: 48 hours post-transfection, passage the cells into a larger flask (e.g., T-75) at a low density (e.g., 1:10 or 1:20 dilution) in selective medium.[6]

  • Maintain Selection: Replace the selective medium every 3-4 days to remove dead cells and maintain the antibiotic pressure.[6]

  • Monitor for Colonies: Over the next 2-3 weeks, monitor the culture. Non-transfected cells will die off, while stably transfected cells will begin to form discrete colonies or "islands."[6]

  • Pool Expansion: Once visible colonies have formed, they can be expanded as a polyclonal population. Alternatively, proceed to Protocol 4 for monoclonal isolation.

Protocol 4: Clonal Isolation by Limiting Dilution

This method isolates single cells to generate monoclonal populations, ensuring a genetically identical cell line.[12][13]

Materials:

  • Polyclonal pool of stable cells

  • Complete culture medium (can be supplemented with 50% conditioned medium from the parental cell line to support single-cell growth)[13]

  • 96-well tissue culture plates

Methodology:

  • Cell Counting: Trypsinize the polyclonal population and perform an accurate cell count.

  • Serial Dilution: Perform a serial dilution of the cell suspension to achieve a final concentration of 0.5-1 cell per 100 µL. This concentration statistically maximizes the probability of seeding a single cell per well.[12]

  • Plating: Dispense 100 µL of the final cell suspension into each well of several 96-well plates.[13]

  • Incubation and Monitoring: Incubate the plates undisturbed for 7-14 days. After one week, carefully scan each well under a microscope to identify wells containing a single colony. Mark these wells.

  • Expansion: As the colonies in the marked wells grow, sequentially transfer them to larger vessels (24-well plate, then 6-well plate, then T-25 flask) to expand the clonal population. Maintain selective pressure during the initial expansion phases.

Protocol 5: Validation and Characterization of Clonal Lines

Expanded clones must be validated to confirm the expression of the gene of interest at both the mRNA and protein levels.[14][15]

Materials:

  • Cell lysates and/or RNA from expanded clonal lines

  • Reagents for qPCR (e.g., SYBR Green Master Mix, specific primers)

  • Reagents for Western blotting (e.g., specific primary antibodies, secondary antibodies, buffers, membranes)

Methodology:

  • Quantitative PCR (qPCR):

    • Isolate total RNA from each clonal population and a negative control (parental cell line).

    • Synthesize cDNA via reverse transcription.

    • Perform qPCR to quantify the relative mRNA expression level of the gene of interest.[16][17]

  • Western Blotting:

    • Prepare total protein lysates from each clone and a negative control.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the protein of interest, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system to confirm protein expression and estimate its level.[17]

  • Genomic DNA Analysis (Optional): Confirm the integration of the transgene and determine the copy number using qPCR on genomic DNA.[16][18]

Protocol 6: Cryopreservation and Cell Banking

Validated monoclonal lines should be cryopreserved to create a master cell bank (MCB) and a working cell bank (WCB).[19] This prevents genetic drift from continuous passaging and guards against contamination.[20]

Materials:

  • Validated clonal cells in logarithmic growth phase

  • Cryopreservation medium (e.g., complete culture medium with 10% DMSO and 20-90% FBS)[21]

  • Cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

Methodology:

  • Cell Preparation: Harvest cells when they are in the logarithmic growth phase with >90% viability.[21] Centrifuge the cell suspension and resuspend the pellet in cold cryopreservation medium at a concentration of 1-5 x 10⁶ cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into sterile cryogenic vials.

  • Controlled Freezing: Place the vials in a controlled-rate freezing container and store at -80°C for 24 hours. This ensures a slow cooling rate of approximately -1°C per minute, which is critical for cell viability.[20]

  • Long-Term Storage: Transfer the vials to a liquid nitrogen tank (-196°C) for long-term storage.[20][22]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Example Kill Curve Data for Puromycin on A549 Cells

Puromycin Conc. (µg/mL)Day 3 Viability (%)Day 5 Viability (%)Day 7 Viability (%)Day 10 Viability (%)
0 (Control)100100100100
0.585603510
1.0602550
1.5 40 10 0 0
2.020000
4.05000
Result: The optimal concentration for selection was determined to be 1.5 µg/mL.

Table 2: Example Characterization of Monoclonal Stable Cell Lines

Clone IDRelative mRNA Expression (Fold Change vs. Parental)Relative Protein Expression (Fold Change vs. Parental)Doubling Time (Hours)
A-03125.4 ± 10.280.1 ± 7.524.5 ± 1.1
A-0798.7 ± 8.965.3 ± 6.123.9 ± 0.9
B-02150.1 ± 12.595.6 ± 8.828.1 ± 1.5
B-1145.2 ± 5.122.8 ± 3.424.2 ± 1.0
Parental1.01.023.5 ± 0.8
Data presented as mean ± standard deviation (n=3). Clones A-03 and B-02 were selected for further studies based on high expression levels.

Ambroxol Acefylline Signaling Pathway

Ambroxol acefylline acts via two primary mechanisms. The acefylline component inhibits phosphodiesterase (PDE), preventing the degradation of cyclic AMP (cAMP).[3] Increased cAMP levels lead to the relaxation of bronchial smooth muscle, causing bronchodilation.[4] The ambroxol component has been shown to modulate multiple pathways, including inhibiting the ERK/MAPK and NF-κB pathways, which reduces the production of pro-inflammatory cytokines.[2][23] It also stimulates ciliary activity through a Ca²⁺-dependent signaling pathway.[1]

G cluster_acefylline Acefylline Component cluster_ambroxol Ambroxol Component Acefylline Ambroxol Acefylline (Acefylline) PDE Phosphodiesterase (PDE) Acefylline->PDE Inhibits cAMP Increased intracellular cAMP PDE->cAMP Prevents Degradation Relaxation Bronchial Smooth Muscle Relaxation cAMP->Relaxation Promotes Bronchodilation Bronchodilation Relaxation->Bronchodilation Ambroxol Ambroxol Acefylline (Ambroxol) MAPK ERK/MAPK Pathway Ambroxol->MAPK Inhibits NFkB NF-κB Pathway Ambroxol->NFkB Inhibits Cilia Ca²⁺-dependent Signaling Ambroxol->Cilia Stimulates Inflammation Pro-inflammatory Cytokine Production MAPK->Inflammation NFkB->Inflammation ReducedInflammation ReducedInflammation Inflammation->ReducedInflammation Reduced Inflammation Mucociliary Increased Mucociliary Clearance Cilia->Mucociliary ImprovedClearance ImprovedClearance Mucociliary->ImprovedClearance Improved Clearance

Caption: Signaling pathways of Ambroxol acefylline.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ambroxol Acefylline Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving Ambroxol acefylline (B349644) in aqueous solutions for experimental use.

Troubleshooting Guide and FAQs

This section is presented in a question-and-answer format to directly address specific issues.

Q1: What are the recommended initial solvents for preparing an Ambroxol acefylline stock solution?

A1: Due to the limited availability of direct solubility data for Ambroxol acefylline, data from the closely related salt, Ambroxol Hydrochloride, serves as a reliable starting point. It is recommended to begin by preparing a high-concentration stock solution in an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[1][2] These stock solutions can then be diluted to the final working concentration in your aqueous experimental medium. To prevent potential degradation, it is good practice to purge the solvent with an inert gas before dissolving the compound.[1][3]

Q2: My Ambroxol acefylline powder is not dissolving directly in my aqueous buffer. What steps should I follow?

A2: Direct dissolution in aqueous buffers is often challenging. A systematic workflow is recommended, starting with the use of an organic solvent to create a stock solution, followed by other optimization techniques if precipitation occurs upon dilution.[1]

G start Start: Ambroxol Acefylline Powder stock_prep Prepare high-concentration stock in 100% DMSO or DMF start->stock_prep dilute Dilute stock into final aqueous buffer/media stock_prep->dilute observe Observe for Precipitation dilute->observe success Success: Proceed with Experiment observe->success No troubleshoot Precipitation Occurs: Troubleshoot Further observe->troubleshoot Yes option1 Option 1: Use a Co-solvent System (e.g., Ethanol (B145695)/Water) troubleshoot->option1 option2 Option 2: Adjust pH of Buffer (Acidify) troubleshoot->option2

Caption: General workflow for dissolving Ambroxol acefylline.[1]

Q3: How do co-solvents improve solubility, and which ones are recommended?

A3: Co-solvents are water-miscible organic solvents that enhance the solubility of poorly soluble drugs by reducing the overall polarity of the aqueous solvent.[1][4] For Ambroxol Hydrochloride, mixtures of water with ethanol or methanol (B129727) have proven effective.[1] Other common co-solvents used in research include propylene (B89431) glycol and polyethylene (B3416737) glycols (PEGs).[1] It is critical to perform toxicity studies to determine the maximum concentration of the co-solvent that is tolerated by your specific experimental system (e.g., cell line), as they can be cytotoxic at high concentrations.[1]

Q4: Is adjusting the pH a viable method for improving Ambroxol acefylline solubility?

A4: Yes, pH adjustment can be a very effective technique.[1][5] The solubility of ionizable compounds is highly dependent on the pH of the solution.[1] Ambroxol is a weak base.[1] Studies on Ambroxol Hydrochloride have shown that its dissolution is significantly higher in acidic conditions (e.g., pH 1.2) compared to near-neutral environments.[1] Therefore, carefully acidifying your aqueous buffer may substantially improve the solubility of Ambroxol acefylline. Always confirm that the final pH of the solution is compatible with your assay or cell culture conditions.[1]

G cluster_factors Influencing Factors cluster_effects Molecular & Physical Effects cluster_outcome Outcome pH_node Decrease pH (Increase H+) protonation Increased Protonation of Weak Base (Ambroxol) pH_node->protonation leads to ionization Higher Degree of Ionization (Drug becomes more polar) protonation->ionization results in solubility Enhanced Aqueous Solubility ionization->solubility promotes

Caption: Logical relationship of pH and solubility for a weak base.

Q5: How can I prevent the compound from precipitating when I dilute the organic stock solution into my aqueous medium?

A5: Precipitation upon dilution is a common issue when the drug's concentration exceeds its solubility limit in the final aqueous medium. The following strategies can help mitigate this:

  • Dilute Slowly : Add the stock solution drop-wise into the aqueous medium while continuously vortexing or stirring to facilitate rapid dispersion.[1]

  • Pre-warm the Medium : Warming the destination buffer or cell culture media (e.g., to 37°C) can help maintain solubility during dilution.[1][2]

  • Lower the Stock Concentration : If precipitation persists, try preparing a more dilute stock solution in your organic solvent.[1]

  • Use a Surfactant : In some cases, adding a low, non-toxic concentration of a biocompatible surfactant, such as Tween 80 or Poloxamer, can help maintain solubility through the formation of micelles.[1]

Q6: What advanced techniques can be considered if standard methods are insufficient?

A6: For persistent solubility challenges, advanced formulation strategies may be necessary, though they require more significant development:

  • Complexation : Using cyclodextrins to form inclusion complexes can effectively "hide" the hydrophobic parts of the drug molecule, significantly enhancing aqueous solubility.[1]

  • Solid Dispersion : This technique involves dispersing Ambroxol acefylline in a hydrophilic carrier matrix, such as Polyethylene Glycols (PEGs) or Polyvinylpyrrolidone (PVP), at a molecular level to improve its dissolution rate and apparent solubility.[1][6]

Quantitative Data

Since quantitative solubility data for Ambroxol acefylline is not widely published, the following data for the related compounds, Ambroxol Hydrochloride and Ambroxol base, can be used to guide solvent selection and formulation development.[1]

Table 1: Solubility of Ambroxol and its Hydrochloride Salt in Various Solvents

CompoundSolventSolubilityReference
Ambroxol HydrochlorideDimethyl sulfoxide (DMSO)~20 mg/mL[1][3]
Ambroxol HydrochlorideDimethylformamide (DMF)~20 mg/mL[1][3]
Ambroxol HydrochlorideEthanolSlightly soluble[1][3]
Ambroxol HydrochlorideMethanolSoluble[7]
Ambroxol HydrochlorideWaterSparingly soluble[7]
Ambroxol baseWater (pH 7.4)>56.7 µg/mL[1][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standard method for preparing a concentrated stock solution.

Materials:

  • Ambroxol acefylline powder (MW: ~508.3 g/mol )[1]

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm syringe filter (DMSO-compatible)

Procedure:

  • Calculate Mass : Determine the required mass of Ambroxol acefylline. For example, for 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 508.3 g/mol * (1000 mg / 1 g) = 5.083 mg

  • Weigh Compound : Accurately weigh the calculated amount of Ambroxol acefylline and place it in a sterile microcentrifuge tube.[1]

  • Add Solvent : Add the calculated volume of high-purity DMSO to the tube.[1]

  • Dissolve : Vortex the solution vigorously for 1-2 minutes.[1] If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.[1]

  • Sterilize (Optional) : For cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm syringe filter.[1]

  • Store : Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[1]

Protocol 2: General Method for Solubility Enhancement using a Co-solvent System

This protocol outlines a general approach to test the effect of a co-solvent on solubility.

Materials:

  • Ambroxol acefylline powder

  • Primary solvent (e.g., Water or pH-adjusted buffer)

  • Co-solvent (e.g., Ethanol, Propylene Glycol)

  • Saturated solution preparation equipment (e.g., shaker, incubator)

  • Analytical system for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Prepare Co-solvent Mixtures : Prepare a series of aqueous solutions with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40% Ethanol in water v/v).

  • Determine Saturated Solubility : Add an excess amount of Ambroxol acefylline to a fixed volume of each co-solvent mixture in separate vials.

  • Equilibrate : Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid : Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantify : Carefully withdraw an aliquot of the clear supernatant, dilute it with an appropriate solvent to fall within the analytical method's linear range, and determine the concentration of dissolved Ambroxol acefylline using a validated analytical method.

  • Analyze : Plot the solubility of Ambroxol acefylline as a function of the co-solvent percentage to identify the optimal mixture for your needs.

References

Ambroxol acefylline stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ambroxol (B1667023) Acefylline (B349644). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of ambroxol acefylline in cell culture media and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is Ambroxol Acefylline and how does it work?

Ambroxol acefylline is a compound that combines ambroxol and theophylline-7-acetic acid.[1] This combination provides a dual mechanism of action: the ambroxol component has mucolytic and secretagogue properties, while the acefylline component, a xanthine (B1682287) derivative, has bronchodilator and anti-inflammatory effects.[1] In cell culture experiments, it is often used to investigate its effects on mucus production, inflammation, and related signaling pathways in respiratory cell lines.

Q2: How should I prepare a stock solution of Ambroxol Acefylline for cell culture experiments?

It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[2] To prepare the stock solution:

  • Accurately weigh the desired amount of ambroxol acefylline powder.

  • Dissolve it in a suitable volume of high-purity DMSO.

  • Vortex or sonicate to ensure complete dissolution.[3]

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.[3]

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.[3]

When preparing your working concentration, dilute the DMSO stock solution directly into the cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically less than 0.5%) to prevent solvent-induced cytotoxicity.[2]

Q3: I'm observing precipitation when I add my ambroxol acefylline stock solution to the cell culture medium. What should I do?

Precipitation can occur when a concentrated organic stock solution is diluted into an aqueous medium like cell culture media.[3] Here are some troubleshooting steps to mitigate this issue:

  • Dilute Slowly: Add the stock solution to the pre-warmed (37°C) cell culture medium drop-wise while gently vortexing or swirling the medium.[3]

  • Pre-warm the Medium: Ensuring your cell culture medium is at 37°C can help maintain the solubility of the compound.[3]

  • Lower the Stock Concentration: If precipitation persists, consider preparing a new, less concentrated stock solution in DMSO.[3]

  • Adjust the pH: Ambroxol is a weak base, and its solubility can be pH-dependent. While not typically done for cell culture media, in simpler buffer systems, acidification can improve solubility. However, any pH adjustment must be compatible with your cell line's requirements.[3]

Q4: How stable is ambroxol acefylline in aqueous solutions and under typical cell culture conditions?

Forced degradation studies have shown that acebrophylline (ambroxol acefylline) is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, and thermal stress.[2][4] In neutral aqueous conditions (distilled water), degradation has been observed, with one study reporting a 7.55% decomposition and another 9.5% under their respective experimental setups.[3][4]

While specific data for stability in complex cell culture media is limited, the information from forced degradation studies suggests that some level of degradation may occur over the course of a typical cell culture experiment (e.g., 24-72 hours at 37°C and physiological pH). It is advisable to prepare fresh working solutions of ambroxol acefylline in your cell culture medium for each experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results Degradation of ambroxol acefylline in the working solution.Prepare fresh working solutions of ambroxol acefylline in cell culture medium for each experiment. Minimize the exposure of the stock and working solutions to light and elevated temperatures.
Precipitation of the compound in the cell culture medium.Refer to the troubleshooting steps for precipitation in FAQ Q3 . Visually inspect the medium for any signs of precipitation before and during the experiment.
Inaccurate concentration of the stock solution.Verify the concentration of your stock solution using a suitable analytical method, such as UV-Vis spectroscopy.
High background or off-target effects Presence of degradation products with biological activity.If possible, analyze the working solution for the presence of degradation products using a stability-indicating method like HPLC.
Cytotoxicity of the compound or solvent at the concentration used.Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. Ensure the final DMSO concentration is below cytotoxic levels (typically <0.5%).
Difficulty reproducing published data Differences in experimental conditions.Carefully review and match all experimental parameters, including cell line, passage number, media formulation, serum concentration, and incubation times.
Variability in the quality of ambroxol acefylline.Use a high-purity grade of ambroxol acefylline from a reputable supplier.

Quantitative Data on Ambroxol Acefylline Stability

The following table summarizes the percentage of degradation of acebrophylline observed in forced degradation studies under various stress conditions. Note that the experimental conditions (e.g., temperature, duration) may vary between studies.

Stress Condition Degradation (%) - Study 1 [3]Degradation (%) - Study 2 [2]Degradation (%) - Study 3 [4]
Acidic (e.g., 0.1 N HCl) 14.8434.53.91
Alkaline (e.g., 0.1 N NaOH) 10.1733.86.74
Oxidative (e.g., 3% H₂O₂) 11.3446.344.54
Neutral (Distilled Water) 9.5-7.55
Thermal 0.00 (Dry Heat)36.72 (Refluxing)-
Photolytic 5.45--

Experimental Protocols

Protocol 1: Preparation of Ambroxol Acefylline Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of ambroxol acefylline for use in cell culture experiments.

Materials:

  • Ambroxol acefylline powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm syringe filter compatible with DMSO

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of ambroxol acefylline powder into a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes to dissolve the powder. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.[3]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterilized stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C, protected from light.[3]

Protocol 2: Stability Assessment of Ambroxol Acefylline in a Buffered Solution

Objective: To evaluate the stability of ambroxol acefylline in a solution that mimics physiological pH and temperature.

Materials:

  • Ambroxol acefylline stock solution (prepared as in Protocol 1)

  • Sterile Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Sterile tubes

  • Incubator at 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Prepare a working solution of ambroxol acefylline in sterile PBS (pH 7.4) at the desired final concentration.

  • Immediately after preparation (time 0), take an aliquot of the solution for HPLC analysis.

  • Incubate the remaining solution at 37°C.

  • At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots for HPLC analysis.

  • For each time point, inject the sample into the HPLC system.

  • Quantify the peak area of the intact ambroxol acefylline.

  • Calculate the percentage of ambroxol acefylline remaining at each time point relative to the time 0 sample.

  • The HPLC conditions will need to be optimized for ambroxol acefylline, but a typical starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), with UV detection at a wavelength around 247-257 nm.[2]

Visualizations

experimental_workflow Experimental Workflow for Assessing Ambroxol Acefylline Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Ambroxol Acefylline Stock Solution (in DMSO) prep_working Prepare Working Solution (in Cell Culture Medium/PBS) prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48, 72h) prep_working->sampling incubate->sampling hplc Analyze by HPLC sampling->hplc quantify Quantify Peak Area hplc->quantify calculate Calculate % Degradation quantify->calculate

Caption: Workflow for assessing the stability of ambroxol acefylline.

signaling_pathway Ambroxol Acefylline Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) nfkb_complex NF-κB-IκBα (inactive) stimulus->nfkb_complex activates degradation of IκBα pde4 PDE4 camp cAMP pde4->camp degrades pka PKA camp->pka activates pka->nfkb_complex inhibits IκBα degradation nfkb_active NF-κB (active) nfkb_complex->nfkb_active releases ikb IκBα transcription Pro-inflammatory Gene Transcription nfkb_active->transcription promotes ambroxol_acefylline Ambroxol Acefylline ambroxol_acefylline->pde4 inhibits

Caption: Anti-inflammatory signaling pathway of ambroxol acefylline.

References

Troubleshooting peak tailing in Ambroxol acefylline HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Ambroxol acefylline (B349644), with a specific focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. It is characterized by an asymmetric peak with a trailing edge that extends from the peak maximum. For Ambroxol acefylline analysis, peak tailing is frequently observed for the Ambroxol peak due to its basic nature.

FAQs: Addressing Peak Tailing in Ambroxol Acefylline Analysis

Q1: Why is my Ambroxol peak tailing?

A1: Peak tailing for Ambroxol, a basic compound, in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction of the basic amine groups in Ambroxol with acidic residual silanol (B1196071) groups on the surface of the silica-based C18 column.[1][2] These interactions are stronger than the primary hydrophobic interactions, leading to a delayed elution for some analyte molecules and resulting in a tailing peak.

Q2: How does the mobile phase pH affect peak tailing for Ambroxol and Acefylline?

A2: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like Ambroxol and Acefylline.

  • Ambroxol (Basic): At a low mobile phase pH (e.g., pH 3), the amine groups of Ambroxol are protonated (positively charged), and the residual silanol groups on the column are protonated (neutral). This minimizes the undesirable secondary ionic interactions, leading to a more symmetrical peak.[1]

  • Acefylline (Acidic): Acefylline has a carboxylic acid group with a pKa of approximately 3.72.[3] To ensure it is in a single, non-ionized form for good peak shape, the mobile phase pH should be at least 1.5-2 pH units below its pKa. Therefore, a mobile phase pH of around 2.5-3 is also beneficial for Acefylline.

Operating at a pH close to the pKa of either compound can result in the presence of both ionized and non-ionized forms, leading to peak broadening or splitting.

Q3: Can my choice of HPLC column influence peak tailing?

A3: Absolutely. The choice of column is crucial for minimizing peak tailing, especially for basic analytes.

  • End-capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[4][5] Using a high-quality, well-end-capped C18 column is highly recommended for Ambroxol analysis.

  • Column Type: Consider using columns specifically designed for the analysis of basic compounds, which may have a different bonding chemistry or surface treatment to further reduce silanol interactions.

  • Column Contamination: Over time, columns can become contaminated with strongly retained sample components, leading to active sites that can cause peak tailing. Regular column flushing and the use of guard columns can help mitigate this.

Q4: What are other potential causes of peak tailing for both Ambroxol and Acefylline?

A4: Beyond secondary silanol interactions, other factors can contribute to peak tailing for both analytes:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try diluting your sample and injecting a smaller volume to see if the peak shape improves.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Ensure that all connections are made with the appropriate low-dead-volume fittings and tubing.

  • Column Bed Deformation: A void at the head of the column can cause peak distortion. This can be caused by pressure shocks or operating at a high pH.

Quantitative Data Summary

ParameterCondition 1 (Suboptimal)Condition 2 (Optimized)Expected Impact on Ambroxol Peak Tailing
Mobile Phase pH pH 7.0pH 3.0Significant reduction in tailing at lower pH.[1]
Column Type Standard C18 (non-end-capped)End-capped C18Reduced tailing with end-capped columns due to fewer active silanol sites.[4][5]
Buffer Concentration Low (e.g., <10 mM)Higher (e.g., 25-50 mM)Improved peak shape due to increased ionic strength masking residual silanol activity.
Sample Concentration HighLowReduced tailing at lower concentrations by avoiding column overload.

Experimental Protocol: RP-HPLC Method for Ambroxol Acefylline

This protocol provides a starting point for the HPLC analysis of Ambroxol acefylline. Method development and validation are essential to ensure optimal performance and troubleshoot issues like peak tailing.

1. Instrumentation and Materials

  • HPLC system with a UV-Visible detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size, end-capped)

  • Ambroxol hydrochloride and Acefylline reference standards

  • Ammonium acetate (B1210297) (analytical grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (for pH adjustment)

2. Preparation of Solutions

  • Mobile Phase: Prepare a 25 mM Ammonium Acetate solution in water. Mix with Acetonitrile in a ratio of 30:70 (v/v). Adjust the pH of the final mobile phase to 3.5 with orthophosphoric acid. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of Ambroxol hydrochloride and 100 mg of Acefylline reference standards and transfer to separate 100 mL volumetric flasks. Dissolve in the mobile phase and make up to volume.

  • Working Standard Solution: Prepare a mixed working standard solution containing a suitable concentration of both Ambroxol and Acefylline (e.g., 10 µg/mL each) by diluting the stock solutions with the mobile phase.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 257 nm

  • Column Temperature: Ambient (or controlled at 25°C for better reproducibility)

  • Injection Volume: 20 µL

4. System Suitability Before sample analysis, inject the working standard solution five times. The system is suitable if the following criteria are met:

  • Tailing factor for Ambroxol: Not more than 2.0

  • Theoretical plates: Not less than 2000 for both peaks

  • %RSD of peak areas: Not more than 2.0% for both peaks

5. Sample Analysis

  • Prepare the sample solution by dissolving the formulation in the mobile phase to achieve a concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject the sample solution and record the chromatogram.

Visualizing Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting peak tailing in your HPLC analysis.

PeakTailingTroubleshooting start Peak Tailing Observed check_analyte Is Tailing on Ambroxol (Basic Compound)? start->check_analyte check_all_peaks Are All Peaks Tailing? check_analyte->check_all_peaks No mobile_phase_ph Adjust Mobile Phase pH to 2.5 - 3.5 check_analyte->mobile_phase_ph Yes extra_column_effects Check for Extra-Column Volume & Column Void check_all_peaks->extra_column_effects Yes overload Check for Sample Overload check_all_peaks->overload No column_chemistry Consider Column Chemistry mobile_phase_ph->column_chemistry end_capped_column Use End-capped or Base-deactivated Column column_chemistry->end_capped_column fix_connections Optimize Tubing and Connections extra_column_effects->fix_connections reduce_concentration Dilute Sample or Reduce Injection Volume overload->reduce_concentration replace_column Replace Column fix_connections->replace_column

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

MobilePhaseOptimization start Goal: Symmetrical Peaks for Ambroxol & Acefylline pka_info Analyte pKa Information Ambroxol (Basic Amine) Acefylline (Acidic, pKa ~3.72) start->pka_info ph_selection Select Mobile Phase pH ~2 pH units away from pKa pka_info->ph_selection ph_range Optimal pH Range: 2.5 - 3.5 ph_selection->ph_range buffer_selection Choose Appropriate Buffer (e.g., Phosphate, Acetate) ph_range->buffer_selection buffer_concentration Optimize Buffer Concentration (25-50 mM) buffer_selection->buffer_concentration result Improved Peak Shape and Robust Method buffer_concentration->result

Caption: Decision process for mobile phase pH optimization based on analyte pKa.

References

Technical Support Center: Ambroxol Acefylline Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common adverse effects of Ambroxol acefylline (B349644) observed in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is Ambroxol acefylline and what are its primary components?

A1: Ambroxol acefylline, also known as acebrophylline, is a compound that combines Ambroxol and theophylline-7-acetic acid. Ambroxol is a mucolytic agent, while theophylline-7-acetic acid is a derivative of theophylline (B1681296), a known bronchodilator. This combination provides both mucoregulatory and bronchodilatory effects, making it a subject of interest for respiratory disease research.[1]

Q2: What are the most commonly observed adverse effects of Ambroxol acefylline in animal models?

A2: Preclinical studies indicate that adverse effects are primarily linked to the theophylline component. High doses may lead to cardiovascular effects such as tachycardia (increased heart rate) and palpitations. Gastrointestinal disturbances, including nausea and epigastric tenderness, have also been noted. Central nervous system effects like headache, dizziness, and insomnia may also occur. However, studies suggest that Ambroxol acefylline has a more favorable safety profile with fewer cardiovascular side effects compared to theophylline alone.[2]

Q3: Are there known LD50 values for Ambroxol acefylline in common animal models?

Q4: What are the potential mechanisms behind the adverse effects of Ambroxol acefylline?

A4: The adverse effects are thought to be primarily mediated by the theophylline component. Theophylline is a phosphodiesterase (PDE) inhibitor, which can lead to cardiovascular stimulation. At high concentrations, theophylline's antagonism of adenosine (B11128) receptors can also contribute to cardiac and central nervous system side effects. The Ambroxol component is generally well-tolerated, with high doses in animal studies showing effects like accelerated breathing and convulsions.

Troubleshooting Guide for Experimental Studies

Issue 1: Animals are exhibiting signs of cardiovascular distress (e.g., increased heart rate) during the study.

  • Possible Cause: The dose of Ambroxol acefylline may be too high, leading to theophylline-related cardiotoxicity.

  • Troubleshooting Steps:

    • Immediately reduce the dosage or temporarily halt administration.

    • Monitor the animals' vital signs closely.

    • Review your dosing calculations and ensure accuracy.

    • Consider conducting a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.

    • Ensure that the animal model does not have pre-existing cardiovascular conditions that could increase sensitivity.[3]

Issue 2: High incidence of gastrointestinal upset (e.g., vomiting, diarrhea) is observed in the treated group.

  • Possible Cause: This is a known side effect of both Ambroxol at very high doses and theophylline derivatives.

  • Troubleshooting Steps:

    • Administer the compound with food to potentially mitigate gastrointestinal irritation.[4]

    • Divide the daily dose into smaller, more frequent administrations.

    • Evaluate the formulation of the drug; solubility and vehicle can impact local tolerance in the GI tract.

    • If symptoms persist, a reduction in the dose may be necessary.

Issue 3: Inconsistent or unexpected toxicological results are being observed across different animal batches.

  • Possible Cause: Variability in animal health, genetic background, or environmental conditions can influence toxicological outcomes.

  • Troubleshooting Steps:

    • Ensure all animals are sourced from a reputable supplier and are of a consistent genetic strain.

    • Acclimatize animals to the laboratory environment for a sufficient period before the study begins.

    • Standardize environmental conditions such as temperature, humidity, and light-dark cycles.

    • Control for diet and water intake, as these can affect drug metabolism.

Data on Adverse Effects

The following tables summarize quantitative data on the adverse effects of Ambroxol from preclinical studies. Note that data for Ambroxol acefylline as a combined entity is limited.

Table 1: Acute Oral Toxicity of Ambroxol in Animal Models

Animal ModelLD50 ValueObserved Signs of Acute Toxicity
Rat~10 g/kgAccelerated breathing, convulsions
Mouse~3 g/kgAccelerated breathing, convulsions
Rabbit~3 g/kgAccelerated breathing, convulsions
Dog500 - 2000 mg/kg (doses inducing effects)Ataxia, convulsions

Source: Püschmann and Engelhorn 1978; Tsunenari et al. 1981

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This protocol provides a general framework for determining the acute oral toxicity of a substance. It should be adapted for the specific research question and institutional guidelines.

  • Animal Selection: Use a single sex of a standard rodent species (e.g., female Wistar rats), as this method is designed to minimize the number of animals used.

  • Housing and Acclimatization: House animals individually in a controlled environment for at least 5 days prior to dosing to allow for acclimatization.

  • Dose Preparation: Prepare the test substance (Ambroxol acefylline) in a suitable vehicle (e.g., distilled water, 0.5% carboxymethylcellulose). The concentration should be prepared such that the required dose can be administered in a volume that is appropriate for the animal's size.

  • Dosing Procedure:

    • Fast animals overnight before dosing.

    • Administer a single oral dose using a gavage needle.

    • The initial dose is selected based on available information (a default starting dose is 175 mg/kg if no information is available).

    • The dosing of subsequent animals depends on the outcome for the previously dosed animal. If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased. The dose progression factor is typically 3.2.

  • Observations:

    • Observe animals closely for the first few hours post-dosing and then periodically for 14 days.

    • Record all clinical signs of toxicity, including changes in behavior, breathing, and motor activity.

    • Record body weight at the time of dosing and at least weekly thereafter.

    • At the end of the 14-day observation period, euthanize surviving animals and perform a gross necropsy.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Signaling Pathways and Experimental Workflows

Adverse Effect Signaling Pathway (Hypothesized)

The precise signaling pathways for the adverse effects of Ambroxol acefylline are not well-defined. However, based on the known pharmacology of theophylline, a hypothesized pathway for cardiovascular side effects is presented below.

Adverse_Effect_Pathway Ambroxol_acefylline Ambroxol acefylline (High Dose) Theophylline Theophylline Component Ambroxol_acefylline->Theophylline PDE_Inhibition Phosphodiesterase (PDE) Inhibition Theophylline->PDE_Inhibition Adenosine_Antagonism Adenosine Receptor Antagonism Theophylline->Adenosine_Antagonism cAMP ↑ Intracellular cAMP PDE_Inhibition->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca_Influx ↑ Ca2+ Influx in Myocardial Cells PKA->Ca_Influx Cardiovascular_Effects Cardiovascular Adverse Effects (Tachycardia, Palpitations) Ca_Influx->Cardiovascular_Effects Adenosine_Antagonism->Cardiovascular_Effects

Hypothesized pathway for theophylline-mediated cardiovascular adverse effects.

Experimental Workflow for Toxicity Assessment

The following diagram outlines a general workflow for assessing the toxicity of Ambroxol acefylline in an animal model.

Experimental_Workflow cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Post-Mortem Phase Protocol_Design Protocol Design & IACUC Approval Animal_Acquisition Animal Acquisition & Acclimatization Protocol_Design->Animal_Acquisition Dose_Preparation Dose Formulation Preparation Animal_Acquisition->Dose_Preparation Dosing Dosing Administration (e.g., Oral Gavage) Dose_Preparation->Dosing Clinical_Observation Clinical Observation (Daily) Dosing->Clinical_Observation Body_Weight Body Weight Measurement (Weekly) Dosing->Body_Weight Sample_Collection Blood/Urine Collection (Interim) Dosing->Sample_Collection Euthanasia Euthanasia & Gross Necropsy Clinical_Observation->Euthanasia Body_Weight->Euthanasia Clinical_Pathology Clinical Pathology (Hematology, Biochemistry) Sample_Collection->Clinical_Pathology Organ_Weight Organ Weight Measurement Euthanasia->Organ_Weight Histopathology Histopathology Euthanasia->Histopathology

General workflow for an in vivo toxicity study.

References

Degradation products of Ambroxol acefylline under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ambroxol (B1667023) Acefylline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies on its degradation products under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is Ambroxol Acefylline and why is studying its degradation important?

Ambroxol Acefylline, also known as Acebrophylline, is a compound used in the treatment of respiratory diseases. It is a salt of ambroxol and theophylline-7-acetic acid.[1] Studying its degradation under various stress conditions is a crucial part of the drug development process. This process, known as forced degradation, helps to:

  • Identify potential degradation products that may form during storage and handling.

  • Understand the degradation pathways of the molecule.

  • Develop and validate stability-indicating analytical methods capable of separating the drug from its degradation products.[2]

  • Establish appropriate storage conditions to ensure the safety and efficacy of the final pharmaceutical product.

Q2: Under what stress conditions is Ambroxol Acefylline known to degrade?

Forced degradation studies have shown that Ambroxol Acefylline is susceptible to degradation under several stress conditions, including:

  • Acidic hydrolysis: Degradation in the presence of acids.

  • Alkaline hydrolysis: Degradation in the presence of bases.

  • Oxidative degradation: Degradation in the presence of oxidizing agents.

  • Thermal degradation: Degradation when exposed to heat.

  • Photolytic degradation: Degradation upon exposure to light.[3][4]

Q3: What are the known degradation products of Ambroxol Acefylline?

Ambroxol Acefylline dissociates into Ambroxol and Theophylline-7-acetic acid. The degradation profile is therefore a combination of the degradation of these two individual components.

  • Ambroxol Degradation Product: One major thermal degradation product of Ambroxol has been identified as trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol .[5]

  • Theophylline-7-acetic Acid Degradation Products: Specific degradation products of theophylline-7-acetic acid under various stress conditions are not well-documented in the reviewed literature. However, studies on the related compound theophylline (B1681296) show that oxidative degradation can lead to products like 1,3-dimethyluric acid.[6] Further investigation is required to identify the specific degradants of the theophylline-7-acetic acid moiety in Ambroxol Acefylline.

Q4: Where can I find quantitative data on the degradation of Ambroxol Acefylline?

Several studies have reported the percentage of degradation of Ambroxol Acefylline under different stress conditions. The tables below summarize this data for easy comparison.

Data Presentation: Quantitative Degradation Data

Table 1: Percentage Degradation of Acebrophylline (Ambroxol Acefylline) under Various Stress Conditions (Study 1) [3]

Stress ConditionReagent/ParameterDuration & Temperature% Degradation
Acidic Hydrolysis0.1 N HCl4 hours at 80°C (reflux)34.5%
Alkaline Hydrolysis0.1 N NaOH4 hours at 80°C (reflux)33.8%
Oxidative Degradation3% H₂O₂4 hours at 80°C (reflux)46.34%
Thermal DegradationDry Heat48 hours at 80°C36.72%

Table 2: Percentage Degradation of Acebrophylline (Ambroxol Acefylline) under Various Stress Conditions (Study 2) [4]

Stress ConditionReagent/ParameterDuration & Temperature% Degradation
Acidic Hydrolysis0.1 N HCl30 minutes at room temp.3.91%
Alkaline Hydrolysis0.1 N NaOH30 minutes at room temp.6.74%
Oxidative Degradation3% H₂O₂30 minutes at room temp.4.54%
Neutral HydrolysisDistilled Water30 minutes at room temp.7.55%

Table 3: Percentage Degradation of Ambroxol Hydrochloride under Various Stress Conditions [7]

Stress ConditionReagent/ParameterDuration & Temperature% Assay (Remaining Drug)% Degradation
Acidic Hydrolysis1 N HCl90 minutes at room temp.58.42%41.58%
Alkaline Hydrolysis0.1 M NaOH90 minutes at room temp.70.85%29.15%
Oxidative DegradationNot Specified90 minutes at room temp.58.42%41.58%

Troubleshooting Guides

Issue: Inconsistent or unexpected degradation results.

  • Possible Cause 1: Variation in experimental conditions.

    • Troubleshooting: Ensure that the concentration of the stressor (acid, base, oxidizing agent), temperature, and duration of the experiment are precisely controlled and consistent across all experiments. Even small variations can lead to significant differences in degradation.

  • Possible Cause 2: Purity of the Ambroxol Acefylline sample.

    • Troubleshooting: Use a well-characterized, high-purity standard of Ambroxol Acefylline. Impurities in the starting material can interfere with the degradation study and lead to the formation of unexpected products.

  • Possible Cause 3: Instability of degradation products.

    • Troubleshooting: Some degradation products may be unstable and further degrade into secondary products. Analyze the stressed samples at different time points to understand the degradation pathway and distinguish between primary and secondary degradants.

Issue: Difficulty in separating degradation products from the parent drug using HPLC.

  • Possible Cause 1: Inappropriate HPLC method.

    • Troubleshooting: Develop a stability-indicating HPLC method. This involves optimizing the mobile phase composition, pH, column type, and gradient elution to achieve adequate resolution between Ambroxol Acefylline and all its degradation products.

  • Possible Cause 2: Co-elution of degradation products.

    • Troubleshooting: Employ a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is necessary. This may include trying different stationary phases (e.g., C8, phenyl) or adjusting the mobile phase modifiers.

Experimental Protocols

Protocol 1: Forced Degradation of Acebrophylline (Ambroxol Acefylline) [3]

  • Preparation of Stock Solution: Prepare a stock solution of Acebrophylline (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Acidic Hydrolysis:

    • Take a known volume of the stock solution and add an equal volume of 0.1 N HCl.

    • Reflux the mixture at 80°C for 4 hours.

    • After cooling, neutralize the solution with 0.1 N NaOH.

    • Dilute to a suitable concentration with the mobile phase before injection into the HPLC system.

  • Alkaline Hydrolysis:

    • Take a known volume of the stock solution and add an equal volume of 0.1 N NaOH.

    • Reflux the mixture at 80°C for 4 hours.

    • After cooling, neutralize the solution with 0.1 N HCl.

    • Dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation:

    • Take a known volume of the stock solution and add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Reflux the mixture at 80°C for 4 hours.

    • Dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation:

    • Keep the solid drug powder in a petri dish in a hot air oven maintained at 80°C for 48 hours.

    • After the specified time, dissolve a known amount of the powder in a suitable solvent and dilute to the desired concentration.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A blank solution (without the drug) should be subjected to the same stress conditions to rule out any interference from the reagents or degradation of the solvent.

Protocol 2: Identification of Ambroxol Thermal Degradation Product [5]

  • Stress Condition: Expose Ambroxol syrup to heat at 105°C for 5 days.

  • Sample Preparation:

    • Transfer an amount of the stressed syrup equivalent to 1000 mg of ambroxol into a 50 mL volumetric flask.

    • Add 30 mL of diluent and sonicate for 30 minutes with intermittent shaking.

    • Make up the volume with the diluent to achieve a concentration of 20 mg/mL.

  • Isolation: Isolate the degradation product using preparative HPLC.

  • Characterization: Characterize the isolated impurity using spectroscopic techniques such as LC-MS/MS, NMR (1H, 13C, COSY, HSQC, HMBC), and FTIR to elucidate its structure.

Mandatory Visualization

G cluster_stress Stress Conditions cluster_drug Drug Substance cluster_degradation Degradation Products Acid Acidic (e.g., 0.1 N HCl, 80°C) Ambroxol_Degradants Ambroxol Degradants (e.g., trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol) Acid->Ambroxol_Degradants Acefylline_Degradants Theophylline-7-acetic acid Degradants (Structures to be determined) Acid->Acefylline_Degradants Base Alkaline (e.g., 0.1 N NaOH, 80°C) Base->Ambroxol_Degradants Base->Acefylline_Degradants Oxidative Oxidative (e.g., 3% H₂O₂, 80°C) Oxidative->Ambroxol_Degradants Oxidative->Acefylline_Degradants Thermal Thermal (e.g., 80°C, 48h) Thermal->Ambroxol_Degradants Thermal->Acefylline_Degradants Photolytic Photolytic (UV/Vis light) Photolytic->Ambroxol_Degradants Photolytic->Acefylline_Degradants Ambroxol_Acefylline Ambroxol Acefylline G start Start: Forced Degradation Study prep Prepare Drug Solution (Ambroxol Acefylline) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress analysis Analyze by Stability-Indicating HPLC/HPTLC Method stress->analysis data Record % Degradation and Chromatographic Profile analysis->data id Isolate and Characterize Degradation Products (LC-MS, NMR) analysis->id end End: Establish Degradation Profile data->end id->end

References

Technical Support Center: Improving the Bioavailability of Ambroxol Acefylline in Oral Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ambroxol (B1667023) acefylline (B349644) oral formulation development. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges in enhancing the oral bioavailability of Ambroxol acefylline. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that can arise during the formulation development of Ambroxol acefylline, providing potential causes and recommended solutions.

Formulation and Dissolution Challenges

Q1: My Ambroxol acefylline formulation exhibits poor dissolution. What are the potential reasons and how can I improve it?

A1: Poor dissolution of Ambroxol acefylline can stem from several factors. Ambroxol, a component of Ambroxol acefylline, is a weak base, and its solubility is pH-dependent.[1] Issues may include:

  • Suboptimal pH of the dissolution medium: The highest dissolution rate for Ambroxol has been observed in acidic pH, such as 1.2.[1]

  • Poor wettability of the drug powder: Aggregation of the drug powder in the gastrointestinal fluids can slow down dissolution.[2]

  • Inadequate formulation strategy: The chosen excipients and formulation type may not be optimal for solubility enhancement.

Troubleshooting Steps:

  • pH Modification: Investigate the dissolution profile in media with varying pH levels (e.g., 1.2, 4.5, and 6.8) to determine the optimal pH for dissolution.[1] Acidifying the formulation microenvironment may improve the dissolution rate.

  • Particle Size Reduction: Techniques like micronization or nanomilling can increase the surface area of the drug, potentially leading to improved dissolution.[3]

  • Employ Solubility Enhancement Techniques: Consider advanced formulation strategies such as:

    • Solid Dispersions: Dispersing Ambroxol acefylline in a hydrophilic carrier matrix like polyethylene (B3416737) glycols (PEGs) or polyvinylpyrrolidone (B124986) (PVP) can enhance its dissolution.[1][4]

    • Nanoparticles: Encapsulating the drug in polymeric nanoparticles or preparing nanosuspensions can improve solubility and dissolution.[2][5][6]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents can form fine oil-in-water emulsions in the gastrointestinal tract, improving drug solubilization.[7][8]

  • Excipient Selection: Ensure compatibility of Ambroxol acefylline with the chosen excipients. Studies have shown Ambroxol to be incompatible with lactose (B1674315) monohydrate and starch.[9][10]

Q2: I am observing high variability in drug release from my sustained-release matrix tablets. What could be the cause?

A2: High variability in sustained-release formulations can be attributed to several factors related to the formulation and manufacturing process:

  • Polymer Concentration: The proportion of the release-retarding polymer (e.g., HPMC, Guar Gum) is critical. A higher polymer concentration generally leads to a slower and more controlled release.[11] Inconsistent polymer content will lead to variability.

  • Manufacturing Process: The wet granulation method is commonly used for matrix tablets. Inconsistent granule size and density can affect the drug release profile.[11]

  • Excipient Properties: The type of filler and other excipients can influence the hydration of the polymer matrix and subsequent drug release.

Troubleshooting Steps:

  • Optimize Polymer Concentration: Systematically evaluate different drug-to-polymer ratios to achieve the desired release profile with minimal variability.

  • Control Manufacturing Parameters: Ensure consistent mixing times, granulation fluid volume, and drying conditions to produce uniform granules.

  • Evaluate Excipient Impact: Study the effect of different fillers on the release profile to select the most suitable one for your formulation.

In Vivo Study Challenges

Q3: My in vivo study in rats shows unexpectedly low oral bioavailability for Ambroxol acefylline. What are the potential reasons?

A3: While Ambroxol is considered a high solubility and permeability drug (BCS Class I), several factors can contribute to low oral bioavailability in animal studies:[2]

  • First-Pass Metabolism: Ambroxol undergoes metabolism in the liver by cytochrome P450 enzymes, particularly CYP3A4, which can reduce the amount of active drug reaching systemic circulation.[2][12][13]

  • Gastrointestinal Transit Time: Rapid transit of the formulation past the primary absorption site in the small intestine can lead to incomplete absorption.[2]

  • Animal Model Specifics: The expression and activity of metabolic enzymes can vary between different animal species and strains, impacting bioavailability.[2]

  • Experimental Technique: Improper oral gavage technique can result in erratic absorption.[2]

Troubleshooting Steps:

  • Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes from the animal model to assess the extent of first-pass metabolism.

  • Modify Formulation for Controlled Release: A sustained-release formulation can prolong the residence time of the drug in the absorption window.[11]

  • Standardize Experimental Procedures: Ensure consistent fasting times for animals before dosing to standardize gastric conditions.[2] Proper training in oral gavage techniques is crucial to minimize variability.[2]

Q4: I am observing high inter-individual variability in plasma concentrations in my animal study. How can I minimize this?

A4: High variability is a common challenge in preclinical pharmacokinetic studies. Potential causes and mitigation strategies include:

  • Inconsistent Dosing: Ensure accurate and consistent dose administration for each animal.[2]

  • Physiological Differences: Variations in gastric emptying rate and intestinal motility among animals can contribute to variability.[2]

  • Stress: Handling and dosing procedures can induce stress, which can alter gastrointestinal physiology.[2]

Mitigation Strategies:

  • Accurate Dosing: Use appropriately sized gavage needles and ensure personnel are well-trained.[2]

  • Standardize Conditions: Fasting animals overnight before the experiment can help standardize gastric conditions.[2]

  • Acclimatization: Acclimatize the animals to the handling and dosing procedures before the main study to reduce stress-induced variability.[2]

Data Presentation

Table 1: Pharmacokinetic Parameters of Ambroxol in Healthy Human Volunteers
ParameterImmediate-Release FormulationsSlow-Release Formulations
Bioavailability (Oral) ~79%[12][13]~95%[12][13]
Tmax (Time to Peak Plasma Concentration) 1 - 2.5 hours[12][13]6.5 hours[12][13]
Plasma Protein Binding ~90%[12][13]~90%[12][13]
Elimination Half-life ~10 hours[12][13]~10 hours[12][13]
Table 2: Comparison of Ambroxol Formulations at Steady State
FormulationAUCSS 0–24 (ng × h/ml)Cmax SS (ng/ml)
ER 75-mg retard capsules (once daily) 1228 ± 356.6[12]76.1 ± 21.1[12]
IR 60-mg effervescent tablets (half tablet twice daily) 1147 ± 333.4[14]-
IR 30-mg tablets (twice daily) 1115 ± 348.4[14]-

Experimental Protocols

Protocol 1: Preparation of Ambroxol Acefylline Solid Dispersion by Solvent Evaporation Method

This protocol provides a general guideline. Researchers should optimize the specific carrier and drug-to-carrier ratio.

  • Dissolution: Dissolve both Ambroxol acefylline and a hydrophilic carrier (e.g., PVP K30 or HPMC) in a suitable solvent, such as ethanol.[4]

  • Solvent Evaporation: The solvent is then evaporated under reduced pressure using a rotary evaporator.

  • Drying: The resulting solid mass is dried in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: The dried solid dispersion is then pulverized and sieved to obtain a uniform particle size.

Protocol 2: In Vivo Pharmacokinetic Study in Rats (General Protocol)
  • Animal Preparation: Fast male Wistar rats overnight (12-18 hours) before the experiment, with free access to water.[2]

  • Formulation Administration: Accurately weigh each rat and administer the Ambroxol acefylline formulation orally using a suitable gavage needle.[2]

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[2]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.[2]

  • Sample Analysis: Store the plasma samples at -20°C or lower until analysis. Determine the concentration of Ambroxol in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[2][15]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[2]

Mandatory Visualization

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Drug_Carrier_Selection Drug & Carrier Selection Solvent_Evaporation Solid Dispersion (Solvent Evaporation) Drug_Carrier_Selection->Solvent_Evaporation Characterization Physicochemical Characterization Solvent_Evaporation->Characterization Dissolution_Testing In Vitro Dissolution Testing Characterization->Dissolution_Testing Animal_Dosing Animal Dosing (Oral Gavage) Dissolution_Testing->Animal_Dosing Optimized Formulation Blood_Sampling Blood Sampling Animal_Dosing->Blood_Sampling Sample_Analysis Plasma Sample Analysis (HPLC) Blood_Sampling->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis

Caption: Experimental workflow for improving Ambroxol acefylline bioavailability.

troubleshooting_workflow Start Poor In Vivo Bioavailability Check_Dissolution Is In Vitro Dissolution Adequate? Start->Check_Dissolution Improve_Dissolution Improve Dissolution Rate (e.g., Solid Dispersion, Nanoparticles) Check_Dissolution->Improve_Dissolution No Check_Metabolism Consider First-Pass Metabolism Check_Dissolution->Check_Metabolism Yes Improve_Dissolution->Check_Dissolution Investigate_PK Investigate Animal Model Pharmacokinetics Check_Metabolism->Investigate_PK Optimize_Dosing Optimize Dosing Technique & Conditions Investigate_PK->Optimize_Dosing End Improved Bioavailability Optimize_Dosing->End

Caption: Troubleshooting workflow for low oral bioavailability of Ambroxol acefylline.

sedds_mechanism SEDDS_Capsule Oral Administration of SEDDS in Capsule Dispersion Dispersion in GI Fluids SEDDS_Capsule->Dispersion Agitation in GI Tract Emulsion_Formation Formation of Fine O/W Emulsion Dispersion->Emulsion_Formation Drug_Release Drug Remains Solubilized in Oil Droplets Emulsion_Formation->Drug_Release Absorption Enhanced Absorption through GI Mucosa Drug_Release->Absorption Bioavailability Increased Oral Bioavailability Absorption->Bioavailability

Caption: Mechanism of bioavailability enhancement by SEDDS.

References

Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Ambroxol Acefylline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Ambroxol (B1667023) acefylline (B349644).

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to matrix effects in your LC-MS/MS analysis of Ambroxol acefylline.

Problem ID Observed Issue Potential Cause(s) Recommended Solutions
ME-01 Signal Suppression or Enhancement: Inconsistent or lower/higher than expected signal intensity for Ambroxol and/or acefylline when analyzing biological samples compared to standards in neat solvent.Co-elution of Endogenous Matrix Components: Phospholipids (B1166683), salts, and other small molecules from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analytes in the MS source.[1][2]1. Optimize Chromatographic Separation: Adjust the gradient, mobile phase composition, or use a different column chemistry (e.g., HILIC) to separate the analytes from interfering matrix components.[3] 2. Improve Sample Preparation: Employ more rigorous extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the matrix.[2][4] 3. Use a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard is ideal for compensating for matrix effects.[2] If unavailable, a structural analog that co-elutes and experiences similar matrix effects can be used.
ME-02 Poor Reproducibility and Accuracy: High variability in replicate injections of the same sample or inaccurate quantification results.Inconsistent Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of signal suppression or enhancement.[1]1. Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and QCs in the same biological matrix as the study samples to mimic the matrix effect. 2. Dilution: If the analyte concentration is high enough, diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.[1]
ME-03 Ionization Instability: Fluctuations in the baseline or erratic signal for the analytes.Matrix Build-up in the Ion Source: Accumulation of non-volatile matrix components in the ion source can lead to inconsistent ionization.1. Divert the Flow: Use a divert valve to direct the early and late eluting, highly polar and non-polar matrix components to waste. 2. Regular Source Cleaning: Implement a routine maintenance schedule for cleaning the ion source.
ME-04 Unidentified Interfering Peaks: Presence of unknown peaks in the chromatogram that co-elute with the analytes or their internal standards.Metabolites or Co-administered Drugs: Metabolites of Ambroxol or acefylline, or other drugs present in the sample, may have similar mass-to-charge ratios and retention times.[5]1. High-Resolution Mass Spectrometry (HRMS): Use HRMS to differentiate between the analytes and interfering compounds based on their exact mass. 2. Review Patient/Subject Medication: Check for any co-administered drugs that could potentially interfere with the analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects in the analysis of Ambroxol acefylline in plasma?

A1: The primary sources of matrix effects in plasma are phospholipids from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI).[2] Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[6]

Q2: Which sample preparation technique is most effective at minimizing matrix effects for Ambroxol acefylline?

A2: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here is a comparison:

  • Protein Precipitation (PPT): This is a simple and fast method but is the least effective at removing matrix components, often leading to significant matrix effects.[1][4] It may be suitable for methods where high sensitivity is not required or if coupled with very efficient chromatography.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analytes into an organic solvent, leaving many polar interferences in the aqueous phase.[7] The choice of solvent is critical for good recovery and minimizing interferences.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences.[2][4] It allows for selective extraction of the analytes and thorough washing to remove unwanted matrix components. Online SPE can further enhance reproducibility and throughput.[8][9]

Q3: What are suitable internal standards (IS) for the simultaneous analysis of Ambroxol and acefylline?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Ambroxol-d5).[10] SIL IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.

If SIL IS are not available, structural analogs can be used. For Ambroxol, compounds like domperidone or fentanyl have been used.[4][7][11] For acefylline, a close structural analog from the xanthine (B1682287) family, such as a deuterated version of theophylline (B1681296) or caffeine, could be a suitable choice. It is crucial to validate that the chosen analog has a similar chromatographic behavior and ionization response to the analyte.

Q4: How can I quantitatively assess the matrix effect for my method?

A4: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF).[6][12] This is done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

  • MF = (Peak area in post-extraction spiked matrix) / (Peak area in neat solution)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

This should be evaluated using at least six different lots of the biological matrix.[6]

Q5: Can the choice of ionization source affect the severity of matrix effects?

A5: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI).[1] This is because ESI is more sensitive to competition for ionization in the liquid phase. If significant and difficult-to-manage matrix effects are encountered with ESI, switching to APCI could be a viable option, provided the analytes ionize efficiently with this technique.

Experimental Protocols

Example 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a basic method and may require further optimization to minimize matrix effects.

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.[4]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Example 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This method generally provides a cleaner extract than PPT.

  • To 200 µL of plasma sample, add 20 µL of internal standard working solution.

  • Add 50 µL of a basifying agent (e.g., 1 M sodium hydroxide) to adjust the pH.

  • Add 1 mL of an appropriate extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate (B1210297) and hexane).[11]

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

Example 3: Generic LC-MS/MS Conditions

These are starting conditions and should be optimized for your specific instrument and application.

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5-10% B, ramp up to 90-95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions:

    • Ambroxol: m/z 379.2 → 264.0[4][11]

    • Acefylline: To be determined by direct infusion. The precursor ion would be [M+H]+.

Quantitative Data Summary

The following table summarizes reported matrix effect and recovery data for Ambroxol from different studies. Data for acefylline is limited and would need to be determined experimentally.

Analyte Matrix Sample Preparation Matrix Effect (%) Recovery (%) Reference
AmbroxolHuman PlasmaProtein Precipitation104.6 - 112.7Not Reported[13]
AmbroxolHuman PlasmaOnline SPENo significant matrix effect106.7 - 113.5[8][9]
AmbroxolHuman CSFOnline SPENo significant matrix effect99.0 - 103.0[8][9]

Visualizations

Troubleshooting_Workflow start Problem Observed: Inaccurate/Irreproducible Results check_me Assess Matrix Effect (Post-extraction spike) start->check_me me_present Matrix Effect Present? check_me->me_present optimize_chrom Optimize Chromatography (Separate from interferences) me_present->optimize_chrom Yes no_me No Significant Matrix Effect me_present->no_me No improve_sp Improve Sample Prep (LLE or SPE) optimize_chrom->improve_sp use_is Use Appropriate IS (Stable Isotope Labeled) improve_sp->use_is revalidate Re-validate Method use_is->revalidate other_issues Investigate Other Issues: Instrument performance, standard stability, etc. no_me->other_issues

Caption: Troubleshooting workflow for matrix effects.

Sample_Prep_Comparison cluster_0 Sample Preparation Techniques cluster_1 Characteristics ppt Protein Precipitation (PPT) speed Speed ppt->speed Fastest cost Cost ppt->cost Lowest cleanup Matrix Cleanup Efficiency ppt->cleanup Low lle Liquid-Liquid Extraction (LLE) lle->speed Moderate lle->cost Low lle->cleanup Moderate spe Solid-Phase Extraction (SPE) spe->speed Slowest spe->cost Highest spe->cleanup High

Caption: Comparison of sample preparation techniques.

References

Technical Support Center: Optimizing Ambroxol Acefylline in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of incubation times for Ambroxol acefylline (B349644) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ambroxol acefylline?

A1: Ambroxol acefylline is a compound that combines the mucolytic agent Ambroxol and the bronchodilator Acefylline.[1] Its therapeutic effects are multifactorial and include:

  • Bronchodilation: The Acefylline component acts as a phosphodiesterase (PDE) inhibitor, which increases intracellular cyclic AMP (cAMP) in airway smooth muscle cells, leading to relaxation and bronchodilation.[1][2]

  • Mucolytic and Secretolytic Effects: The Ambroxol component stimulates the production of pulmonary surfactant and reduces the viscosity of mucus.[2]

  • Anti-inflammatory Properties: Ambroxol has been shown to inhibit the release of pro-inflammatory mediators.[1][3]

Q2: How should I prepare stock solutions of Ambroxol acefylline to avoid precipitation?

A2: Ambroxol acefylline is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.[4] To avoid precipitation when diluting into aqueous cell culture media, add the stock solution drop-wise while vortexing or stirring the media.[5] Pre-warming the media to 37°C can also help maintain solubility.[5] It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[4]

Q3: What is a good starting point for incubation time in an anti-inflammatory assay?

A3: For assessing anti-inflammatory effects, such as the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), a pre-incubation period of 1-2 hours with Ambroxol acefylline before inflammatory stimulation (e.g., with LPS) is commonly recommended.[3][6] The subsequent incubation with the inflammatory stimulus can range from 6 to 24 hours, depending on the specific endpoint being measured.[6]

Q4: For how long should I incubate cells with Ambroxol acefylline to assess its effects on mucin secretion or cytotoxicity?

A4: For cellular endpoints that require longer-term changes, such as mucin secretion or cytotoxicity, incubation times of 24 to 72 hours are typically necessary.[2][7][8] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal time point where the maximal effect is observed without significant cytotoxicity.[7]

Q5: I am observing high cytotoxicity even at low concentrations of Ambroxol acefylline. What could be the cause?

A5: High cytotoxicity can result from several factors. An excessively long incubation period can lead to off-target effects.[7] The sensitivity of the specific cell line being used is another critical factor, as different cell lines exhibit varying sensitivities to chemical compounds.[8] Additionally, the concentration of the solvent (e.g., DMSO) may be too high, causing solvent-induced toxicity.[4][8]

Troubleshooting Guides

Issue 1: Inconsistent Anti-Inflammatory Effects
Potential Cause Recommended Solution
Suboptimal Pre-incubation Time Ensure a pre-incubation time of 1-2 hours with Ambroxol acefylline before adding the inflammatory stimulus to allow the compound to exert its effects.[3]
Cell Health and Confluency Use cells within a consistent and low passage number range. Ensure cells are healthy and at an appropriate confluency, as these factors can affect their response to stimuli.[4][9]
Reagent Quality Use high-quality, fresh reagents, including cell culture media, supplements, and the inflammatory stimulus (e.g., LPS).[4]
Inconsistent Seeding Density Optimize and maintain a consistent cell seeding density across experiments to ensure reproducibility.[9]
Issue 2: High Variability in Mucin Secretion Assays
Potential Cause Recommended Solution
Incomplete Removal of Pre-existing Mucin Thoroughly wash the cell surface to remove any accumulated mucin before adding Ambroxol acefylline.[4]
Variable Cell Differentiation For cell lines that require differentiation (e.g., THP-1), ensure the differentiation protocol is consistent and that cells have reached the desired morphology before starting the experiment.[6]
Inappropriate Incubation Time Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation duration for observing changes in mucin secretion.[2]
Cell Confluency Ensure cell monolayers are fully confluent before initiating the experiment, as this can impact mucin production and secretion.[4]
Issue 3: Unexpected Cytotoxicity
Potential Cause Recommended Solution
Excessively Long Incubation Time Reduce the incubation time. Test earlier time points (e.g., 24 hours instead of 72 hours) to see if cytotoxicity is reduced while the desired effect is still observable.[7]
High Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) is below 0.5% to avoid solvent-induced cell death.[4]
Cell Line Sensitivity Consider testing the compound on a different, potentially less sensitive, cell line to determine if the observed cytotoxicity is cell-type-specific.[8]
Compound Instability Prepare fresh solutions of Ambroxol acefylline for each experiment, as the compound may degrade in the culture medium over time, leading to toxic byproducts.[8]

Quantitative Data Summary

Table 1: Recommended Incubation Times for Ambroxol acefylline in Various Cell-Based Assays

Assay TypePre-incubation Time with Ambroxol acefyllineIncubation with Stimulus/CompoundTotal Incubation TimeReference(s)
Anti-inflammatory (Cytokine Release) 1 - 2 hours6 - 24 hours7 - 26 hours[6]
NF-κB Activity (Reporter Assay) 1 - 2 hours6 - 8 hours7 - 10 hours[6]
Mucin Secretion (MUC5AC ELISA) 1 hour24 hours25 hours[2]
Cell Viability / Cytotoxicity (MTT/LDH Assay) N/A24, 48, or 72 hours24 - 72 hours[2][8]
cAMP Level Measurement 30 minutesN/A30 minutes[2]

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Effects (Cytokine Release Assay)
  • Cell Seeding: Seed a human bronchial epithelial cell line (e.g., BEAS-2B) or a monocytic cell line (e.g., THP-1) in a 24-well plate and allow them to adhere and grow for 24-48 hours.[2]

  • Pre-treatment: Pre-treat the cells with different concentrations of Ambroxol acefylline for 1-2 hours.[1][6]

  • Inflammatory Stimulation: Induce an inflammatory response by adding an inflammatory stimulant (e.g., 1 µg/mL LPS) and incubate for 24 hours.[2]

  • Sample Collection: Collect the cell culture supernatants.[1]

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits.[1]

Protocol 2: MUC5AC Mucin Quantification (ELISA)
  • Cell Seeding: Seed a human mucoepidermoid carcinoma cell line (e.g., NCI-H292) in a 24-well plate and grow to confluence.[2]

  • Serum Starvation: Wash the cells with serum-free medium and then incubate in serum-free medium for 24 hours.[2]

  • Pre-treatment: Pre-treat the cells with various concentrations of Ambroxol acefylline for 1 hour.[2]

  • Stimulation: Stimulate the cells with an appropriate agent (e.g., 10 ng/mL TNF-α) for 24 hours.[2]

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.[2]

  • Quantification: Quantify the MUC5AC concentration in the supernatants using a human MUC5AC ELISA kit.[2]

Visualizations

G cluster_0 Experimental Workflow: Anti-inflammatory Assay A Seed Cells (e.g., BEAS-2B) B Pre-treat with Ambroxol acefylline (1-2 hours) A->B C Induce Inflammation (e.g., LPS) (6-24 hours) B->C D Collect Supernatant C->D E Measure Cytokines (ELISA) D->E

Caption: Workflow for assessing the anti-inflammatory effects of Ambroxol acefylline.

G cluster_1 Troubleshooting Logic for High Cytotoxicity Start High Cytotoxicity Observed Q1 Is incubation time > 24h? Start->Q1 A1 Reduce incubation time (e.g., test 24h, 48h) Q1->A1 Yes Q2 Is final DMSO concentration > 0.5%? Q1->Q2 No A1->Q2 A2 Lower DMSO concentration Q2->A2 Yes Q3 Is the cell line known to be sensitive? Q2->Q3 No A2->Q3 A3 Consider using a more robust cell line Q3->A3 Yes End Re-run experiment Q3->End No A3->End

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

G cluster_2 Ambroxol acefylline Signaling Pathway AA Ambroxol acefylline PDE Phosphodiesterase (PDE) Inhibition AA->PDE cAMP ↑ Intracellular cAMP PDE->cAMP PKA ↑ Protein Kinase A (PKA) cAMP->PKA Relax Airway Smooth Muscle Relaxation (Bronchodilation) PKA->Relax Inflam Suppression of Inflammatory Cells PKA->Inflam

Caption: Simplified signaling pathway of Ambroxol acefylline's anti-inflammatory and bronchodilatory effects.

References

Minimizing off-target effects of Ambroxol acefylline in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of Ambroxol (B1667023) acefylline (B349644) in experimental settings, with a focus on minimizing off-target effects. The information is presented in a question-and-answer format to directly address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ambroxol acefylline?

Ambroxol acefylline is a combination drug that leverages the distinct therapeutic actions of its two components: ambroxol and acefylline.[1][2]

  • Ambroxol: This component is a mucolytic agent that works by making bronchial secretions less viscous and easier to clear from the airways. It also stimulates the production of pulmonary surfactant.[3]

  • Acefylline: A derivative of theophylline, acefylline acts as a bronchodilator by inhibiting the phosphodiesterase (PDE) enzyme.[1][4] This leads to an increase in intracellular cyclic AMP (cAMP), which promotes the relaxation of bronchial smooth muscle.[4]

Q2: What are the known on-target and potential off-target effects of Ambroxol acefylline?

The intended on-target effects are bronchodilation, improved mucociliary clearance, and anti-inflammatory action in the airways.[5] Potential off-target effects are generally related to the systemic effects of its components. Theophylline derivatives, like acefylline, can cause cardiovascular and central nervous system side effects, especially at higher doses. Ambroxol is generally well-tolerated, but gastrointestinal disturbances can occur.[5]

Q3: Which signaling pathways are central to the action of Ambroxol acefylline?

The primary on-target signaling pathway for the acefylline component is the inhibition of phosphodiesterase, leading to increased intracellular cAMP levels. Ambroxol has been shown to modulate the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, which can influence inflammatory responses.[5]

Troubleshooting Guide: Minimizing Off-Target Effects

Problem 1: Observing unexpected cellular toxicity at presumed therapeutic doses.

  • Possible Cause: Off-target effects, specific sensitivity of the cell line, or issues with the drug formulation.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Analysis: Perform a comprehensive dose-response curve to determine the half-maximal effective concentration (EC50) for the desired on-target effect and the half-maximal cytotoxic concentration (CC50). This will help establish a therapeutic window for your experimental model.[5]

    • Test in Multiple Cell Lines: If feasible, assess the effects of Ambroxol acefylline on several relevant cell lines to identify any cell-type-specific toxicity.[5]

    • Analyze Markers of Off-Target Pathways: Utilize techniques like Western blotting or qPCR to investigate the activation of known off-target pathways, such as those related to cellular stress or apoptosis.[5]

Problem 2: Difficulty in attributing observed effects solely to the intended on-target mechanism.

  • Possible Cause: Confounding off-target effects that may produce similar downstream cellular responses.

  • Troubleshooting Steps:

    • Use Selective Antagonists/Inhibitors: To investigate the involvement of adenosine (B11128) receptors (a common off-target of methylxanthines), pre-treat cells with selective antagonists for different adenosine receptor subtypes before applying Ambroxol acefylline.

    • Employ RNA Interference: Use siRNA to knock down the expression of the intended target (e.g., specific PDE isoforms) to verify that the observed effect is dependent on that target.

    • Conduct Control Experiments with Individual Components: Test ambroxol and acefylline separately to differentiate the effects of each component.

Problem 3: High inter-experimental variability in results.

  • Possible Cause: Inconsistent drug concentration, issues with cell viability, or variations in experimental conditions.

  • Troubleshooting Steps:

    • Verify Drug Stock Concentration: Re-confirm the concentration of your Ambroxol acefylline stock solution using an appropriate analytical method like UV-Vis spectroscopy.[5]

    • Assess Cell Health: Before each experiment, perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to ensure a consistent and healthy cell population.[5]

    • Standardize Experimental Conditions: Maintain consistency in all experimental parameters, including incubation times, temperature, and cell seeding density, across all experiments.[5]

Quantitative Data Summary

ParameterTarget/Off-TargetCompound ClassExpected Affinity/PotencyPotential Implication
On-Target
IC50Phosphodiesterase (PDE)Acefylline (Methylxanthine)Potent inhibition (isoform profile not specified)Bronchodilation
Off-Target
KiAdenosine Receptors (A1, A2A, A2B, A3)Acefylline (Methylxanthine)Likely micromolar range, but needs experimental confirmation.Cardiovascular and CNS side effects (e.g., tachycardia, tremors)
IC50hERG ChannelAmbroxol acefyllineTo be determinedPotential for QT prolongation (cardiac risk)

Key Experimental Protocols

Protocol 1: In Vitro Phosphodiesterase (PDE) Isoform Selectivity Assay

This protocol allows for the determination of the inhibitory potency (IC50) of Ambroxol acefylline against a panel of PDE isoforms.

  • Objective: To determine the PDE isoform selectivity profile of Ambroxol acefylline.

  • Materials:

    • Recombinant human PDE enzymes (e.g., PDE1-11)

    • Radiolabeled substrate: [³H]-cAMP or [³H]-cGMP

    • Ambroxol acefylline

    • Scintillation Proximity Assay (SPA) beads

    • 96-well microplates

    • Scintillation counter

  • Methodology:

    • Reaction Setup: Incubate the specific PDE enzyme with the radiolabeled substrate in a suitable buffer system, in the presence of varying concentrations of Ambroxol acefylline.

    • Enzymatic Reaction: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • Termination and Detection: Terminate the reaction and add SPA beads. The beads will bind to the radiolabeled monophosphate product.

    • Signal Quantification: Measure the light emitted from the beads using a scintillation counter. The amount of light is proportional to the PDE activity.

    • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of Ambroxol acefylline and determine the IC50 value for each PDE isoform.

Protocol 2: Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is for determining the binding affinity (Ki) of Ambroxol acefylline for different adenosine receptor subtypes.

  • Objective: To determine the binding affinity of Ambroxol acefylline for human adenosine receptor subtypes (A1, A2A, A2B, A3).

  • Materials:

    • Cell membranes from cell lines stably expressing each human adenosine receptor subtype.

    • A subtype-selective radiolabeled ligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

    • Ambroxol acefylline

    • Assay buffer

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation counter

  • Methodology:

    • Incubation: In a 96-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of Ambroxol acefylline.

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value of Ambroxol acefylline (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[6]

Visualizations

On_Target_Signaling_Pathway cluster_membrane Cell Membrane Acefylline Acefylline PDE Phosphodiesterase (PDE) Acefylline->PDE inhibits cAMP cAMP PDE->cAMP degrades ATP ATP AC Adenylyl Cyclase ATP->AC converts PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) PKA->PKA_active Bronchodilation Bronchodilation PKA_active->Bronchodilation leads to AC->cAMP

Caption: On-target signaling pathway of the Acefylline component of Ambroxol acefylline.

Off_Target_Troubleshooting_Workflow Start Unexpected Experimental Outcome (e.g., toxicity, inconsistent data) Check_Drug Verify Drug Integrity - Confirm concentration - Check for precipitation Start->Check_Drug Check_Cells Assess Cell Health - Viability assay - Consistent passage number Start->Check_Cells Dose_Response Perform Dose-Response Analysis - Determine EC50 and CC50 - Establish therapeutic window Check_Drug->Dose_Response Check_Cells->Dose_Response Off_Target_Investigation Investigate Off-Target Effects Dose_Response->Off_Target_Investigation Selective_Blockade Use Selective Antagonists/Inhibitors (e.g., for adenosine receptors) Off_Target_Investigation->Selective_Blockade Pharmacological RNAi Employ RNA Interference (siRNA knockdown of target) Off_Target_Investigation->RNAi Genetic Component_Testing Test Individual Components (Ambroxol vs. Acefylline) Off_Target_Investigation->Component_Testing Component-specific Data_Interpretation Re-interpret Data and Refine Protocol Selective_Blockade->Data_Interpretation RNAi->Data_Interpretation Component_Testing->Data_Interpretation

Caption: A logical workflow for troubleshooting unexpected experimental results with Ambroxol acefylline.

References

Technical Support Center: The Impact of pH on Ambroxol Acefylline Activity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the activity and stability of Ambroxol (B1667023) acefylline (B349644).

Frequently Asked Questions (FAQs)

Q1: What are the pKa values of Ambroxol and Acefylline, and how does pH affect their ionization?

A1: Understanding the acid dissociation constants (pKa) of Ambroxol and Acefylline is crucial for predicting their ionization state at different pH values, which in turn can influence their solubility, activity, and stability.

  • Ambroxol: The predicted pKa of Ambroxol is approximately 15.12.[1][2] As a weak base, Ambroxol will be predominantly in its ionized (protonated) form at acidic pH values, which can enhance its aqueous solubility.[3]

Q2: How does pH impact the pharmacological activity of Ambroxol acefylline?

A2: The pharmacological activity of the Ambroxol component of Ambroxol acefylline has been shown to be pH-dependent in certain contexts.

  • Enzymatic Activity: Ambroxol has been identified as a pH-dependent, mixed-type inhibitor of the enzyme glucocerebrosidase (GCase).[5][6] Its inhibitory activity is maximal at a neutral pH, which is found in the endoplasmic reticulum, and is not detectable at the acidic pH of lysosomes.[5]

  • Mucolytic Activity: In vitro assays to quantify the viscosity-reducing (mucolytic) effect of Ambroxol acefylline are typically conducted in a phosphate (B84403) buffer with a pH of 7.0.[7] This suggests that neutral pH is considered optimal for assessing this particular activity.

  • Ciliary Function: The secretomotor effect of ambroxol involves a "pH Pathway". An increase in intracellular calcium concentration activates a Na⁺-HCO₃⁻ cotransporter, leading to a rise in intracellular pH (pHi), which is linked to enhanced ciliary motion.

Q3: What is the effect of pH on the stability of Ambroxol acefylline?

A3: Forced degradation studies on Ambroxol hydrochloride, a closely related salt, indicate that it is susceptible to degradation under both acidic and alkaline conditions.[8][9] The drug is also sensitive to oxidation and heat.[10] Therefore, it is recommended to store Ambroxol acefylline under conditions that avoid pH extremes to ensure its stability.[8]

Q4: I am observing precipitation of Ambroxol acefylline in my aqueous buffer. What can I do?

A4: If you are experiencing solubility issues with Ambroxol acefylline in an aqueous buffer, pH adjustment can be an effective troubleshooting step. Since Ambroxol is a weak base, acidifying your buffer may improve its solubility.[3] Dissolution studies of Ambroxol hydrochloride have been successfully carried out in buffers with pH values of 1.2, 2.0, 4.5, and 6.8, with the highest dissolution rate observed at pH 1.2.[3] However, it is critical to ensure that the final pH of your solution is compatible with your specific experimental system (e.g., cell culture, enzymatic assay).

Data Presentation

Table 1: Solubility of Ambroxol Hydrochloride in Various Solvents and pH Conditions
Solvent/BufferpHSolubility
Dimethyl sulfoxide (B87167) (DMSO)-~20 mg/mL[3]
Dimethylformamide (DMF)-~20 mg/mL[3]
Ethanol-Slightly soluble[3]
Water/Ethanol (1:1 and 1:3 mixtures)-High solubility[3]
Water/Methanol (1:3 mixture)-High solubility[3]
0.1 N HCl1.2High dissolution rate[3][11]
Acetate Buffer4.5Soluble[3]
Phosphate Buffer6.8Soluble[3]
Water7.4>56.7 µg/mL (for Ambroxol base)[3]

Note: Data for Ambroxol Hydrochloride is provided as a reference for Ambroxol acefylline.

Table 2: Forced Degradation of Ambroxol Hydrochloride Under Acidic and Alkaline Conditions
Stress ConditionTime% Assay of Standard% Assay of Sample
Acid Degradation (1N HCl)90 minutes58.42%[8]50.53%[8]
Alkali Degradation (0.1M NaOH)90 minutes70.85%[8]77.06%[8]

This data indicates significant degradation occurs under both acidic and alkaline stress.

Mandatory Visualization

Logical Relationship of pH Impact on Ambroxol Acefylline cluster_pH pH Environment cluster_Properties Ambroxol Acefylline Properties Acidic_pH Acidic pH (e.g., < 4) Solubility Solubility Acidic_pH->Solubility Increases (protonation of Ambroxol) Stability Chemical Stability Acidic_pH->Stability Decreases (Acid hydrolysis) Activity Pharmacological Activity Acidic_pH->Activity Reduces (e.g., GCase inhibition) Neutral_pH Neutral pH (e.g., ~7) Neutral_pH->Solubility Moderate Neutral_pH->Stability Optimal Neutral_pH->Activity Optimal (e.g., Mucolytic, GCase inhibition) Alkaline_pH Alkaline pH (e.g., > 8) Alkaline_pH->Stability Decreases (Alkaline hydrolysis)

Caption: Impact of pH on Ambroxol Acefylline Properties.

Experimental Workflow for Forced Degradation Study start Prepare Stock Solution of Ambroxol Acefylline stress Expose to Stress Conditions start->stress acid Acidic (e.g., 1N HCl) stress->acid alkali Alkaline (e.g., 0.1M NaOH) stress->alkali oxidative Oxidative (e.g., H2O2) stress->oxidative thermal Thermal stress->thermal analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) acid->analysis alkali->analysis oxidative->analysis thermal->analysis quantify Quantify Parent Drug and Degradation Products analysis->quantify end Determine Degradation Pathway and Rate quantify->end

Caption: Workflow for Forced Degradation Analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of Ambroxol Acefylline

Objective: To evaluate the stability of Ambroxol acefylline under various stress conditions, including acidic, alkaline, and oxidative environments.

Materials:

  • Ambroxol acefylline reference standard

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (B78521) (NaOH), 0.1M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable organic solvent

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector or other stability-indicating analytical method

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of Ambroxol acefylline and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Degradation:

    • Take a known volume of the stock solution and dilute it with 1N HCl to a final concentration suitable for analysis (e.g., 100 µg/mL).

    • Keep the solution at room temperature for a specified period (e.g., 90 minutes).

    • At predetermined time intervals, withdraw aliquots, neutralize with an appropriate amount of NaOH, and dilute with the mobile phase to the working concentration.

  • Alkali Degradation:

    • Take a known volume of the stock solution and dilute it with 0.1M NaOH to a final concentration suitable for analysis.

    • Keep the solution at room temperature for a specified period.

    • At predetermined time intervals, withdraw aliquots, neutralize with an appropriate amount of HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Take a known volume of the stock solution and dilute it with 3% H₂O₂ to a final concentration suitable for analysis.

    • Keep the solution at room temperature for a specified period.

    • At predetermined time intervals, withdraw aliquots and dilute with the mobile phase.

  • Analysis:

    • Analyze the stressed samples using a validated stability-indicating HPLC method. A common mobile phase is a mixture of an aqueous buffer (e.g., 25 mM Ammonium Acetate, pH 7.3) and an organic solvent (e.g., Acetonitrile).[1]

    • Quantify the amount of undegraded Ambroxol acefylline by comparing the peak area with that of an unstressed standard solution.

Protocol 2: In Vitro Mucolytic Activity Assay

Objective: To quantify the viscosity-reducing effect of Ambroxol acefylline.

Materials:

  • Ambroxol acefylline

  • Porcine Gastric Mucin (PGM) or Duck Egg Albumen

  • Phosphate buffer (pH 7.0)[7]

  • Ostwald viscometer

  • Water bath at 37°C

  • Positive control (e.g., N-acetylcysteine)

Procedure:

  • Preparation of Mucin Solution: Prepare a 20% (w/v) solution of PGM in phosphate buffer (pH 7.0) or use undiluted, homogenized duck egg albumen.

  • Treatment:

    • Prepare a series of dilutions of Ambroxol acefylline in phosphate buffer.

    • Mix the mucin solution with the various concentrations of Ambroxol acefylline. Include a positive control and a negative control (mucin with buffer only).

    • Incubate the mixtures in a water bath at 37°C for 30 minutes.

  • Viscosity Measurement:

    • Using an Ostwald viscometer maintained at 37°C, measure the flow time of each treated mucin sample and the control sample.

  • Data Analysis:

    • Calculate the relative viscosity of each sample compared to the control. A decrease in flow time indicates mucolytic activity.

    • Plot the percentage decrease in viscosity against the concentration of Ambroxol acefylline to determine the dose-response relationship.

References

Preventing precipitation of Ambroxol acefylline in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ambroxol acefylline (B349644). This guide is designed for researchers, scientists, and drug development professionals to provide solutions for preventing and troubleshooting precipitation in stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Troubleshooting Guide: Precipitation in Stock Solutions

This guide addresses the common issue of Ambroxol acefylline precipitating from stock solutions and provides a logical workflow to resolve the problem.

Initial Observation: Precipitation in your Ambroxol acefylline solution.

Before proceeding, confirm that the precipitate is indeed the compound and not a contaminant. If you suspect contamination, preparing a fresh solution is recommended. For compound-related precipitation, follow the steps below.

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Caption: Troubleshooting workflow for Ambroxol acefylline precipitation.

Quantitative Data Summary

While extensive quantitative solubility data for Ambroxol acefylline is limited, the information below, including data from its components (Ambroxol) and related salts, provides a strong reference for solvent selection and concentration limits.

Solvent/SystemSolubility/ConcentrationCompoundNotesReference
Dimethyl sulfoxide (B87167) (DMSO)~20 mg/mLAmbroxol acefyllineRecommended starting solvent for high-concentration stocks.[1]
Dimethylformamide (DMF)~20 mg/mLAmbroxol acefyllineAn alternative to DMSO.[1]
EthanolSlightly solubleAmbroxol acefyllineCan be used as a co-solvent.[1]
Water/Ethanol (1:1 and 1:3)High solubilityAmbroxol acefyllineCo-solvent systems significantly improve solubility.[1]
Water/Methanol (1:3)High solubilityAmbroxol acefyllineAnother effective co-solvent system.[1]
Water (pH 7.4)>56.7 µg/mLAmbroxol baseHighlights the low aqueous solubility at neutral pH.[1]
Saline with 5% DMSO5 mg/mLAmbroxolForms a suspension; requires sonication.[2]
Saline with 10% DMSO, 40% PEG300, 5% Tween-80≥ 2.5 mg/mLAmbroxolForms a clear solution; suitable for in vivo use.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents for preparing Ambroxol acefylline stock solutions?

A1: For high-concentration stock solutions, it is recommended to start with organic solvents like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[1] A stock solution of approximately 20 mg/mL can often be achieved in these solvents.[1] This concentrated stock can then be diluted into your aqueous experimental medium.

Q2: My compound precipitated after I diluted my DMSO stock into my aqueous cell culture media. How can I prevent this?

A2: This "crashing out" effect is common when an organic stock is diluted into an aqueous buffer. To mitigate this, you can try the following strategies:

  • Dilute Slowly: Add the stock solution drop-wise into the aqueous medium while vortexing or stirring to facilitate rapid mixing.[1]

  • Pre-warm the Medium: Warming the cell culture media to 37°C can help maintain the compound's solubility during dilution.[1][3]

  • Lower the Stock Concentration: If precipitation persists, prepare a less concentrated stock solution in your organic solvent.[1] This reduces the solvent shift effect upon dilution.

  • Use Co-solvents: Preparing the stock in a mixture of solvents, such as DMSO and ethanol, or directly dissolving in an ethanol/water mixture, can improve compatibility with aqueous media.[1]

Q3: How does pH affect the solubility of Ambroxol acefylline?

A3: The Ambroxol component of Ambroxol acefylline is a weak base. The solubility of such compounds is highly pH-dependent. At a lower (more acidic) pH, the molecule becomes protonated (ionized), which significantly increases its solubility in aqueous solutions.[1] Conversely, as the pH increases towards neutral or alkaline, the compound is more likely to be in its less soluble, non-ionized form, which can lead to precipitation. Therefore, acidifying your aqueous buffer may improve solubility.[1]

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_pH [Ambroxol-H⁺] soluble Ionized Form (More Soluble) low_pH->soluble Favored equilibrium low_pH->equilibrium high_pH [Ambroxol] + H₂O insoluble Neutral Form (Less Soluble -> Precipitates) high_pH->insoluble Favored equilibrium->high_pH

Caption: pH-dependent equilibrium of Ambroxol in solution.

Q4: What are the recommended storage conditions for Ambroxol acefylline stock solutions?

A4: To prevent degradation and precipitation, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -20°C or -80°C, protected from light.[1][3] For long-term storage, -80°C is preferable.[2]

Q5: Are there any advanced formulation strategies for persistent solubility issues?

A5: Yes, if standard methods fail, you can explore more advanced techniques, though these require more development:

  • Complexation with Cyclodextrins: Using cyclodextrins like SBE-β-CD can form inclusion complexes that dramatically enhance the aqueous solubility of hydrophobic drugs.[1][2]

  • Use of Surfactants: Adding a low concentration of a biocompatible surfactant, such as Tween 80 or Poloxamer, can help maintain solubility through micellar solubilization.[2] It is critical to ensure the final surfactant concentration is not toxic to your experimental system.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate Mass: Determine the mass of Ambroxol acefylline required for your desired volume and concentration (Molecular Weight: ~616.3 g/mol ).

  • Weigh Compound: Accurately weigh the calculated amount of Ambroxol acefylline powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the required volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[1]

  • Sterilize: If for use in cell culture, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.[1]

  • Store: Aliquot the sterile stock solution into smaller volumes, protect from light, and store at -20°C or -80°C.[1][3]

Protocol 2: General Method for Solubility Testing in Different Buffers

This protocol helps determine the empirical solubility of Ambroxol acefylline in your specific experimental buffers.

  • Prepare Buffers: Prepare a panel of buffers with varying pH values relevant to your experiments (e.g., pH 4.5, pH 6.8, pH 7.4).[1]

  • Add Compound: Add an excess amount of Ambroxol acefylline powder to a known volume of each buffer in separate glass vials. The excess is crucial to ensure saturation.

  • Equilibrate: Tightly seal the vials and place them on a shaker or magnetic stirrer at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[1]

  • Separate Solid: After equilibration, centrifuge the samples at high speed (>10,000 x g) to pellet the undissolved solid.[1]

  • Filter Supernatant: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.[1]

  • Quantify: Determine the concentration of dissolved Ambroxol acefylline in the filtered supernatant using a validated analytical method such as HPLC-UV.[3][4] This concentration represents the compound's solubility in that specific buffer.

References

Technical Support Center: Optimizing Ambroxol Acefylline Dosage to Mitigate In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a safe and effective dosage is a critical step in preclinical and clinical studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you adjust Ambrox-ol acefylline (B349644) dosage and minimize in vivo toxicity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicities associated with Ambroxol (B1667023) acefylline in vivo?

Ambroxol acefylline combines the mucolytic ambroxol with the bronchodilator acefylline, a xanthine (B1682287) derivative.[1][2] Toxicities are generally linked to the acefylline component and are dose-dependent. The most common concerns are:

  • Gastrointestinal disturbances: Mild to moderate gastric irritation has been reported in some patients.[3]

  • Central Nervous System (CNS) effects: As a methylxanthine, acefylline can cause nervousness, insomnia, and irritability.[4] At high doses, this can escalate to seizures.[3]

  • Cardiovascular effects: Xanthine derivatives are known to cause tachycardia (increased heart rate) and palpitations.[3][4] Ambroxol acefylline is reported to have a better cardiac safety profile compared to theophylline.[4][5]

Q2: How do I establish a therapeutic window for Ambroxol acefylline in my animal model?

To minimize toxicity, it is crucial to determine the therapeutic window by conducting a dose-response study. This involves identifying:

  • EC50 (Half-maximal effective concentration): The concentration at which the drug produces 50% of its maximum therapeutic effect.

  • CC50 (Half-maximal cytotoxic concentration): The concentration at which the drug exhibits 50% of its maximum toxicity.

A larger ratio of CC50 to EC50 indicates a wider therapeutic window and a safer drug profile.[1] It is recommended to start with doses extrapolated from human clinical dosages and perform a dose-ranging study in your specific animal model.[2][6]

Q3: What are the signs of acute toxicity to watch for during in vivo experiments?

In rodent models, signs of acute toxicity after a high dose of Ambroxol acefylline can include accelerated breathing, ataxia (loss of coordination), and convulsions.[7][8] During your studies, closely monitor animals for any behavioral changes, alterations in body weight, and signs of distress.

Q4: Are there formulation strategies to reduce the local gastrointestinal toxicity of Ambroxol acefylline?

While specific formulation data for Ambroxol acefylline to reduce toxicity is limited, general strategies for orally administered drugs include:

  • Enteric coating: This can prevent the drug from being released in the stomach, reducing direct irritation.

  • Sustained-release formulations: These can prevent high local concentrations in the gastrointestinal tract.

  • Co-administration with food: This can sometimes mitigate gastric irritation.

Troubleshooting Guide for In Vivo Toxicity

This guide addresses common issues encountered during in vivo studies with Ambroxol acefylline.

Problem Possible Cause Troubleshooting Steps
Unexpected mortality or severe adverse events at calculated therapeutic doses. 1. Incorrect dose calculation or administration.2. High sensitivity of the specific animal strain or model.3. Off-target effects not previously identified.1. Verify Dose Calculations: Double-check all calculations for dose conversion from human to animal models.2. Conduct a Dose-Ranging Study: Start with a very low dose and incrementally increase it in different animal groups to identify the maximum tolerated dose (MTD).3. Monitor Plasma Concentrations: If possible, measure the plasma levels of ambroxol and acefylline to ensure they are within the expected range.
Significant weight loss or reduced food and water intake in the treatment group. 1. Gastrointestinal toxicity leading to discomfort and reduced appetite.2. Systemic toxicity affecting overall health.1. Perform Gastrointestinal Toxicity Assessment: At the end of the study, conduct a gross necropsy and histopathology of the stomach and intestines to check for irritation or ulcers.[4]2. Fractionate the Daily Dose: Administer the total daily dose in two or three smaller doses throughout the day to reduce peak plasma concentrations.3. Consider a Different Route of Administration: If oral administration is causing significant local toxicity, explore alternative routes if appropriate for the study's objectives.
Animals exhibit signs of CNS stimulation (e.g., hyperactivity, tremors). 1. The dose is too high, leading to excessive adenosine (B11128) receptor antagonism in the CNS.2. The animal model is particularly sensitive to the stimulant effects of methylxanthines.1. Reduce the Dosage: Lower the administered dose to a level that maintains efficacy while minimizing CNS side effects.2. Behavioral Monitoring: Implement a standardized scoring system to quantify CNS-related behaviors at different doses.[4]3. Compare with a Different Xanthine: If the effects persist even at low effective doses, consider comparing with a xanthine derivative known for a better CNS safety profile, such as doxofylline.[4]
Observed cardiovascular effects (e.g., increased heart rate on telemetry). 1. The dose is in the range that causes significant phosphodiesterase inhibition and adenosine receptor antagonism in cardiac tissue.1. Lower the Dose: Assess if a lower dose can achieve the desired therapeutic effect without significant cardiovascular stimulation.2. In Vivo Cardiovascular Monitoring: If available, use telemetry to continuously monitor ECG and blood pressure in conscious, freely moving animals at different dose levels.3. Ex Vivo Heart Studies: Isolate hearts from treated animals to assess electrophysiological properties and rule out direct cardiotoxicity.

Data on In Vivo Toxicity and Dosing

Quantitative toxicity data for the combined Ambroxol acefylline is limited in publicly available literature. The following tables provide data on the individual components and comparative safety information for other methylxanthines.

Table 1: Acute Oral Toxicity of Ambroxol

Animal Model LD50 (Median Lethal Dose) Reference
Rat~10 g/kg[7]
Mouse~3 g/kg[7]
Rabbit~3 g/kg[7]

Table 2: Comparative Incidence of Adverse Events of Methylxanthine Derivatives

Adverse Event Ambroxol acefylline Theophylline Aminophylline Doxofylline Reference
PalpitationsLess Frequent91%High Incidence60%[4]
TachycardiaMinimal IncreaseSignificant IncreaseFrequentSlight Increase[4]
ArrhythmiasNot ReportedCan OccurCan OccurReduced Risk[4]

Table 3: Recommended Human Dosages for Ambroxol

Patient Population Dosage Reference
Adults30-120 mg/day in 2-3 divided doses[9][10][11]
Children (>5 years)15-30 mg, 2-3 times daily[5][12]
Children (2-5 years)7.5-15 mg, 3 times daily[5][12]

Note: These human dosages can serve as a starting point for allometric scaling to determine initial doses for animal studies.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the in vivo toxicity of Ambroxol acefylline and establish a safer dosage.

Protocol 1: Acute Oral Toxicity Study (Fixed Dose Procedure)

Objective: To determine the acute oral toxicity of Ambroxol acefylline in a rodent model.

Materials:

  • Ambroxol acefylline

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Female rats (as they are often more sensitive)[4]

  • Oral gavage needles

Method:

  • Acclimatization: Acclimatize animals for at least one week before the study.[6]

  • Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal to determine the appropriate dose range for the main study.

  • Main Study:

    • Divide animals into groups (typically 5 per group).

    • Fast animals overnight before dosing.

    • Administer a single oral dose of Ambroxol acefylline at fixed dose levels (e.g., 50, 300, 2000 mg/kg) via gavage.[4] Include a vehicle control group.

  • Observation:

    • Observe animals closely for the first few hours post-dosing and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in skin, fur, eyes, and respiratory, circulatory, and central nervous systems. Note any tremors, convulsions, or changes in activity.

    • Record body weight periodically.

  • Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy, paying close attention to the gastrointestinal tract for any signs of irritation or ulceration.[4]

Protocol 2: Cardiovascular Safety Assessment in Rats

Objective: To evaluate the cardiovascular effects of different doses of Ambroxol acefylline.

Materials:

  • Ambroxol acefylline

  • Vehicle

  • Rats equipped with telemetry implants for ECG and blood pressure monitoring

  • Data acquisition system

Method:

  • Animal Preparation: Surgically implant telemetry devices in rats and allow for a recovery period of at least one week.

  • Baseline Recording: Record baseline cardiovascular parameters (heart rate, blood pressure, ECG intervals) for at least 24 hours before dosing.

  • Dosing: Administer single oral doses of Ambroxol acefylline at escalating levels (e.g., 30, 100, 300 mg/kg) and a vehicle control to the same or different groups of animals, with an adequate washout period between doses.

  • Data Collection: Continuously record cardiovascular parameters for at least 24 hours post-dosing.

  • Data Analysis: Analyze the data for dose-dependent changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval). Compare the effects to the baseline and vehicle control.

Protocol 3: Central Nervous System (CNS) Safety Assessment

Objective: To assess the potential for CNS stimulation at different doses of Ambroxol acefylline.

Materials:

  • Ambroxol acefylline

  • Vehicle

  • Rats or mice

  • Automated locomotor activity chambers

  • Observational scoring sheets (e.g., Irwin screen)

Method:

  • Acclimatization: Acclimatize animals to the testing room and equipment.

  • Dosing: Administer single oral doses of Ambroxol acefylline at various levels and a vehicle control.

  • Locomotor Activity: Place individual animals in automated activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).[4]

  • Behavioral Observation: At peak effect time (determined from pharmacokinetic studies), perform a standardized observational assessment (e.g., Irwin screen) to score for signs of CNS stimulation such as tremors, stereotypy, and increased alertness.

  • Data Analysis: Analyze the locomotor activity data and behavioral scores for dose-dependent effects.

Visualizations

Signaling Pathways

cluster_0 Therapeutic Pathways cluster_0_1 Ambroxol Actions cluster_0_2 Acefylline Actions Ambroxol Ambroxol Mucus Mucus Viscosity Ambroxol->Mucus Reduces Cilia Ciliary Beat Frequency Ambroxol->Cilia Increases Surfactant Surfactant Production Ambroxol->Surfactant Increases Erk12 Erk1/2 Pathway Ambroxol->Erk12 Inhibits Acefylline Acefylline PDE Phosphodiesterase (PDE) Acefylline->PDE Inhibits Cytokines Pro-inflammatory Cytokines Erk12->Cytokines Upregulates cAMP cAMP PDE->cAMP Degrades Bronchodilation Bronchodilation cAMP->Bronchodilation

Caption: Therapeutic signaling pathways of Ambroxol acefylline components.

cluster_1 Toxicity Pathways (High Dose Acefylline) cluster_1_1 CNS Toxicity cluster_1_2 Cardiovascular Toxicity HighDose High Dose Acefylline AdenosineR_CNS Adenosine Receptors (Brain) HighDose->AdenosineR_CNS Antagonizes AdenosineR_Heart Adenosine Receptors (Heart) HighDose->AdenosineR_Heart Antagonizes PDE_Heart PDE Inhibition (Heart) HighDose->PDE_Heart CNS_Stim CNS Stimulation (Tremors, Seizures) AdenosineR_CNS->CNS_Stim Leads to HR_Increase Increased Heart Rate (Tachycardia) AdenosineR_Heart->HR_Increase PDE_Heart->HR_Increase

Caption: Potential toxicity pathways of the acefylline component at high doses.

Experimental Workflow

Start Start: Define Therapeutic Goal DoseRange Step 1: In Vivo Dose-Ranging Study (e.g., Fixed Dose Procedure) Start->DoseRange MTD Determine Maximum Tolerated Dose (MTD) DoseRange->MTD Efficacy Step 2: Efficacy Study (at doses below MTD) MTD->Efficacy Toxicity Step 3: Concurrent Toxicity Monitoring (Cardiovascular, CNS, GI) Efficacy->Toxicity Data Step 4: Analyze Therapeutic Index (Efficacy vs. Toxicity) Toxicity->Data Adjust Step 5: Adjust Dosage (Lower dose or fractionate if toxicity is observed) Data->Adjust Adjust->Efficacy Re-evaluate Optimal End: Optimized Dosage for Further Studies Adjust->Optimal If toxicity is acceptable

References

Enhancing the signal-to-noise ratio in Ambroxol acefylline detection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ambroxol acefylline (B349644). The information is designed to address common issues encountered during analytical assays and to provide standardized protocols to enhance the signal-to-noise ratio for reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Q1: What are the most common causes of high baseline noise in my HPLC chromatogram, and how can I reduce it?

High baseline noise can significantly impact the signal-to-noise ratio, making it difficult to accurately quantify Ambroxol acefylline. Common causes and solutions are outlined below:

  • Mobile Phase Issues: Impurities in solvents, dissolved gases, or an unstable mobile phase composition are primary contributors to baseline noise.[1][2]

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[1][3] Ensure thorough degassing of the mobile phase using methods like sonication, vacuum filtration, or an in-line degasser.[1][4][5]

  • Pump and System Performance: Inconsistent flow rates due to pump malfunctions (e.g., worn seals, faulty check valves) can introduce pulsations that appear as baseline noise.[1][2]

    • Solution: Perform regular maintenance on your HPLC pump, including replacing seals and check valves as needed.[1]

  • Detector Instability: A deteriorating detector lamp (e.g., Deuterium or Tungsten) or a contaminated flow cell can lead to increased noise.[1][2][5]

    • Solution: Regularly check and replace the detector lamp according to the manufacturer's recommendations. If the flow cell is contaminated, flush it with a strong solvent like methanol (B129727) or 1N HNO₃.[3]

  • Column Contamination: Contaminants from previous injections can slowly elute, causing an unstable baseline.[2]

    • Solution: Use a guard column to protect your analytical column from strongly retained impurities.[1] Regularly flush the column with a strong solvent to remove any adsorbed contaminants.[6]

Q2: My Ambroxol acefylline peak is showing poor shape (e.g., tailing or fronting). What are the potential causes and how can I improve it?

Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.[7]

  • Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[8][9]

    • Solution: Whenever possible, dissolve your sample in the mobile phase.[6] If a stronger solvent is necessary, minimize the injection volume.[8]

  • Secondary Interactions with Stationary Phase: Unreacted silanol (B1196071) groups on silica-based columns can interact with basic analytes like Ambroxol, causing peak tailing.[7]

    • Solution: Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups.[6][10] Using a well-end-capped column can also minimize these interactions.[9][11]

  • Column Overload: Injecting too much sample can lead to broadened and asymmetric peaks.[7][8]

    • Solution: Reduce the injection volume or the concentration of the sample.[7]

  • Dead Volume: Excessive tubing length or improper connections between the column and detector can cause peak broadening.[12]

    • Solution: Minimize the length and internal diameter of the tubing connecting the column to the detector. Ensure all fittings are properly made.[12]

Q3: I am observing ion suppression or enhancement (matrix effects) in my LC-MS/MS analysis of Ambroxol acefylline from biological samples. How can I mitigate this?

Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can lead to inaccurate quantification.[13]

  • Inadequate Sample Preparation: Insufficient removal of matrix components (e.g., proteins, lipids, salts) is a primary cause of matrix effects.[14]

    • Solution: Employ more rigorous sample clean-up techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of simple protein precipitation.

  • Chromatographic Co-elution: Matrix components eluting at the same time as Ambroxol acefylline can interfere with its ionization.

    • Solution: Optimize the chromatographic conditions (e.g., gradient profile, column chemistry) to achieve better separation between the analyte and interfering matrix components.[15]

  • Choice of Ionization Source: Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) in some cases, though this can be instrument-dependent.[16]

    • Solution: If significant matrix effects are observed with ESI, consider switching to an APCI source if your instrument allows.[16]

  • Use of an Appropriate Internal Standard (IS): An ideal internal standard should co-elute with the analyte and experience similar matrix effects.

    • Solution: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Q4: How can I improve the overall sensitivity and lower the limit of detection (LOD) for my Ambroxol acefylline assay?

Enhancing sensitivity is crucial for detecting low concentrations of the analyte.[17]

  • Increase the Signal:

    • Optimize Detector Wavelength: For UV detection, ensure you are using the wavelength of maximum absorbance (λmax) for Ambroxol acefylline, which is typically around 243-274 nm depending on the solvent.[18]

    • Increase Injection Volume: Injecting a larger sample volume can increase the signal, but be mindful of potential peak distortion if the sample solvent is stronger than the mobile phase.[19]

    • Sample Pre-concentration: Concentrate the sample extract before injection to increase the analyte concentration.[17][20]

  • Reduce the Noise: As detailed in Q1, minimizing baseline noise is critical for improving the signal-to-noise ratio.[21]

  • Improve Column Efficiency:

    • Smaller Particle Size Columns: Using columns packed with smaller particles or solid-core particles can lead to sharper, taller peaks, thereby increasing sensitivity.[19][20][21]

    • Narrower Column Internal Diameter: Reducing the column's internal diameter concentrates the analyte as it elutes, resulting in increased peak height.[19][21]

  • Alternative Detection Methods:

    • Fluorescence Detection: Ambroxol has native fluorescence that can be exploited for highly sensitive detection.[22][23] Spectrofluorimetric methods can offer lower detection limits compared to UV absorbance.[24]

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS/MS) provides high selectivity and sensitivity, especially when using multiple reaction monitoring (MRM).[25][26]

Quantitative Data Summary

The following tables summarize typical parameters for Ambroxol acefylline analysis using different techniques.

Table 1: HPLC-UV Method Parameters

ParameterTypical ValueReference
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)[25][27]
Mobile PhaseAcetonitrile:Ammonium Acetate Buffer (e.g., 70:30 v/v)[4][27][28]
pH~7.3[4][27]
Flow Rate0.7 - 1.0 mL/min[6][27]
Detection Wavelength (λmax)257 nm - 274 nm[18][28]
Linearity Range2 - 50 µg/mL[18][27]
Injection Volume20 - 100 µL[25][27]

Table 2: LC-MS/MS Method Parameters for Ambroxol in Plasma

ParameterTypical ValueReference
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)[26]
Mobile PhaseMethanol:0.01% Formic Acid (70:30, v/v)[26]
Flow Rate0.6 mL/min[26]
Ionization SourceAPCI or ESI (Positive Ion Mode)[18][25][26]
MS/MS Transition (Ambroxol)m/z 379 → 264[26]
Linearity Range2.5 - 180.0 ng/mL[26]
Internal StandardPalmatine or Fentanyl[25][26]

Table 3: Spectrofluorimetric Method Parameters for Ambroxol

ParameterMethod 1 (Quenching)Method 2 (Native Fluorescence)Reference
PrincipleQuenching of Erythrosine B fluorescenceMeasurement of native fluorescence[22][23]
Excitation Wavelength (λex)527 nm244 nm[22][24]
Emission Wavelength (λem)552 nm369 nm[22][24]
Linearity Range0.25 - 5.0 µg/mL1.0 - 100 ng/mL[22][24]
BufferBritton-Robinson Buffer (pH 3.5)Phosphate Buffer (pH 5.8)[22][24]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Ambroxol Acefylline in Pharmaceutical Formulations

This protocol is a synthesized example based on commonly reported methods.[4][27]

  • Preparation of Mobile Phase:

    • Prepare a 25 mM Ammonium Acetate solution in HPLC-grade water.

    • Mix the Ammonium Acetate solution with HPLC-grade Acetonitrile in a ratio of 3:7 (v/v).

    • Adjust the pH to 7.3 using a suitable acid or base.[4]

    • Degas the mobile phase by sonicating for 15 minutes or by vacuum filtration.[4]

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of Ambroxol acefylline reference standard and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.[4][18]

    • Make up the volume to 100 mL with the mobile phase.

  • Preparation of Working Standard Solutions:

    • Prepare a series of dilutions from the stock solution to create calibration standards within a linear range (e.g., 5-50 µg/mL) using the mobile phase.[27]

  • Sample Preparation (from tablets):

    • Weigh and finely powder at least 20 tablets.

    • Accurately weigh a quantity of the powder equivalent to 10 mg of Ambroxol acefylline and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution.[4]

    • Make up the volume to 100 mL with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.[4][27]

  • Chromatographic Analysis:

    • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate to 1.0 mL/min and the UV detector to 257 nm.

    • Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.

    • Identify the Ambroxol and Acefylline peaks based on their retention times (Typical retention times: Acefylline ~3.05 min, Ambroxol ~8.59 min).[27]

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of Ambroxol and Acefylline in the sample solution from the calibration curve.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Ambroxol in Human Plasma

This protocol is based on a liquid-liquid extraction method.[25]

  • Sample Pre-treatment:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add a known amount of internal standard (e.g., fentanyl).[25]

  • Extraction:

    • Alkalinize the plasma sample by adding ammonia (B1221849) water.[25]

    • Add an extraction solvent (e.g., a mixture of n-hexane and diethyl ether).[25]

    • Vortex the mixture for at least 1 minute to ensure thorough mixing.

    • Centrifuge the samples to separate the organic and aqueous layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • Analysis:

    • Vortex the reconstituted sample and transfer it to an HPLC vial.

    • Inject the sample into the LC-MS/MS system for analysis.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample and Reference Standard dissolve Dissolve in Mobile Phase/Diluent prep_start->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation on C18 Column inject->separate detect UV Detection at λmax separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Peak Integration (Area, Retention Time) chromatogram->integrate quantify Quantification using Calibration Curve integrate->quantify result Final Concentration Report quantify->result

Caption: General experimental workflow for HPLC analysis of Ambroxol acefylline.

Troubleshooting_Logic cluster_noise Noise Troubleshooting cluster_peak Peak Shape Troubleshooting start Poor S/N Ratio Detected noise Is Baseline Noisy? start->noise peak_shape Is Peak Shape Poor? noise->peak_shape No mobile_phase Check Mobile Phase: - Purity - Degassing noise->mobile_phase Yes sample_solvent Optimize Sample Solvent (Match Mobile Phase) peak_shape->sample_solvent Yes end Improved S/N Ratio peak_shape->end No pump Check Pump: - Seals - Check Valves mobile_phase->pump detector Check Detector: - Lamp Age - Clean Flow Cell pump->detector detector->end ph Adjust Mobile Phase pH sample_solvent->ph overload Reduce Injection Volume/Concentration ph->overload overload->end

Caption: Logical workflow for troubleshooting poor signal-to-noise ratio issues.

References

Addressing batch-to-batch variability of Ambroxol acefylline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ambroxol acefylline (B349644). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly batch-to-batch variability, encountered during experimentation and manufacturing. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in the synthesis of Ambroxol acefylline?

Batch-to-batch variability in the synthesis of Ambroxol acefylline can stem from several key sources:

  • Raw Material Quality: Variations in the purity, isomeric form, and physical properties (e.g., particle size) of the starting materials, Ambroxol and Theophylline-7-acetic acid, can significantly affect the reaction's outcome.[1]

  • Process Parameters: Inconsistent control over critical parameters such as reaction temperature, time, stirring rate, and the rate of reagent addition can lead to deviations in product quality.[1]

  • Solvent System: The choice of solvent, its purity, and the precise solvent-to-reactant ratio are crucial for managing reaction kinetics and the impurity profile.[1]

  • Crystallization and Isolation: The cooling rate, final temperature, and the methods used for filtration and drying can influence the crystal form (polymorphism), purity, and overall yield of the final product.[1]

Q2: Which analytical methods are most suitable for the quality control of Ambroxol acefylline?

The most commonly employed and robust methods for the quantitative analysis of Ambroxol acefylline are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.[2] RP-HPLC is generally preferred due to its high specificity and its capability to separate Ambroxol and Acefylline from degradation products and excipients.[2] UV spectrophotometry provides a simpler and quicker, albeit less specific, alternative for routine analyses.[2]

Q3: What are the known impurities associated with Ambroxol acefylline synthesis?

Impurities in Ambroxol acefylline can originate from the starting materials or be generated during the synthesis process. It is important to monitor for unreacted starting materials and by-products from side reactions.[1] Known impurities related to the Ambroxol starting material have been identified, such as the cis-isomer of Ambroxol (Ambroxol EP Impurity A).[1] Degradation of Ambroxol can also lead to impurities like trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol.[3][4]

Q4: How can Quality by Design (QbD) principles be applied to mitigate variability?

Quality by Design (QbD) is a systematic approach that emphasizes product and process understanding and control to ensure consistent quality.[1] For Ambroxol acefylline synthesis, a QbD approach would involve:

  • Defining a Quality Target Product Profile (QTPP): This includes specifying critical quality attributes (CQAs) such as purity, crystal form, and dissolution rate.[1]

  • Identifying Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): This is achieved through risk assessment to identify which raw material attributes and process parameters most significantly impact the CQAs.[1]

  • Establishing a Design Space: This defines the multidimensional combination of input variables (e.g., temperature, reactant ratio) that provides an assurance of quality.[1]

  • Implementing a Control Strategy: This encompasses raw material specifications, in-process controls (potentially using Process Analytical Technology - PAT), and final product testing.[1]

Q5: My Ambroxol acefylline batches show inconsistent dissolution profiles. What could be the cause?

Inconsistent dissolution profiles can be attributed to several factors:

  • Polymorphism: Different batches may have varying crystalline forms, which can significantly impact solubility and dissolution rates.[1] This can be influenced by the crystallization and drying conditions.[1]

  • Particle Size Distribution: Variations in the particle size of the active pharmaceutical ingredient (API) can alter the surface area available for dissolution.

  • Formulation-Dependent Factors: For formulated products, variability in excipients and the manufacturing process (e.g., compression force for tablets) can affect dissolution.[5]

  • Wettability: Poor wettability of the drug powder can slow down dissolution.[5]

Troubleshooting Guides

Issue 1: Low Synthetic Yield (<90%)
Possible Causes Recommended Solutions
Incomplete reaction between Ambroxol and Theophylline-7-acetic acid.[3]Ensure equimolar amounts of reactants are used.[3] Optimize the reaction temperature to between 75-105°C and monitor the reaction to completion using in-process controls like HPLC or TLC.[1][3]
Sub-optimal stoichiometry due to weighing errors or impurities in starting materials.[1]Verify the purity and assay of starting materials before use and adjust input amounts based on actual purity.[1]
Product loss during filtration and washing steps.[3]Minimize the volume of solvent used for washing the final product.[3] Ensure the reaction mixture is sufficiently cooled before filtration to minimize solubility.[1]
Side reactions consuming starting materials.[1]Review and optimize process parameters such as temperature and reaction time to minimize side reactions.[1]
Issue 2: Inconsistent Purity Profile Between Batches
Possible Causes Recommended Solutions
Variability in the impurity profiles of raw material lots.[1]Implement stringent qualification and testing of incoming raw materials to ensure consistency.
Poor temperature control leading to thermal degradation.[1]Ensure uniform and controlled heating within the specified range to avoid "hot spots" in the reactor.[1]
Inconsistent crystallization and isolation processes.[1]Standardize the cooling rate, final temperature, and filtration/drying methods to ensure consistent removal of impurities.[1]
Issue 3: Variability in HPLC Assay Results
Possible Causes Recommended Solutions
Inconsistent sample preparation.Ensure accurate weighing and complete dissolution of the sample. Use a validated and standardized sample preparation protocol.[2][6]
Mobile phase variability.Prepare the mobile phase fresh daily, ensuring accurate composition and pH. Degas the mobile phase before use.[6]
Column performance issues (e.g., contamination, degradation).Regularly flush the column with a strong solvent.[7] Ensure the column is fully equilibrated before analysis. If peak shape degrades, consider replacing the column.
Fluctuations in column temperature.Use a column oven to maintain a stable and consistent temperature during analysis.[7]

Data Presentation

Table 1: Typical RP-HPLC Parameters for Ambroxol Acefylline Analysis

ParameterCondition 1Condition 2
Column C18 (250 mm x 4.6 mm, 5 µm)[2]C18
Mobile Phase 25 mM Ammonium Acetate : Acetonitrile (3:7 v/v), pH 7.3[2][6]Acetonitrile : Phosphate Buffer (pH 4.5) (60:40)[7]
Flow Rate 0.7 - 1.0 mL/min[2][6]1.0 mL/min[7]
Detection Wavelength 257 nm[2][6]248 nm[7]
Column Temperature Ambient[2]25-30°C[7]
Injection Volume 20 - 100 µL[2][6]Not Specified

Table 2: HPLC Method Validation Parameters

ParameterAmbroxolAcefylline
Linearity Range (µg/mL) 2 - 14[6]2 - 14[6]
Correlation Coefficient (r²) 0.999[6]0.999[6]
Limit of Detection (LOD) (µg/mL) 0.3[6]0.3[6]
Limit of Quantification (LOQ) (µg/mL) 0.9[6]0.9[6]
Mean Recovery (%) 99.23 - 101.41[6]99.23 - 101.41[6]
Precision (%RSD) < 2[6]< 2[6]

Experimental Protocols

Protocol 1: Synthesis of Ambroxol Acefylline

This protocol describes a general method for the synthesis of Ambroxol acefylline.

Materials:

Procedure:

  • In a reaction flask, prepare a solution of Ambroxol base in toluene. The ratio of Ambroxol base to toluene should be between 1:9 and 1:18 (w/v). This can be done at room temperature or with gentle heating (45-65°C) to aid dissolution.[3]

  • In a separate flask, create a suspension of Theophylline-7-acetic acid in toluene and heat it to 60-85°C.[3]

  • Under stirring, add the Ambroxol base solution to the heated Theophylline-7-acetic acid suspension over 2-3 minutes, maintaining the temperature between 60-85°C.[3]

  • After the addition is complete, increase the temperature of the reaction mixture to between 60-105°C and continue stirring for 25-35 minutes.[3]

  • Allow the mixture to cool slowly to room temperature to facilitate the precipitation of the solid product.[3]

  • Isolate the solid product by filtration.[3]

  • Wash the filtered product with toluene to remove unreacted starting materials.[3]

  • Dry the final product, preferably under vacuum.[3]

Protocol 2: RP-HPLC Quantification of Ambroxol Acefylline

This protocol outlines a standard procedure for the analysis of Ambroxol acefylline in a synthesized batch.

1. Preparation of Solutions:

  • Mobile Phase (25 mM Ammonium Acetate : Acetonitrile, 3:7 v/v, pH 7.3):

    • Prepare a 25 mM Ammonium Acetate solution.

    • Adjust the pH to 7.3.

    • Mix the buffer and Acetonitrile in a 3:7 (v/v) ratio.[6]

    • Degas the mobile phase by sonication or vacuum filtration.[6]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of Ambroxol acefylline reference standard and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of the mobile phase and sonicate to dissolve.

    • Make up the volume to 100 mL with the mobile phase.[6]

  • Working Standard Solution (e.g., 10 µg/mL):

    • Prepare a suitable concentration by diluting the stock solution with the mobile phase.[6]

  • Sample Solution:

    • Accurately weigh a quantity of the synthesized batch powder equivalent to 100 mg of Ambroxol acefylline and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of the mobile phase and sonicate for 15-20 minutes.

    • Make up the volume to 100 mL with the mobile phase and mix well.[6]

    • Filter the solution through a 0.45 µm syringe filter before injection.[2]

2. HPLC System and Conditions:

  • Use an HPLC system with a UV-Vis detector and a C18 column.[2]

  • Set the flow rate to 0.7 mL/min and the detection wavelength to 257 nm.[6]

3. System Suitability:

  • Before analysis, inject the working standard solution five times.

  • The acceptance criteria are typically: Tailing factor ≤ 2.0, Theoretical plates ≥ 2000, and %RSD of peak areas ≤ 2.0%.[6]

4. Analysis Procedure:

  • Inject a blank (mobile phase) to check for interfering peaks.[6]

  • Inject the standard solution and record the chromatogram.[6]

  • Inject the sample solution and record the chromatogram.[6]

  • Calculate the amount of Ambroxol acefylline in the sample using the peak areas from the standard and sample chromatograms.[6]

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation Ambroxol Ambroxol Base in Toluene Mix Mix and Heat (60-105°C) Ambroxol->Mix Acefylline Theophylline-7-acetic acid in Toluene (Heated) Acefylline->Mix Cool Cool to Room Temperature Mix->Cool 25-35 min Filter Filtration Cool->Filter Wash Wash with Toluene Filter->Wash Dry Drying Wash->Dry FinalProduct Ambroxol Acefylline Dry->FinalProduct

Caption: Synthesis workflow for Ambroxol acefylline.

Troubleshooting_Workflow Start Batch-to-Batch Variability Observed Check_Raw_Materials Review Raw Material Certificates of Analysis Start->Check_Raw_Materials Decision1 Raw Materials Consistent? Check_Raw_Materials->Decision1 Check_Process_Params Audit Critical Process Parameters (Temp, Time, Stirring) Decision2 Process Parameters within Specs? Check_Process_Params->Decision2 Check_Analytical_Method Verify Analytical Method Validation & System Suitability Decision3 Analytical Method OK? Check_Analytical_Method->Decision3 Check_Solid_State Analyze Solid State Properties (PXRD, DSC) Decision4 Polymorphism or Particle Size Issue? Check_Solid_State->Decision4 Decision1->Check_Process_Params Yes Action_RM Qualify New Batch of Raw Materials Decision1->Action_RM No Decision2->Check_Analytical_Method Yes Action_PP Implement Stricter In-Process Controls Decision2->Action_PP No Decision3->Check_Solid_State Yes Action_AM Re-validate or Troubleshoot Analytical Method Decision3->Action_AM No Action_SS Optimize Crystallization & Drying Parameters Decision4->Action_SS Yes End Issue Resolved Decision4->End No Action_RM->Check_Raw_Materials Action_PP->Check_Process_Params Action_AM->Check_Analytical_Method Action_SS->Check_Solid_State

Caption: Troubleshooting logic for batch-to-batch variability.

References

Validation & Comparative

A Comparative In Vitro Analysis of Mucolytic Activity: Ambroxol Acefylline vs. N-acetylcysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro mucolytic activity of Ambroxol (B1667023) acefylline (B349644) and N-acetylcysteine (NAC). The information presented herein is intended to assist researchers and professionals in drug development in understanding the mechanisms of action and experimental evaluation of these two prominent mucolytic agents.

Mechanisms of Mucolytic Action

Ambroxol acefylline and N-acetylcysteine employ distinct mechanisms to reduce mucus viscosity and enhance clearance.

Ambroxol Acefylline: This compound is a combination of ambroxol and acefylline. Ambroxol, the primary mucolytic component, alters the structure of bronchial secretions by breaking down acidic mucopolysaccharide fibers, leading to reduced mucus viscosity.[1] It also stimulates the production and release of pulmonary surfactant from type II pneumocytes, which reduces the adhesion of mucus to bronchial walls, thereby facilitating its transport and clearance.[1][2] The acefylline component, a derivative of theophylline, acts as a carrier molecule for ambroxol, enhancing its bioavailability, and also contributes bronchodilatory and anti-inflammatory effects.[1][3]

N-acetylcysteine (NAC): As a derivative of the amino acid cysteine, NAC exerts its mucolytic effect through a free sulfhydryl group.[4] This group directly breaks the disulfide bonds that cross-link mucin glycoproteins, the primary components of mucus.[4][5] This action depolymerizes the mucin network, resulting in a significant decrease in the viscosity and elasticity of the mucus.[4][6] NAC is effective on both purulent and non-purulent sputum.[7] Beyond its mucolytic properties, NAC also exhibits potent antioxidant and anti-inflammatory activities.[4][8]

Quantitative Comparison of Mucolytic Efficacy

AgentStudy TypeKey FindingQuantitative ResultCitation
Ambroxol acefylline ClinicalReduces the frequency of bronchial obstruction and the need for β2-agonists in patients with bronchial diseases.Data on specific percentage reduction in viscosity from in vitro studies is not available in the provided search results.[5][9]
N-acetylcysteine ClinicalSuperior to placebo in improving sputum viscosity in hospitalized patients with abnormal mucus secretion.Mean difference in score change vs. placebo: 0.24 (SD 0.763), p<0.001.[5]
N-acetylcysteine In VitroViscosity of an egg white solution (mucus simulant) reduced linearly as NAC concentration increased from 10 to 60 mg/10 ml.Viscosity reduction of up to 84.63% compared to the negative control was observed.[7]
Ambroxol hydrochloride ClinicalHigher total effective rate compared to bromhexine (B1221334) in children with bronchopneumonia.94.83% vs. 82.26% (P<0.05).[5]

Experimental Protocols

In Vitro Mucolytic Activity Assay (Viscometer Method)

This protocol outlines a common method for quantifying the viscosity-reducing properties of mucolytic agents using a viscometer and a mucus substitute.[5][10]

Objective: To determine and compare the mucolytic activity of Ambroxol acefylline and N-acetylcysteine by measuring the change in viscosity of a mucus-like substance.

Materials:

  • Test compounds: Ambroxol acefylline and N-acetylcysteine at various concentrations.

  • Mucus substitute: Fresh chicken egg white or porcine gastric mucin, homogenized.[5][10]

  • Positive control: A known concentration of N-acetylcysteine solution (e.g., 0.1%).[5]

  • Negative control: Saline or buffer solution.[5]

  • Viscometer: Suspended level viscometer (e.g., Ostwald viscometer) or a rotational rheometer.[5][10]

  • Water bath maintained at 37°C.

  • Tris-HCl buffer solution (pH 7.0).[10]

Procedure:

  • Preparation of Mucus Substitute: Prepare a 20% solution of porcine gastric mucin by dissolving it in the Tris-HCl buffer solution.[10] Alternatively, homogenize fresh chicken egg white.

  • Incubation: Mix the test compounds (Ambroxol acefylline and N-acetylcysteine at various concentrations), positive control, and negative control with the mucus substitute solution. Incubate the mixtures at 37°C for 30 minutes.[10]

  • Viscosity Measurement: After incubation, measure the viscosity of each sample using the viscometer according to the instrument's operating instructions.

  • Data Analysis:

    • Calculate the percentage reduction in viscosity for each test sample relative to the negative control using the formula: [(Viscosity of control - Viscosity of test sample) / Viscosity of control] x 100[5]

    • Plot a dose-response curve for each compound to compare their potency.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of the observed differences between the compounds and the controls.[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways for each drug and a generalized workflow for assessing mucolytic activity.

cluster_Ambroxol Ambroxol Acefylline Signaling Pathway Ambroxol Ambroxol TypeII_Pneumocytes Type II Pneumocytes Ambroxol->TypeII_Pneumocytes stimulates Mucopolysaccharide Acidic Mucopolysaccharide Fibers Ambroxol->Mucopolysaccharide breaks down Bioavailability Enhanced Ambroxol Bioavailability Ambroxol->Bioavailability Acefylline Acefylline Acefylline->Ambroxol enhances Surfactant Pulmonary Surfactant (Synthesis & Release) TypeII_Pneumocytes->Surfactant Mucus_Adhesion Reduced Mucus Adhesion Surfactant->Mucus_Adhesion Viscosity Reduced Mucus Viscosity Mucopolysaccharide->Viscosity

Caption: Signaling pathway of Ambroxol acefylline's mucolytic action.

cluster_NAC N-acetylcysteine (NAC) Signaling Pathway NAC N-acetylcysteine (NAC) Sulfhydryl_Group Free Sulfhydryl Group (-SH) NAC->Sulfhydryl_Group provides Disulfide_Bonds Disulfide Bonds (-S-S-) Sulfhydryl_Group->Disulfide_Bonds breaks Mucin_Glycoproteins Mucin Glycoproteins Mucin_Glycoproteins->Disulfide_Bonds cross-linked by Depolymerization Mucin Depolymerization Disulfide_Bonds->Depolymerization Viscosity_Elasticity Reduced Mucus Viscosity & Elasticity Depolymerization->Viscosity_Elasticity

Caption: Mechanism of N-acetylcysteine's mucolytic action.

cluster_Workflow In Vitro Mucolytic Activity Experimental Workflow Prep_Mucus Prepare Mucus Substitute Incubation Incubate Mucus with Compounds at 37°C Prep_Mucus->Incubation Prep_Compounds Prepare Test Compounds & Controls Prep_Compounds->Incubation Viscosity_Measurement Measure Viscosity Incubation->Viscosity_Measurement Data_Analysis Analyze Data & Plot Dose-Response Curve Viscosity_Measurement->Data_Analysis

Caption: General workflow for in vitro mucolytic activity assessment.

References

Head-to-Head Clinical Trial of Acebrophylline Versus Theophylline for Chronic Obstructive Pulmonary Disease (COPD)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical trial data reveals comparable efficacy between Acebrophylline and Theophylline in improving lung function for patients with Chronic Obstructive Pulmonary Disease (COPD). However, Acebrophylline demonstrates a superior safety profile, particularly concerning cardiovascular side effects. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Comparative Efficacy and Safety

Multiple studies have concluded that both Acebrophylline and sustained-release Theophylline show comparable improvements in spirometric parameters and symptomatic relief in patients with moderate COPD.[1][2][3] However, a key differentiator lies in their safety profiles. Acebrophylline is associated with fewer cardiovascular and central nervous system side effects compared to Theophylline.[1][2][3] One study highlighted that patients treated with Acebrophylline experienced faster improvement with fewer side effects than those treated with Theophylline.[4]

Quantitative Data Summary
Outcome MeasureAcebrophyllineTheophylline (Sustained Release)Study Reference
Spirometric Parameters
FEV1 ImprovementStatistically significant (p<0.05)Statistically significant (p<0.05)Mondal et al., 2014[1]
FEV1/FVC Ratio ImprovementStatistically significant (p<0.05)Not specifiedMondal et al., 2014[1]
FEF 25-75% ImprovementStatistically significant (p<0.05)Statistically significant (p<0.05)Mondal et al., 2014[1]
PEFR ImprovementStatistically significant (p=0.01)Not specifiedMondal et al., 2014[1]
Symptomatic Improvement
Reduction in Sputum Amount40% of patients55% of patientsMondal et al., 2014[1]
No Need for Reliever Medication55% of patients45% of patientsMondal et al., 2014[1]
Improvement in Shortness of Breath65% of patients45% of patientsMondal et al., 2014[1]
Adverse Effects
Cardiovascular Side EffectsLess frequentMore frequentMondal et al., 2014[1][2][3]
Nausea6.06% of patients5.88% of patientsGain et al., 2020[5]
PalpitationNot reported2.94% of patientsGain et al., 2020[5]
Headache6.06% of patientsNot reportedGain et al., 2020[5]

Experimental Protocols

A representative study comparing Acebrophylline and sustained-release Theophylline was an open randomized, comparative, longitudinal study conducted over one year on 40 patients with moderate COPD.[1][2][3]

Study Population: 40 patients diagnosed with moderate COPD.

Randomization and Blinding: Patients were randomized into two groups. The study was "open," indicating no blinding was performed.[1][2][3]

Treatment Groups:

  • Group 1: Received Acebrophylline 100mg twice daily.[1][2][3]

  • Group 2: Received sustained-release (SR) Theophylline 300mg once daily.[1][2][3]

  • Both groups also received 18μgm of Tiotropium inhalation per day through a metered-dose inhaler.[1][2][3]

Data Collection: Spirometric variables, symptomatic benefit, and adverse effects were recorded at three visits: day '0', day '21', and day '42'.[1][2][3]

Statistical Analysis: All collected data were analyzed using SPSS version 17.[1][2][3]

G cluster_0 Patient Recruitment & Baseline cluster_1 Randomization & Treatment cluster_2 Follow-up & Data Collection cluster_3 Data Analysis Recruitment 40 Moderate COPD Patients Baseline Baseline Assessment (Day 0) - Spirometry - Symptom Score - Adverse Effects Recruitment->Baseline Randomization Randomization GroupA Group 1 (n=20) Acebrophylline 100mg BID + Tiotropium 18µg OD Randomization->GroupA GroupB Group 2 (n=20) SR Theophylline 300mg OD + Tiotropium 18µg OD Randomization->GroupB FollowUp1 Follow-up Visit 1 (Day 21) - Spirometry - Symptom Score - Adverse Effects GroupA->FollowUp1 GroupB->FollowUp1 FollowUp2 Follow-up Visit 2 (Day 42) - Spirometry - Symptom Score - Adverse Effects FollowUp1->FollowUp2 Analysis Statistical Analysis (SPSS v17) FollowUp2->Analysis

Caption: Experimental workflow of the comparative clinical trial.

Signaling Pathways

Both Acebrophylline and Theophylline are methylxanthine derivatives, but they exhibit distinct mechanisms of action that contribute to their therapeutic effects in COPD.

Theophylline: This long-standing bronchodilator acts through non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE III and PDE IV.[6] This inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn causes smooth muscle relaxation in the airways.[7] Additionally, Theophylline can increase the force of contraction of diaphragmatic muscles.[6] At lower doses, it has been shown to possess anti-inflammatory effects by increasing histone deacetylase (HDAC) activity.[7]

Acebrophylline: This newer agent is a combination of ambroxol (B1667023) and theophylline-7-acetate.[1] It functions as a phosphodiesterase inhibitor, increasing cAMP levels and leading to bronchodilation.[1][8] The ambroxol component gives Acebrophylline its mucolytic properties, modifying mucus secretion by reducing its viscosity and increasing mucociliary clearance.[1][8] Furthermore, Acebrophylline exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like TNF-alpha and leukotrienes.[1]

G cluster_Acebrophylline Acebrophylline cluster_Theophylline Theophylline Acebrophylline Acebrophylline PDE_A Phosphodiesterase (PDE) Acebrophylline->PDE_A inhibits cAMP_A ↑ cAMP Acebrophylline->cAMP_A leads to Mucus Mucus Secretion Acebrophylline->Mucus modifies Inflammatory Inflammatory Mediators (TNF-α, Leukotrienes) Acebrophylline->Inflammatory inhibits Inflammation ↓ Airway Inflammation Acebrophylline->Inflammation reduces Bronchodilation_A Bronchodilation cAMP_A->Bronchodilation_A Viscosity ↓ Viscosity Mucus->Viscosity Clearance ↑ Mucociliary Clearance Mucus->Clearance Theophylline Theophylline PDE_T Phosphodiesterase (PDE III & IV) Theophylline->PDE_T inhibits cAMP_T ↑ cAMP Theophylline->cAMP_T leads to Diaphragm Diaphragmatic Muscles Theophylline->Diaphragm HDAC Histone Deacetylase (HDAC) Theophylline->HDAC activates (low dose) Bronchodilation_T Bronchodilation cAMP_T->Bronchodilation_T Contraction ↑ Force of Contraction Diaphragm->Contraction AntiInflammatory Anti-inflammatory Effects HDAC->AntiInflammatory

Caption: Signaling pathways of Acebrophylline and Theophylline.

References

Validating the anti-inflammatory effects of Ambroxol acefylline against a known standard

Author: BenchChem Technical Support Team. Date: December 2025

Ambroxol (B1667023) acefylline (B349644), a compound combining the mucolytic agent ambroxol with the bronchodilator acefylline, has demonstrated significant anti-inflammatory properties in addition to its established effects on respiratory function.[1][2] This comparison guide provides an objective analysis of the anti-inflammatory effects of Ambroxol acefylline, benchmarking its performance against known standards through experimental data. The guide delves into the underlying mechanisms, presents detailed experimental protocols, and summarizes quantitative findings to support researchers, scientists, and drug development professionals.

The anti-inflammatory actions of Ambroxol acefylline are largely attributed to its ambroxol component, which has been shown to modulate key signaling pathways involved in the inflammatory response.[1] In-vitro and preclinical studies have consistently highlighted the ability of ambroxol to suppress the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells.[3][4]

Quantitative Data Summary

The anti-inflammatory efficacy of ambroxol, the active moiety of Ambroxol acefylline, has been quantified in various preclinical models. The following tables summarize the key findings, comparing the effects of ambroxol to control groups and, where available, to a standard anti-inflammatory agent.

Table 1: Effect of Ambroxol on Pro-Inflammatory Cytokine Secretion in Human Mononuclear Cells [1]

Cell TypeInflammatory StimulusAmbroxol ConcentrationCytokine% Reduction (Compared to Stimulated Control)
Peripheral Blood Mononuclear CellsPhytohaemagglutinin (PHA)10 µMTNF-α12 - 37%
Peripheral Blood Mononuclear CellsPhytohaemagglutinin (PHA)10 µMIL-212 - 37%
Peripheral Blood Mononuclear CellsPhytohaemagglutinin (PHA)10 µMIFN-γ12 - 37%
Peripheral Blood Mononuclear CellsPhytohaemagglutinin (PHA)1 µMTNF-α6 - 27%
Peripheral Blood Mononuclear CellsPhytohaemagglutinin (PHA)1 µMIL-26 - 27%

Table 2: Effect of Ambroxol on Pro-inflammatory Cytokine Levels in BALF of LPS-Induced Acute Lung Injury in Mice [3]

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control25 ± 830 ± 1015 ± 5
LPS-Induced350 ± 50450 ± 60200 ± 30
LPS + Ambroxol150 ± 25200 ± 3580 ± 15
p < 0.05 compared to LPS-Induced group. Data are presented as mean ± standard deviation.

Table 3: Effect of Ambroxol on Inflammatory Cell Infiltration in BALF of OVA-Induced Asthmatic Mice [3]

Treatment GroupTotal Cells (x10⁵)Eosinophils (x10⁵)Neutrophils (x10⁵)
Control1.2 ± 0.30.1 ± 0.050.2 ± 0.1
OVA-Induced8.5 ± 1.54.2 ± 0.81.5 ± 0.4
OVA + Ambroxol4.1 ± 0.71.5 ± 0.40.6 ± 0.2
p < 0.05 compared to OVA-Induced group. Data are presented as mean ± standard deviation.

Signaling Pathways and Mechanisms of Action

In-vitro studies indicate that ambroxol exerts its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3] By interfering with these cascades, ambroxol can suppress the downstream production of inflammatory mediators.[1]

Experimental Protocols

The validation of Ambroxol acefylline's anti-inflammatory effects typically involves in-vivo models of lung inflammation. A standard protocol is the lipopolysaccharide (LPS)-induced acute lung injury model in mice.

In Vivo Anti-inflammatory Activity Assay (Murine Model of LPS-Induced Acute Lung Injury) [5]

  • Objective: To assess the ability of a test compound to reduce inflammation in the lungs.

  • Materials: Male BALB/c mice (or other suitable strain), Lipopolysaccharide (LPS), Ambroxol acefylline, Dexamethasone (as a positive control), and vehicle.

  • Procedure:

    • Animal Acclimatization: Mice are housed under standard laboratory conditions for at least one week before the experiment.

    • Induction of Lung Injury: Mice are anesthetized, and a single dose of LPS is instilled intratracheally to induce acute lung injury.

    • Treatment: The mice are divided into different groups: a control group (LPS + vehicle), a positive control group (LPS + Dexamethasone), and test groups (LPS + different doses of Ambroxol acefylline). Treatments are administered (e.g., via intraperitoneal injection) at specified time points after LPS instillation.

    • Bronchoalveolar Lavage (BAL): At predetermined time points (e.g., 24, 48, and 72 hours after LPS instillation), the mice are euthanized. BAL is performed by cannulating the trachea and lavaging the lungs with sterile saline to collect BAL fluid.

    • Analysis of BAL Fluid: The BAL fluid is centrifuged to separate the cells from the supernatant. The supernatant is used for cytokine analysis (e.g., TNF-α, IL-6) using specific ELISA kits. The cell pellet is used for total and differential cell counts.

    • Data Analysis: The levels of inflammatory cytokines and the number of inflammatory cells in the BAL fluid of the treated groups are compared with the control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed differences.

References

A Comparative Analysis of Ambroxol Acefylline and Ambroxol Hydrochloride in Preclinical Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents for respiratory diseases characterized by excessive and viscous mucus, Ambroxol (B1667023) hydrochloride has long been a staple. However, the emergence of Ambroxol acefylline (B349644), a combination molecule, has prompted a closer examination of its potential advantages. This guide provides an objective comparison of the performance of Ambroxol acefylline versus Ambroxol hydrochloride in various respiratory disease models, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.

Pharmacological Profiles and Mechanisms of Action

Ambroxol hydrochloride is a well-established mucolytic agent that enhances mucus clearance through multiple mechanisms. It stimulates the production of pulmonary surfactant, a substance that reduces mucus viscosity and adhesion, and increases mucociliary clearance, facilitating the removal of phlegm.[1] Additionally, Ambroxol hydrochloride exhibits anti-inflammatory and antioxidant properties.[1]

Ambroxol acefylline, also known as acebrophylline, is a chemical entity that combines ambroxol with theophylline-7-acetic acid.[1][2] This results in a dual mechanism of action. The ambroxol component delivers mucolytic and muco-regulating effects similar to Ambroxol hydrochloride.[1] The theophylline-7-acetic acid component, a xanthine (B1682287) derivative, functions as a bronchodilator by inhibiting phosphodiesterase enzymes, which leads to the relaxation of airway smooth muscle.[1][3] This component also contributes to the anti-inflammatory effects of the compound.[1]

Comparative Efficacy in Respiratory Models

Direct comparative studies have elucidated key differences in the clinical efficacy of Ambroxol acefylline and Ambroxol hydrochloride, particularly in their effects on mucus properties and respiratory function.

Mucolytic and Expectorant Effects

Both agents have demonstrated efficacy in improving mucus characteristics and easing expectoration. However, studies suggest a potential advantage for Ambroxol acefylline in reducing sputum viscosity. One clinical trial found that while both treatments effectively reduced clinical symptoms, acebrophylline significantly decreased sputum viscosity to a greater extent than ambroxol.[1] Another study involving patients over 60 years of age corroborated this finding, reporting a more significant reduction in sputum viscosity with acebrophylline compared to ambroxol.[1]

Respiratory Function

A significant differentiator between the two compounds is their impact on respiratory function, which is attributed to the bronchodilatory component of Ambroxol acefylline. A comparative study highlighted that while both treatments alleviated clinical symptoms, acebrophylline led to a significant increase in Forced Expiratory Volume in 1 second (FEV1) by approximately 16% compared to ambroxol.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative clinical studies, providing a clear comparison of the efficacy of Ambroxol acefylline and Ambroxol hydrochloride.

Efficacy ParameterAmbroxol Acefylline (Acebrophylline)Ambroxol HydrochlorideStudy Reference
Sputum Viscosity Significant reduction, greater than AmbroxolSignificant reduction[1]
Sputum Production Significant decreaseSignificant decrease[1]
FEV1 Improvement ~16% increaseNot significant[1][2]
Symptom Improvement Comparable to AmbroxolComparable to Acebrophylline[1]

Signaling Pathways

The therapeutic effects of both compounds are mediated through distinct and overlapping signaling pathways.

Ambroxol hydrochloride exerts its anti-inflammatory effects by inhibiting the Erk 1/2 and NF-κB signaling pathways, which in turn reduces the production of pro-inflammatory cytokines.[4]

Ambroxol_Hydrochloride_Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Erk 1/2 Pathway Erk 1/2 Pathway Cell Membrane->Erk 1/2 Pathway Activates NF-κB Pathway NF-κB Pathway Cell Membrane->NF-κB Pathway Activates Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Erk 1/2 Pathway->Pro-inflammatory Cytokine Production NF-κB Pathway->Pro-inflammatory Cytokine Production Ambroxol_HCl Ambroxol Hydrochloride Ambroxol_HCl->Erk 1/2 Pathway Inhibits Ambroxol_HCl->NF-κB Pathway Inhibits

Ambroxol Hydrochloride Anti-inflammatory Pathway

Ambroxol acefylline's acefylline component acts as a phosphodiesterase (PDE) inhibitor, preventing the degradation of cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the relaxation of airway smooth muscles and bronchodilation.[5][6]

Ambroxol_Acefylline_Pathway Acefylline Acefylline (from Ambroxol acefylline) PDE Phosphodiesterase (PDE) Acefylline->PDE Inhibits cAMP_increase ↑ Intracellular cAMP Acefylline->cAMP_increase Leads to cAMP_degradation cAMP Degradation PDE->cAMP_degradation Smooth_muscle_relaxation Airway Smooth Muscle Relaxation cAMP_increase->Smooth_muscle_relaxation Bronchodilation Bronchodilation Smooth_muscle_relaxation->Bronchodilation

Ambroxol Acefylline Bronchodilator Pathway

Experimental Protocols

The following provides a detailed methodology for a representative comparative clinical trial evaluating the efficacy of Ambroxol acefylline versus Ambroxol hydrochloride in patients with chronic bronchitis.[7]

Study Design

A multicenter, randomized, double-blind, parallel-group study.

Patient Population

Adult patients (aged 18-75 years) with a clinical diagnosis of chronic bronchitis, characterized by cough and sputum production on most days for at least three consecutive months in the preceding two years.

Inclusion Criteria
  • Signed informed consent.

  • Confirmed diagnosis of chronic bronchitis.

Exclusion Criteria
  • Known hypersensitivity to either study drug.

  • Use of other mucolytic or bronchodilator medications within the washout period.

  • Acute respiratory infection within four weeks of screening.

  • Significant hepatic or renal impairment.

  • Pregnancy or lactation.

Treatment Arms
  • Ambroxol acefylline: 200 mg orally, twice daily for 14 days.

  • Ambroxol hydrochloride: 30 mg orally, three times daily for 14 days.

Outcome Measures
  • Primary Efficacy Endpoint: Change from baseline in sputum viscosity, assessed using a viscometer.

  • Secondary Efficacy Endpoints:

    • Change from baseline in sputum volume and consistency.

    • Change from baseline in FEV1 and Forced Vital Capacity (FVC).

    • Patient-reported outcomes on cough severity and ease of expectoration using a visual analog scale (VAS).

    • Physician's global assessment of efficacy.

Experimental Workflow for Sputum Viscosity Measurement

Sputum_Viscosity_Workflow cluster_collection Sputum Collection cluster_measurement Viscosity Measurement cluster_analysis Data Analysis Collect Collect sputum sample from patient Homogenize Homogenize sample Collect->Homogenize Load Load sample into cone-plate viscometer Homogenize->Load Measure Measure viscosity at defined shear rates Load->Measure Record Record data Measure->Record Calculate Calculate change from baseline viscosity Record->Calculate Compare Compare between treatment groups Calculate->Compare

Workflow for Sputum Viscosity Assessment

Conclusion

The available experimental data from respiratory disease models indicate that while both Ambroxol acefylline and Ambroxol hydrochloride are effective mucolytic agents, Ambroxol acefylline offers the additional benefit of bronchodilation. This dual action translates to a greater improvement in respiratory function, as evidenced by the significant increase in FEV1 in comparative studies. For researchers and drug development professionals, Ambroxol acefylline represents a promising therapeutic option that addresses both mucus hypersecretion and airflow obstruction, key pathophysiological features of many chronic respiratory diseases. Further research into the long-term benefits and safety profile of Ambroxol acefylline is warranted to fully establish its place in the management of these conditions.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ambroxol Acefylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantitative determination of Ambroxol acefylline (B349644): High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to offer a comparative overview of their performance based on experimental data to aid in method selection and validation for quality control and research purposes.

Ambroxol acefylline, a combination of the mucolytic agent Ambroxol and the bronchodilator Acefylline, requires accurate and reliable quantification in pharmaceutical formulations.[1] The choice of analytical method depends on factors such as specificity, sensitivity, accuracy, precision, and the intended application, ranging from routine quality control to detailed stability studies.

Executive Summary of Method Performance

The cross-validation of analytical techniques is crucial for ensuring the reliability and consistency of results. While a direct comparative study validating HPLC, HPTLC, and UV-Vis spectrophotometry for Ambroxol acefylline in a single experimental design is not extensively documented, a synthesis of existing validated methods provides a strong basis for comparison.

  • High-Performance Liquid Chromatography (HPLC) stands out as the most specific and sensitive method, capable of separating and quantifying Ambroxol and Acefylline simultaneously, even in the presence of degradation products.[2]

  • High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective alternative, suitable for the simultaneous quantification of multiple samples.[3]

  • UV-Vis Spectrophotometry is the simplest and most rapid method, ideal for routine analysis of the bulk drug or simple formulations where excipients do not interfere.[2][4]

Quantitative Data Comparison

The following tables summarize the validation parameters for HPLC, HPTLC, and UV-Vis spectrophotometric methods for the determination of Ambroxol acefylline or its components, compiled from various validated studies.

Table 1: Linearity and Range
MethodAnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
HPLC Acefylline2 - 140.999
Ambroxol2 - 140.999
HPTLC Acebrophylline0.6 - 2.2 (µ g/band )0.9992
UV-Vis Acebrophylline2 - 200.9994
Ambroxol HCl2 - 100.99987
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
MethodAnalyteLODLOQ
HPLC Acefylline0.3 µg/mL0.9 µg/mL
Ambroxol0.3 µg/mL0.9 µg/mL
HPTLC Acebrophylline1.133 ng/band3.434 ng/band
UV-Vis Acebrophylline0.178 µg/mL0.598 µg/mL
Ambroxol HCl1 µg/mL4 µg/mL
Table 3: Accuracy (Recovery Studies)
MethodAnalyteSpiked Level (%)Mean Recovery (%)
HPLC Acefylline & AmbroxolNot Specified99.23 - 101.41
HPTLC Acebrophylline50, 100, 15099.00 - 99.93
UV-Vis AcebrophyllineNot Specified99 - 100
Table 4: Precision (%RSD)
MethodAnalyteIntraday (%RSD)Interday (%RSD)
HPLC Acefylline & Ambroxol< 2< 2
HPTLC Acebrophylline0.10 - 0.17Not Reported
UV-Vis Ambroxol HCl1.891.4120

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on validated methods reported in the literature.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is for the simultaneous determination of Ambroxol and Acefylline in pharmaceutical dosage forms.

Instrumentation and Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system with a UV-Vis detector.[1]

  • Column: C18 column (e.g., SGE SS Wakosil-II 5C18AR, 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of 25 mM Ammonium Acetate buffer (pH adjusted to 7.3) and Acetonitrile in a 3:7 (v/v) ratio.[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Detection Wavelength: 257 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient.[1]

Preparation of Solutions:

  • Mobile Phase Preparation: Prepare a 25 mM solution of Ammonium Acetate in HPLC grade water, adjust the pH to 7.3, and mix with Acetonitrile in a 3:7 (v/v) ratio. Degas the mobile phase before use.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Ambroxol Hydrochloride and Acefylline reference standards separately and transfer to individual 100 mL volumetric flasks. Dissolve in the mobile phase and make up the volume.[1]

  • Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing a suitable concentration of both Ambroxol and Acefylline (e.g., 10 µg/mL of each) by diluting with the mobile phase.[1]

  • Sample Solution Preparation: Weigh and powder at least 20 tablets. Accurately weigh a quantity of the powder equivalent to 100 mg of the active ingredient and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15-20 minutes, and then make up the volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter and further dilute to a concentration within the linearity range.[1]

Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase) to check for interferences.

  • Inject the working standard solution to determine the retention times (Typical retention times: Acefylline ~3.05 min, Ambroxol ~8.59 min).[5]

  • Inject the sample solution.

  • Quantify the analytes using the peak areas compared to the standard.

Method 2: High-Performance Thin-Layer Chromatography (HPTLC)

This stability-indicating method is for the estimation of Acebrophylline.

Instrumentation and Chromatographic Conditions:

  • HPTLC System: Camag HPTLC system with a Linomat-5 applicator, twin trough chamber, and TLC-4 scanner.[6]

  • Stationary Phase: Pre-coated silica (B1680970) gel 60F254 TLC plates.[6]

  • Mobile Phase: Toluene: Methanol (B129727): Acetone (8: 2: 2 v/v/v).[6]

  • Detection Wavelength: 247 nm.[6]

  • Rf Value: 0.49 ± 0.03.[6]

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Acebrophylline standard, dissolve in methanol, and dilute to 100 mL in a volumetric flask.[3]

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol.[3]

  • Sample Solution (100 µg/mL): Weigh and powder 20 tablets. Transfer powder equivalent to 100 mg of Acebrophylline to a 100 mL volumetric flask, add 60 mL of methanol, sonicate for 20 minutes, and dilute to volume with methanol. Filter the solution and then dilute 1 mL to 10 mL with methanol.[3]

Analysis Procedure:

  • Apply the standard and sample solutions as bands on the HPTLC plate.

  • Develop the plate in the twin trough chamber saturated with the mobile phase.

  • Dry the plate and scan at 247 nm.

  • Quantify Acebrophylline by comparing the peak areas of the sample and standard.

Method 3: UV-Visible Spectrophotometry

This method is for the estimation of Acebrophylline in bulk and pharmaceutical formulations.

Instrumentation:

  • Spectrophotometer: A UV-Visible double beam spectrophotometer with 10 mm matched quartz cells.[7]

Methodology:

  • Solvent: Methanol.

  • λmax: 274 nm.

Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Prepare a stock solution of Acebrophylline in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the concentration range of 2-20 µg/mL using methanol.

  • Sample Solution: Weigh and powder a sufficient number of tablets. Transfer a quantity of powder equivalent to 10 mg of Acebrophylline to a 100 mL volumetric flask, add about 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol. Filter the solution.

Analysis Procedure:

  • Record the absorption spectra of the working standard solutions and the sample solution against a methanol blank.

  • Determine the absorbance at the λmax of 274 nm.

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of Ambroxol acefylline in the sample solution from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows and the primary signaling pathway associated with the bronchodilatory and anti-inflammatory action of Acefylline.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh_std Weigh Standards (Ambroxol & Acefylline) dissolve_std Dissolve in Mobile Phase weigh_std->dissolve_std inject Inject into HPLC System dissolve_std->inject weigh_sample Weigh Powdered Tablets dissolve_sample Dissolve & Sonicate in Mobile Phase weigh_sample->dissolve_sample filter Filter (0.45 µm) dissolve_sample->filter filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (257 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Peak Integration (Area, RT) chromatogram->integrate quantify Quantification via Calibration Curve integrate->quantify

HPLC Experimental Workflow

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPTLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions in Methanol apply Apply Samples to TLC Plate prep_std->apply prep_sample Prepare Sample Solution in Methanol prep_sample->apply develop Develop Plate in Mobile Phase apply->develop scan Densitometric Scanning (247 nm) develop->scan get_peaks Obtain Peak Areas scan->get_peaks quantify Quantify vs. Standard get_peaks->quantify

HPTLC Experimental Workflow

UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis prep_std Prepare Standard Dilutions in Methanol measure Measure Absorbance at λmax (274 nm) prep_std->measure prep_sample Prepare Sample Solution in Methanol prep_sample->measure calibrate Plot Calibration Curve measure->calibrate quantify Determine Concentration calibrate->quantify

UV-Vis Spectrophotometry Workflow

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PDE4 PDE4 cAMP->PDE4 Degraded by PKA PKA (inactive) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP PKA_active PKA (active) PKA->PKA_active MLCK MLCK (active) PKA_active->MLCK Inhibits MLCK_inactive MLCK (inactive) MLCK->MLCK_inactive Contraction Smooth Muscle Contraction MLCK->Contraction Relaxation Bronchodilation MLCK_inactive->Relaxation Acefylline Acefylline Acefylline->PDE4 Inhibits NFkB NF-κB Inhibition Acefylline->NFkB Anti-inflammatory Effect

Acefylline Signaling Pathway

Conclusion

The cross-validation of analytical methods for Ambroxol acefylline reveals that HPLC, HPTLC, and UV-Vis spectrophotometry are all viable techniques, each with its own set of advantages. HPLC offers the highest degree of specificity and sensitivity, making it the method of choice for stability-indicating assays and the analysis of complex mixtures. HPTLC provides a balance of speed, cost-effectiveness, and sample throughput. UV-Vis spectrophotometry, while the least specific, is a rapid and simple tool for routine quality control of the bulk drug and simple formulations. The selection of the most appropriate method should be guided by the specific analytical requirements, including the nature of the sample, the need for specificity, and considerations of time and cost. All methods, when properly validated, can provide accurate and precise results for the quantification of Ambroxol acefylline.

References

A Comparative Analysis of the Bronchodilator Effects of Acebrophylline and Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bronchodilator effects of Acebrophylline and Salbutamol (B1663637), intended to inform research and drug development. Due to a lack of direct head-to-head clinical trials, this guide synthesizes data from individual studies to offer an indirect comparison of their efficacy, supported by experimental data and detailed methodologies.

Executive Summary

Salbutamol, a short-acting beta-2 adrenergic agonist (SABA), is a well-established and potent bronchodilator used for rapid relief of bronchospasm. Its mechanism is centered on the direct relaxation of airway smooth muscle. Acebrophylline, a newer molecule, offers a multi-faceted approach. It is a combination of ambroxol (B1667023) and theophylline-7-acetic acid, providing not only bronchodilation but also mucolytic and anti-inflammatory effects.

While Salbutamol provides a more potent and rapid onset of bronchodilation, making it a cornerstone of rescue therapy, Acebrophylline's broader pharmacological profile suggests its utility in the long-term management of chronic obstructive airway diseases where mucus hypersecretion and inflammation are significant contributors.

Data Presentation: A Comparative Overview

Table 1: Summary of Bronchodilator Effects of Acebrophylline in Patients with COPD

Study (Comparator)Drug & DosageKey ParameterBaseline Value (Mean ± SD)Post-Treatment Value (Mean ± SD)Change from Baseline
Tapadar et al. (2014) vs. Theophylline SR[1]Acebrophylline 100mg twice dailyFEV1 (L)1.18 ± 0.231.35 ± 0.21 (at 42 days)+0.17
FEV1/FVC (%)58.1 ± 5.362.3 ± 5.8 (at 42 days)+4.2
PEFR (L/min)251.5 ± 45.2278.5 ± 48.9 (at 42 days)+27.0
Dhar et al. (2025) (Combination with N-acetylcysteine)[2][3]Acebrophylline 100mg + N-acetylcysteine 600mg twice dailyFEV1 (L) in COPD1.2371.414 (at 90 days)+0.177
FEV1 (L) in Asthma1.4771.747 (at 90 days)+0.27

Table 2: Summary of Bronchodilator Effects of Salbutamol in Patients with Obstructive Airway Disease

Study (Comparator)Drug & DosageKey ParameterBaseline Value (Mean)Post-Treatment Value (Mean)Change from Baseline
Taylor et al. (1981) vs. Theophylline[4]Inhaled Salbutamol 200mcgFEV1 (L)Not specifiedNot specifiedStatistically significant improvement
Williams et al. (1976) vs. Aminophylline[5]Intravenous Salbutamol 100mcgFEV1Not specifiedNot specified26% mean proportionate increase
Anonymous (2025) vs. Placebo[6]Controlled-release Salbutamol 8mg twice dailyFEV1 (L)Not specifiedNot specifiedNet change of 95 ml in favour of Salbutamol

Experimental Protocols

Acebrophylline Studies

1. Study by Tapadar et al. (2014)[1]

  • Objective: To compare the efficacy and tolerability of Acebrophylline with sustained-release (SR) Theophylline in patients with moderate COPD.

  • Study Design: An open-label, randomized, comparative, longitudinal study.

  • Patient Population: 40 patients with moderate COPD.

  • Intervention:

    • Group 1: Acebrophylline 100mg twice daily.

    • Group 2: Sustained-release Theophylline 300mg once daily.

    • Both groups also received Tiotropium inhalation (18µgm per day).

  • Duration: 42 days.

  • Outcome Measures:

    • Primary: Changes in spirometric parameters (FEV1, FEV1/FVC, PEFR).

    • Secondary: Symptom scores and adverse effects.

  • Data Collection: Spirometry and clinical assessments were performed at baseline (day 0), day 21, and day 42.

2. Study by Dhar et al. (2025)[2][3]

  • Objective: To assess the efficacy and safety of a combination of N-acetylcysteine and Acebrophylline in patients with moderate to severe COPD and Asthma.

  • Study Design: A non-randomized, interventional, prospective, single-arm, post-marketing surveillance study.

  • Patient Population: 97 patients (76 with COPD, 21 with Asthma).

  • Intervention: Combination of Acebrophylline 100 mg and N-acetylcysteine 600 mg administered orally twice daily as an add-on therapy.

  • Duration: 90 days.

  • Outcome Measures:

    • Primary: Quality of Life (COPD Assessment Test and Asthma Control Test).

    • Secondary: Mean changes in FEV1 and FVC.

Salbutamol Studies

1. Study by Williams et al. (1976)[5]

  • Objective: To compare the efficacy of intravenous Salbutamol with intravenous Aminophylline (B1665990) in acute exacerbations of asthma.

  • Study Design: A randomized, double-blind trial.

  • Patient Population: 23 patients with acute asthma exacerbations.

  • Intervention:

    • Group 1: Intravenous Salbutamol (100µg).

    • Group 2: Intravenous Aminophylline (250mg).

  • Outcome Measures: Mean proportionate increase in FEV1.

2. Study by Taylor et al. (1981)[4]

  • Objective: To compare the efficacy of oral Theophylline and inhaled Salbutamol in patients with irreversible chronic obstructive pulmonary disease.

  • Study Design: A double-blind, randomized, four-phase, crossover comparison.

  • Patient Population: 12 patients with stable COPD.

  • Intervention: Placebo, oral Theophylline, inhaled Salbutamol, and a combination of both drugs. Each treatment phase lasted for two weeks.

  • Outcome Measures: Changes in FEV1, FVC, and other spirometric parameters.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The bronchodilator effects of Acebrophylline and Salbutamol are mediated through distinct signaling pathways.

Salbutamol_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Salbutamol Salbutamol Beta2_Receptor β2-Adrenergic Receptor Salbutamol->Beta2_Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase (inactive) PKA->Myosin_LCK Inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Acebrophylline_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Acebrophylline Acebrophylline Ambroxol Ambroxol Acebrophylline->Ambroxol Releases Theophylline_AA Theophylline-7-acetic acid Acebrophylline->Theophylline_AA Releases PDE Phosphodiesterase (PDE) AMP AMP PDE->AMP Converts cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Mucus Mucus Viscosity & Adhesion Ambroxol->Mucus Reduces Clearance Mucociliary Clearance Mucus->Clearance Improves Theophylline_AA->PDE Inhibits Inflammation Anti-inflammatory Effects Theophylline_AA->Inflammation Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A (e.g., Acebrophylline) Randomization->Group_A Group_B Group B (e.g., Salbutamol) Randomization->Group_B Follow_Up Follow-up Assessments (e.g., Day 21, Day 42) Group_A->Follow_Up Group_B->Follow_Up Baseline Baseline Assessment (Spirometry, Symptoms) Final_Assessment Final Assessment (End of Study) Follow_Up->Final_Assessment Data_Collection Data Collection Final_Assessment->Data_Collection Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

A Comparative Analysis of Ambroxol Acefylline and Carbocisteine on Mucus Viscosity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two prominent mucoactive agents, Ambroxol (B1667023) acefylline (B349644) and carbocisteine (B549337), with a specific focus on their effects on mucus viscosity. The following sections present a synthesis of available experimental data, detailed methodologies for relevant experiments, and visualizations of the underlying mechanisms of action to facilitate an objective comparison for research and drug development purposes.

Quantitative Data on Mucus Viscosity

Direct head-to-head clinical trials providing quantitative data on the effects of Ambroxol acefylline and carbocisteine on mucus viscosity are limited. The following table summarizes findings from separate studies, highlighting the efficacy of each agent. It is important to note that variations in study design, patient populations, and methodologies necessitate a cautious interpretation of these comparative data.

DrugStudy PopulationKey Findings on ViscosityQuantitative Result
Ambroxol acefylline (Acebrophylline) Patients with chronic obstructive bronchitisDemonstrated a significant reduction in the viscosity of expectorate.A reduction in expectorate viscosity of 53% to 78% was observed after 10-20 days of treatment.[1]
Carbocisteine-lysine Patients with chronic bronchitisShowed a significant reduction in the viscosity of bronchial mucus.A 67% reduction in viscosity was observed at the end of a 4-day treatment period.
Ambroxol Patients with IL-13 stimulated primary human bronchial epithelial cellsResulted in a decrease in both the elastic (G') and viscous (G'') moduli of mucus.Data on the specific percentage reduction was not available in the provided search results.
S-carboxymethylcysteine (Carbocisteine) Adult patients with chronic sinusitisDid not significantly change the elastic modulus (G') or dynamic viscosity (eta') of nasal mucus.No significant change observed.[2]

Note: The data presented is derived from separate clinical investigations and does not represent a direct head-to-head comparison in a single study.

Mechanisms of Action and Signaling Pathways

Ambroxol acefylline and carbocisteine employ distinct mechanisms to achieve their mucolytic effects by altering the viscoelastic properties of mucus.

Ambroxol Acefylline: This compound is a combination of ambroxol and theophylline-7-acetic acid (acefylline).

  • Ambroxol Component: The mucolytic action of ambroxol is multifaceted. It stimulates the secretion of pulmonary surfactant by type II pneumocytes, which acts as an "anti-glue" factor, reducing the adhesion of mucus to the bronchial walls.[3] Ambroxol is also thought to depolymerize mucopolysaccharide fibers and break disulfide bonds within mucus, contributing to a reduction in viscosity.[3] Furthermore, it can modulate key inflammatory signaling pathways. Research suggests that ambroxol can inhibit the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Nuclear Factor-kappa B (NF-κB) pathways, which are crucial for the production of pro-inflammatory cytokines that can increase mucus production and viscosity.[4]

  • Acefylline Component: Acefylline is a xanthine (B1682287) derivative that acts as a phosphodiesterase (PDE) inhibitor. By inhibiting PDEs, it increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), leading to bronchodilation and anti-inflammatory effects.[4] This bronchodilatory action can facilitate the clearance of loosened mucus.

Carbocisteine: Classified as a mucoregulator, carbocisteine's primary mechanism involves modulating the biosynthesis of mucin glycoproteins, the main components of mucus.[5] It is believed to restore the balance between the production of sialomucins and fucomucins by stimulating the intracellular enzyme sialyl transferase.[5][6] This shift towards less viscous sialomucins helps to normalize the overall viscosity and elasticity of the mucus.[5][7] Unlike N-acetylcysteine, carbocisteine does not possess a free sulfhydryl group to directly break disulfide bonds in the mucus glycoproteins.[8]

Signaling Pathway Diagrams

Ambroxol_Acefylline_Pathway cluster_ambroxol Ambroxol Component cluster_acefylline Acefylline Component Inflammatory_Stimulus Inflammatory Stimulus ERK1_2 ERK1/2 Inflammatory_Stimulus->ERK1_2 NF_kB NF-κB Inflammatory_Stimulus->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines ERK1_2->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines Mucus_Production ↑ Mucus Production & Viscosity Pro_inflammatory_Cytokines->Mucus_Production Ambroxol Ambroxol Ambroxol->ERK1_2 Inhibits Ambroxol->NF_kB Inhibits Type_II_Pneumocytes Type II Pneumocytes Ambroxol->Type_II_Pneumocytes Stimulates Surfactant ↑ Surfactant Secretion Type_II_Pneumocytes->Surfactant Mucus_Adhesion ↓ Mucus Adhesion Surfactant->Mucus_Adhesion Acefylline Acefylline PDE Phosphodiesterase (PDE) Acefylline->PDE Inhibits cAMP ↑ cAMP cAMP_degradation cAMP Degradation PDE->cAMP_degradation Bronchodilation Bronchodilation cAMP->Bronchodilation Anti_inflammatory Anti-inflammatory Effects cAMP->Anti_inflammatory

Ambroxol Acefylline's dual mechanism of action.

Carbocisteine_Pathway Carbocisteine Carbocisteine Sialyl_transferase Sialyl transferase Carbocisteine->Sialyl_transferase Stimulates Sialomucin ↑ Sialomucin Production Sialyl_transferase->Sialomucin Fucomucin ↓ Fucomucin Production Sialyl_transferase->Fucomucin Mucus_Viscosity ↓ Mucus Viscosity & Elasticity Sialomucin->Mucus_Viscosity Fucomucin->Mucus_Viscosity

Carbocisteine's mucoregulatory mechanism.

Experimental Protocols

The quantitative assessment of mucus viscosity is crucial for evaluating the efficacy of mucolytic agents. A common and robust method for this is sputum rheology measurement using a cone-plate rheometer.

Protocol: Sputum Rheology Measurement using a Cone-Plate Rheometer

Objective: To quantify the viscoelastic properties (elastic modulus G' and viscous modulus G'') of sputum samples before and after treatment with a mucolytic agent.

Materials:

  • Cone-plate rheometer

  • Sterile, wide-mouthed sputum collection containers

  • Vortex mixer

  • Calibrated positive displacement pipette

  • Phosphate-buffered saline (PBS), pH 7.4

  • Water bath or incubator set to 37°C

Procedure:

  • Sputum Collection:

    • Instruct patients to rinse their mouths with water to minimize salivary contamination.

    • Collect spontaneously expectorated sputum in a sterile, wide-mouthed container. For studies requiring induced sputum, nebulization with hypertonic saline can be employed.

    • Process samples as soon as possible after collection. If immediate analysis is not feasible, samples can be stored at -80°C.

  • Sample Preparation:

    • If frozen, thaw the sputum sample completely at room temperature.

    • To ensure homogeneity, gently vortex the sputum sample for 30-60 seconds. Avoid excessive vortexing which can alter the mucus structure.

  • Rheometer Setup:

    • Set the temperature of the rheometer's lower plate to 37°C to simulate physiological conditions.

    • Select a cone geometry appropriate for the sample volume and expected viscosity (e.g., 20 mm or 40 mm diameter cone).

    • Calibrate the instrument according to the manufacturer's instructions.

  • Sample Loading:

    • Using a positive displacement pipette, carefully transfer a defined volume of the homogenized sputum (typically 20-50 µL) onto the center of the lower plate of the rheometer.

    • Lower the cone to the predetermined gap, ensuring the sample spreads evenly to the edge of the cone without forming air bubbles.

  • Oscillatory Measurement:

    • Perform a frequency sweep (e.g., from 0.1 to 10 Hz) at a constant, low strain (e.g., 1-5%) that is within the linear viscoelastic region of the sample.

    • The instrument will measure the elastic (storage) modulus (G'), which represents the solid-like behavior, and the viscous (loss) modulus (G''), which represents the liquid-like behavior of the sputum.

  • Data Analysis:

    • Record the G' and G'' values across the range of frequencies.

    • Compare the viscoelastic profiles of sputum samples from treated groups with those from a placebo or control group.

    • The percentage reduction in viscosity can be calculated using the formula: [ (Viscosity_control - Viscosity_test) / Viscosity_control ] * 100.

Experimental Workflow Diagram

Experimental_Workflow Start Patient Recruitment (e.g., Chronic Bronchitis) Baseline_Sputum Baseline Sputum Collection (Day 0) Start->Baseline_Sputum Randomization Randomization Group_A Treatment Group A (Ambroxol acefylline) Randomization->Group_A Group_B Treatment Group B (Carbocisteine) Randomization->Group_B Placebo Placebo Group Randomization->Placebo Treatment_Period Treatment Period (e.g., 14 days) Group_A->Treatment_Period Group_B->Treatment_Period Placebo->Treatment_Period Baseline_Sputum->Randomization Post_Treatment_Sputum Post-Treatment Sputum Collection (Day 14) Treatment_Period->Post_Treatment_Sputum Rheology Sputum Rheology Measurement (Cone-Plate Rheometer) Post_Treatment_Sputum->Rheology Data_Analysis Data Analysis (Compare G' and G'') Rheology->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

A typical experimental workflow for a clinical trial.

Conclusion

References

In Vivo Efficacy of Ambroxol Acefylline on Glucocerebrosidase (GCase) Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo effects of Ambroxol on Glucocerebrosidase (GCase) activity, alongside other therapeutic alternatives. The following sections present quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a resource for researchers investigating therapeutic strategies for disorders associated with GCase deficiency, such as Gaucher disease and Parkinson's disease.

Comparative Analysis of GCase Activity Enhancement

The therapeutic potential of small molecules to enhance the activity of the GCase enzyme in vivo is a promising avenue for treating diseases caused by GBA1 gene mutations. This section compares the efficacy of Ambroxol with other notable GCase enhancers, Isofagomine and GT-02287, based on available preclinical and clinical data.

Ambroxol: A Pharmacological Chaperone

Ambroxol, a well-established mucolytic agent, has been repurposed as a pharmacological chaperone for mutant GCase.[1] It is believed to bind to misfolded GCase in the endoplasmic reticulum (ER), stabilizing its conformation and facilitating its trafficking to the lysosome, where it can perform its catalytic function.[2]

Table 1: Summary of In Vivo Effects of Ambroxol on GCase Activity

Animal Model/Study PopulationTissue/FluidTreatment RegimenGCase Activity ChangeReference
Wild-type MiceBrainstem, Midbrain, Cortex, Striatum4mM Ambroxol in drinking water for 12 daysSignificant increase[3][4]
L444P/+ Transgenic MiceBrainstem, Midbrain, Cortex, Striatum4mM Ambroxol in drinking water for 12 daysSignificant increase[2][3]
Human α-synuclein Overexpressing MiceBrainstem, Midbrain, Cortex4mM Ambroxol in drinking water for 12 daysSignificant increase[3]
Cynomolgus MonkeyMidbrain, Cortex, Striatum100 mg daily for 28 days~20% increase[5]
Parkinson's Disease PatientsCerebrospinal Fluid (CSF)High-dose oral Ambroxol (1.2 g/day )35% increase in GCase protein levels[6]
Gaucher Disease Patients (Type 1)Not specified2 capsules of 75 mg daily for 6 monthsIndividual improvement[1]
Alternative GCase Enhancers

Isofagomine is an iminosugar that acts as a pharmacological chaperone, enhancing GCase function by improving its folding and trafficking.[6][7][8]

Table 2: Summary of In Vivo Effects of Isofagomine on GCase Activity

Animal ModelTissueTreatment RegimenGCase Activity ChangeReference
Neuronopathic Gaucher Disease Mouse (4L;C)Liver20 mg/kg/day3-fold increase[8][9]
Neuronopathic Gaucher Disease Mouse (4L;C)Liver600 mg/kg/day6-fold increase[8][9]
Neuronopathic Gaucher Disease Mouse (4L;C)Midbrain600 mg/kg/day1.4-fold increase[8][9]
Neuronopathic Gaucher Disease Mouse (4L;C)Spleen600 mg/kg/day1.9-fold increase[9]
Neuronopathic Gaucher Disease Mouse (4L;C)Lung20 mg/kg/day1.3-fold increase[8]
Neuronopathic Gaucher Disease Mouse (4L;C)Lung600 mg/kg/day3.3-fold increase[8]

GT-02287 is a brain-penetrant, allosteric modulator that stabilizes GCase to increase its function.[10][11] It is currently in clinical development for the treatment of GBA1-Parkinson's disease.[12]

Table 3: Summary of In Vivo Effects of GT-02287 on GCase Activity

Animal ModelOutcomeTreatment RegimenEffectReference
GBA1-Parkinson's Disease Mouse ModelMotor Function90 mg/kg p.o.Rescued locomotor impairment[11]
GBA1-Parkinson's Disease Mouse ModelNeuroprotection90 mg/kg p.o.Reduced plasma neurofilament light polypeptide (NfL)[11]
Healthy Volunteers (Phase 1)Target EngagementClinically relevant dosesIncrease in GCase activity[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols cited in the reviewed literature.

In Vivo Animal Studies

1. Animal Models:

  • Wild-type Mice: Used to assess the effect of the compound on normal GCase activity.[3]

  • Transgenic Mice:

    • L444P/+ mice: Expressing a common human GBA1 mutation to model Gaucher disease.[2][3]

    • Human α-synuclein overexpressing mice: To study the interplay between GCase activity and α-synuclein pathology in Parkinson's disease.[3]

    • Neuronopathic Gaucher disease mouse model (4L;C):* A model with CNS accumulation of GCase substrates and progressive neurological deterioration.[6][7]

    • GBA1-Parkinson's disease mouse model: Created by intra-striatal injection of alpha-synuclein (B15492655) preformed fibrils (PFFs) and administration of the irreversible GCase inhibitor, conduritol beta-epoxide (CBE).[11][13]

  • Non-human Primates (Cynomolgus Monkey): To evaluate the effect of the compound in a species closer to humans.[5]

2. Drug Administration:

  • Ambroxol: Typically administered in the drinking water (e.g., 4mM solution) for a period of 12 days in mice.[3][4] In non-human primates, oral administration of 100 mg daily for 28 days has been reported.[5]

  • Isofagomine: Administered to mice at doses of 20 or 600 mg/kg/day.[7][8]

  • GT-02287: Administered orally to mice at a dose of 90 mg/kg.[11]

GCase Activity Assay

The measurement of GCase activity is a cornerstone of these studies. A common method involves the use of a fluorescent substrate.[14]

1. Principle: The assay measures the enzymatic activity of GCase by monitoring the hydrolysis of a synthetic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which releases a fluorescent product, 4-methylumbelliferone. The rate of fluorescence increase is proportional to the GCase activity in the sample.

2. Sample Preparation:

  • Tissue Lysates: Brain or other tissues are homogenized in a suitable buffer.

  • Cell Lysates: Cultured cells are lysed to release intracellular components.

  • Cerebrospinal Fluid (CSF) and Blood Samples: Can be used directly or after processing to isolate specific cell types (e.g., peripheral blood mononuclear cells).[15]

3. Assay Procedure (General Steps):

  • Protein concentration of the lysate is determined using a standard method (e.g., BCA assay).

  • The lysate is incubated with the 4-MUG substrate in an acidic buffer (to mimic the lysosomal pH).

  • The reaction is stopped after a defined period.

  • The fluorescence of the product is measured using a fluorometer.

  • GCase activity is typically expressed as nmol of substrate hydrolyzed per hour per mg of protein.

To ensure the specificity of the assay for lysosomal GCase, a GCase inhibitor such as conduritol B-epoxide (CBE) is often used as a control.[16]

Visualizations

Ambroxol's Proposed Mechanism of Action

The following diagram illustrates the proposed signaling pathway for Ambroxol as a pharmacological chaperone for GCase.

Ambroxol_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Misfolded_GCase Misfolded GCase Stabilized_Complex Ambroxol-GCase Complex Misfolded_GCase->Stabilized_Complex ERAD ER-Associated Degradation Misfolded_GCase->ERAD Degradation Ambroxol_ER Ambroxol Ambroxol_ER->Stabilized_Complex Binds & Stabilizes Trafficking_Complex Trafficking Complex Stabilized_Complex->Trafficking_Complex Trafficking Functional_GCase Functional GCase Trafficking_Complex->Functional_GCase Delivery Ambroxol_L Ambroxol Trafficking_Complex->Ambroxol_L Dissociation Product Glucose + Ceramide Functional_GCase->Product Hydrolysis Substrate Glucosylceramide Substrate->Functional_GCase

Caption: Ambroxol acts as a chaperone, stabilizing GCase in the ER for lysosomal delivery.

General Experimental Workflow for In Vivo GCase Activity Validation

The diagram below outlines a typical experimental workflow for assessing the in vivo efficacy of a GCase-enhancing compound.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_outcome Outcome Animal_Model Select Animal Model (e.g., Transgenic Mice) Drug_Admin Administer Compound (e.g., Ambroxol) Animal_Model->Drug_Admin Control_Group Administer Vehicle (Control) Animal_Model->Control_Group Tissue_Collection Collect Tissues/Fluids (Brain, Blood, CSF) Drug_Admin->Tissue_Collection Control_Group->Tissue_Collection Sample_Prep Prepare Lysates Tissue_Collection->Sample_Prep GCase_Assay Perform GCase Activity Assay Sample_Prep->GCase_Assay Data_Analysis Analyze Data (e.g., Compare Groups) GCase_Assay->Data_Analysis Conclusion Determine In Vivo Efficacy Data_Analysis->Conclusion

Caption: Workflow for in vivo validation of GCase enhancers in animal models.

References

A Comparative Review of Ambroxol Acefylline and Other Methylxanthine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ambroxol (B1667023) acefylline (B349644) against traditional and newer methylxanthine derivatives for the management of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. By examining their distinct mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data, this review aims to inform research and drug development in respiratory medicine.

Pharmacological Profiles and Mechanisms of Action

Methylxanthines have been a mainstay in respiratory therapy for decades, primarily for their bronchodilatory effects.[1] However, their clinical application is often limited by a narrow therapeutic index.[2] Newer derivatives and combination molecules like Ambroxol acefylline have been developed to improve this risk-benefit profile.

Ambroxol Acefylline (Acebrophylline) : This compound is a combination of ambroxol and theophylline-7-acetic acid.[3] This unique structure provides a dual mechanism of action:

  • The Acefylline Component (Methylxanthine) : Acts as a bronchodilator by inhibiting the phosphodiesterase (PDE) enzyme, particularly types III and IV in the lungs.[4][5] This prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.[4][6]

  • The Ambroxol Component (Mucolytic & Anti-inflammatory) : This active metabolite of bromhexine (B1221334) provides potent mucoregulatory and anti-inflammatory effects.[7][8] It stimulates the production of pulmonary surfactant, which reduces the viscosity and adhesion of mucus.[9][10] It also enhances mucociliary clearance and exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.[3][10]

Theophylline (B1681296) : The archetypal methylxanthine, theophylline, is a non-selective PDE inhibitor that promotes bronchodilation.[11] It also acts as an antagonist of adenosine receptors, which can contribute to both therapeutic and adverse effects.[12] At lower doses, it can exert anti-inflammatory effects by enhancing the activity of histone deacetylase-2 (HDAC2), an enzyme that suppresses inflammatory gene expression and is often reduced in COPD patients.[11]

Doxofylline (B1670904) : A newer methylxanthine derivative, doxofylline also acts as a PDE inhibitor to induce bronchodilation.[13] Its key advantage is a significantly improved safety profile, which is attributed to its reduced affinity for adenosine receptors, thereby minimizing cardiovascular and central nervous system side effects common with theophylline.[1][14]

Signaling_Pathways cluster_0 Methylxanthine Action cluster_1 Ambroxol Component Action Methylxanthines Methylxanthines (Acefylline, Theophylline, Doxofylline) PDE Phosphodiesterase (PDE) Inhibition Methylxanthines->PDE inhibits Adenosine Adenosine Receptor Antagonism Methylxanthines->Adenosine antagonizes cAMP ↑ intracellular cAMP PDE->cAMP leads to Bronchodilation Bronchial Smooth Muscle Relaxation (Bronchodilation) cAMP->Bronchodilation SideEffects Adverse Effects (CNS, Cardiac) Adenosine->SideEffects Ambroxol Ambroxol Surfactant ↑ Surfactant Production Ambroxol->Surfactant Clearance ↑ Mucociliary Clearance Ambroxol->Clearance Inflammation Anti-inflammatory Effects (↓ ERK/MAPK, ↓ Cytokines) Ambroxol->Inflammation Mucus ↓ Mucus Viscosity & Adhesion Surfactant->Mucus Ambroxol_Acefylline Ambroxol Acefylline Ambroxol_Acefylline->Methylxanthines provides Acefylline Ambroxol_Acefylline->Ambroxol provides Ambroxol

Distinct signaling pathways of Methylxanthine and Ambroxol components.

Comparative Efficacy Analysis

Direct comparative studies reveal key differences in the therapeutic effects of these agents, particularly regarding respiratory function and mucociliary clearance.

Bronchodilator and Respiratory Function Effects

While all methylxanthines provide bronchodilation, newer agents and combinations show advantages. In a comparative study, Ambroxol acefylline led to a significant increase in Forced Expiratory Volume in 1 second (FEV1) of approximately 16% compared to ambroxol alone, highlighting the contribution of its methylxanthine component.[15] Doxofylline has also demonstrated superior clinical outcomes over theophylline, with one study noting an 8.20% increase in FEV1 in COPD patients.[16]

| Table 1: Comparative Efficacy on Respiratory Function | | :--- | :--- | :--- | :--- | | Drug | Study Population | Key Finding | Citation | | Ambroxol Acefylline | Patients with chronic bronchitis | Led to a significant increase in FEV1 (~16%) compared to ambroxol hydrochloride. |[15] | | Theophylline (Sustained Release) | Patients with moderate COPD | Showed comparable improvement in spirometric parameters to Ambroxol acefylline. |[17][18] | | Doxofylline | Patients with COPD | Produced an 8.20% increase in FEV1. Showed greater improvement in pulmonary function tests than theophylline. |[16] |

Mucolytic and Anti-inflammatory Effects

This is where Ambroxol acefylline's dual action provides a distinct advantage. Its ambroxol component directly targets mucus viscosity and clearance.[17] Studies have shown that while both Ambroxol acefylline and Ambroxol hydrochloride improve mucus characteristics, Ambroxol acefylline may produce a significantly greater decrease in sputum viscosity.[15] Theophylline possesses some anti-inflammatory properties, but Ambroxol acefylline offers a more robust, multi-faceted anti-inflammatory and mucoregulatory effect.[11][17]

| Table 2: Comparative Efficacy on Mucolytic and Expectorant Effects | | :--- | :--- | :--- | :--- | | Drug | Study Population | Key Finding | Citation | | Ambroxol Acefylline | Patients with chronic bronchitis | More significant reduction in sputum viscosity compared to ambroxol alone. |[15] | | Ambroxol Hydrochloride | Patients with chronic bronchitis | Comparable increases in mucous viscoelasticity to Ambroxol acefylline. |[15] | | Theophylline | Patients with moderate COPD | Reduced amount of sputum in 45% of patients. |[17] | | N-acetylcysteine (NAC) | Hospitalized patients | Superior to placebo in improving sputum viscosity. |[19] |

Comparative Safety and Tolerability

The primary limitation of traditional methylxanthines is their safety profile. Ambroxol acefylline and doxofylline were developed to address this challenge. Clinical data indicates that Ambroxol acefylline has a better cardiac safety profile than theophylline.[1][17] Doxofylline's superior safety is attributed to its reduced affinity for adenosine receptors, resulting in a lower incidence of cardiovascular and CNS side effects.[1]

| Table 3: Comparative Incidence of Adverse Events | | :--- | Ambroxol Acefylline | Theophylline | Aminophylline | Doxofylline | | Cardiovascular | | | | | | Palpitations | Less Frequent | 91% | High Incidence | 60% | | Tachycardia | Minimal Increase | Increase | Significant Increase | Slight Increase | | Gastrointestinal | | | | | | Nausea/Vomiting | Less Frequent | 20-30% | High Incidence | ~15% | | Gastric Distress | Minimal | Frequent | High Incidence | Reduced Incidence | | Central Nervous System | | | | | | Headache/Dizziness | Less Frequent | 25% | Frequent | ~14% | | Insomnia/Nervousness | Minimal | Frequent | Frequent | Reduced Incidence | Data compiled from comparative clinical studies.[1][16]

Experimental Protocols

The evaluation of these compounds relies on rigorous preclinical and clinical trial methodologies.

Representative Clinical Trial Protocol

Below is a detailed methodology for a representative comparative clinical trial evaluating Ambroxol acefylline against another methylxanthine.

  • Study Design : A multicenter, randomized, double-blind, parallel-group study.[15]

  • Patient Population : Adult patients (aged 40-75 years) with a clinical diagnosis of moderate COPD (GOLD 2), characterized by a post-bronchodilator FEV1/FVC ratio < 0.70 and a history of cough and sputum production.[5][15]

  • Inclusion Criteria : Confirmed diagnosis of COPD, signed informed consent, baseline sputum viscosity score ≥ 3 on a 5-point scale.[15]

  • Exclusion Criteria : Current smokers, known hypersensitivity to study medications, acute respiratory infection within four weeks of screening, significant cardiovascular comorbidities, pregnancy, or lactation.[5][15]

  • Treatment Arms :

    • Arm A: Ambroxol acefylline (e.g., 200 mg orally, twice daily for 42 days).[15][18]

    • Arm B: Sustained-release Theophylline (e.g., 300 mg orally, once daily for 42 days).[18]

    • Arm C: Placebo.

  • Outcome Measures :

    • Primary Efficacy Endpoint : Change from baseline in FEV1.[15]

    • Secondary Efficacy Endpoints : Change in sputum viscosity and volume, patient-reported cough severity, frequency of rescue medication use, and assessment of adverse events.[15][17]

  • Study Procedures : Patients undergo screening, a washout period for prohibited medications, and are then randomized. Assessments (spirometry, sputum analysis, symptom diaries, adverse event monitoring) are conducted at baseline and at specified follow-up visits (e.g., Day 21, Day 42).[18]

Clinical_Trial_Workflow Start Patient Population (e.g., Moderate COPD) Screening Screening & Baseline Assessment (Inclusion/Exclusion Criteria) Start->Screening Randomization Randomization Screening->Randomization ArmA Treatment Arm A: Ambroxol Acefylline Randomization->ArmA Group 1 ArmB Treatment Arm B: Theophylline Randomization->ArmB Group 2 ArmC Treatment Arm C: Placebo Randomization->ArmC Group 3 Treatment Treatment Period (e.g., 42 Days) ArmA->Treatment ArmB->Treatment ArmC->Treatment FollowUp Follow-up Assessments (Day 21, Day 42) Treatment->FollowUp Endpoints Outcome Measurement - FEV1 (Primary) - Sputum Viscosity - Adverse Events FollowUp->Endpoints Analysis Data Analysis (Statistical Comparison) Endpoints->Analysis

Workflow for a randomized controlled clinical trial.
Preclinical Inflammation Model Protocol

  • Model : Lipopolysaccharide (LPS)-induced acute lung injury in mice. This model is used to induce a neutrophilic inflammatory response relevant to bronchitis and COPD.[3]

  • Methodology :

    • Induction : Mice are anesthetized, and 50 µL of LPS solution (e.g., 1 mg/mL in saline) is instilled intratracheally to induce inflammation.[3]

    • Treatment : Test compounds (Ambroxol acefylline, Theophylline, vehicle control) are administered to different groups of mice (e.g., orally) at a specified time, such as 1 hour before LPS challenge.[3]

    • Sample Collection : After a set period (e.g., 6-24 hours), mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected.

    • Analysis : The BALF is analyzed for total and differential inflammatory cell counts (e.g., neutrophils) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.[3]

    • Data Analysis : Cytokine levels and cell counts in the treated groups are compared to the LPS-only control group to determine the anti-inflammatory efficacy of the compounds.[3]

Conclusion

The landscape of methylxanthine therapy for respiratory diseases is evolving. While theophylline remains a therapeutic option, its narrow therapeutic index necessitates caution.[20]

  • Ambroxol acefylline stands out as a multi-target therapeutic agent. It combines moderate bronchodilation with potent mucolytic and anti-inflammatory effects, making it particularly suitable for patients with COPD or bronchitis characterized by significant mucus hypersecretion and inflammation.[3][15] Its safety profile is notably improved compared to traditional methylxanthines.[1]

  • Doxofylline represents a significant advancement in terms of safety for a pure bronchodilator of the methylxanthine class.[16] Its reduced interaction with adenosine receptors minimizes adverse effects, offering a wider therapeutic window than theophylline.[1]

For drug development professionals, these findings highlight the value of designing molecules that either offer a superior safety profile (like Doxofylline) or provide a multi-faceted mechanism of action to address the complex pathophysiology of diseases like COPD (like Ambroxol acefylline). The choice between these agents should be guided by the specific clinical phenotype of the patient.

References

Ambroxol Acefylline: A Comparative Analysis of Combination Therapy and Monotherapy in Respiratory Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Ambroxol (B1667023) acefylline (B349644) in combination therapy versus monotherapy for the management of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and chronic bronchitis. By examining key experimental data, detailed methodologies, and underlying signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of its therapeutic profile.

Ambroxol acefylline, a combination of ambroxol and acefylline (a derivative of theophylline), is designed to offer a multi-faceted approach to treating obstructive airway diseases.[1] It combines the mucolytic and anti-inflammatory properties of ambroxol with the bronchodilatory and anti-inflammatory effects of acefylline.[1][2] This guide delves into the evidence comparing this combination to its individual components or other standard therapies.

Quantitative Efficacy Data

The following tables summarize key quantitative findings from comparative clinical studies, highlighting the performance of Ambroxol acefylline combination therapy against monotherapy.

Efficacy ParameterAmbroxol Acefylline (Combination Therapy)Ambroxol Hydrochloride (Monotherapy)Study PopulationKey FindingCitation
Sputum Viscosity Significantly greater reductionEffective reductionPatients with chronic bronchitisAmbroxol acefylline showed a more pronounced effect on reducing sputum viscosity.[3]
Forced Expiratory Volume in 1 second (FEV1) ~16% increaseNo significant changePatients with chronic bronchitisThe bronchodilatory component of Ambroxol acefylline led to significant improvement in lung function.[3]
Efficacy ParameterAcebrophylline (Ambroxol Acefylline)Sustained Release (SR) Theophylline (B1681296)Study PopulationKey FindingCitation
Spirometric Parameters (FEV1, FEV1/FVC, FEF 25-75) Significant improvement (p-value <0.05)Significant improvement (p-value <0.05)Moderate COPD patientsBoth treatments showed comparable improvements in spirometric parameters, with no significant difference between the groups (p-value > 0.05). However, Ambroxol acefylline was associated with fewer cardiovascular side effects.[4]
Efficacy ParameterN-acetylcysteine + Acebrophylline (Combination Therapy)BaselinePost-90 Days TreatmentStudy PopulationKey FindingCitation
Overall FEV1 (L) 1.2871.484 (p < 0.001)Moderate to severe COPD and Asthma patientsThe combination therapy significantly improved lung function.[5][6]
COPD FEV1 (L) 1.2371.414 (p = 0.001)Moderate to severe COPD patients[5][6]
Asthma FEV1 (L) 1.4771.747 (p = 0.004)Moderate to severe Asthma patients[5][6]
COPD Assessment Test (CAT) Score 17.2 ± 1.010.6 ± 0.9 (p = 0.0001)Moderate to severe COPD patientsThe combination therapy significantly improved the quality of life in COPD patients.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the comparison of Ambroxol acefylline combination therapy and monotherapy.

Representative Clinical Trial Protocol: Ambroxol Acefylline vs. Ambroxol Hydrochloride in Chronic Bronchitis
  • Study Design: A multicenter, randomized, double-blind, parallel-group study.[3]

  • Patient Population: Adult patients diagnosed with chronic bronchitis.

    • Inclusion Criteria: Common criteria include being over 40 years of age, having a confirmed diagnosis of COPD or chronic bronchitis (e.g., FEV1/FVC < 0.70), and being a current or former smoker.[7]

    • Exclusion Criteria: Typically include a history of other respiratory diseases like asthma or bronchiectasis, recent exacerbations, severe cardiovascular conditions, or contraindications to the study medications.[1][7]

  • Treatment Arms:

    • Ambroxol acefylline: e.g., 200 mg orally, twice daily.[3]

    • Ambroxol hydrochloride: e.g., 30 mg orally, three times daily.[3]

  • Outcome Measures:

    • Primary Endpoint: Change from baseline in sputum viscosity.

    • Secondary Endpoints: Changes in pulmonary function tests (FEV1, FVC), patient-reported outcomes on cough and expectoration, and physician's global assessment.[3]

Spirometry Protocol (Based on GOLD and ATS/ERS Guidelines)
  • Procedure: The standardized maneuver involves a maximal forced exhalation after a maximal inspiration.[8][9] Patients are instructed to stand or sit upright and exhale as hard and fast as possible.[5]

  • Measurements: Key parameters include Forced Vital Capacity (FVC), Forced Expiratory Volume in one second (FEV1), and the FEV1/FVC ratio.[8]

  • Quality Control: At least three acceptable and reproducible maneuvers are required, with FEV1 and FVC values within 5% or 100ml of each other.[10] Daily calibration of the spirometer with a 3-L syringe is mandatory.[9]

Sputum Viscosity Measurement Protocol
  • Sample Collection: Spontaneous or induced sputum samples are collected from patients. For induced sputum, inhalation of a hypertonic saline solution is often used.[11]

  • Measurement: Sputum viscoelasticity (elastic modulus G' and viscous modulus G'') is measured using a rheometer.[11][12] Measurements are typically performed at a controlled temperature (e.g., 37°C).[11]

  • Data Analysis: Changes in G' and G'' are compared between baseline and post-treatment to assess the efficacy of the mucolytic agent.[12]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Ambroxol acefylline are attributed to the distinct yet synergistic actions of its two components on key signaling pathways involved in inflammation and bronchoconstriction.

cluster_acefylline Acefylline Action Acefylline Acefylline PDE4 Phosphodiesterase 4 (PDE4) Acefylline->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory

Acefylline's bronchodilatory and anti-inflammatory pathway.

cluster_ambroxol Ambroxol Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cigarette Smoke) Erk12 Erk1/2 Pathway Inflammatory_Stimuli->Erk12 Activates NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Erk12->Cytokines Upregulates NFkB->Cytokines Upregulates Ambroxol Ambroxol Ambroxol->Erk12 Inhibits Ambroxol->NFkB Inhibits

Ambroxol's anti-inflammatory signaling pathway.

Conclusion

The evidence suggests that Ambroxol acefylline combination therapy offers advantages over monotherapy with either ambroxol or a bronchodilator alone. Its dual mechanism of action, targeting both mucus viscosity and airway constriction, translates to improved clinical outcomes, particularly in lung function as measured by FEV1. While both Ambroxol acefylline and theophylline demonstrate comparable efficacy in improving spirometric parameters, Ambroxol acefylline appears to have a more favorable safety profile regarding cardiovascular effects. Further research with robust, standardized protocols is warranted to fully elucidate the long-term benefits and optimal patient populations for Ambroxol acefylline combination therapy.

References

Unveiling the Synergy: A Comparative Analysis of Ambroxol Acefylline and Corticosteroids in Inflammatory Response

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synergistic anti-inflammatory effects of Ambroxol (B1667023) acefylline (B349644) when combined with corticosteroids, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison supported by experimental data. The evidence suggests that the combination of these therapeutic agents may offer a superior anti-inflammatory response compared to monotherapy, potentially through complementary actions on key inflammatory signaling pathways.

Ambroxol acefylline, a molecule combining the mucolytic and anti-inflammatory properties of ambroxol with the bronchodilatory effects of acefylline, has been a subject of interest for its potential to enhance the efficacy of corticosteroids in treating respiratory diseases. Corticosteroids, such as dexamethasone (B1670325) and budesonide (B1683875), are potent anti-inflammatory drugs but their use can be limited by side effects. This comparison guide synthesizes preclinical and clinical findings to validate the synergistic potential of this combination therapy.

Comparative Efficacy: Preclinical Evidence

A key preclinical study in a murine model of lipopolysaccharide (LPS)-induced acute lung injury provides a direct comparison of the anti-inflammatory effects of ambroxol and the corticosteroid dexamethasone. The findings demonstrate that both agents significantly reduce critical inflammatory markers.

Table 1: Comparative Effects of Ambroxol and Dexamethasone on Inflammatory Cytokines in Bronchoalveolar Lavage Fluid of LPS-Induced ALI Mice [1][2]

Treatment GroupTNF-α Reduction (%)IL-6 Reduction (%)
Ambroxol (90 mg/kg)35.7% (at 24h)48.9% (at 48h)
Dexamethasone (5 mg/kg)52.0% (at 24h)68.9% (at 48h)

Data adapted from a study in a murine model of acute lung injury, showing the percentage reduction in cytokine levels compared to the saline-treated control group.[1]

In addition to cytokine reduction, both ambroxol and dexamethasone were shown to significantly reduce lung hemorrhage, edema, exudation, and neutrophil infiltration.[1][2] Another study highlighted that the anti-inflammatory and secretolytic effects of inhaled ambroxol were comparable to those of intravenously administered dexamethasone.[3]

Clinical Validation of Combination Therapy

Clinical studies further support the benefits of combining ambroxol with corticosteroids. A meta-analysis of studies in children with pneumonia revealed that the combined inhalation of budesonide and ambroxol hydrochloride was more effective in alleviating symptoms such as cough, respiratory distress, and fever compared to monotherapy.[4]

Another clinical trial investigating the effects of dexamethasone combined with ambroxol hydrochloride in patients with secretory otitis media found that the combination therapy was more effective than ambroxol alone in improving clinical symptoms.[5]

Mechanistic Synergy: A Tale of Two Pathways

The synergistic effect of Ambroxol acefylline and corticosteroids likely stems from their distinct but overlapping mechanisms of action on key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Ambroxol has been shown to exert its anti-inflammatory effects by inactivating the NF-κB signaling pathway and suppressing the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a key component of the MAPK cascade.[3][6] Corticosteroids, on the other hand, are well-known for their potent inhibition of the NF-κB pathway.[7]

By targeting these critical inflammatory pathways through different mechanisms, the combination of Ambroxol acefylline and corticosteroids can be hypothesized to produce a more profound and comprehensive anti-inflammatory response than either agent alone.

Synergy_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimulus Inflammatory Stimulus MAPK MAPK/ERK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Ambroxol Ambroxol Acefylline Ambroxol->MAPK Inhibits Ambroxol->NFkB Inhibits Corticosteroids Corticosteroids Corticosteroids->NFkB Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Animal_Model BALB/c Mice LPS_Induction LPS-induced Acute Lung Injury Animal_Model->LPS_Induction Control Saline LPS_Induction->Control Ambroxol Ambroxol LPS_Induction->Ambroxol Dexamethasone Dexamethasone LPS_Induction->Dexamethasone BAL Bronchoalveolar Lavage Control->BAL Ambroxol->BAL Dexamethasone->BAL Cytokine_Assay ELISA for TNF-α & IL-6 BAL->Cytokine_Assay Histology Lung Histopathology BAL->Histology

References

Comparative Pharmacokinetics of Ambroxol Acefylline Formulations: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ambroxol (B1667023) acefylline (B349644) is a compound that combines the mucolytic and secretagogue properties of ambroxol with the bronchodilatory effects of acefylline, a derivative of theophylline.[1][2] Upon oral administration, ambroxol acefylline dissociates into its two active constituents: ambroxol and theophylline-7-acetic acid.[1] Consequently, the pharmacokinetic profile of ambroxol acefylline is best understood by examining the individual behaviors of these components. This guide provides a comparative analysis of the pharmacokinetics of different oral formulations of ambroxol, which serves as a surrogate for understanding the performance of various potential ambroxol acefylline formulations. The acefylline component has been noted to act as a carrier for ambroxol, potentially leading to higher blood levels of the mucolytic agent.[2][3]

The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an understanding of how formulation differences can impact the absorption, distribution, metabolism, and excretion of this widely used respiratory agent.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of ambroxol from studies comparing different oral formulations in healthy adult volunteers. The data highlights the differences between immediate-release (IR) and extended-release (ER) or slow-release (SR) preparations.

FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)BioavailabilityReference
Immediate-Release (IR) Tablet 30 mg82.731-2.5639.41 - 678.98 (AUC0-tlast)~10~79%[1][4]
Immediate-Release (IR) Capsule 30 mg85.361-2.5678.98 (AUC0-tlast)~10~79%[1][4]
Immediate-Release (IR) Effervescent Tablet 30 mg (twice daily)96.4 ± 31.91.01147 ± 333.4 (AUCSS 0–24)~10~79%[5]
Immediate-Release (IR) Tablet 30 mg (twice daily)Not specified2.01115 ± 348.4 (AUCSS 0–24)~10~79%[5]
Extended-Release (ER) Retard Capsule 75 mg76.1 ± 21.16.01228 ± 356.6 (AUC0-24h, steady state)~10~95%[1][5][6]
Slow-Release (SR) Preparation 75 mgNot specified6.5Not specified~10~95%[1][6]
Orally-Disintegrating Tablet Not specifiedComparable to IR tabletsComparable to IR tabletsComparable to IR tabletsNot specifiedNot specified[7]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; AUC0-tlast: Area under the curve from time 0 to the last measurable concentration; AUCSS 0–24: Area under the curve over a 24-hour dosing interval at steady state.

Experimental Protocols

The pharmacokinetic data presented above are typically derived from single-dose, randomized, open-label, crossover studies in healthy volunteers. A representative experimental protocol is detailed below.

Objective: To compare the pharmacokinetic profiles and assess the bioequivalence of different oral formulations of ambroxol.

Study Design:

  • A single-dose, randomized, open-label, multi-period crossover design.[4][8]

  • Healthy adult male volunteers, typically between the ages of 18 and 45.[4][8]

  • A washout period of at least one week between each study period to ensure complete elimination of the drug from the body.[4][8]

Procedure:

  • Subject Screening and Enrollment: Healthy volunteers undergo a comprehensive medical screening to ensure they meet the inclusion criteria.

  • Drug Administration: Subjects are administered a single oral dose of one of the ambroxol formulations under fasting conditions.[4]

  • Blood Sampling: Venous blood samples are collected at pre-specified time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Plasma Separation and Storage: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

  • Bioanalytical Method: The concentration of ambroxol in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][9]

  • Pharmacokinetic Analysis: Non-compartmental methods are used to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data.[4]

  • Statistical Analysis: Statistical methods are employed to compare the pharmacokinetic parameters between the different formulations and to assess for bioequivalence. The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test and reference formulations are calculated.[4][10]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Ambroxol Acefylline Administration and Dissociation cluster_1 Therapeutic Effects Oral Administration of Ambroxol Acefylline Oral Administration of Ambroxol Acefylline Dissociation in vivo Dissociation in vivo Oral Administration of Ambroxol Acefylline->Dissociation in vivo Ambroxol Ambroxol Dissociation in vivo->Ambroxol Theophylline-7-Acetic Acid Theophylline-7-Acetic Acid Dissociation in vivo->Theophylline-7-Acetic Acid Mucolytic & Secretolytic Effects Mucolytic & Secretolytic Effects Ambroxol->Mucolytic & Secretolytic Effects Bronchodilatory Effects Bronchodilatory Effects Theophylline-7-Acetic Acid->Bronchodilatory Effects Enhanced Bioavailability of Ambroxol Enhanced Bioavailability of Ambroxol Theophylline-7-Acetic Acid->Enhanced Bioavailability of Ambroxol

Caption: Logical relationship of Ambroxol Acefylline components and effects.

Screening & Enrollment of Healthy Volunteers Screening & Enrollment of Healthy Volunteers Randomization to Formulation Sequence Randomization to Formulation Sequence Screening & Enrollment of Healthy Volunteers->Randomization to Formulation Sequence Dosing Period 1 (Fasting State) Dosing Period 1 (Fasting State) Randomization to Formulation Sequence->Dosing Period 1 (Fasting State) Serial Blood Sampling Serial Blood Sampling Dosing Period 1 (Fasting State)->Serial Blood Sampling Washout Period (e.g., 1 week) Washout Period (e.g., 1 week) Serial Blood Sampling->Washout Period (e.g., 1 week) Dosing Period 2 (Crossover) Dosing Period 2 (Crossover) Washout Period (e.g., 1 week)->Dosing Period 2 (Crossover) Serial Blood Sampling Serial Blood Sampling Dosing Period 2 (Crossover)->Serial Blood Sampling Plasma Analysis (e.g., HPLC, LC-MS/MS) Plasma Analysis (e.g., HPLC, LC-MS/MS) Serial Blood Sampling ->Plasma Analysis (e.g., HPLC, LC-MS/MS) Pharmacokinetic & Statistical Analysis Pharmacokinetic & Statistical Analysis Plasma Analysis (e.g., HPLC, LC-MS/MS)->Pharmacokinetic & Statistical Analysis Bioequivalence Assessment Bioequivalence Assessment Pharmacokinetic & Statistical Analysis->Bioequivalence Assessment

Caption: Experimental workflow for a comparative pharmacokinetic study.

Inflammatory Stimulus (e.g., LPS, Cigarette Smoke) Inflammatory Stimulus (e.g., LPS, Cigarette Smoke) Cellular Signaling Cascade Cellular Signaling Cascade Inflammatory Stimulus (e.g., LPS, Cigarette Smoke)->Cellular Signaling Cascade Ambroxol Intervention Ambroxol Intervention Ambroxol Intervention->Cellular Signaling Cascade Inhibits Erk1/2 Signaling Pathway Erk1/2 Signaling Pathway Cellular Signaling Cascade->Erk1/2 Signaling Pathway Downstream Reduction in Pro-inflammatory Cytokines Downstream Reduction in Pro-inflammatory Cytokines Erk1/2 Signaling Pathway->Downstream Reduction in Pro-inflammatory Cytokines TNF-α, IL-1β, IL-6 TNF-α, IL-1β, IL-6 Downstream Reduction in Pro-inflammatory Cytokines->TNF-α, IL-1β, IL-6

Caption: Ambroxol's anti-inflammatory signaling pathway.

Conclusion

The choice of formulation significantly influences the pharmacokinetic profile of ambroxol, and by extension, ambroxol acefylline. Extended-release formulations offer the convenience of once-daily dosing and more stable plasma concentrations over a 24-hour period, which may be advantageous in the management of chronic respiratory conditions.[5] In contrast, immediate-release formulations provide a more rapid onset of action. The bioequivalence of various generic and branded immediate-release formulations has been established in several studies.[4][7][10] For drug development professionals, these findings underscore the importance of formulation design in optimizing the therapeutic efficacy and patient compliance of ambroxol acefylline-based therapies. Further research directly comparing different formulations of the combined ambroxol acefylline molecule would be beneficial to fully elucidate the impact of formulation on the synergistic effects of its components.

References

Ambroxol Acefylline in Asthma Management: A Comparative Clinical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Ambroxol (B1667023) acefylline (B349644), a compound combining ambroxol and theophylline-7-acetic acid, presents a multifaceted therapeutic strategy for asthma.[1][2] This guide provides a detailed comparison of its clinical performance against other asthma treatments, supported by available experimental data. The information is tailored for researchers, scientists, and drug development professionals, offering insights into its efficacy, mechanisms of action, and the methodologies used in its evaluation.

Comparative Efficacy of Ambroxol Acefylline

Ambroxol acefylline's therapeutic efficacy stems from the synergistic actions of its two components: ambroxol, a mucolytic and secretagogue, and theophylline-7-acetic acid, a xanthine (B1682287) derivative with bronchodilator properties.[1][3] Clinical studies have demonstrated its effectiveness in improving lung function and reducing symptoms in patients with obstructive airway diseases, including asthma.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative findings from comparative clinical studies involving Ambroxol acefylline and other asthma medications.

Table 1: Ambroxol Acefylline vs. Ambroxol Hydrochloride in Chronic Bronchitis

Efficacy ParameterAmbroxol Acefylline (200 mg, twice daily)Ambroxol Hydrochloride (30 mg, three times daily)Reference
Change in Sputum ViscositySignificant ReductionSignificant Reduction (lesser extent than acefylline)[6]
Change in FEV1~16% IncreaseNo significant change reported[6]

Table 2: Acebrophylline vs. Theophylline in Mild Persistent Asthma

Efficacy ParameterAcebrophylline (100 mg, twice daily)Theophylline (100 mg, twice daily)Reference
Reduction in Sputum QuantityRemarkable ImprovementLess Improvement than Acebrophylline[7]
Reduction in Cough IntensityRemarkable ImprovementLess Improvement than Acebrophylline[7]
Adverse EffectsFewer side effects reportedMore side effects reported[7]

Table 3: Budesonide in Combination with Formoterol, Montelukast, or Acebrophylline in Bronchial Asthma

Treatment Group (4 weeks)Baseline FEV1 (L)Post-treatment FEV1 (L)Baseline PEFR (L/min)Post-treatment PEFR (L/min)Reference
Formoterol + Budesonide1.83 ± 0.382.37 ± 0.39291.60 ± 81.33382.40 ± 84.54[8]
Montelukast + Budesonide1.88 ± 0.402.39 ± 0.43298.40 ± 85.18388.00 ± 89.90[8]
Acebrophylline + Budesonide1.85 ± 0.392.36 ± 0.41294.40 ± 83.27384.80 ± 87.12[8]
Data presented as mean ± standard deviation. All three groups showed significant improvement from baseline (p < 0.01), with no significant intergroup differences.[8]

Mechanisms of Action

Ambroxol acefylline's therapeutic effects are attributed to its dual mechanism of action, encompassing mucoregulatory, anti-inflammatory, and bronchodilatory effects.[1][2]

  • Mucoregulatory and Mucolytic Effects : The ambroxol component stimulates the production of pulmonary surfactant, which reduces the viscosity and adhesion of mucus, thereby enhancing mucociliary clearance.[1][5]

  • Anti-inflammatory Action : Ambroxol acefylline has been shown to modulate key intracellular signaling pathways. It can inhibit the activation of Extracellular signal-regulated kinase (ERK), Mitogen-Activated Protein Kinase (MAPK), and interfere with the Nuclear Factor-kappa B (NF-κB) pathway, which are crucial for the production of pro-inflammatory cytokines.[1]

  • Bronchodilation : The theophylline-7-acetic acid component acts as a phosphodiesterase (PDE) inhibitor.[3][9] By preventing the degradation of cyclic adenosine (B11128) monophosphate (cAMP), it promotes the relaxation of bronchial smooth muscle, leading to bronchodilation.[3][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative experimental workflows.

Preclinical Evaluation: Ovalbumin (OVA)-Induced Airway Inflammation in Mice

This model is utilized to mimic the eosinophilic inflammation characteristic of allergic asthma.[1]

Methodology:

  • Sensitization: BALB/c mice are sensitized with intraperitoneal injections of ovalbumin emulsified in aluminum hydroxide (B78521) on days 0 and 14.[1]

  • Challenge: From day 21 to 27, the mice are challenged daily with an aerosolized solution of 1% OVA for 30 minutes.[1]

  • Treatment: Ambroxol acefylline or a vehicle is administered (e.g., orally or intraperitoneally) one hour before each OVA challenge.[1]

  • Sample Collection: On day 28, bronchoalveolar lavage (BAL) is performed to collect fluid for cell counting and cytokine analysis. Lungs are also harvested for histological examination.[1]

Clinical Trial: Comparative Study of Ambroxol Acefylline vs. Ambroxol Hydrochloride

Study Design: A multicenter, randomized, double-blind, parallel-group study.[6]

Inclusion Criteria:

  • Patients with a diagnosis of chronic bronchitis.

  • Aged 18-70 years.

  • FEV1/FVC ratio < 70%.[6]

Exclusion Criteria:

  • Significant hepatic or renal impairment.

  • Pregnancy or lactation.[6]

Treatment Arms:

  • Ambroxol acefylline: 200 mg orally, twice daily for 14 days.[6]

  • Ambroxol hydrochloride: 30 mg orally, three times daily for 14 days.[6]

Outcome Measures:

  • Primary: Change from baseline in sputum viscosity.[6]

  • Secondary: Changes in sputum volume and consistency, FEV1, and FVC.[6]

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

cluster_0 Anti-inflammatory Signaling Pathway of Ambroxol Acefylline Ambroxol_Acefylline Ambroxol Acefylline ERK_MAPK ERK/MAPK Pathway Ambroxol_Acefylline->ERK_MAPK Inhibits NF_kB NF-κB Pathway Ambroxol_Acefylline->NF_kB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines ERK_MAPK->Pro_inflammatory_Cytokines Leads to production NF_kB->Pro_inflammatory_Cytokines Leads to production

Proposed anti-inflammatory signaling pathway of Ambroxol Acefylline.[1]

cluster_1 Experimental Workflow for OVA-Induced Airway Inflammation Day0 Day 0: Sensitization (OVA/Alum i.p.) Day14 Day 14: Sensitization (OVA/Alum i.p.) Day0->Day14 Day21_27 Days 21-27: Aerosol Challenge (OVA) + Drug Treatment Day14->Day21_27 Day28 Day 28: Sample Collection (BALF, Lungs) Day21_27->Day28

Workflow for OVA-induced airway inflammation model in mice.[1]

cluster_2 Clinical Trial Workflow Screening Screening Visit (Day -14 to -1) Randomization Randomization Visit (Day 0) Screening->Randomization Treatment Treatment Period (e.g., 14 Days) Randomization->Treatment Follow_up Follow-up Visits & Endpoint Assessment Treatment->Follow_up

A typical experimental workflow for a clinical trial.[10]

References

Safety Operating Guide

Safe Disposal of Ambroxol Acefylline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ambroxol (B1667023) acefylline (B349644), a compound utilized in pharmaceutical research, necessitates meticulous disposal procedures due to its potential environmental toxicity and pharmacological activity. Adherence to these protocols is paramount for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. This guide provides a detailed, step-by-step plan for the safe handling and disposal of ambroxol acefylline waste in a laboratory setting.

Ambroxol acefylline waste is classified as hazardous.[1] The ambroxol component is known to be toxic to aquatic life with long-lasting effects, while acefylline is harmful if ingested or inhaled.[1] Therefore, the combined compound must be managed as hazardous waste, with stringent precautions to prevent exposure to personnel and release into the environment.[1]

Hazard Profile and Safety Considerations

Personnel handling ambroxol acefylline waste are required to wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1] It is crucial to avoid actions that could generate dust. In the event of a spill, specific procedures must be followed to contain and clean up the material safely.[1]

Quantitative Environmental Toxicity Data

The following table summarizes the known aquatic toxicity data for ambroxol hydrochloride, underscoring the importance of controlled disposal to prevent its release into waterways.[1]

OrganismTest TypeEndpointValueExposure Time
Zebrafish (Brachydanio rerio)AcuteLC5022.8 mg/L96 hours
Water Flea (Daphnia magna)AcuteEC5025.6 mg/L48 hours
LC50 (Lethal Concentration, 50%) and EC50 (Effective Concentration, 50%) values indicate the concentration of a substance that is lethal to or produces a specified effect in 50% of the test organisms.[1]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the proper disposal of solid and liquid ambroxol acefylline waste, as well as contaminated laboratory materials.

Waste Segregation

Proper segregation of ambroxol acefylline waste is the first critical step. Do not mix this waste with non-hazardous laboratory trash or other incompatible chemical waste streams.[1] Specifically, avoid mixing it with strong oxidizing agents.[1]

Types of ambroxol acefylline waste to be segregated include:

  • Excess or expired ambroxol acefylline

  • Contaminated labware (e.g., weigh boats, pipette tips, gloves)[1]

  • Spill cleanup materials[1]

Waste Container Selection and Labeling

Use a designated, leak-proof, and sealable hazardous waste container.[1] A wide-mouth plastic pail or a similar UN-approved container is recommended for solid waste.[1] The container must be in good condition, without any cracks or leaks.[1]

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"[1]

  • The full chemical name: "Ambroxol Acefylline" (no abbreviations)[1]

  • The primary hazards: "Toxic," "Environmental Hazard"[1]

  • The date when the waste was first added to the container[1]

Waste Accumulation and Storage

Keep the hazardous waste container sealed at all times, except when adding waste.[1] Store the container in a designated satellite accumulation area within the laboratory, near the point of waste generation.[1] This storage area should be secure and located away from drains, heat sources, and incompatible chemicals.[1]

Final Disposal Procedure

Once the waste container is full, or has reached the maximum accumulation time permitted by your institution (often 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[1] It is imperative not to dispose of ambroxol acefylline waste down the drain or in the regular trash.[1] The recommended final disposal method for this type of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal facility to ensure the complete destruction of the active pharmaceutical ingredient.[1][2]

Experimental Protocols

Spill Management

In the event of a spill, the following procedures should be implemented:

  • Dry Spill:

    • Ensure appropriate PPE is worn.[1]

    • Carefully sweep or vacuum the powder, avoiding dust generation.[1]

    • Place the collected material into the designated hazardous waste container.[1]

    • Thoroughly clean the spill area with soap and water.[1]

    • Dispose of all cleanup materials as hazardous waste.[1]

  • Wet Spill:

    • Ensure appropriate PPE is worn.[1]

    • Absorb the liquid with an inert material such as vermiculite (B1170534) or sand.[1]

    • Place the absorbent material into the designated hazardous waste container.[1]

    • Thoroughly clean the spill area with soap and water.[1]

    • Dispose of all cleanup materials as hazardous waste.[1]

Mandatory Visualizations

Logical Workflow for Ambroxol Acefylline Disposal

Ambroxol Acefylline Waste Disposal Workflow cluster_prep Preparation cluster_containment Containment cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Lab coat, safety glasses, gloves) Segregate Segregate Ambroxol Acefylline Waste PPE->Segregate Container Select Leak-Proof, Sealable Hazardous Waste Container Segregate->Container Label Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) Container->Label Accumulate Add Waste to Container Label->Accumulate Store Store Sealed Container in Designated Satellite Area Accumulate->Store EHS Contact EHS for Pickup (When full or at time limit) Store->EHS Incineration High-Temperature Incineration (Licensed Facility) EHS->Incineration

Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of ambroxol acefylline waste.

References

Personal protective equipment for handling Ambroxol (acefylline)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ambroxol Acefylline (B349644)

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Ambroxol acefylline is paramount. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Ambroxol acefylline, particularly in powder form, adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to prevent exposure.

PPE CategoryItemSpecifications & Remarks
Eye/Face Protection Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-resistant GlovesNitrile or latex/nitrile combination gloves are recommended. Double gloving should be considered.[2] Inspect gloves for any degradation or punctures before and during use. Change gloves frequently, especially if contaminated.[2]
Body Protection Protective ClothingA lab coat is required.[3] For scenarios with a higher risk of exposure, fire/flame resistant and impervious clothing should be worn.[1] Protective shoe covers and a head covering are also recommended.[2]
Respiratory Protection Dust Respirator / Full-Face RespiratorUse in a well-ventilated area is crucial.[2][4] Enclosed local exhaust ventilation or a HEPA-terminated local exhaust system should be used at points where dust or fumes may be generated.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1]
Operational Handling and Storage

Handling:

  • Avoid all personal contact, including the inhalation of dust.[2]

  • Handle the substance in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Employ dry clean-up procedures such as vacuuming (with a HEPA-filtered, explosion-proof vacuum) or careful sweeping to avoid generating dust.[2]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][5]

Storage:

  • Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[1][6]

  • Keep containers tightly sealed.[1][4]

  • Store separately from incompatible materials, such as strong oxidizing agents.[3]

Spill Management Protocol

Immediate and appropriate response to spills is critical to prevent exposure and environmental contamination.

Spill TypeContainment and Cleanup Procedure
Dry Spill 1. Evacuate personnel from the immediate area. 2. Wear all required PPE, including respiratory protection. 3. Carefully sweep or vacuum the powder, avoiding dust generation.[2][3] 4. Place the collected material into a labeled hazardous waste container.[3] 5. Clean the spill area with soap and water.[3]
Wet Spill 1. Wear appropriate PPE. 2. Absorb the liquid with an inert material like vermiculite (B1170534) or sand.[3] 3. Place the absorbent material into a designated hazardous waste container.[3] 4. Thoroughly clean the spill area with soap and water.[3] 5. All cleanup materials must be disposed of as hazardous waste.[3]
Emergency Procedures: First Aid for Exposure

In the event of accidental exposure, immediate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately.[1][4] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation if the substance was ingested or inhaled) and seek immediate medical attention.[1][4][6]
Skin Contact Remove all contaminated clothing at once.[4] Wash the affected skin area with plenty of soap and water.[4][6]
Eye Contact Immediately flush the eyes with large amounts of clean, fresh water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do so.[4][6] Seek immediate medical attention.[4]
Ingestion Rinse the mouth with water.[4][6] Do NOT induce vomiting.[4][6] Seek immediate medical attention.[4][6]
Disposal Plan

Ambroxol acefylline is considered hazardous waste due to its pharmacological activity and potential environmental toxicity.[3] Ambroxol, one of its components, is toxic to aquatic life with long-lasting effects.[3]

Waste Segregation and Collection:

  • Segregate Waste: At the point of generation, separate all materials contaminated with Ambroxol acefylline, including unused product, contaminated labware, PPE, and spill cleanup materials.[3]

  • Use Designated Containers: Place all waste into a designated, leak-proof, and clearly labeled hazardous waste container.[3]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "Ambroxol Acefylline," the primary hazards ("Toxic," "Environmental Hazard"), and the date waste was first added.[3]

Storage and Final Disposal:

  • Storage: Keep the hazardous waste container sealed and store it in a designated, secure satellite accumulation area away from drains and incompatible chemicals.[3]

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. The recommended method is high-temperature incineration by a licensed hazardous waste disposal facility.[3] Do not dispose of this chemical down the drain or in regular trash.[3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key procedural workflows for handling and disposing of Ambroxol acefylline.

cluster_handling Safe Handling Workflow prep Preparation: Don PPE weigh Weighing/Handling: Use fume hood/ventilated area prep->weigh use Experimental Use weigh->use clean Decontamination: Clean work surfaces use->clean

Safe Handling Workflow for Ambroxol Acefylline.

cluster_disposal Disposal Protocol generate Waste Generation: (Unused chemical, contaminated PPE, etc.) segregate Segregate Waste generate->segregate container Place in Labeled Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store dispose Arrange for EHS Pickup for Incineration store->dispose

Disposal Protocol for Ambroxol Acefylline Waste.

cluster_spill Spill Response Logic spill Spill Occurs ppe Don Appropriate PPE spill->ppe assess Assess Spill Type dry Dry Spill assess->dry wet Wet Spill assess->wet contain_dry Sweep/Vacuum Powder dry->contain_dry contain_wet Absorb with Inert Material wet->contain_wet ppe->assess collect Collect in Hazardous Waste Container contain_dry->collect contain_wet->collect decon Decontaminate Area collect->decon

Logical Flow for Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.